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1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole Documentation Hub

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  • Product: 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole
  • CAS: 41604-61-9

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Importance of Substituted Nitroimidazoles

An In-Depth Technical Guide to the Synthesis of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole For Researchers, Scientists, and Drug Development Professionals The nitroimidazole scaffold is a cornerstone in medicinal che...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

The nitroimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents, particularly in the realms of antibacterial and antiparasitic treatments.[1][2] The strategic functionalization of the imidazole ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The target molecule, 1-benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole, represents a versatile building block. The presence of a nitro group, a bromine atom, and a benzyl group provides multiple reaction sites for further chemical elaboration, making it a valuable intermediate in the synthesis of novel pharmaceutical candidates and molecular probes.

This guide provides a comprehensive, scientifically-grounded pathway for the synthesis of 1-benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole. It moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for reagent and condition selection, and the critical safety protocols required for a successful and safe synthesis. The pathway is presented in two primary stages: first, the construction of the key intermediate, 1-benzyl-2-methyl-4-nitro-1H-imidazole, followed by the regioselective bromination to yield the final product.

Part I: Synthesis of the Key Intermediate: 1-Benzyl-2-methyl-4-nitro-1H-imidazole

The initial phase of the synthesis focuses on establishing the core substituted imidazole structure. This involves a two-step process starting from the commercially available 2-methylimidazole: nitration followed by a highly regioselective N-benzylation.

Step 1: Nitration of 2-Methylimidazole

The first crucial transformation is the introduction of a nitro group onto the imidazole ring. This electrophilic substitution reaction is typically performed on 2-methylimidazole using a mixture of concentrated nitric and sulfuric acids.

Causality and Mechanistic Insights: The nitration of 2-methylimidazole yields a mixture of tautomers, 2-methyl-4-nitro-1H-imidazole and 2-methyl-5-nitro-1H-imidazole.[3] The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions and the formation of byproducts.[3][4] The use of concentrated acids necessitates stringent safety measures.[5]

Experimental Protocol: Synthesis of 2-Methyl-4(5)-nitroimidazole

  • Warning: This procedure involves highly corrosive and oxidizing acids. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles. An ice bath must be readily available for temperature control.

  • To a round-bottom flask equipped with a magnetic stirrer and a thermometer, carefully add concentrated sulfuric acid.

  • Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add 2-methylimidazole to the cooled sulfuric acid while stirring, ensuring the temperature does not exceed 10 °C.

  • Once the 2-methylimidazole is fully dissolved, prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the 2-methylimidazole solution. The rate of addition must be controlled to maintain the reaction temperature between 30-40 °C.[3]

  • After the addition is complete, allow the mixture to stir at this temperature for 1-2 hours to ensure the reaction goes to completion.[3]

  • Carefully pour the reaction mixture onto crushed ice. This will cause the product to precipitate out of the solution.

  • Neutralize the acidic solution by the slow addition of a base, such as aqueous ammonia or sodium carbonate solution, until the pH is approximately 7.

  • Filter the resulting precipitate, wash it thoroughly with cold water to remove any residual acids and salts, and dry it under a vacuum. The product is a mixture of 2-methyl-4-nitro-1H-imidazole and 2-methyl-5-nitro-1H-imidazole.

Step 2: Regioselective N-Benzylation

With the nitro group installed, the next step is to attach the benzyl group to a ring nitrogen. The key challenge in the N-alkylation of 4(5)-nitroimidazoles is achieving regioselectivity. Alkylation can occur at either of the two ring nitrogens, leading to a mixture of 1,4- and 1,5-isomers. For this synthesis, the 1,4-isomer (1-benzyl-2-methyl-4-nitro-1H-imidazole) is the desired intermediate.

Causality and Mechanistic Insights: A highly regioselective method utilizing phase-transfer catalysis (PTC) has been shown to strongly favor the formation of the desired N1-alkylated 4-nitro isomer.[6] In this system, a base like potassium carbonate (K₂CO₃) deprotonates the imidazole, creating the imidazolate anion. The phase-transfer catalyst, tetrabutylammonium bromide (TBAB), transports this anion from the solid phase (or an interface) into the organic phase (acetonitrile), where it can react with benzyl bromide. This method proceeds under mild, room temperature conditions and delivers the target isomer with high selectivity and yield.[6]

Experimental Protocol: Synthesis of 1-Benzyl-2-methyl-4-nitro-1H-imidazole

  • In a round-bottom flask, combine 2-methyl-4(5)-nitroimidazole (1.0 eq), potassium carbonate (2.0 eq), and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.02 eq) in acetonitrile.[6]

  • To this stirred suspension, add benzyl bromide (1.2 eq) dropwise at room temperature.

  • Allow the reaction to stir at room temperature for approximately 18-24 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KBr).

  • Evaporate the acetonitrile from the filtrate under reduced pressure.

  • Dissolve the resulting residue in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic solution with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • If necessary, purify the product by column chromatography on silica gel or by recrystallization to obtain pure 1-benzyl-2-methyl-4-nitro-1H-imidazole.

Data Presentation: Characterization of the Intermediate

The successful synthesis of the intermediate should be confirmed by spectroscopic analysis.

PropertyReported Data for 1-Benzyl-2-methyl-4-nitro-1H-imidazole[6]
Melting Point 106 °C
¹H-NMR (CDCl₃)δ 7.65 (s, 1H, Im-H), 7.39-7.31 (m, 3H, Ph-H), 7.12 (dd, 2H, Ph-H), 5.58 (s, 2H, Ph-CH₂-N), 2.39 (s, 3H, Im-CH₃)
¹³C-NMR (CDCl₃)δ 148.62 (Im-C), 146.12 (Im-C), 133.89 (Ph-C), 129.47 (Ph-C), 129.10 (Ph-C), 127.32 (Ph-C), 121.91 (Im-C), 51.05 (Ph-CH₂-N), 13.40 (Im–CH₃)

Part II: Regioselective Bromination to Yield the Final Product

The final step in the sequence is the electrophilic bromination of the imidazole ring to install the bromine atom at the C-5 position.

Causality and Mechanistic Insights: The outcome of electrophilic substitution on the 1-benzyl-2-methyl-4-nitro-1H-imidazole ring is governed by the directing effects of the existing substituents.

  • The nitro group at C-4 is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic attack, particularly at the adjacent C-5 position. However, it deactivates the ring as a whole.

  • The methyl group at C-2 is weakly electron-donating.

  • The N-1 benzyl group influences the overall electron density.

The C-5 position is the only unsubstituted carbon on the imidazole ring. Therefore, despite the deactivating effect of the nitro group, electrophilic attack is strongly directed to this position. N-Bromosuccinimide (NBS) is a suitable brominating agent for this transformation, as it is a solid, easier to handle than liquid bromine, and effective for the bromination of heterocyclic systems.[7][8][9]

Experimental Protocol: Synthesis of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole

  • Warning: Brominating agents are corrosive and toxic. Handle N-bromosuccinimide with care in a chemical fume hood.[10][11][12][13] Avoid inhalation of dust and skin contact.

  • Dissolve the intermediate, 1-benzyl-2-methyl-4-nitro-1H-imidazole (1.0 eq), in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.[7]

  • Add N-bromosuccinimide (NBS) (1.0-1.1 eq) to the solution in one portion or portion-wise.

  • Stir the reaction mixture at room temperature. The reaction may be gently heated (e.g., to 40-60 °C) if it is sluggish at room temperature.[7] Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite to consume any unreacted NBS or bromine byproducts.

  • If acetonitrile was used, it may be partially removed under reduced pressure. Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by recrystallization or column chromatography to yield the final product, 1-benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole.

Visualization of the Synthetic Pathway

The complete three-step synthesis is outlined below.

Synthesis_Pathway cluster_0 Part I: Intermediate Synthesis cluster_1 Part II: Final Product Synthesis A 2-Methylimidazole B 2-Methyl-4(5)-nitroimidazole A->B Step 1: Nitration HNO₃, H₂SO₄ C 1-Benzyl-2-methyl-4-nitro-1H-imidazole (Key Intermediate) B->C Step 2: N-Benzylation Benzyl Bromide, K₂CO₃, TBAB D 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole (Final Product) C->D Step 3: Bromination N-Bromosuccinimide (NBS)

Caption: Multi-step synthesis of the target compound.

Critical Safety & Hazard Management

The described synthetic pathway involves hazardous materials and reactions that require strict adherence to safety protocols.

  • Nitration: The use of concentrated nitric and sulfuric acids presents a severe corrosion hazard. The reaction is highly exothermic, and poor temperature control can lead to a dangerous runaway reaction. Always add reagents slowly and ensure efficient cooling. Perform the reaction in a chemical fume hood and wear appropriate acid-resistant PPE.[5]

  • Bromination: N-Bromosuccinimide (NBS) is a corrosive solid and an oxidizing agent. Liquid bromine, if used as an alternative, is extremely toxic, corrosive, and volatile.[10][12] All bromination procedures must be conducted in a well-ventilated fume hood.[13][14] Have a quenching agent, such as a sodium thiosulfate solution, readily available to neutralize any spills or residual reagent.[12]

Conclusion

The synthesis of 1-benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole is a robust and logical multi-step process. The pathway leverages a controlled nitration of a simple precursor, followed by a highly regioselective N-benzylation under phase-transfer conditions to build the core intermediate. The final regioselective bromination at the only available ring position proceeds predictably based on established principles of electrophilic aromatic substitution. By understanding the causality behind each experimental choice and adhering to stringent safety protocols, researchers can reliably produce this valuable and versatile chemical building block for applications in drug discovery and materials science.

References

  • Bromination safety - YouTube. (2024).
  • Lab Safety for Bromination of Arenes | PDF | Chemical Reactions | Aromaticity - Scribd. (n.d.).
  • Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.
  • Handling liquid bromine and preparing bromine water | Demonstration - RSC Education. (n.d.).
  • Satheesh, D., et al. (2018). An efficient room temperature synthesis of N1-(4-substitutedbenzyl)-2-methyl-4-nitro-1H-imidazoles and N1-butyl-2-methyl-4-nitro-1H-imidazoles. Iranian Journal of Organic Chemistry, 10(2), 2325-2331.
  • Standard Operating Procedure. SOP Title: Bromine Safety & Standard Operating Procedures. (n.d.).
  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in B
  • What is the synthesis method of 2-Methyl-5-nitroimidazole? - FAQ - Guidechem. (n.d.).
  • 2-Methyl-4/5-nitroimidazole derivatives potentiated against sexually transmitted Trichomonas: Design, synthesis, biology and 3D-QSAR study | Request PDF. (2016).
  • 1-Substitution in 2-methyl-4(5)-nitroimidazole. I. Synthesis of compounds with potential antitrichomonal activity. (1974). Journal of Medicinal Chemistry, 17(2), 154-158.
  • Manisha N. Trivedi, et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.
  • Palmer, B. D., & Denny, W. A. (1989). Synthesis and Reactions of Brominated 2-Nitroimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 95-99.
  • 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole | CAS 41604-61-9. (n.d.). Chemical-Suppliers.
  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents.
  • Synthesis and reactions of brominated 2-nitroimidazoles. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2014). Molecules, 19(9), 13455-13475.
  • Imidazole is a secondary amine? - Storage (Stability). (2023). Nitrosamines Exchange.
  • 1-Benzyl-4-bromo-5-nitro-1h-imidazole | C10H8BrN3O2 | CID 286580. (n.d.). PubChem.
  • CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole. (n.d.).
  • An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs | Request PDF. (2021).
  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. (2021). Molecules, 26(23), 7323.
  • Processes for nitration of n-substituted imidazoles. (2007).
  • 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. (2020). Molbank, 2020(2), M1134.
  • Experimental Comparison of 2-methylimidazole Nitration by Nitric Acid and Nitrate Salts of Alkali Metals. (2016).
  • One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in W
  • Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. (2011). Beilstein Journal of Organic Chemistry, 7, 358-364.
  • Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major ... (2022). RSC Publishing.
  • 1-Benzyl-5-bromo-2,4-diphenyl-1H-imidazole. (n.d.). Smolecule.
  • Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. (2012). Scholars Research Library.
  • 1-benzyl-2,5-dibromo-4-nitro-1H-imidazole. (n.d.). Benchchem.
  • Imidazoles | Chemistry Online. (2022).
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2018). RSC Advances, 8(38), 21469-21477.
  • 5-Bromo-2-methyl-4-nitro-1H-imidazole | C4H4BrN3O2 | CID 135410005. (n.d.). PubChem.
  • Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole. (2001).
  • n-Benzyl oxymethyl-4-nitro-imidazole | C11H11N3O3 | CID 2756643. (n.d.). PubChem.
  • US4209631A - Process for the safe nitration of 2-methylimidazole. (n.d.).
  • N-Benzyl oxymethyl-4-nitro-imidazole | CAS 669713-66-0. (n.d.). SCBT.
  • Nitration of imidazoles with various nitr
  • Palladium-Catalyzed Enantioselective (2-Naphthyl)methylation of Azaarylmethyl Amines. (2020).
  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applic

Sources

Exploratory

The Mechanism of Action of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole: A Framework for Investigation

An In-Depth Technical Guide for Researchers Abstract 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole belongs to the nitroaromatic heterocyclic class of compounds, a scaffold renowned for its potent biological activities,...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole belongs to the nitroaromatic heterocyclic class of compounds, a scaffold renowned for its potent biological activities, particularly as antimicrobial and anticancer agents. While specific literature on this exact molecule is limited, its structural features strongly suggest a mechanism of action consistent with other well-characterized nitroimidazoles. This guide synthesizes the established principles of nitroimidazole bioactivation to propose a detailed mechanistic framework for this compound. It posits that the molecule functions as a bioreductive prodrug, selectively activated under low-oxygen conditions to generate reactive nitro species. These intermediates are hypothesized to induce cytotoxicity through covalent modification of critical biomolecules, with DNA being a primary target in anaerobic microbes and cellular proteins in hypoxic tumor environments. This document provides the theoretical basis for its action, outlines detailed experimental protocols to validate these hypotheses, and offers insights into interpreting the resulting data for drug development professionals.

Introduction: The Nitroimidazole Scaffold

Nitroimidazoles are a cornerstone of medicinal chemistry, primarily recognized for their efficacy against anaerobic bacteria and protozoa.[] The archetypal drug, metronidazole, has been a clinical mainstay for decades. The therapeutic window of these compounds is defined by a fascinating and elegant mechanism: selective activation in oxygen-deprived environments.[2] This property has also driven extensive research into their use as hypoxia-activated prodrugs (HAPs) and radiosensitizers for solid tumors, which are characterized by regions of profound hypoxia.[3][4]

The subject of this guide, 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole, possesses the key pharmacophoric elements for this class-defining mechanism:

  • A Nitroaromatic Core: The 4-nitroimidazole ring is the electron-accepting "trigger" for bioreductive activation.

  • Substituents Modulating Properties: The 1-benzyl, 5-bromo, and 2-methyl groups are expected to modulate the compound's physicochemical properties, such as lipophilicity, redox potential, and steric profile, thereby influencing cell penetration, enzyme interaction, and overall potency.

This guide will deconstruct the probable mechanism of action based on this foundational chemistry and propose a clear path for its experimental validation.

The Core Mechanism: Hypoxia-Selective Bioreductive Activation

The central paradigm for nitroimidazoles is their function as prodrugs that are "switched on" by cellular reductases in the absence of oxygen.[2] This process unfolds in a series of discrete, oxygen-sensitive steps.

The Reductive Cascade
  • Cellular Entry: The compound, being relatively lipophilic, is presumed to enter cells via passive diffusion.[2]

  • One-Electron Reduction: In anaerobic or hypoxic environments, intracellular electron-transfer enzymes (e.g., nitroreductases in bacteria, or cytochrome P450 reductases in mammalian cells) donate a single electron to the electron-deficient nitro group (NO₂).[][5] This transforms the parent molecule into a highly reactive nitro radical anion (NO₂⁻•).

  • The Oxygen-Dependent "Futile Cycle":

    • In Normoxic Cells (Oxygen > 2%): Molecular oxygen, being highly electron-avid, rapidly scavenges the electron from the nitro radical anion. This regenerates the original, inactive parent compound and produces a superoxide anion.[2] This "futile cycle" prevents the accumulation of the toxic radical, thus protecting healthy, well-oxygenated tissues.

    • In Hypoxic/Anaerobic Cells (Oxygen < 2%): With insufficient oxygen to intercept the radical anion, it persists long enough to undergo further reduction.

  • Formation of Cytotoxic Species: The nitro radical anion is further reduced to generate highly reactive species such as nitroso (NO) and hydroxylamine (NHOH) intermediates.[5] It is these downstream metabolites that are believed to be the ultimate cytotoxic agents.

Molecular Targets and Cytotoxic Consequences

The reactive intermediates generated during bioreduction are indiscriminate and will covalently bind to nearby cellular macromolecules, leading to cell death. The primary targets differ slightly depending on the biological context.

  • Antimicrobial Action: In anaerobic bacteria and protozoa, the primary target is DNA. The reactive nitro species cause strand breaks and loss of helical structure, which inhibits DNA replication and transcription, ultimately leading to rapid cell death.[6][7] This bactericidal effect is the hallmark of nitroimidazole antibiotics.[7]

  • Anticancer Action: In hypoxic tumor cells, while DNA damage can occur, recent studies on 2-nitroimidazoles suggest that cellular proteins are a major target.[3] The reactive intermediates form covalent adducts with proteins, leading to loss of function. Key enzymes involved in glycolysis (GAPDH) and detoxification (glutathione S-transferase, GST), which are often upregulated in tumors, have been identified as specific targets.[3] This disrupts cellular metabolism and redox balance, inducing replication stress and leading to cytostasis or cytotoxicity.[3]

The proposed mechanism is visualized in the diagram below.

Nitroimidazole_Mechanism Figure 1: Proposed Mechanism of Bioreductive Activation cluster_0 Normoxic Cell (O2 present) cluster_1 Hypoxic / Anaerobic Cell (O2 absent) Prodrug_N Parent Nitroimidazole (Inactive) Radical_N Nitro Radical Anion (Reactive) Prodrug_N->Radical_N 1e- Reduction (Reductases) Prodrug_H Parent Nitroimidazole (Inactive) Radical_N->Prodrug_N Rapid Re-oxidation O2_N Oxygen (O2) Radical_N->O2_N Superoxide Superoxide (O2-) O2_N->Superoxide e- transfer label_futile FUTILE CYCLE (No Cytotoxicity) Radical_H Nitro Radical Anion (Reactive) Prodrug_H->Radical_H 1e- Reduction (Reductases) Intermediates Reactive Intermediates (Nitroso, etc.) Radical_H->Intermediates Further Reduction Macromolecules Macromolecule Targets (DNA, Proteins) Intermediates->Macromolecules Covalent Binding Damage Covalent Adducts & DNA Strand Breaks Macromolecules->Damage Death Cell Death Damage->Death

Caption: Proposed mechanism of bioreductive activation.

Experimental Validation: Protocols & Workflows

To validate the hypothesized mechanism, a series of well-established assays should be performed. The causality behind each protocol is to systematically test each step of the proposed pathway.

Protocol 1: Antimicrobial Susceptibility Testing
  • Objective: To determine if the compound has activity against anaerobic bacteria and to quantify its potency. This is the first and most fundamental test for a nitroimidazole-like molecule.

  • Methodology: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

    • Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL). Prepare serial two-fold dilutions in appropriate anaerobic broth (e.g., supplemented Brucella broth) in a 96-well microtiter plate. Final concentrations should range from 256 µg/mL to 0.125 µg/mL.

    • Inoculum: Culture an anaerobic indicator strain (e.g., Bacteroides fragilis ATCC 25285) under strict anaerobic conditions (anaerobic chamber or gas-pack jar) to mid-log phase. Adjust the inoculum to a final concentration of 5 x 10⁵ CFU/mL in each well.

    • Controls:

      • Positive Control: Wells with broth and inoculum only (expect growth).

      • Negative Control: Wells with broth only (expect no growth).

      • Drug Control: Metronidazole as a reference compound.

      • Vehicle Control: Wells with inoculum and the highest concentration of DMSO used (to rule out solvent toxicity).

    • Incubation: Incubate the plates at 37°C for 48 hours under strict anaerobic conditions.

    • Reading: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

  • Data Interpretation: A low MIC value (<16 µg/mL) against anaerobic bacteria, but not against aerobic bacteria (e.g., E. coli tested under aerobic conditions), would provide strong initial evidence for hypoxia-selective activity.

Protocol 2: In Vitro Hypoxia-Selective Cytotoxicity
  • Objective: To determine if the compound is preferentially cytotoxic to cancer cells under hypoxic conditions compared to normoxic conditions. This directly tests the core hypothesis for anticancer applications.

  • Methodology: MTT Assay

    • Cell Seeding: Seed human cancer cells (e.g., HCT116 colon cancer) into two identical sets of 96-well plates at a density of 5,000 cells/well. Allow cells to adhere for 24 hours.

    • Compound Treatment: Add serial dilutions of the test compound (e.g., from 100 µM to 0.1 µM) to both sets of plates. Include vehicle (DMSO) and positive (e.g., Doxorubicin) controls.

    • Incubation:

      • Normoxic Plate: Incubate in a standard cell culture incubator (21% O₂, 5% CO₂) for 72 hours.

      • Hypoxic Plate: Incubate in a specialized hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 72 hours.

    • MTT Assay: After incubation, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to all wells and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Quantification: Solubilize the formazan crystals with DMSO or a solubilization buffer. Read the absorbance at 570 nm using a plate reader.

    • Analysis: Calculate the cell viability as a percentage relative to the vehicle control. Plot dose-response curves and determine the IC₅₀ (concentration inhibiting 50% of cell growth) for both normoxic and hypoxic conditions.

  • Data Presentation:

CompoundIC₅₀ (Normoxia)IC₅₀ (Hypoxia)Hypoxic Cytotoxicity Ratio (HCR) (IC₅₀ Normoxia / IC₅₀ Hypoxia)
1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazoleExperimentalExperimentalCalculated
TH-302 (Positive Control HAP)>100 µM~1 µM>100
Doxorubicin (Negative Control)~0.5 µM~0.5 µM~1
  • Data Interpretation: A high Hypoxic Cytotoxicity Ratio (HCR > 10) is the gold standard for a hypoxia-activated prodrug, indicating selective potency in low-oxygen environments.

Protocol 3: Direct Assessment of DNA Damage
  • Objective: To provide direct evidence that the compound's active metabolites cause DNA damage, the classic endpoint for antimicrobial nitroimidazoles.

  • Methodology: Comet Assay (Single Cell Gel Electrophoresis)

    • Treatment: Treat anaerobic bacteria (B. fragilis) or hypoxic cancer cells (HCT116) with the test compound at 1x and 5x its MIC or IC₅₀ value for a short duration (e.g., 1-4 hours). Include untreated and positive (e.g., H₂O₂) controls.

    • Cell Lysis: Embed the treated cells in a low-melting-point agarose on a microscope slide and lyse the cells with a high-salt detergent solution. This removes cell membranes and proteins, leaving behind the DNA "nucleoid."

    • Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. This causes the negatively charged DNA to migrate towards the anode. Broken DNA fragments will migrate faster and further than intact DNA.

    • Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize under a fluorescence microscope.

    • Analysis: Damaged cells will resemble a "comet" with a bright head (intact DNA) and a tail (broken DNA fragments). Quantify the extent of damage using imaging software to measure the percentage of DNA in the tail.

  • Data Interpretation: A significant, dose-dependent increase in comet tail length in cells treated with the compound under anaerobic/hypoxic conditions would be strong evidence of DNA damage as a primary mechanism of action.

Caption: A logical workflow for the experimental validation.

Conclusion and Future Directions

1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole is a compelling candidate for development as either a novel anaerobic antimicrobial or a hypoxia-activated anticancer agent. Its mechanism of action is almost certainly predicated on the well-established principles of bioreductive activation inherent to the nitroimidazole class. The proposed framework—selective activation in low-oxygen environments to produce reactive intermediates that damage DNA and cellular proteins—provides a robust and testable model.

Future research should focus on executing the outlined validation protocols. Positive results would warrant progression to more advanced studies, including identifying the specific reductase enzymes responsible for activation, characterizing the adducts formed with proteins via mass spectrometry, and evaluating in vivo efficacy in animal models of anaerobic infection or solid tumors.

References

  • BOC Sciences. Nitroimidazole: Definition, Mechanism and Uses.

  • Unacademy. All About Nitroimidazole.

  • Tafreshi, N. K., et al. (2022). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Cell Death Discovery.

  • WikiLectures. (2022). Nitroimidazole antibiotics.

  • Patterson, L. H., & Raleigh, J. A. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. e-Learning - UNIMIB.

  • Everett, S. A., et al. (1999). Bioreductively-activated Prodrugs for Targeting Hypoxic Tissues: Elimination of Aspirin From 2-nitroimidazole Derivatives. Bioorganic & Medicinal Chemistry Letters.

  • Overgaard, J. (1994). Clinical Evaluation of Nitroimidazoles as Modifiers of Hypoxia in Solid Tumors. Oncology Research.

  • RxList. (2021). Nitroimidazoles: Drug Class, Uses, Side Effects, Drug Names.

  • Betts, A., et al. (2015). Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. Philosophical Transactions of the Royal Society A.

  • El-Sayed, M. T., et al. (2024). Nitroimidazole derivatives potentiated against tumor hypoxia: Design, synthesis, antitumor activity, molecular docking study, and QSAR study. Drug Development Research.

  • Wardman, P. (2018). Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. The British Journal of Radiology.

  • ResearchGate. Mechanism of bioreductive activation of 2‐nitroimidazole prodrugs.

  • Cesur, N., et al. (2006). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. Arzneimittelforschung.

  • Hunter, F. W., et al. (2016). Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy. Clinical Cancer Research.

  • Denny, W. A. (2016). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. ResearchGate.

  • Meng, F., et al. (2021). Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy. Frontiers in Oncology.

  • Cui, Z., et al. (2012). Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors. Bioorganic & Medicinal Chemistry.

  • Fassihi, A., et al. (2008). Design and Synthesis of 2-Methyl and 2-Methyl-4-Nitro Imidazole Derivatives as Antifungal Agents. ResearchGate.

  • Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research.

  • Al-Ghorbani, M., et al. (2015). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica.

  • Khan, S. A., et al. (2013). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules.

  • ResearchGate. (2013). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles.

Sources

Foundational

An In-depth Technical Guide to 4-Bromo-2-fluorobiphenyl (CAS No. 41604-61-9)

This guide provides a comprehensive technical overview of 4-Bromo-2-fluorobiphenyl, a key chemical intermediate. Intended for researchers, scientists, and professionals in drug development, this document synthesizes crit...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Bromo-2-fluorobiphenyl, a key chemical intermediate. Intended for researchers, scientists, and professionals in drug development, this document synthesizes critical data on its chemical and physical properties, structure, synthesis, and applications, with a focus on its role in pharmaceutical manufacturing.

Introduction and Core Identification

4-Bromo-2-fluorobiphenyl, identified by the CAS Registry Number 41604-19-7, is a halogenated aromatic hydrocarbon.[1] It is a substituted biphenyl, a class of compounds characterized by two connected phenyl rings. The specific substitution pattern of a bromine atom at the 4-position and a fluorine atom at the 2-position of one of the phenyl rings imparts unique reactivity and properties, making it a valuable building block in organic synthesis.[1] This compound is particularly notable for its application as a crucial intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), such as Flurbiprofen.[2][3]

The structural uniqueness of 4-Bromo-2-fluorobiphenyl provides a strategic advantage in multi-step syntheses. The differential reactivity of the bromo and fluoro substituents, along with the steric and electronic effects they impart, allows for selective chemical transformations, a critical aspect in the design of complex pharmaceutical molecules.

Physicochemical Properties and Structural Elucidation

4-Bromo-2-fluorobiphenyl typically presents as an off-white to pale yellow crystalline powder or chunks at room temperature.[4][5] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 4-Bromo-2-fluorobiphenyl

PropertyValueSource(s)
CAS Number 41604-19-7[4][6]
Molecular Formula C₁₂H₈BrF[4][6]
Molecular Weight 251.09 g/mol [4][6]
Appearance Off-white to pale yellow crystalline powder or chunks[4][5]
Melting Point 39-41 °C[4][7]
Boiling Point 175 °C at 2 mmHg[4]
Density 1.4 ± 0.1 g/cm³[8]
Solubility Insoluble in water. Soluble in DMSO and Methanol.[4]
Flash Point >110 °C (>230 °F)[4][7]

The structural identity of 4-Bromo-2-fluorobiphenyl is unequivocally confirmed through various spectroscopic methods. The molecular structure is depicted in the diagram below.

Caption: Molecular structure of 4-Bromo-2-fluorobiphenyl.

Spectroscopic data, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, provide the definitive fingerprint for this molecule.[6][9] The NIST WebBook and other public databases contain reference spectra for this compound.[10]

Synthesis Methodologies

The synthesis of 4-Bromo-2-fluorobiphenyl is well-documented, with several established routes. A common and scalable approach involves a multi-step process starting from 4-bromo-2-fluoroaniline. This methodology is favored for its reliability and is detailed in various patents and chemical literature.[2][11]

Experimental Protocol: Synthesis from 4-Bromo-2-fluoroaniline

This protocol is a representative example of a common synthesis route.

Step 1: Diazotization of 4-Bromo-2-fluoroaniline

  • In a reaction vessel equipped for temperature control and nitrogen blanketing, a solution of 4-bromo-2-fluoroaniline (0.50 mol) and glacial acetic acid (1.0 mol) in benzene is prepared.[11]

  • This solution is added dropwise over several hours to a mixture of sodium nitrite (1.0 mol) in water and benzene, maintained at 65°C.[11]

  • The reaction mixture is stirred at this temperature under a nitrogen atmosphere for approximately 12 hours to ensure complete reaction.[11]

Step 2: Reductive Deamination

  • After cooling, the reaction mixture is washed with 1N hydrochloric acid.[11]

  • The organic layer is then treated with iron powder (0.36 mol), methanol, and concentrated hydrochloric acid.[11]

  • The mixture is heated under reflux for about 13 hours.[11]

Step 3: Isolation and Purification

  • Upon cooling, the benzene layer is separated, washed with water, and the solvent is removed by evaporation under reduced pressure.[11]

  • The resulting crude product, a dark oil, is purified by vacuum distillation to yield 4-Bromo-2-fluorobiphenyl.[11]

The workflow for this synthesis is illustrated below.

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction cluster_2 Step 3: Purification A 4-Bromo-2-fluoroaniline + Acetic Acid in Benzene C Diazonium Salt Intermediate (in situ) A->C Add dropwise B Sodium Nitrite in Water/Benzene @ 65°C B->C D Add Iron Powder, Methanol, HCl C->D HCl Wash E Crude Product Mixture D->E Reflux F Wash & Evaporate E->F G Vacuum Distillation F->G H Pure 4-Bromo-2-fluorobiphenyl G->H

Caption: General workflow for the synthesis of 4-Bromo-2-fluorobiphenyl.

Applications in Drug Development and Organic Synthesis

The primary and most significant application of 4-Bromo-2-fluorobiphenyl is as a key intermediate in the pharmaceutical industry.[5][12]

  • NSAID Synthesis: It is a critical building block for the synthesis of Flurbiprofen, a widely used non-steroidal anti-inflammatory drug.[2][3] The synthesis leverages the specific placement of the bromo and fluoro groups to construct the final active pharmaceutical ingredient (API).

  • Agrochemicals: The compound also serves as a precursor in the development of new agrochemicals, contributing to advancements in crop protection.[12]

  • Advanced Organic Synthesis: Beyond specific applications, its bifunctional nature (containing both bromine and fluorine) makes it a versatile reagent in cross-coupling reactions, such as Suzuki-Miyaura couplings, allowing for the construction of more complex molecular architectures.[1]

Safety, Handling, and Regulatory Information

As with any chemical reagent, proper handling and safety precautions are paramount when working with 4-Bromo-2-fluorobiphenyl.

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed.[6][7]

  • Skin Irritation: Causes skin irritation.[6][7]

  • Eye Irritation: Causes serious eye irritation.[6][7]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[7]

Recommended Handling Procedures:

  • Work in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7]

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.[3]

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Bromo-2-fluorobiphenyl (CAS No. 41604-19-7) is a chemical intermediate of significant industrial importance, particularly within the pharmaceutical sector. Its well-defined properties, established synthesis routes, and critical role in the production of NSAIDs like Flurbiprofen underscore its value to drug development professionals. A thorough understanding of its chemistry, handling requirements, and applications is essential for its effective and safe utilization in research and manufacturing.

References

  • . ChemicalBook.

  • . MIT-IVY Industry Co., Ltd.

  • . Guidechem.

  • . PubChem, National Center for Biotechnology Information.

  • . Google Patents.

  • . Benchchem.

  • . VIWIT Pharmaceutical Co., Ltd.

  • . ChemicalBook.

  • . PrepChem.com.

  • . National Institute of Standards and Technology.

  • . Chemsrc.

  • . Sigma-Aldrich.

  • . LookChem.

Sources

Exploratory

Preamble: The Enduring Versatility of the Nitroimidazole Scaffold

An In-depth Technical Guide to the Biological Activity of Substituted Nitroimidazole Compounds For Researchers, Scientists, and Drug Development Professionals The nitroimidazole nucleus represents a remarkable scaffold i...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Substituted Nitroimidazole Compounds

For Researchers, Scientists, and Drug Development Professionals

The nitroimidazole nucleus represents a remarkable scaffold in medicinal chemistry, demonstrating a breadth of biological activity that is almost unparalleled. For decades, substituted nitroimidazoles have been cornerstone therapies for anaerobic bacterial and protozoal infections.[1] More recently, their unique mechanism of action has been strategically exploited in oncology to overcome the challenges of the hypoxic tumor microenvironment.[2] This guide serves as a comprehensive technical resource for researchers in drug discovery and development, providing an in-depth exploration of the core mechanisms, diverse applications, structure-activity relationships (SAR), and key experimental protocols related to this versatile class of compounds. We will delve into the causality behind their selective toxicity and explore the experimental frameworks required to validate and advance new nitroimidazole-based therapeutic agents.

Section 1: The Core Mechanism - Reductive Activation in Hypoxic Environments

The defining characteristic of nitroimidazoles is their function as bioreductive prodrugs. Their biological activity is not inherent but is unlocked under specific physiological conditions, namely low oxygen tension. This selective activation is the foundation of their therapeutic efficacy and their relatively low toxicity to host cells in well-oxygenated tissues.[3]

The Nitro Group as a Bioreductive Prodrug Moiety

The key to the activity of these compounds is the electron-accepting nitro group (-NO₂) attached to the imidazole ring. In its native state, the nitroimidazole molecule is relatively inert and can diffuse freely across cell membranes.[][5] However, in environments with low redox potential, such as those found inside anaerobic microorganisms or hypoxic tumor regions, the nitro group can accept electrons and undergo reduction.[1] This reduction is the critical first step in a cascade that transforms the benign prodrug into a highly reactive cytotoxic agent.[6]

The Electron Transfer Cascade

The activation process is mediated by low-redox-potential electron transfer proteins within the target cell, such as ferredoxin or pyruvate:ferredoxin oxidoreductase (PFOR).[1][] These proteins, which are crucial components of anaerobic energy metabolism, have a sufficiently negative redox potential (around -415 mV to -460 mV) to donate an electron to the nitroimidazole.[1]

// Invisible edges for layout control {rank=same; PFOR; Fd_ox; Fd_red;} {rank=same; Nitro_Prodrug; Nitro_Radical;} } caption { label="Reductive Activation of Nitroimidazoles in Anaerobic Cells."; fontsize=12; fontcolor="#5F6368"; }

Generation of Cytotoxic Species and DNA Damage

The single-electron reduction of the nitro group creates a short-lived, highly reactive nitro radical anion.[1] This radical, and other downstream reduced intermediates like nitroso radicals, are the ultimate effectors of cytotoxicity.[3][7] These reactive species interact directly with microbial or cellular DNA, causing a loss of helical structure, strand breakage, and fatal destabilization.[][5][6] This inhibition of DNA synthesis and induction of lethal DNA damage leads to rapid cell death.[5][8]

The Oxygen Effect: Futile Cycling and Selectivity

The selective toxicity of nitroimidazoles towards hypoxic cells is reinforced by the presence of molecular oxygen in healthy, aerobic tissues. If oxygen is present, it can readily accept the electron back from the newly formed nitro radical anion, a process known as "futile cycling".[1] This reaction regenerates the original parent nitroimidazole compound and produces a superoxide anion. This futile cycle prevents the accumulation of toxic reduced intermediates in normal cells, thereby protecting them from damage and confining the drug's activity to its intended low-oxygen targets.[1][3]

Section 2: Antimicrobial and Antiparasitic Applications

The foundational application of nitroimidazoles is in the treatment of infections caused by anaerobic bacteria and protozoa. Their spectrum of activity is remarkably broad within this niche.[1]

Spectrum of Activity

Nitroimidazoles are bactericidal against nearly all anaerobic bacteria, including both Gram-positive and Gram-negative species.[9] They are also highly effective against a range of protozoal pathogens.[][11]

Class Examples of Susceptible Organisms Key Clinical Agents
Anaerobic Bacteria Bacteroides fragilis, Clostridium species, Fusobacterium species, Helicobacter pyloriMetronidazole, Tinidazole, Ornidazole
Protozoa Trichomonas vaginalis, Entamoeba histolytica, Giardia lamblia, Trypanosoma cruziMetronidazole, Tinidazole, Benznidazole
Key Clinical Agents and Their Properties
  • Metronidazole : As the first-in-class agent, metronidazole is the most widely studied 5-nitroimidazole.[1] It is used to treat a vast array of anaerobic infections, from bacterial vaginosis and pelvic inflammatory disease to C. difficile colitis.[3][12] Its mechanism involves diffusing into the organism, undergoing reductive activation, and causing DNA strand breakage that leads to cell death.[][5]

  • Tinidazole : A second-generation 5-nitroimidazole, tinidazole offers a broader antibacterial spectrum and a longer half-life (12-14 hours) compared to metronidazole.[1][] This allows for simpler dosing regimens. Its mechanism is similar, involving the inhibition of DNA synthesis in susceptible organisms.[][13]

  • Benznidazole : This 2-nitroimidazole is the first-line treatment for Chagas disease, caused by the protozoan Trypanosoma cruzi.[14] Its mechanism is believed to involve the generation of radical species that damage the parasite's DNA and other cellular machinery.[14][15][16] Studies suggest it preferentially oxidizes the nucleotide pool, leading to the incorporation of damaged bases during DNA replication and causing lethal double-stranded DNA breaks.[15]

Mechanisms of Resistance

Although resistance was once rare, it is an increasing concern.[1][17] Understanding the mechanisms is critical for the development of next-generation agents.

  • Impaired Drug Activation : The most common form of resistance involves decreased activity of the enzymes required for reductive activation, such as PFOR or nitroreductases.[18][19] If the cell cannot efficiently reduce the prodrug, the cytotoxic intermediates are not generated.

  • Genetic Factors (nim Genes) : A specific mechanism involves the nim genes, which encode nitroimidazole reductases.[19] These enzymes perform a 2-electron reduction of the nitro group, converting the nitroimidazole into a non-toxic amine derivative, effectively inactivating the drug before it can cause damage.[19][20]

  • Enhanced Oxygen Defense : In some organisms, resistance is linked to improved oxygen-scavenging capabilities.[18] By maintaining a higher intracellular oxygen level, the organism promotes futile cycling and prevents the accumulation of the toxic reduced drug form.

Section 3: Anticancer Activity - Exploiting the Tumor Microenvironment

The same chemical principles that make nitroimidazoles effective against anaerobes allow them to be repurposed as anticancer agents that specifically target a key vulnerability of solid tumors: hypoxia.

Tumor Hypoxia as a Therapeutic Target

Solid tumors frequently outgrow their blood supply, resulting in regions with low oxygen levels (hypoxia).[21] Hypoxic tumor cells are notoriously resistant to radiation therapy and many chemotherapies, contributing significantly to treatment failure.[22][23] Nitroimidazoles are ideal candidates to overcome this barrier as they are selectively activated in these hypoxic regions.[2]

Nitroimidazoles as Hypoxic Cell Radiosensitizers

One of the most promising applications of nitroimidazoles in oncology is as radiosensitizers. Radiation therapy kills cells primarily by generating free radicals that cause DNA damage. In well-oxygenated cells, oxygen reacts with these DNA radicals, "fixing" the damage in a permanent, lethal form. In hypoxic cells, this process is inefficient.

Nitroimidazoles act as "oxygen mimetics".[24] Due to their high electron affinity, they can substitute for oxygen in fixing radiation-induced DNA damage, making hypoxic cells significantly more susceptible to being killed by radiation.[21][24]

  • Nimorazole : A 5-nitroimidazole that has shown clinical success as a radiosensitizer in head and neck cancer.[25][26] It works by making hypoxic tumor cells more sensitive to radiotherapy, potentially improving local tumor control.[21]

  • Misonidazole : An early 2-nitroimidazole radiosensitizer that was extensively studied but whose clinical use was limited by neurotoxicity.[24]

Nitroimidazoles as Hypoxia-Activated Prodrugs (HAPs)

Beyond radiosensitization, nitroimidazoles can also act as standalone hypoxia-activated prodrugs (HAPs). In this role, the bioreductive activation within the tumor leads to highly cytotoxic species that kill the cancer cells directly, independent of radiation.[2] This approach is particularly valuable for targeting the most aggressive and resistant hypoxic cell populations.

Structure-Activity Relationships for Anticancer Efficacy

The position of the nitro group is a critical determinant of a compound's potential as an anticancer agent.

  • 2-Nitroimidazoles vs. 5-Nitroimidazoles : 2-nitroimidazoles generally have a higher electron affinity than their 5-nitro counterparts.[1] This makes them more easily reduced and, therefore, more efficient as radiosensitizers, but can also increase their toxicity.[24]

  • Impact of Substituents : The addition of different side chains and functional groups to the nitroimidazole ring can profoundly influence a compound's cytotoxicity, radiosensitizing potency, solubility, and toxicity profile.[27][28] For instance, introducing iodine atoms has been shown to increase both cytotoxicity and radiosensitizing potency.[23] Studies on N-alkyl-nitroimidazoles have shown that the length of the alkyl chain can inversely affect anticancer activity in certain cell lines, such as A549 lung cancer cells.[27][28]

Section 4: Experimental Protocols for Evaluation

Rigorous and standardized in vitro evaluation is the foundation for developing novel nitroimidazole compounds. The following protocols provide a self-validating framework for assessing their core biological activities.

Workflow: Assessing Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is the standard measure of a compound's antimicrobial potency. For nitroimidazoles, this must be performed under strict anaerobic conditions to ensure drug activation.

G

Step-by-Step Protocol:

  • Preparation: Prepare all media (e.g., Brucella broth supplemented with hemin and vitamin K) and perform all manipulations within an anaerobic chamber (e.g., 85% N₂, 10% H₂, 5% CO₂).

  • Compound Dilution: Serially dilute the test nitroimidazole compound across a 96-well microtiter plate.

  • Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Seal the plate and incubate under anaerobic conditions at 37°C for 24 to 48 hours.

  • Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

Protocol: Evaluating Anticancer Cytotoxicity (MTT Assay)

To assess direct anticancer effects, especially those dependent on hypoxia, cell viability assays must be conducted under both normal (normoxic) and low-oxygen (hypoxic) conditions.

  • Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma, MDA-MB-231 breast adenocarcinoma) in 96-well plates and allow them to adhere for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compound to the wells.

  • Incubation Conditions:

    • Normoxic Plate: Incubate in a standard incubator (21% O₂, 5% CO₂) for 48-72 hours.

    • Hypoxic Plate: Incubate in a hypoxic chamber (e.g., 1% O₂, 5% CO₂) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at ~570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ (concentration that inhibits 50% of cell growth) for both normoxic and hypoxic conditions. A significantly lower IC₅₀ under hypoxia confirms hypoxia-selective cytotoxicity.

Workflow: Measuring Radiosensitizing Effect (Clonogenic Assay)

The gold-standard method for quantifying radiosensitization is the clonogenic survival assay, which measures a cell's ability to proliferate and form a colony after treatment.

G

Analysis: The surviving fraction for each dose is plotted. The Sensitizer Enhancement Ratio (SER) is calculated as the ratio of radiation doses required to produce a given level of cell kill (e.g., 10% survival) without the drug versus with the drug. An SER greater than 1 indicates radiosensitization.

Section 5: Synthesis and Future Directions

The chemical tractability of the nitroimidazole scaffold allows for extensive modification to fine-tune biological activity.[29] Research continues to focus on synthesizing novel derivatives with improved efficacy and safety profiles.[30][31][32]

General Synthetic Strategies

The synthesis of novel nitroimidazoles often begins with a commercially available nitroimidazole core (e.g., 2-methyl-5-nitroimidazole or 2-chloro-4-nitroimidazole).[33] Key reactions involve N-alkylation to introduce side chains at the N-1 position, which has been shown to be critical for modulating activity.[27][28] Further modifications can include substitutions at other positions on the imidazole ring or the creation of bicyclic systems, which have proven effective in developing new antitubercular agents.[31][33]

Overcoming Challenges and Future Perspectives

The future of nitroimidazole development lies in addressing current limitations and expanding their therapeutic utility.

  • Combating Resistance : A key strategy is the design of "dual-function" or hybrid molecules that have a second mechanism of action, making it more difficult for resistance to develop.[34] Synthesizing derivatives that are activated by a broader range of reductases could also overcome resistance based on the loss of a single activating enzyme.[30]

  • Improving the Therapeutic Index : A major goal is to enhance efficacy while reducing off-target toxicity. This involves optimizing the electron affinity and lipophilicity of compounds to improve tumor penetration and radiosensitizing efficiency without increasing systemic toxicity.[24] The development of prodrugs with improved aqueous solubility can also enhance tumor drug delivery.[22]

  • Theranostics and Imaging : Radiolabeled nitroimidazoles (e.g., with ¹⁸F) are being developed as PET imaging agents to non-invasively identify hypoxic tumors in patients.[35] This allows for patient stratification, identifying those most likely to benefit from hypoxia-targeted therapies and enabling the development of true "theranostic" agents that combine diagnosis and therapy.[36]

The nitroimidazole scaffold, with its unique mechanism of hypoxia-selective activation, remains a highly valuable platform for the development of new drugs against a wide range of diseases, from persistent anaerobic infections to the most challenging solid tumors.

References

  • Nord, C. E. Microbiological properties of tinidazole: spectrum, activity and ecological considerations. Journal of Antimicrobial Chemotherapy. Available from: [Link]

  • AhYoung, A., & Huecker, M. R. Metronidazole. In: StatPearls. StatPearls Publishing; 2023. Available from: [Link]

  • Wardman, P. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. The British Journal of Radiology. Available from: [Link]

  • Edwards, D. I. Nitroimidazole drugs - action and resistance mechanisms I. Mechanisms of action. Journal of Antimicrobial Chemotherapy. 1993;31(1):9-20. Available from: [Link]

  • Hay, M. P., et al. Next-Generation Hypoxic Cell Radiosensitizers: Nitroimidazole Alkylsulfonamides. Journal of Medicinal Chemistry. 2017;61(1):410-420. Available from: [Link]

  • Zapata-Vahos, I. C., et al. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. The Open Medicinal Chemistry Journal. 2020;14:46-52. Available from: [Link]

  • Faramarzi, S., et al. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Iranian Journal of Pharmaceutical Research. 2023. Available from: [Link]

  • Campos, P. C., et al. Unveiling benznidazole's mechanism of action through overexpression of DNA repair proteins in Trypanosoma cruzi. Molecular Microbiology. 2014;92(3):474-491. Available from: [Link]

  • Sobel, R., et al. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis. Parasites & Vectors. 2021;14(1):389. Available from: [Link]

  • Stüben, G., et al. Iodinated Nitroimidazoles as Radiosensitizers. Anticancer Research. 2004;24(5A):2867-2872. Available from: [Link]

  • Edwards, D. I. Nitroimidazole drugs - action and resistance mechanisms II. Mechanisms of resistance. Journal of Antimicrobial Chemotherapy. 1993;31(2):201-210. Available from: [Link]

  • WikiLectures. Nitroimidazole antibiotics. 2022. Available from: [Link]

  • Zapata-Vahos, I. C., et al. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. SciSpace. 2020. Available from: [Link]

  • Wikipedia. Benznidazole. Available from: [Link]

  • Nord, C. E. Microbiological properties of tinidazole: spectrum, activity and ecological considerations. Journal of Antimicrobial Chemotherapy. 1982;10(Suppl A):35-41. Available from: [Link]

  • Clinicaltrials.eu. Nimorazole – Application in Therapy and Current Clinical Research. Available from: [Link]

  • Zaprutko, L., et al. Synthesis, structure and biological evaluation of novel bicyclic nitroimidazole derivatives. Archiv der Pharmazie. 2012;345(6):463-467. Available from: [Link]

  • Jiricek, J., et al. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Journal of Medicinal Chemistry. 2008;51(24):7857-7868. Available from: [Link]

  • Host, C., et al. NIMRAD (NIMorazole/placebo plus RADiotherapy in head and neck cancer). The Lancet Oncology. Available from: [Link]

  • Martinez-Morales, F., et al. The Role of Nitroreductases in Resistance to Nitroimidazoles. Antibiotics. 2021;10(12):1478. Available from: [Link]

  • Med simplified. Pharmacology of Benznidazole (Radanil, Abarax); Mechanism of action, Uses, Effects, Pharmacokinetics. YouTube. 2025. Available from: [Link]

  • Patsnap Synapse. What is Nimorazole used for?. 2024. Available from: [Link]

  • Singh, A., et al. Nitroimidazole radiopharmaceuticals in hypoxia: part II cytotoxicity and radiosensitization applications. Journal of Cancer Research and Therapeutics. 2018;14(7):164-171. Available from: [Link]

  • Patsnap Synapse. What is Benznidazole used for?. 2024. Available from: [Link]

  • Patsnap Synapse. What is the mechanism of Benznidazole?. 2024. Available from: [Link]

  • Patsnap Synapse. What is the mechanism of Metronidazole?. 2024. Available from: [Link]

  • Wikipedia. Metronidazole. Available from: [Link]

  • Hall, E. J., & Hei, T. K. Oncogenic transforming potential of nitroimidazole radiosensitizers. International Journal of Radiation Oncology, Biology, Physics. 1989;16(5):1231-1234. Available from: [Link]

  • Drugs.com. Metronidazole: Uses, Dosage, Side Effects, Warnings. 2023. Available from: [Link]

  • Liu, K., & Zhu, H. L. Nitroimidazoles as anti-tumor agents. Anti-Cancer Agents in Medicinal Chemistry. 2011;11(7):687-691. Available from: [Link]

  • Lee, S., et al. Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships. Journal of Medicinal Chemistry. 2009;52(5):1406-1416. Available from: [Link]

  • Overgaard, J., et al. Nimorazole as a hypoxic radiosensitizer in the treatment of supraglottic larynx and pharynx carcinoma. First report from the Danish Head and Neck Cancer Study (DAHANCA) protocol 5-85. Radiotherapy and Oncology. 1991;20 Suppl 1:143-149. Available from: [Link]

  • Gornowicz, A., et al. Evaluation of the Anticancer Activities of Novel Transition Metal Complexes with Berenil and Nitroimidazole. International Journal of Molecular Sciences. 2021;22(19):10276. Available from: [Link]

  • Zapata-Vahos, I. C., et al. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. ResearchGate. 2020. Available from: [Link]

  • Sławiński, J., et al. Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Molecules. 2024;29(12):2928. Available from: [Link]

  • Patsnap Synapse. What is the mechanism of Morinidazole?. 2024. Available from: [Link]

  • Roldan, G., et al. Structural basis of 5-nitroimidazole antibiotic resistance: the crystal structure of NimA from Deinococcus radiodurans. Journal of the American Chemical Society. 2008;130(45):14953-14955. Available from: [Link]

  • Overgaard, J., et al. A randomized double-blind phase III study of nimorazole as a hypoxic radiosensitizer of primary radiotherapy in supraglottic larynx and pharynx carcinoma. Results of the Danish Head and Neck Cancer Study (DAHANCA) Protocol 5-85. Radiotherapy and Oncology. 1998;46(2):135-146. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5479, Tinidazole. Available from: [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. Tinidazole. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. 2020. Available from: [Link]

  • Jiricek, J., et al. Structure-Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4-and 5-Nitroimidazoles. ResearchGate. 2025. Available from: [Link]

  • Drugs.com. Tinidazole Monograph for Professionals. 2024. Available from: [Link]

  • Lecturio. Nitroimidazoles. 2021. Available from: [Link]

  • Butler, K. Nitroimidazole Derivatives. Relationship between Structure and Antitrichomonal Activity. Journal of Medicinal Chemistry. 1967. Available from: [Link]

  • Faramarzi, S., et al. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. ResearchGate. 2023. Available from: [Link]

  • Zhang, J., et al. Synthesis and Preliminary Evaluation of a Novel 18F-Labeled 2-Nitroimidazole Derivative for Hypoxia Imaging. Cancer Biotherapy and Radiopharmaceuticals. 2021;36(2):191-199. Available from: [Link]

  • Zhang, Y., et al. Nitroimidazole-containing compounds and their antibacterial and antitubercular activities. European Journal of Medicinal Chemistry. 2019;179:543-558. Available from: [Link]

Sources

Foundational

Spectroscopic Data for 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole: An In-depth Technical Guide

Introduction 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole is a key heterocyclic compound with significant potential in medicinal chemistry and drug development. As a derivative of the nitroimidazole class, it is of con...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole is a key heterocyclic compound with significant potential in medicinal chemistry and drug development. As a derivative of the nitroimidazole class, it is of considerable interest for its potential as an antibacterial or radiosensitizing agent.[1][2] The precise elucidation of its molecular structure is paramount for understanding its reactivity, mechanism of action, and for the development of structure-activity relationships (SAR). This guide provides a comprehensive overview of the expected spectroscopic data for this compound, offering a foundational reference for researchers in the field.

The structural characterization of novel compounds is a cornerstone of chemical research. In this context, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools. This document will delve into the theoretical and practical aspects of the spectroscopic analysis of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole, drawing upon data from closely related analogues to provide a robust predictive framework.[3]

Molecular Structure and Key Features

The molecular structure of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole is characterized by a central imidazole ring substituted with five distinct groups: a benzyl group at the N1 position, a methyl group at C2, a nitro group at C4, and a bromine atom at C5. This arrangement of substituents dictates the electronic environment of each atom and, consequently, its spectroscopic signature.

Figure 1: Molecular Structure of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole in a solvent like CDCl₃ would exhibit distinct signals for the benzyl, methyl, and aromatic protons.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.30-7.40Multiplet5HPhenyl protons (C₆H₅)The protons of the benzyl group's phenyl ring are expected to resonate in this region, typical for aromatic protons. The multiplicity will be complex due to coupling between them.
~5.60Singlet2HBenzyl methylene protons (N-CH₂-Ph)The methylene protons are adjacent to a nitrogen atom and a phenyl ring, leading to a downfield shift. The absence of adjacent protons results in a singlet.
~2.40Singlet3HMethyl protons (Im-CH₃)The methyl group attached to the imidazole ring is expected to be a singlet in this region.

Expert Insights: The electron-withdrawing nature of the nitro group and the bromine atom on the imidazole ring will influence the chemical shifts of the substituents. Specifically, the benzyl methylene protons are expected to be deshielded compared to unsubstituted 1-benzylimidazole. The chemical shift of the methyl protons will also be affected by the electronic environment of the imidazole ring. For a closely related compound, 1-benzyl-2-methyl-4-nitro-1H-imidazole, the benzyl methylene protons appear at 5.58 ppm and the methyl protons at 2.39 ppm in CDCl₃.[3] The introduction of a bromine atom at the C5 position is anticipated to cause a slight downfield shift for the adjacent benzyl group's protons.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)AssignmentRationale
~145Imidazole C2The carbon atom attached to two nitrogen atoms is expected to be significantly downfield.
~134Imidazole C4The carbon bearing the nitro group will be deshielded.
~129-127Phenyl carbons (C₆H₅)Aromatic carbons of the benzyl group.
~120Imidazole C5The carbon attached to the bromine atom will be shifted downfield.
~51Benzyl methylene carbon (N-CH₂)The methylene carbon attached to the nitrogen atom.
~13Methyl carbon (Im-CH₃)The methyl carbon attached to the imidazole ring.

Expert Insights: The positions of the imidazole ring carbons are particularly diagnostic. Data from 1-benzyl-2-methyl-4-nitro-1H-imidazole shows the imidazole C2 at 145.15 ppm, C4 at 145.15 ppm, and C5 at 120.24 ppm in CDCl₃.[3] The presence of the bromine atom at C5 in the target molecule is expected to further influence the chemical shift of this carbon. The other carbon signals are predicted based on standard chemical shift ranges and data from analogous structures.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole will be characterized by absorptions corresponding to the nitro, aromatic, and alkyl groups.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3100-3000MediumAromatic C-H stretchCharacteristic of the C-H bonds in the phenyl ring.
~2950-2850MediumAliphatic C-H stretchCorresponding to the C-H bonds of the methyl and methylene groups.
~1540 & ~1350StrongAsymmetric & Symmetric NO₂ stretchThe two strong absorption bands are highly characteristic of the nitro group.[4][5]
~1600 & ~1495Medium-WeakAromatic C=C stretchVibrations of the carbon-carbon double bonds in the phenyl and imidazole rings.
~750 & ~700StrongC-H out-of-plane bendCharacteristic of monosubstituted benzene rings.
~600-500MediumC-Br stretchThe carbon-bromine bond vibration is expected in the fingerprint region.

Expert Insights: The most prominent and diagnostic peaks in the IR spectrum will be the strong absorptions from the nitro group's asymmetric and symmetric stretching vibrations.[5] For 1-benzyl-2-methyl-4-nitro-1H-imidazole, these are observed at 1496 cm⁻¹ and 1291 cm⁻¹.[3] The presence of these two distinct, strong bands provides compelling evidence for the nitro functionality.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.

Predicted Fragmentation Pattern:

Under electron ionization (EI), 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole is expected to produce a molecular ion peak ([M]⁺) and several characteristic fragment ions. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).

  • Molecular Ion ([M]⁺): The molecular ion peak will be observed at m/z corresponding to the molecular weight of the compound (C₁₁H₁₀BrN₄O₂).

  • Loss of Benzyl Group: A common fragmentation pathway for N-benzyl compounds is the cleavage of the benzyl group, resulting in a fragment at m/z 91 (C₇H₇⁺, tropylium ion).

  • Loss of Nitro Group: Fragmentation involving the loss of the nitro group (NO₂) would lead to a significant peak.

  • Loss of Bromine: Cleavage of the carbon-bromine bond would result in a fragment corresponding to the loss of a bromine atom.

G cluster_workflow Mass Spectrometry Workflow Sample Sample Introduction Ionization Ionization (e.g., EI) Sample->Ionization Acceleration Ion Acceleration Ionization->Acceleration MassAnalyzer Mass Analyzer (e.g., Quadrupole) Acceleration->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum Detector->Spectrum

Figure 2: General Experimental Workflow for Mass Spectrometry.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific compound and available equipment.

1. NMR Spectroscopy (¹H and ¹³C)

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: spectral width of 12-16 ppm, relaxation delay of 1-2 seconds, and a 30-45 degree pulse angle.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-220 ppm, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR.

2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • ATR: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL.

  • Instrumentation: A mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

  • Acquisition:

    • Introduce the sample into the ion source via a direct insertion probe or through a gas or liquid chromatograph.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

G cluster_workflow Spectroscopic Analysis Workflow Start Compound Synthesis & Purification NMR NMR Analysis (¹H & ¹³C) Start->NMR IR IR Analysis Start->IR MS Mass Spectrometry Start->MS Data Data Interpretation & Structural Elucidation NMR->Data IR->Data MS->Data

Figure 3: Workflow for the Spectroscopic Characterization of a Novel Compound.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole. By leveraging data from closely related analogues and fundamental spectroscopic principles, a comprehensive characterization profile has been established. This information serves as a valuable resource for researchers working on the synthesis, identification, and application of this and similar nitroimidazole derivatives, facilitating more efficient and accurate structural elucidation in their drug discovery and development endeavors.

References

  • El-Naggar, G. M., et al. (2022). The crystal structure of 1-(N1-benzyl-2-methyl-4-nitro-imidazol-5-yl)-4-(prop-2-yn-1-yl) piperazine, C18H21N5O2. Zeitschrift für Kristallographie - New Crystal Structures, 237(1), 1-4.
  • Satheesh, D., et al. (2018). An efficient room temperature synthesis of N1-(4-substitutedbenzyl)-2-methyl-4-nitro-1H-imidazoles and N1-butyl-2-methyl-4-nitro-1H-imidazoles. Iranian Journal of Organic Chemistry, 10(2), 2325-2331.
  • Trivedi, M. K., et al. (2015). Spectroscopic Characterization of Biofield Treated Metronidazole and Tinidazole. Medicinal chemistry, 5(8), 340-344.
  • ResearchGate. (n.d.). IR spectrum of conjugated metronidazole, highlighting characteristic.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Comparative NMR Spectral and Pharmacological Investigation of Some N1-(4-Substituted benzyl/butyl)-2-methyl-4-nitro-1H-imidazoles. Retrieved from [Link]

Sources

Exploratory

Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole

This guide provides a comprehensive technical overview of the methodologies and considerations involved in the crystal structure analysis of the title compound, 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole. Tailored fo...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the methodologies and considerations involved in the crystal structure analysis of the title compound, 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole. Tailored for researchers, scientists, and professionals in drug development, this document delves into the experimental and computational workflow, from crystal synthesis to the elucidation and interpretation of the final three-dimensional structure. While a specific crystallographic information file (CIF) for the exact title compound is not publicly available as of this writing, this guide will utilize data from closely related structures and established crystallographic principles to provide a robust and instructive framework.

Introduction: The Significance of Crystal Structure in Drug Design

The precise three-dimensional arrangement of atoms within a crystalline solid, its crystal structure, is a cornerstone of modern pharmaceutical science. This knowledge provides invaluable insights into a molecule's physicochemical properties, including solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs), understanding the crystal packing and intermolecular interactions is crucial for identifying and characterizing polymorphs, which can have significant implications for a drug's efficacy and safety. The title compound, a substituted nitroimidazole, belongs to a class of molecules with diverse biological activities, making a thorough understanding of its solid-state structure of paramount importance for potential therapeutic applications.

Synthesis and Crystallization: The Gateway to Single-Crystal Analysis

The journey to elucidating a crystal structure begins with the synthesis of the target molecule and the subsequent growth of high-quality single crystals.

Synthetic Strategy

The synthesis of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole can be approached through several established routes for N-alkylation of imidazole derivatives. A common strategy involves the reaction of a suitable precursor, such as 5-bromo-2-methyl-4-nitro-1H-imidazole, with benzyl bromide in the presence of a base.[1] The choice of solvent and base is critical to ensure regioselectivity and high yields.[1]

Experimental Protocol: Synthesis of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole

  • Precursor Preparation: Begin with the commercially available or synthesized 5-bromo-2-methyl-4-nitro-1H-imidazole.[2]

  • Deprotonation: In a suitable polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF), treat the precursor with a base like potassium carbonate or sodium hydride to deprotonate the imidazole nitrogen.

  • N-Alkylation: To the resulting solution, add benzyl bromide dropwise at room temperature or with gentle heating.[3]

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction, extract the product, and purify it using column chromatography or recrystallization to obtain the pure 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole.[4]

Single Crystal Growth

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often a meticulous process of trial and error. Several techniques can be employed:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.

The choice of solvents is critical and often screened in parallel to identify optimal conditions for crystal formation.

Single-Crystal X-ray Diffraction (SC-XRD): Illuminating the Atomic Arrangement

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional structure of a molecule in the solid state.[5][6] The fundamental principle involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.[7][8]

Data Collection

A suitable single crystal, typically 0.1-0.3 mm in size, is mounted on a goniometer and placed in the X-ray beam of a diffractometer.[7] To minimize thermal vibrations of the atoms and improve data quality, data is commonly collected at low temperatures (e.g., 100 K).[9] The crystal is rotated through a series of orientations, and for each orientation, the intensities of the diffracted X-ray beams are recorded by a detector.[10]

Experimental Workflow: SC-XRD Data Collection

A Crystal Selection & Mounting B Mounting on Goniometer A->B C Cryo-cooling (e.g., 100 K) B->C D X-ray Exposure & Crystal Rotation C->D E Diffraction Pattern Recording D->E F Data Integration & Scaling E->F

Caption: Workflow for SC-XRD data collection.

Structure Solution and Refinement

The collected diffraction data consists of a list of reflection intensities and their corresponding positions in reciprocal space. The primary challenge is to determine the phases of the diffracted waves, known as the "phase problem."[9]

Structure Solution:

  • Direct Methods: These methods use statistical relationships between the intensities of the reflections to directly calculate the phases.[9] This is a common approach for small molecules.

  • Patterson Methods: This technique is particularly useful when the structure contains a heavy atom (like bromine in our target molecule), as the vectors between heavy atoms can be determined from a Patterson map, providing initial phase information.[9]

Structure Refinement:

Once an initial model of the structure is obtained, it is refined to improve the agreement between the observed diffraction data and the data calculated from the model.[11] This is typically achieved through a least-squares minimization process where atomic positions, thermal parameters, and other variables are adjusted.[9][12]

Refinement Process

cluster_0 Iterative Refinement Cycle A Initial Model From Direct/Patterson Methods B Calculate Structure Factors Fc A->B C Compare with Observed Data Fo vs Fc B->C D Least-Squares Minimization Adjust Atomic Parameters C->D E Difference Fourier Map Identify Missing/Misplaced Atoms D->E Improves Model F Refined Model E->F F->B Next Cycle

Caption: The iterative process of crystal structure refinement.

Analysis of the Crystal Structure

With a refined crystal structure, a wealth of information can be extracted.

Molecular Geometry

The primary output of a successful crystal structure determination is the precise location of each atom in the unit cell. This allows for the accurate calculation of:

  • Bond Lengths: The distances between bonded atoms.

  • Bond Angles: The angles formed by three connected atoms.

  • Torsion Angles: The dihedral angles describing the conformation of the molecule.

These parameters provide a detailed picture of the molecule's geometry in the solid state.

Table 1: Representative Crystallographic Data for a Substituted Nitroimidazole.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.0914(6)
b (Å)11.8919(7)
c (Å)15.545(1)
β (°)102.321(6)
Volume (ų)1822.5(2)
Z4
R-factor0.0503
Data from a related structure: 1-(N1-benzyl-2-methyl-4-nitro-imidazol-5-yl)-4-(prop-2-yn-1-yl) piperazine for illustrative purposes.[13][14]
Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions.[15][16] Understanding these interactions is crucial for explaining the physical properties of the solid form.[17]

Types of Interactions:

  • Hydrogen Bonds: Although the title compound lacks strong hydrogen bond donors, weak C-H···O and C-H···N interactions may play a role in the crystal packing.[18]

  • Halogen Bonds: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms like the oxygens of the nitro group.

  • π-π Stacking: The aromatic benzyl and imidazole rings can engage in π-π stacking interactions, contributing to the stability of the crystal lattice.

  • van der Waals Forces: These ubiquitous, non-specific interactions are also significant in determining the overall packing efficiency.[19]

Visualization of Intermolecular Interactions

cluster_0 Molecule A cluster_1 Molecule B Imidazole_A Imidazole Ring Benzyl_A Benzyl Ring Imidazole_B Imidazole Ring Benzyl_A->Imidazole_B π-π stacking Nitro_A Nitro Group (O) Br_A Bromine Nitro_B Nitro Group (O) Br_A->Nitro_B Halogen Bond (Br···O) Benzyl_B Benzyl Ring Benzyl_B->Nitro_A C-H···O Br_B Bromine

Caption: Potential intermolecular interactions.

Conclusion

The crystal structure analysis of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole, and related compounds, provides a detailed blueprint of its solid-state architecture. This in-depth technical guide outlines the critical steps from synthesis and crystallization to data collection, structure solution, and the nuanced interpretation of molecular geometry and intermolecular forces. For researchers in drug development, this information is fundamental for understanding the compound's properties and for the rational design of new chemical entities with improved therapeutic profiles.

References

  • Vertex AI Search. (n.d.). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge.
  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • ACS Publications. (n.d.). Intermolecular Interaction Energies in Molecular Crystals: Comparison and Agreement of Localized Møller–Plesset 2, Dispersion-Corrected Density Functional, and Classical Empirical Two-Body Calculations | The Journal of Physical Chemistry A.
  • Mathematical Crystallography Class Notes. (n.d.). Crystal Structure Determination & Refinement.
  • RSC Publishing. (n.d.). Fingerprinting intermolecular interactions in molecular crystals.
  • Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes.
  • PubMed Central. (n.d.). Recent developments in phasing and structure refinement for macromolecular crystallography.
  • Royal Society of Chemistry. (2017, October 25). Intermolecular Interactions in Crystals: Fundamentals of Crystal Engineering.
  • PubMed Central. (n.d.). Weak interactions in crystals: old concepts, new developments.
  • SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction.
  • Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction.
  • Bruker. (2020, November 19). What is Single Crystal X-ray Diffraction? [Video]. YouTube.
  • The University of Oklahoma. (n.d.). Structure Refinement.
  • Unknown Source. (n.d.). Structure solution and refinement: introductory strategies.
  • Oxford Academic. (n.d.). 13 Refinement of crystal structures.
  • ResearchGate. (2022, January 3). The crystal structure of 1-(N1-benzyl-2-methyl-4-nitro-imidazol-5-yl)-4-(prop-2-yn-1-yl) piperazine, C18H21N5O2.
  • PubChem. (n.d.). 5-Bromo-2-methyl-4-nitro-1H-imidazole.
  • ResearchGate. (2022, January 3). (PDF) The crystal structure of 1-( N 1-benzyl-2-methyl-4-nitro-imidazol-5-yl)-4-(prop-2-yn-1-yl) piperazine, C 18 H 21 N 5 O 2.
  • ResearchGate. (2022, June 14). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents.
  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of 1-Benzyl-5-(chloromethyl)-1H-imidazole.
  • ResearchGate. (2016). Synthesis and Characterization of Some New Benzimidazole Derivatives.
  • ResearchGate. (2011). (PDF) 1-Methyl-5-nitro-1H-imidazole.

Sources

Foundational

Literature review on 4-nitroimidazole derivatives

An In-depth Technical Guide to 4-Nitroimidazole Derivatives: Synthesis, Mechanisms, and Therapeutic Frontiers Abstract The 4-nitroimidazole scaffold represents a privileged structure in medicinal chemistry, underpinning...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Nitroimidazole Derivatives: Synthesis, Mechanisms, and Therapeutic Frontiers

Abstract

The 4-nitroimidazole scaffold represents a privileged structure in medicinal chemistry, underpinning a diverse range of therapeutic agents with significant biological activity. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core aspects of 4-nitroimidazole derivatives. We delve into the fundamental mechanisms of action, centered on bioreductive activation, which is pivotal to their efficacy as antimicrobial, anticancer, and radiosensitizing agents. The narrative synthesizes structure-activity relationships (SAR), explores key synthetic strategies, and presents exemplary experimental protocols. By integrating field-proven insights with rigorous scientific data, this guide aims to serve as an authoritative resource for harnessing the full therapeutic potential of this remarkable class of compounds.

Introduction: The Rise of Nitroimidazoles in Medicine

Nitroaromatic compounds, particularly those based on the imidazole ring system, have been a cornerstone of chemotherapy for decades.[1] The nitroimidazole family, which includes 2-, 4-, and 5-nitroimidazole isomers, has yielded numerous successful drugs and clinical candidates.[2] While 5-nitroimidazoles like metronidazole are widely known for treating anaerobic bacterial and protozoal infections, and 2-nitroimidazoles have been extensively studied as radiosensitizers, the 4-nitroimidazole scaffold has emerged as a particularly versatile platform for developing novel therapeutics.[2][3][4]

Originally investigated as radiosensitizing agents, 4-nitroimidazole derivatives were later found to possess potent activity against Mycobacterium tuberculosis (Mtb), leading to the development of groundbreaking drugs like Pretomanid (PA-824).[5] Their unique mechanism, which relies on reductive activation under low-oxygen conditions, makes them selectively toxic to anaerobic organisms and hypoxic cells within solid tumors, opening up diverse therapeutic avenues.[2][6] This guide focuses specifically on the 4-nitroimidazole core, examining the chemical properties, biological mechanisms, and structure-activity relationships that make it a compelling focus for modern drug discovery.

The Core Mechanism: Bioreductive Activation

The biological activity of all nitroimidazole derivatives is intrinsically linked to the reductive metabolism of the nitro (-NO2) group. This process is central to both their therapeutic efficacy and their selective toxicity.[1][6] These compounds are essentially prodrugs that are activated within the target cell.[6]

The activation cascade is initiated by a one-electron reduction of the nitro group, a reaction catalyzed by nitroreductases present in anaerobic bacteria or under the hypoxic conditions characteristic of solid tumors.[] This reduction generates a nitro radical anion. In the presence of oxygen, this radical is rapidly re-oxidized back to the parent nitro compound in a "futile cycle," effectively protecting oxygenated host cells from damage.[3]

However, in an anaerobic or hypoxic environment, the nitro radical anion undergoes further reduction to form highly reactive cytotoxic intermediates, such as nitroso and hydroxylamine derivatives.[3][8] These reactive species are the ultimate effectors of cell death, causing widespread damage to cellular macromolecules, most critically by inducing DNA strand breaks.[3][8] This selective activation in low-oxygen environments is the key to the therapeutic window of 4-nitroimidazole derivatives.

G cluster_0 Cellular Environment Prodrug 4-Nitroimidazole (R-NO2) Radical Nitro Radical Anion (R-NO2•−) Prodrug->Radical One-electron Reduction (Nitroreductase) Radical_O2 Nitro Radical Anion (R-NO2•−) Reactive Reactive Intermediates (R-NO, R-NHOH) Radical->Reactive Further Reduction (Hypoxic/Anaerobic) Damage Macromolecular Damage (DNA Strand Breaks) Reactive->Damage Death Cell Death Damage->Death Oxygen Oxygen (O2) Radical_O2->Prodrug Rapid Re-oxidation

Caption: Bioreductive activation of 4-nitroimidazoles under hypoxic vs. oxic conditions.

Therapeutic Applications & Structure-Activity Relationships (SAR)

The unique mechanism of 4-nitroimidazoles has been exploited across several therapeutic areas. The specific substitutions on the imidazole ring and its side chains critically influence potency, selectivity, and pharmacokinetic properties.

Antitubercular Agents

The emergence of multidrug-resistant tuberculosis has created an urgent need for new antibiotics. 4-nitroimidazoles have risen to this challenge with compounds like Pretomanid (PA-824) and OPC-67683 (Delamanid, a 2-nitro-derivative with a related structure) now in clinical use.[5]

Key SAR Insights for Antitubercular Activity:

  • The Nitro Group is Essential : Removal of the 4-nitro group completely abolishes both aerobic and anaerobic activity against Mtb.[5][9]

  • Bicyclic Ring System : Fusing the imidazole with an oxazine or oxazole ring, as seen in Pretomanid, is a key determinant of potent aerobic activity.[5][9]

  • Lipophilic Side Chain : A lipophilic "tail," typically a benzyloxy group with electron-withdrawing substituents (e.g., -OCF3), is crucial for activity. Removing this side chain leads to a complete loss of efficacy.[5]

  • Stereochemistry : The stereochemistry at positions within the bicyclic system can significantly impact potency.

These compounds are activated by a specific deazaflavin-dependent nitroreductase (Ddn) in Mtb, which utilizes the cofactor F420.[5] This specific activation pathway contributes to their potent and selective action against the pathogen.

Anticancer Agents

The hypoxic microenvironment of solid tumors makes them a prime target for 4-nitroimidazole-based therapies. Their application in oncology is twofold: as direct cytotoxic agents and as radiosensitizers.

As cytotoxic agents, new series of 4-nitroimidazoles bearing aryl piperazine, tetrazole, and thiadiazole moieties have been synthesized and evaluated.[10][11] Many of these derivatives show promising antiproliferative activity against a range of human cancer cell lines.

Compound ClassCancer Cell Lines TestedPotency Range (IC50)Reference
Aryl Piperazine DerivativesCapan-1, HCT-116, LN229, NCI-H460, etc.8.60–64.0 µM[10]
Tetrazole DerivativesCapan-1, HCT-116, DND-41, HL-60, K562, etc.Low micromolar range[11]
Piperazine-Thiadiazole HybridsMCF-7, PC3, MDA MB231, Du1451.0 - 5.0 µg/mL[12]

Table 1: Summary of in vitro anticancer activity of recently developed 4-nitroimidazole derivatives.

The development of hypoxia-activated prodrugs (HAPs) is a major focus. Evofosfamide (TH-302), a 2-nitroimidazole derivative, exemplifies this approach by linking a nitroimidazole "trigger" to a DNA-crosslinking "warhead," which is released only under hypoxic conditions.[2] This strategy can be readily applied to 4-nitroimidazole scaffolds.

Hypoxic Cell Radiosensitizers

One of the primary reasons for radiotherapy failure is the presence of radioresistant hypoxic tumor cells.[13] Oxygen enhances the efficacy of radiation by "fixing" free radical-induced damage to DNA, making it permanent and irreparable. In the absence of oxygen, this damage can be chemically repaired by intracellular thiols like glutathione.

Electron-affinic 4-nitroimidazoles act as oxygen mimetics.[4][14] They diffuse into hypoxic tumor cells and, upon irradiation, react with DNA radicals to create permanent lesions, thus "sensitizing" the cells to radiation.[4] While early clinical trials with 2-nitroimidazoles like misonidazole were limited by toxicity, research continues to find better-tolerated and more effective sensitizers.[4] Studies have shown that 4-nitroimidazole derivatives can potentiate radiation-induced inhibition of tumor growth to a degree similar to or greater than 5-nitroimidazole analogues like metronidazole.[15] The introduction of iodine atoms to the nitroimidazole structure has also been explored to increase radiosensitizing potency, though this can also increase cytotoxicity.[13]

Synthetic Strategies and Experimental Protocols

The synthesis of 4-nitroimidazole derivatives typically involves multi-step procedures starting from commercially available imidazole precursors. A common strategy involves the nucleophilic substitution of a leaving group (e.g., a halogen) at the 5-position of the 1-substituted-4-nitroimidazole ring, which is activated by the electron-withdrawing nitro group.[12]

Exemplary Protocol: Synthesis of a Piperazine-Substituted 4-Nitroimidazole

This protocol is a generalized representation based on methodologies reported in the literature for synthesizing anticancer derivatives.[10][12]

Objective: To synthesize a 3-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)-1-(4-arylpiperazin-1-yl)propan-1-one derivative.

G Start Step 1: Thiolation Step2 Step 2: Acid Chloride Formation Start->Step2 Intermediate A (Carboxylic Acid) Step3 Step 3: Amide Coupling Step2->Step3 Intermediate B (Acyl Chloride) End Final Product Step3->End

Caption: Workflow for the synthesis of piperazine-substituted 4-nitroimidazoles.

Step 1: Synthesis of 3-((1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)thio)propanoic acid

  • To a solution of 1-benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole (1.0 eq) in isopropanol, add potassium carbonate (K2CO3, 2.0 eq).

  • Add 3-mercaptopropanoic acid (1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify with dilute hydrochloric acid (HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield the carboxylic acid intermediate.

Step 2: Formation of the Acyl Chloride

  • Suspend the carboxylic acid intermediate from Step 1 (1.0 eq) in excess thionyl chloride (SOCl2).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux for 2-3 hours.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride, which is used immediately in the next step without further purification.

Step 3: Amide Coupling with Substituted Piperazine

  • Dissolve the desired 1-arylpiperazine derivative (1.1 eq) in an anhydrous solvent such as chloroform (CHCl3) or dichloromethane (DCM) containing a base like pyridine or triethylamine (1.5 eq).

  • Cool the solution in an ice bath.

  • Slowly add a solution of the crude acyl chloride from Step 2 (1.0 eq) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Wash the reaction mixture sequentially with water, dilute HCl, saturated sodium bicarbonate (NaHCO3) solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final compound.

Challenges and Future Perspectives

Despite their immense potential, the development of 4-nitroimidazole derivatives is not without challenges.

  • Toxicity and Mutagenicity : A primary concern with nitroaromatic compounds is their potential for mutagenicity and genotoxicity, arising from the same reactive intermediates responsible for their therapeutic effect.[1][2] Careful structural modification is required to minimize off-target effects and improve the safety profile.

  • Drug Resistance : As with any antimicrobial, resistance is a potential issue. For nitroimidazoles, resistance can arise from decreased activity of the activating nitroreductase enzymes.[6]

  • Solubility and Formulation : Some of the most potent derivatives, particularly in the antitubercular series, suffer from low aqueous solubility, complicating drug formulation and delivery.[16]

The future of 4-nitroimidazole research is bright. The "double-drug" or hybrid molecule strategy, where a 4-nitroimidazole core is linked to another pharmacophore (like a thiadiazole or imidazole), is a promising approach to develop compounds with enhanced or dual modes of action.[17] Furthermore, a deeper understanding of the specific nitroreductases involved in activation can lead to the design of next-generation compounds with greater selectivity and reduced toxicity. As our knowledge of hypoxic cellular biology grows, so too will the opportunities to design sophisticated, selectively-activated 4-nitroimidazole therapeutics for a range of challenging diseases.

Conclusion

4-Nitroimidazole derivatives stand out as a versatile and powerful class of therapeutic agents. Their efficacy is rooted in a fascinating mechanism of bioreductive activation, which confers selective toxicity towards anaerobic pathogens and hypoxic cancer cells. Significant progress has been made in harnessing this scaffold for antitubercular therapy, oncology, and radiosensitization. The extensive structure-activity relationship data now available provides a robust framework for rational drug design. While challenges related to toxicity and resistance remain, ongoing innovation in synthetic chemistry and molecular biology promises to unlock even more potent and safer 4-nitroimidazole-based drugs, ensuring their continued relevance in the landscape of modern medicine.

References

  • [Comparative studies on the radiosensitizing action of 4-nitroimidazole and metronidazole (author's transl)]. (n.d.). PubMed.
  • Kim, P., et al. (2009). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Journal of Medicinal Chemistry, 52(5), 1317-1327.
  • Nitroimidazole antibiotics. (2022). WikiLectures.
  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. (2022). Molecules, 27(15), 4729.
  • Al-Soud, Y. A., et al. (2024). Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. Zeitschrift für Naturforschung C, 79(3-4), 61-71.
  • Weber, K. J., et al. (2004). Iodinated Nitroimidazoles as Radiosensitizers. Anticancer Research, 24(5A), 2867-2873.
  • Al-Soud, Y. A., et al. (2024). Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. PubMed.
  • Wardman, P. (2009). Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. The British Journal of Radiology, 82(Spec No 1), S3-S16.
  • Anti-bacterial mechanism of nitroimidazole. (n.d.). ResearchGate.
  • Kim, P., et al. (2009). Structure-Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4- and 5-Nitroimidazoles. ResearchGate.
  • Nitroimidazole Antibacterial Agents. (2016). Basicmedical Key.
  • Kim, P., et al. (2009). Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 52(5), 1328-1344.
  • Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity. (n.d.).
  • Butler, D. E. (1972). Nitroimidazole Derivatives. Relationship between Structure and Antitrichomonal Activity. Journal of Medicinal Chemistry, 15(3), 301-304.
  • Jamieson, S. M. F., et al. (2023). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. Molecules, 28(11), 4478.
  • Nitroimidazole: Definition, Mechanism and Uses. (n.d.). BOC Sciences.
  • Al-Soud, Y. A., et al. (2021). Synthesis, anticancer activity and molecular docking studies of new 4-nitroimidazole derivatives. ARKIVOC, 2021(8), 1-16.
  • Bennett, L. L., Jr., & Baker, H. T. (1957). Synthesis of Potential Anticancer Agents. IV. 4-Nitro- and 4-Amino-5-imidazole Sulfones. Journal of the American Chemical Society, 79(8), 2188-2191.
  • Al-Soud, Y. A., et al. (2022). Nitroimidazoles Part 10. Synthesis, crystal structure, molecular docking, and anticancer evaluation of 4-nitroimidazole derivatives combined with piperazine moiety. Zeitschrift für Naturforschung C, 77(7-8), 357-367.
  • Structures of the investigated nitroimidazole derivatives. (n.d.). ResearchGate.
  • Nitroimidazoles. (2021). Lecturio.
  • Al-Soud, Y. A., et al. (2023). Novel 4-nitroimidazole analogues: Synthesis, in vitro biological evaluation, in silico studies and molecular dynamics simulation. ResearchGate.
  • Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity. (n.d.).

Sources

Exploratory

A Technical Guide to Unveiling the Therapeutic Targets of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract The novel heterocyclic compound, 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole, presents a compelling scaffold for therapeutic devel...

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The novel heterocyclic compound, 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole, presents a compelling scaffold for therapeutic development, integrating the established bioactivity of nitroimidazole and benzyl-imidazole moieties. The presence of the 4-nitroimidazole core suggests potent antimicrobial, particularly antiprotozoal and antibacterial, activity, likely mediated through reductive activation in anaerobic environments to generate cytotoxic radicals that damage DNA.[1][2] Concurrently, the benzimidazole-like structure, augmented by a benzyl group, is reminiscent of compounds known to exhibit significant anticancer properties.[3][4] These activities are often attributed to mechanisms such as the disruption of microtubule polymerization, induction of cell cycle arrest, and initiation of apoptotic pathways.[5][6]

Given the absence of specific target identification studies for this molecule, this guide provides a comprehensive, multi-pronged strategic framework for the systematic identification and validation of its potential therapeutic targets. We will delineate a logical progression from broad phenotypic screening to precise target deconvolution and mechanistic elucidation, equipping research and development teams with the foundational knowledge and detailed protocols necessary to explore the full therapeutic potential of this promising compound.

Foundational Hypothesis: Dual-Action Therapeutic Potential

The chemical architecture of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole suggests two primary, and potentially overlapping, therapeutic avenues for investigation:

  • Antimicrobial Activity: The 5-nitroimidazole class, which is structurally related to the 4-nitroimidazole core of our compound, is a cornerstone of antimicrobial therapy.[7] Their mechanism of action is contingent on the reduction of the nitro group within anaerobic pathogens, a process that generates reactive nitrogen species. These species are highly cytotoxic, leading to DNA strand breakage and other macromolecular damage, resulting in cell death.[6] We hypothesize that the subject compound will demonstrate significant activity against anaerobic bacteria and protozoan parasites.

  • Anticancer Activity: Benzimidazole derivatives are recognized as a "privileged scaffold" in oncology, with some repurposed anthelmintics like mebendazole showing clinical promise.[5][6] Their anticancer effects are diverse and include the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for mitosis, leading to G2/M phase cell cycle arrest and apoptosis.[8] Other reported mechanisms for benzimidazole derivatives include DNA intercalation and the modulation of key signaling pathways involved in cell survival and proliferation.[3][5]

A Strategic Workflow for Target Identification and Validation

We propose a phased approach, commencing with broad phenotypic assays to confirm the hypothesized biological activities, followed by sophisticated techniques to pinpoint molecular targets, and culminating in mechanistic studies to understand the downstream cellular consequences.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Deconvolution (for Anticancer Hits) cluster_2 Phase 3: Target Validation cluster_3 Phase 4: Mechanistic Elucidation pheno_antimicrobial Antimicrobial Assays (MIC) pheno_anticancer Anticancer Cytotoxicity (MTT Assay) chem_proteomics Chemical Proteomics pheno_anticancer->chem_proteomics Identifies Hit crispr CRISPR-Cas9 Screening pheno_anticancer->crispr Identifies Hit in_silico In Silico Prediction pheno_anticancer->in_silico itc Biophysical Assays (ITC) chem_proteomics->itc Putative Targets crispr->itc Genetic Hits cetsa Cellular Target Engagement (CETSA) itc->cetsa Validated Target apoptosis Apoptosis Assays (Annexin V, Caspase) cetsa->apoptosis Confirmed Engagement cell_cycle Cell Cycle Analysis (Flow Cytometry) cetsa->cell_cycle

Caption: Overall workflow for target identification and validation.

Phase 1: Phenotypic Screening Protocols

The initial step is to empirically validate the compound's biological activity in the hypothesized therapeutic areas.

Antimicrobial Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying a compound's antibacterial or antifungal potency.[9][10]

Protocol: Broth Microdilution MIC Assay

  • Preparation of Compound Stock: Dissolve 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole in an appropriate solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[10] The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., anaerobic bacteria like Bacteroides fragilis or a protozoan like Giardia lamblia) to a concentration of approximately 5 x 10^5 CFU/mL.[11]

  • Inoculation: Add 100 µL of the microbial inoculum to each well, bringing the total volume to 200 µL. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours in an anaerobic chamber for anaerobic bacteria).[10]

  • Result Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]

Anticancer Cytotoxicity Screening

The MTT assay is a robust colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[12][13]

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[12]

  • Compound Treatment: Treat the cells with serial dilutions of the compound for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[14] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[15]

  • Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Cell LineTissue of OriginIC50 (µM) [Compound X]
MCF-7Breast AdenocarcinomaExperimental Value
A549Lung CarcinomaExperimental Value
HCT116Colorectal CarcinomaExperimental Value
PC-3Prostate AdenocarcinomaExperimental Value
Caption: Example table for presenting cytotoxicity data.

Phase 2: Target Deconvolution Strategies for Anticancer Activity

Should the compound exhibit potent anticancer activity, the next critical phase is to identify its direct molecular target(s).

Chemical Proteomics

This approach uses an immobilized version of the drug to "fish" for its binding partners from a cell lysate.[16][17]

G compound Synthesize Immobilized Compound Analog incubation Incubate Lysate with Immobilized Compound compound->incubation lysate Prepare Cancer Cell Lysate lysate->incubation wash Wash to Remove Non-specific Binders incubation->wash elution Elute Bound Proteins wash->elution ms LC-MS/MS Analysis elution->ms analysis Identify Putative Targets ms->analysis

Caption: Workflow for chemical proteomics-based target identification.

The primary advantage of this method is the direct identification of proteins that physically interact with the compound.[18] However, it requires chemical modification of the compound and can sometimes identify indirect binders.

CRISPR-Cas9 Genetic Screening

CRISPR-Cas9 library screening is a powerful genetic approach to identify genes that are essential for a drug's activity.[7][19] The principle is that cells with a knockout of the drug's target gene may become resistant to the drug's effects.[20][21]

G library Introduce Genome-wide sgRNA Library into Cells selection Treat Cell Population with Compound library->selection enrichment Collect Resistant Cells selection->enrichment sequencing Sequence sgRNAs in Resistant Population enrichment->sequencing analysis Identify Enriched sgRNAs (Target Genes) sequencing->analysis

Caption: Workflow for CRISPR-Cas9 screening for drug target discovery.

This method provides functional validation of a target's role in the drug's mechanism of action but does not directly prove a physical interaction.[22]

Phase 3: Target Validation

Once putative targets are identified, it is crucial to validate the direct binding interaction.

Protocol: Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard biophysical technique that measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[23]

  • Protein Preparation: Express and purify the putative target protein.

  • Sample Loading: Load the purified protein into the sample cell of the ITC instrument and the compound into the titration syringe.[24]

  • Titration: Perform a series of small injections of the compound into the protein solution.

  • Data Acquisition: The instrument measures the heat change after each injection.

  • Data Analysis: The resulting data is fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[23][25]

Phase 4: Elucidation of Downstream Cellular Mechanisms

With a validated target, the final phase involves characterizing the cellular response to the compound-target interaction.

Apoptosis Induction Assays

Protocol: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[4][26]

  • Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.[2][27] Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters cells with compromised membranes.[28]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Interpretation:

    • Annexin V- / PI-: Healthy cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

Protocol: Caspase Activity Assay

Caspases are a family of proteases that are key mediators of apoptosis. This assay measures the activity of executioner caspases like caspase-3.[29]

  • Cell Lysis: Treat cells with the compound, then lyse the cells to release their contents.

  • Substrate Addition: Add a colorimetric or fluorometric substrate for caspase-3 (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC).[30][31]

  • Incubation: Incubate the lysate with the substrate. Active caspase-3 will cleave the substrate, releasing a chromophore or fluorophore.[32]

  • Measurement: Measure the absorbance or fluorescence using a plate reader. The signal intensity is proportional to the caspase-3 activity.

Cell Cycle Analysis

Protocol: Propidium Iodide Staining and Flow Cytometry

This method quantifies the DNA content of cells, allowing for the determination of the cell cycle phase distribution (G0/G1, S, G2/M).[33]

  • Cell Treatment: Treat cells with the compound for a duration that allows for one to two cell cycles (e.g., 24 hours).

  • Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the membranes.[34]

  • Staining: Treat the cells with RNase A to remove RNA, then stain with a PI solution.[35] PI intercalates with DNA stoichiometrically.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Generate a histogram of DNA content. Cells in G1 will have 2N DNA content, cells in G2/M will have 4N DNA content, and cells in S phase will have an intermediate amount. An accumulation of cells in a particular phase suggests cell cycle arrest.

Conclusion

The compound 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole represents a promising chemical entity with a strong rationale for investigation as both an antimicrobial and an anticancer agent. The lack of existing biological data necessitates a systematic and hypothesis-driven approach to target identification. The comprehensive framework outlined in this guide, from initial phenotypic screening to detailed mechanistic studies, provides a robust roadmap for elucidating its mechanism of action and identifying its molecular targets. The successful execution of these experimental strategies will be crucial in determining the therapeutic value and advancing the development of this novel compound.

References

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PubMed Central. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. Available at: [Link]

  • Annexin V Stain Protocol. ECU Brody School of Medicine. Available at: [Link]

  • A Review of Recent Advances and Research on Drug Target Identification Methods. PubMed. Available at: [Link]

  • Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains. National Institutes of Health. Available at: [Link]

  • A brief introduction to chemical proteomics for target deconvolution. PubMed. Available at: [Link]

  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. Available at: [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. Available at: [Link]

  • Caspase Activity Assay. Creative Bioarray. Available at: [Link]

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Available at: [Link]

  • Chemical Proteomics for Target Validation. World Preclinical Congress. Available at: [Link]

  • Isothermal titration calorimetry in drug discovery. PubMed. Available at: [Link]

  • Understanding the Role of Benzimidazoles in Innovative Cancer Treatments. 417 Integrative Medicine. Available at: [Link]

  • Benzimidazole: A Promising target for the development of novel drug molecules against breast cancer. Asian Journal of Research in Chemistry. Available at: [Link]

  • Assaying cell cycle status using flow cytometry. PubMed Central. Available at: [Link]

  • CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives. Theranostics. Available at: [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. Available at: [Link]

  • Drug target deconvolution by chemical proteomics. PubMed. Available at: [Link]

  • Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023). PubMed. Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. Available at: [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • A Review of Target Identification Strategies for Drug Discovery: from Database to Machine-Based Methods. ResearchGate. Available at: [Link]

  • CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Available at: [Link]

  • A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. Available at: [Link]

  • Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

  • The Art of Finding the Right Drug Target: Emerging Methods and Strategies. PubMed Central. Available at: [Link]

  • End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution. ACS Publications. Available at: [Link]

  • Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Malvern Panalytical. Available at: [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Institute for Collaborative Biotechnology (ICB). Available at: [Link]

  • CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives. PubMed. Available at: [Link]

  • Genome-wide CRISPR/Cas9 screening for drug resistance in tumors. Frontiers. Available at: [Link]

  • Isothermal Titration Calorimetry (ITC). Creative Biolabs. Available at: [Link]

  • ITC Assay Service for Drug Discovery. Reaction Biology. Available at: [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery. National Institutes of Health. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. Available at: [Link]

  • Caspase-3 activity assay. Available at: [Link]

  • Cell Cycle Analysis with Flow Cytometry. Biocompare. Available at: [Link]

  • Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. Available at: [Link]

  • Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. JoVE. Available at: [Link]

  • Measuring Apoptosis: Caspase Inhibitors and Activity Assays. ResearchGate. Available at: [Link]

Sources

Foundational

In Silico Modeling of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole Interactions: A Technical Guide for Drug Discovery Professionals

Section 1: Foundational Principles and Strategic Overview The nitroimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of therapeutic agents.[1] These compounds exhibit a...

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Foundational Principles and Strategic Overview

The nitroimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of therapeutic agents.[1] These compounds exhibit a wide spectrum of pharmacological activities, including antibacterial, antiprotozoal, and anticancer properties.[1][2] The primary mechanism of action for many nitroimidazoles involves the reductive bioactivation of the nitro group within hypoxic (low-oxygen) environments, such as those found in anaerobic bacteria or solid tumors.[1][3] This reduction generates reactive nitrogen species, including free radicals, that can induce cellular damage by disrupting DNA structure and other critical macromolecules, leading to cell death.[3][]

This guide focuses on a specific, uncharacterized derivative: 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole (hereafter referred to as BBNI). Given the rich therapeutic history of its parent scaffold, BBNI presents a compelling subject for computational investigation. In silico modeling provides a resource-efficient strategy to generate initial, data-driven hypotheses about a novel compound's biological targets, binding interactions, and potential as a drug candidate before committing to costly and time-consuming wet-lab synthesis and screening.[5][6][7]

This document serves as a comprehensive technical guide for researchers and drug development professionals, detailing an integrated in silico workflow to profile BBNI. We will progress logically from target identification to the atomistic details of molecular interactions and conclude with an essential evaluation of its drug-like properties.

Section 2: The Integrated In Silico Discovery Workflow

A robust computational analysis does not rely on a single method but rather on a multi-stage workflow where each step informs and validates the next. This integrated approach, from broad target hypothesizing to fine-grained stability analysis, provides a more holistic and reliable assessment of a compound's therapeutic potential. The workflow described herein is a self-validating system; for instance, a promising result from molecular docking is scrutinized through the lens of molecular dynamics to ensure the predicted interaction is stable over time.

In_Silico_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Interaction Prediction cluster_2 Phase 3: Stability & Dynamics Assessment cluster_3 Phase 4: Druggability Profile cluster_4 Phase 5: Synthesis & Validation TID Target Identification (Literature & Homology Based) Protein Protein Preparation (PDB Structure Retrieval & Cleaning) TID->Protein Select Target Ligand Ligand Preparation (BBNI 3D Structure Generation) Docking Molecular Docking (Pose & Affinity Prediction) Ligand->Docking ADMET ADMET Prediction (Pharmacokinetics & Toxicity) Ligand->ADMET Protein->Docking MD Molecular Dynamics Simulation (Assess Complex Stability) Docking->MD Top Pose Analysis Integrated Data Analysis (Candidate Profile) MD->Analysis Stability Metrics ADMET->Analysis Druggability Profile WetLab In Vitro Validation (Experimental Confirmation) Analysis->WetLab Prioritize for Synthesis

Caption: The integrated in silico drug discovery workflow.

Section 3: Hypothesis-Driven Target Identification

The journey of drug discovery begins with identifying a biological target.[6] For a novel compound like BBNI, we employ a hypothesis-driven approach grounded in the known pharmacology of its chemical class.

Causality Behind Target Selection: The nitroimidazole core is the primary driver of our hypotheses. Its established mechanism points toward two major classes of potential targets:

  • Pathogen-Specific Enzymes: In infectious disease contexts, the bioactivation of nitroimidazoles is catalyzed by nitroreductases, which are present in anaerobic bacteria and protozoa but not in mammalian cells.[1][3] This provides a clear therapeutic window. Therefore, enzymes like Mycobacterium tuberculosis nitroreductase or parasitic thioredoxin reductases are high-priority targets for antimicrobial applications.[8]

  • Oncology-Related Kinases: The hypoxic microenvironment of solid tumors makes them susceptible to drugs activated by reduction. Furthermore, recent studies on structurally similar nitroimidazole and benzimidazole derivatives have demonstrated potent activity against various cancer cell lines.[9][10][11] In silico and in vitro studies of these related compounds have identified key signaling proteins, such as Fms-like tyrosine kinase-3 (FLT3) and phosphoinositide 3-kinase (PI3K), as viable targets.[9][11]

For the purpose of this guide, we will proceed with a hypothetical bacterial nitroreductase as our primary target to illustrate the subsequent modeling workflow.

Section 4: Molecular Docking: Predicting Binding Interactions

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) within the active site of a target protein.[12][13] It functions as a virtual screening tool to prioritize compounds and generate hypotheses about the specific atomic interactions driving binding.[5]

Experimental Protocol: Molecular Docking using AutoDock Vina

This protocol outlines a standardized procedure for docking BBNI into a target protein.

Docking_Workflow PDB 1. Fetch Protein Structure (e.g., from RCSB PDB) PrepP 2. Prepare Protein (Remove water, add hydrogens) PDB->PrepP Grid 4. Define Search Space (Generate Grid Box around Active Site) PrepP->Grid PrepL 3. Prepare Ligand (BBNI) (Generate 3D conformer, assign charges) Run 5. Execute Docking (AutoDock Vina) PrepL->Run Grid->Run Analyze 6. Analyze Results (Binding Affinity & Pose Visualization) Run->Analyze

Caption: Step-by-step molecular docking workflow.

Step-by-Step Methodology:

  • Protein Preparation:

    • Action: Download the 3D crystal structure of the target protein from the Protein Data Bank (RCSB PDB).

    • Causality: We start with an experimentally determined structure to ensure the highest possible accuracy for the receptor's coordinates.

    • Protocol: Use molecular visualization software (e.g., UCSF Chimera, PyMOL, or AutoDock Tools) to remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.[14][15] Add polar hydrogens and assign partial charges (e.g., Gasteiger charges). Save the processed protein file in the required .pdbqt format for Vina.

  • Ligand Preparation:

    • Action: Generate a 3D structure of BBNI.

    • Causality: The ligand's 3D conformation, charge distribution, and rotatable bonds are critical for accurately predicting its interactions.

    • Protocol: Draw the 2D structure of BBNI in a chemical drawing tool (e.g., ChemDraw) and convert it to a 3D structure. Perform energy minimization using a suitable force field (e.g., MMFF94). Assign partial charges, define rotatable bonds, and save in the .pdbqt format.

  • Grid Box Generation:

    • Action: Define the search space for the docking simulation.

    • Causality: This step confines the docking algorithm to the protein's active site, increasing computational efficiency and biological relevance.

    • Protocol: Identify the active site residues (often from the location of a co-crystallized ligand in the original PDB file or from literature).[15] Define a 3D grid box that encompasses these residues, providing enough room for the ligand to rotate freely.[14]

  • Execution of Docking:

    • Action: Run the docking simulation using AutoDock Vina.

    • Causality: Vina uses a sophisticated scoring function and search algorithm to explore possible binding poses and estimate their binding affinity.

    • Protocol: Execute the Vina command, providing the prepared protein, ligand, and a configuration file specifying the grid box coordinates and dimensions.[14]

  • Results Analysis:

    • Action: Analyze the output files to determine the best binding pose and affinity.

    • Causality: The primary outputs—binding affinity (in kcal/mol) and the 3D coordinates of the predicted poses—quantify the interaction and allow for visual inspection of key contacts.

    • Protocol: The binding affinity provides an estimate of binding strength, with more negative values indicating stronger binding.[14] Visualize the top-ranked pose within the protein's active site to identify specific interactions like hydrogen bonds, hydrophobic contacts, and pi-stacking.

Data Presentation: Sample Docking Results

MetricValueInterpretation
Binding Affinity -9.2 kcal/molStrong predicted binding affinity.
RMSD from Ref. 1.8 ÅThe predicted pose is close to the known inhibitor's pose.
Key Interactions H-bond with Tyr152The nitro group acts as a hydrogen bond acceptor.
Pi-stacking with Trp102The benzyl ring interacts with an aromatic residue.

Section 5: Molecular Dynamics: Assessing Complex Stability

While docking provides a valuable static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time.[16][17] This technique simulates the natural movements of atoms, providing critical insights into the stability of the predicted binding pose and the flexibility of the protein-ligand system.[18] A stable MD trajectory validates the docking result.

Experimental Protocol: MD Simulation using GROMACS

This protocol details the primary stages of running an MD simulation on the BBNI-protein complex obtained from docking.

MD_Workflow Start 1. System Preparation (Merge Complex, Generate Topology) Solvate 2. Solvation & Ionization (Add Water Box & Neutralizing Ions) Start->Solvate Minimize 3. Energy Minimization (Remove Steric Clashes) Solvate->Minimize Equilibrate 4. Equilibration (NVT & NPT) (Stabilize Temp & Pressure) Minimize->Equilibrate Production 5. Production MD Run (Generate Trajectory for Analysis) Equilibrate->Production Analyze 6. Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analyze

Caption: Workflow for molecular dynamics simulation and analysis.

Step-by-Step Methodology:

  • System Preparation:

    • Action: Generate a topology for the BBNI-protein complex.

    • Causality: The topology file defines the force field parameters (bond lengths, angles, charges) for every atom in the system, which are essential for calculating the forces during the simulation.

    • Protocol: Use a force field like CHARMM36m or AMBER for the protein.[17] Generate parameters for the BBNI ligand using a server like CGenFF or antechamber.[19] Combine the protein and ligand into a single complex.

  • Solvation and Ionization:

    • Action: Place the complex in a periodic box of water molecules and add ions.

    • Causality: This step creates a more biologically realistic environment by simulating the aqueous nature of the cell and neutralizing the system's overall charge.

    • Protocol: Define a simulation box (e.g., cubic) around the complex. Fill the box with a pre-equilibrated water model (e.g., TIP3P). Add counter-ions (e.g., Na+ or Cl-) to neutralize the net charge of the system.

  • Energy Minimization:

    • Action: Minimize the potential energy of the system.

    • Causality: This process removes steric clashes or unnatural geometries that may have been introduced during system setup, ensuring a stable starting point for the simulation.

    • Protocol: Run a steepest descent or conjugate gradient minimization algorithm until the maximum force on any atom is below a specified threshold.

  • Equilibration:

    • Action: Gradually bring the system to the desired temperature and pressure.

    • Causality: This two-step process ensures the system is stable at the target conditions before the production run. A poorly equilibrated system can lead to unstable and meaningless trajectories.

    • Protocol: First, perform a short simulation in the NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature. Follow this with a longer simulation in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density.

  • Production MD:

    • Action: Run the main simulation for an extended period (e.g., 100 nanoseconds).

    • Causality: This is the data-gathering phase, where the atomic coordinates are saved at regular intervals to generate a trajectory that represents the system's behavior over time.

    • Protocol: Continue the simulation from the equilibrated state for the desired length, saving the trajectory for subsequent analysis.

  • Trajectory Analysis:

    • Action: Analyze the trajectory to measure key stability and interaction metrics.

    • Causality: This quantitative analysis provides evidence for the stability of the protein-ligand complex.

    • Protocol: Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and ligand to assess conformational stability. Calculate the Root Mean Square Fluctuation (RMSF) per residue to identify flexible regions of the protein.[17] Analyze the persistence of key hydrogen bonds and other interactions identified during docking.

Data Presentation: Sample MD Analysis Summary

MetricAverage ValueInterpretation
Backbone RMSD 2.1 ± 0.3 ÅThe protein structure is stable throughout the simulation.
Ligand RMSD 1.5 ± 0.4 ÅThe ligand remains stably bound in the active site.
Tyr152 H-Bond 85% OccupancyThe key hydrogen bond is consistently maintained.
Active Site RMSF < 1.5 ÅThe binding pocket residues show low fluctuation, indicating a stable binding site.

Section 6: In Silico ADMET Profiling: Evaluating Drug-Likeness

A compound's efficacy is irrelevant if it cannot reach its target in the body or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling predicts these properties.[20] Performing ADMET analysis early can prevent the pursuit of compounds with unfavorable pharmacokinetic profiles, saving significant resources.[21][22][23]

Protocol: ADMET Prediction using Web-Based Tools

Causality Behind ADMET Prediction: Computational ADMET models use vast databases of known drugs to build Quantitative Structure-Activity Relationship (QSAR) models.[12][24] These models correlate a molecule's structural features with its ADMET properties, allowing for rapid prediction for novel compounds.

Step-by-Step Methodology:

  • Input Structure: Provide the 2D structure of BBNI (in SMILES format) to a comprehensive ADMET prediction tool (e.g., SwissADME, pkCSM).

  • Compute Properties: Execute the prediction algorithms on the server.

  • Analyze and Consolidate Data: Collate the output into a structured table, evaluating each parameter against established thresholds for drug-likeness.

Data Presentation: Predicted ADMET Profile for BBNI

CategoryPropertyPredicted ValueAssessment
Physicochemical Molecular Weight352.2 g/mol Favorable (<500)
LogP3.8Good Lipophilicity
H-Bond Donors0Favorable (≤5)
H-Bond Acceptors4Favorable (≤10)
Absorption Caco-2 PermeabilityHighLikely well-absorbed
Distribution BBB PermeantNoLow risk of CNS side effects
Metabolism CYP2D6 InhibitorNoLow risk of drug-drug interactions
Excretion Total Clearance0.45 L/min/kgModerate clearance rate
Toxicity AMES ToxicityLow ProbabilityLikely non-mutagenic
Drug-Likeness Lipinski's Rule0 ViolationsHigh drug-likeness

Section 7: Synthesizing the Data: Building a Candidate Profile

The true power of this workflow lies in the synthesis of all generated data. A single data point is a hint; multiple, corroborating data points build a strong case.

  • Docking predicted that BBNI binds with high affinity to a relevant biological target.

  • Molecular Dynamics confirmed that this binding is stable over time, with key interactions being maintained in a dynamic, solvated environment.

  • ADMET Profiling suggests that BBNI possesses favorable drug-like properties, with good predicted absorption and a low toxicity risk.

Together, these results construct a compelling profile for BBNI as a promising lead compound. The in silico evidence strongly justifies its selection for laboratory synthesis and subsequent in vitro validation, such as enzyme inhibition assays or cell-based cytotoxicity studies. This data-driven approach ensures that resources are directed toward candidates with the highest probability of success.

Section 8: Conclusion

This technical guide has detailed a rigorous, multi-faceted in silico workflow for the characterization of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole. By integrating hypothesis-driven target selection with molecular docking, molecular dynamics, and ADMET prediction, we can efficiently transition from a mere chemical structure to a well-defined drug candidate profile. This computational-first strategy accelerates the drug discovery pipeline, mitigates risk, and provides a foundational dataset that guides all future experimental work.

References

  • Kumar, R., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PubMed Central. Available at: [Link]

  • Al-Dahmoshi, H. O. M., et al. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Advances in Pharmacology. Available at: [Link]

  • Shukla, R., & Tripathi, T. (2021). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. ResearchGate. Available at: [Link]

  • Aurlide. (2025). How do you predict ADMET properties of drug candidates?. Aurlide Blog. Available at: [Link]

  • Simoes, T., et al. (2023). Computational Modeling of Pharmaceuticals with an Emphasis on Crossing the Blood–Brain Barrier. MDPI. Available at: [Link]

  • Bitesize Bio. (2025). Using ADMET to Move Forward from Drug Discovery to Development. Bitesize Bio. Available at: [Link]

  • Lecturio. (2021). Nitroimidazoles. Lecturio Medical Knowledge Library. Available at: [Link]

  • Vedani, A., & Dobler, M. (2002). Receptor dependent multidimensional QSAR for modeling drug-receptor interactions. Quantitative Structure-Activity Relationships. Available at: [Link]

  • Digital Chemistry. (n.d.). Predict ADMET Properties with Proprietary Data. Digital Chemistry. Available at: [Link]

  • Protheragen. (n.d.). ADMET Prediction. Protheragen. Available at: [Link]

  • Fiveable. (n.d.). ADMET prediction. Fiveable. Available at: [Link]

  • Hettne, K. M., et al. (2010). Computational modeling of drug response with applications to neuroscience. PMC. Available at: [Link]

  • ResearchGate. (2023). Mechanistic overview of nitroimidazole-based drugs. ResearchGate. Available at: [Link]

  • Leitsch, D., et al. (2011). Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Sandtner, W., et al. (2016). Computational Modeling of Drug Receptors. Frontiers in Neuroscience. Available at: [Link]

  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. Available at: [Link]

  • Salo-Ahen, O. M. H., et al. (2023). Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. In Silico Drug Discovery and Design. Available at: [Link]

  • KBbox. (n.d.). Small Molecule Docking. KBbox Methods. Available at: [Link]

  • Bonvin Lab. (n.d.). Small molecule docking. Bonvin Lab. Available at: [Link]

  • Bioinformatics. (2020). Molecular docking for Beginners | Autodock Full Tutorial. YouTube. Available at: [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Available at: [Link]

  • Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug. Chemistry LibreTexts. Available at: [Link]

  • Fountain, G. (2021). Computational study of drug interactions of receptors, specifically Glycoprotein D of Human Herpes Virus 1 and Dopamine D4 Receptor. Rowan Digital Works. Available at: [Link]

  • Patel, X. Y., et al. (2018). In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives. Oriental Journal of Chemistry. Available at: [Link]

  • Al-Soud, Y. A., et al. (2023). Novel 4- nitroimidazole analogues: Synthesis, in vitro biological evaluation, in silico studies and molecular dynamics simulation. University of Sharjah. Available at: [Link]

  • Sabe, V. T., et al. (2021). A Guide to In Silico Drug Design. PMC. Available at: [Link]

  • Al-Soud, Y. A., et al. (2024). Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. PubMed. Available at: [Link]

  • Frontiers. (n.d.). In Silico Methods for Drug Design and Discovery. Frontiers Research Topic. Available at: [Link]

  • Inonu University. (2025). Design, Synthesis, and In Silico Analyses of Nitroimidazole Derivatives Targeting Cholinesterases. AVESIS. Available at: [Link]

  • Al-Soud, Y. A., et al. (2023). Novel 4-nitroimidazole analogues: Synthesis, in vitro biological evaluation, in silico studies and molecular dynamics simulation. ResearchGate. Available at: [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (2024). Drug Discovery Tools and In Silico Techniques: A Review. Available at: [Link]

  • Sabe, V. T., et al. (2022). A Guide to In Silico Drug Design. ResearchGate. Available at: [Link]

  • ACS Omega. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Publications. Available at: [Link]

  • Chemical-Suppliers. (n.d.). 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole. Chemical-Suppliers. Available at: [Link]

  • Molecules. (2025). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. MDPI. Available at: [Link]

  • MDPI. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. Available at: [Link]

  • NIH. (2020). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. National Library of Medicine. Available at: [Link]

  • MDPI. (2021). 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. MDPI. Available at: [Link]

  • ResearchGate. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. Available at: [Link]

  • ResearchGate. (2016). Synthesis and Characterization of Some New Benzimidazole Derivatives. ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol for the Synthesis of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole

For: Researchers, scientists, and drug development professionals. Introduction Nitroimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antibacte...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Nitroimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antibacterial, antiprotozoal, and hypoxic cell radiosensitizing properties. The strategic functionalization of the imidazole core allows for the fine-tuning of these activities and the development of novel therapeutic agents. This document provides a comprehensive, in-depth guide to the multi-step synthesis of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole, a key heterocyclic scaffold for further chemical elaboration in drug discovery programs.

This protocol is designed with scientific integrity and practical application in mind, explaining the causality behind experimental choices to ensure reproducibility and success. We will proceed via a logical three-step synthetic sequence: (1) Nitration of 2-methylimidazole to produce the key intermediate, 2-methyl-4(5)-nitroimidazole. (2) Regioselective N-benzylation of the nitro-intermediate. (3) Subsequent bromination to yield the final target compound.

Chemical Synthesis Workflow

The overall synthetic pathway is depicted below. The process begins with the nitration of the commercially available 2-methylimidazole, followed by a regioselective N-alkylation, and concludes with the bromination of the imidazole ring.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: N-Benzylation cluster_2 Step 3: Bromination A 2-Methylimidazole B 2-Methyl-4(5)-nitroimidazole A->B H₂SO₄, HNO₃ C 1-Benzyl-2-methyl-4-nitro-1H-imidazole B->C Benzyl Bromide, K₂CO₃, TBAB, CH₃CN D 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole C->D N-Bromosuccinimide (NBS), CH₃CN

Application

Application Notes and Protocols for the Antimicrobial Evaluation of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals Abstract The emergence of multidrug-resistant pathogens constitutes a formidable challenge to global public health. Nitroimidazole derivatives have long bee...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant pathogens constitutes a formidable challenge to global public health. Nitroimidazole derivatives have long been a cornerstone in the treatment of anaerobic and protozoal infections, and the exploration of novel analogues remains a promising avenue for antimicrobial drug discovery. This document provides a comprehensive guide to the in vitro evaluation of a novel nitroimidazole compound, 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole. As a Senior Application Scientist, this guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental design, ensuring methodological robustness and data integrity. We will delve into the determination of antimicrobial activity against a panel of clinically relevant microorganisms and assess the compound's cytotoxic profile against mammalian cells, a critical step in early-stage drug development.

Introduction: The Therapeutic Potential of Novel Nitroimidazoles

Nitroimidazole antibiotics, such as metronidazole and tinidazole, are indispensable in the clinical setting for treating infections caused by anaerobic bacteria and certain parasites.[][2] Their mechanism of action is contingent on the reductive activation of the nitro group within the microbial cell, a process facilitated by specific enzymes present in anaerobic organisms.[][3] This reduction generates reactive nitroso intermediates and free radicals that induce lethal damage to microbial DNA and other vital macromolecules, leading to cell death.[4][5]

1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole is a novel synthetic nitroimidazole derivative. Its structural modifications, including the benzyl group at the 1-position and the bromo substituent at the 5-position, may confer enhanced antimicrobial potency, a broader spectrum of activity, or an improved safety profile compared to existing nitroimidazoles. The following application notes provide a detailed framework for the systematic in vitro evaluation of this compound's antimicrobial efficacy and safety.

Hypothesized Mechanism of Action

The antimicrobial activity of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole is hypothesized to follow the established mechanism of the nitroimidazole class. This involves a multi-step process initiated by the passive diffusion of the compound into the microbial cell.

Caption: Hypothesized mechanism of action for 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole.

Antimicrobial Susceptibility Testing (AST)

A crucial first step in evaluating a new antimicrobial agent is to determine its spectrum of activity and potency. The following standard protocols, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), are recommended.[6][7][8]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9][10][11]

Protocol:

  • Preparation of Compound Stock Solution:

    • Accurately weigh 10 mg of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole and dissolve it in an appropriate solvent (e.g., dimethyl sulfoxide, DMSO) to a stock concentration of 10 mg/mL. The choice of solvent is critical and should be tested for its own antimicrobial activity at the highest concentration used in the assay.

  • Preparation of Microtiter Plates:

    • Using a sterile 96-well microtiter plate, add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells.[12]

    • Add 100 µL of the compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as a growth control (no compound), and the twelfth well will be a sterility control (no bacteria).[13]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[14]

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial suspension.

    • Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.[14][15]

  • Result Interpretation:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[11][15]

Disk Diffusion Assay

The disk diffusion assay (Kirby-Bauer method) is a qualitative method used to assess the susceptibility of a bacterial isolate to an antimicrobial agent.[16][17][18]

Protocol:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[19]

  • Plate Inoculation:

    • Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton Agar (MHA) plate.[17][18]

  • Disk Application:

    • Prepare sterile paper disks (6 mm diameter) impregnated with a known concentration of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole.

    • Aseptically place the disks on the inoculated agar surface, ensuring firm contact.[16]

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-24 hours.[18][20]

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is absent) in millimeters.[19] The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Antimicrobial Susceptibility Testing Workflow cluster_0 Broth Microdilution (MIC) cluster_1 Disk Diffusion MIC_Prep Prepare Serial Dilutions of Compound MIC_Inoc Inoculate with Standardized Bacterial Suspension MIC_Prep->MIC_Inoc MIC_Inc Incubate 16-20 hours MIC_Inoc->MIC_Inc MIC_Read Read MIC (Lowest Concentration with No Growth) MIC_Inc->MIC_Read DD_Prep Inoculate MHA Plate DD_Disk Apply Compound-Impregnated Disk DD_Prep->DD_Disk DD_Inc Incubate 16-24 hours DD_Disk->DD_Inc DD_Read Measure Zone of Inhibition DD_Inc->DD_Read Start Start with Pure Culture Start->MIC_Prep Start->DD_Prep

Caption: Workflow for antimicrobial susceptibility testing.

Example Data Presentation

The results of the MIC assays should be tabulated for clear comparison of the compound's activity against a panel of microorganisms.

Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole

MicroorganismStrainTypeMIC (µg/mL)
Staphylococcus aureusATCC 29213Gram-positive4
Enterococcus faecalisATCC 29212Gram-positive8
Escherichia coliATCC 25922Gram-negative16
Pseudomonas aeruginosaATCC 27853Gram-negative>64
Candida albicansATCC 90028Fungal32
Bacteroides fragilisATCC 25285Anaerobe2

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Cytotoxicity Assessment

A promising antimicrobial compound should exhibit selective toxicity towards microbial cells while having minimal effect on host cells.[21][22] The MTT assay is a widely used colorimetric method to assess the metabolic activity of mammalian cells, which serves as an indicator of cell viability and cytotoxicity.[23]

MTT Assay for Mammalian Cell Viability

Protocol:

  • Cell Culture:

    • Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[24]

  • Compound Treatment:

    • Prepare serial dilutions of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include wells with untreated cells (positive control) and wells with medium only (blank).

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[25] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[23][24]

    • Measure the absorbance at 570 nm using a microplate reader.[25]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Table 2: Hypothetical Cytotoxicity of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole against HEK293 cells

Concentration (µg/mL)% Cell Viability
0 (Control)100
1098
2592
5075
10048
20015

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Interpretation and Next Steps

The initial screening provides valuable data on the antimicrobial spectrum and potency (MICs) and the in vitro safety profile (IC₅₀) of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole. A key metric to derive from this data is the Selectivity Index (SI) , calculated as:

SI = IC₅₀ (mammalian cells) / MIC (microorganism)

A higher SI value indicates greater selectivity of the compound for the microbial target over host cells, which is a desirable characteristic for a therapeutic agent.

Based on these initial findings, further studies may be warranted, including:

  • Minimum Bactericidal Concentration (MBC) assays to determine if the compound is bacteriostatic or bactericidal.[12][26]

  • Time-kill kinetics assays to assess the rate at which the compound kills the target microorganisms.

  • In vivo efficacy studies in animal models of infection.

  • Further mechanism of action studies to confirm the hypothesized mode of action and identify specific molecular targets.

References

  • BOC Sciences. Nitroimidazole: Definition, Mechanism and Uses.

  • Wölfle, M., et al. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2601, 153-167.

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(Suppl 1), 5-16.

  • WikiLectures. (2022). Nitroimidazole antibiotics.

  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC).

  • SpringerLink. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.

  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). SEAFDEC/AQD.

  • Ruangpan, L. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 31-55). SEAFDEC/AQD.

  • Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test.

  • OIE. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual.

  • Wikipedia. Minimum inhibitory concentration.

  • RxList. (2021). Nitroimidazoles.

  • Lecturio. (2021). Nitroimidazoles.

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation.

  • SpringerLink. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.

  • Abcam. (2023). MTT assay protocol.

  • protocols.io. (2025). MTT Assay.

  • Patsnap Synapse. (2024). What is the mechanism of Morinidazole?

  • MI - Microbiology. Broth Microdilution.

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.

  • BenchChem. (2025). Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents.

  • Creative Biolabs. Disk Diffusion Method for Antibiotic Susceptibility Test.

  • FAO. METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.

  • ATCC. MTT Cell Proliferation Assay.

  • Wikipedia. Disk diffusion test.

  • Clinical and Laboratory Standards Institute. Antimicrobial Susceptibility Testing | Area of Focus.

  • Van den Driessche, F., et al. (2018). In vitro antimicrobial susceptibility testing methods. Pure and Applied Chemistry, 90(5), 871-895.

  • Clinical and Laboratory Standards Institute. M100 | Performance Standards for Antimicrobial Susceptibility Testing.

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination.

  • National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.

  • van de Guchte, A., et al. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology, 58(3), e01864-19.

  • Wikipedia. Broth microdilution.

  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method.

  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases, 49(11), 1749–1755.

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.

  • U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria.

  • BenchChem. (2025). Standardized Protocols for In Vitro Antibacterial Susceptibility Testing of Sultamicillin.

  • JoVE. (2022). Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview.

  • PubMed. (2005). Synthesis and antimicrobial activities of some new nitroimidazole derivatives.

  • National Center for Biotechnology Information. (2018). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents.

  • Journal for ReAttach Therapy and Developmental Diversities. (2023). Synthesis And Evaluation Of Benzimidazole For Their Antimicrobial Activity.

  • ResearchGate. Anti-bacterial mechanism of nitroimidazole.

  • ResearchGate. (2017). Synthesis and Antimicrobial Activity of 1-(5 Isopropoxy-2-Methyl-4-Nitrophenyl)-Substituted Benzimidazole Derivatives via Buchwald-Hartwig Coupling.

  • Oriental Journal of Chemistry. (2018). In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives.

  • National Center for Biotechnology Information. (2024). The antibacterial and anti-biofilm effects of novel synthetized nitroimidazole compounds against methicillin-resistant Staphylococcus aureus and carbapenem-resistant Escherichia coli and Klebsiella pneumonia in vitro and in silico.

  • ResearchGate. (2016). Synthesis, Characterization, and Biological Evaluation of Antibacterial Activity of 4H-1,2,4-triazole-5-(4-Bromophenoxymethyl)-.

  • YMER. (2021). Synthesis, characterization & evaluation of anti-microbial activity of 2,4,5-triphenyl-1h-imidazole-1-yl derivatives.

Sources

Method

Topic: Experimental Setup for Testing the Anticancer Activity of Nitroimidazoles

An Application Note and Protocol Introduction: The Rationale for Targeting Tumor Hypoxia with Nitroimidazoles Solid tumors frequently outgrow their blood supply, leading to regions of low oxygen, or hypoxia. This hypoxic...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol

Introduction: The Rationale for Targeting Tumor Hypoxia with Nitroimidazoles

Solid tumors frequently outgrow their blood supply, leading to regions of low oxygen, or hypoxia. This hypoxic microenvironment is a major driver of tumor progression, metastasis, and resistance to conventional therapies like radiation and chemotherapy. A key cellular response to hypoxia is mediated by the transcription factor Hypoxia-Inducible Factor-1 (HIF-1). The stability and activity of the HIF-1α subunit are significantly increased under low oxygen conditions, leading to the transcription of genes that promote angiogenesis, metabolic adaptation (glycolysis), and cell survival.

Nitroimidazoles are a class of compounds uniquely suited to exploit this feature of the tumor microenvironment. They function as bioreductive prodrugs, meaning they are relatively non-toxic in their original state but become activated under hypoxic conditions. The nitro group (-NO₂) of the nitroimidazole is reduced by intracellular reductases, a process that is inhibited by the presence of oxygen. In the oxygen-deprived environment of a tumor, this reduction proceeds, generating reactive radical species that induce cytotoxicity, often through DNA damage and other cellular insults. This hypoxia-selective activation makes nitroimidazoles promising candidates for targeted cancer therapy.

This application note provides a comprehensive experimental framework for researchers to evaluate the anticancer efficacy and mechanism of action of novel nitroimidazole compounds. The protocols herein describe a logical, stepwise approach, from initial cytotoxicity screening under normoxic and hypoxic conditions to more detailed analyses of the induced cell death pathways.

Scientific Background: The Mechanism of Bioreductive Activation

The therapeutic principle of nitroimidazoles hinges on their selective activation within hypoxic cells. Under normal oxygen levels (normoxia), the single-electron reduction of the nitroimidazole nitro group is a reversible process. Molecular oxygen rapidly re-oxidizes the resulting radical anion back to the parent compound, preventing the accumulation of cytotoxic metabolites.

In contrast, under hypoxia, the lack of oxygen allows for further, irreversible reduction of the nitro group. This multi-step reduction generates highly reactive intermediates, such as nitroso and hydroxylamine derivatives, and ultimately the amine. These reduced species are potent cytotoxins that can form adducts with cellular macromolecules, including DNA, leading to cell death. This selective activation is the foundation of the experimental design, which must compare the compound's effects under both normoxic and hypoxic conditions to establish a therapeutic window.

cluster_0 Normoxia (High O₂) cluster_1 Hypoxia (Low O₂) Nitro_N Nitroimidazole (Parent Drug) Radical_N Radical Anion (Transient) Nitro_N->Radical_N One-electron reduction Radical_N->Nitro_N Rapid Re-oxidation by O₂ NoEffect No Cytotoxicity Radical_N->NoEffect Nitro_H Nitroimidazole (Parent Drug) Radical_H Radical Anion Nitro_H->Radical_H One-electron reduction Reactive Reactive Intermediates (Nitroso, Hydroxylamine) Radical_H->Reactive Further Reduction (Irreversible) Adducts Macromolecule Adducts (e.g., DNA Damage) Reactive->Adducts Death Cell Death Adducts->Death cluster_conditions Experimental Conditions cluster_assays Primary & Secondary Assays start Select Cancer Cell Line culture Cell Culture & Expansion start->culture normoxia Normoxia (21% O₂) hypoxia Hypoxia (<1% O₂) treat Treat cells with Nitroimidazole (Dose-Response) normoxia->treat hypoxia->treat mtt Cytotoxicity Assay (MTT) treat->mtt apoptosis Apoptosis Assay (Annexin V / PI) treat->apoptosis cellcycle Cell Cycle Analysis (PI Staining) treat->cellcycle analysis Data Analysis: - IC50 Calculation - Flow Cytometry Gating - Cell Cycle Modeling mtt->analysis apoptosis->analysis cellcycle->analysis end Determine Hypoxia- Selective Efficacy & Mechanism analysis->end

Caption: Experimental workflow for evaluating nitroimidazoles.

Key Experimental Protocols

In Vitro Model and Hypoxia Induction

Rationale: The choice of cell line is critical. It is advisable to use a cell line known to stabilize HIF-1α under hypoxic conditions, such as colon (HCT116), lung (A549), or breast (MDA-MB-231) cancer cell lines. Hypoxia must be consistently induced and maintained. A specialized hypoxic incubator or chamber that displaces oxygen with nitrogen is the gold standard.

Materials:

  • Selected cancer cell line (e.g., HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Standard CO₂ incubator (37°C, 5% CO₂)

  • Hypoxic incubator or chamber (37°C, 5% CO₂, <1% O₂, balance N₂)

Protocol:

  • Culture cells in T-75 flasks using standard cell culture techniques.

  • Once cells reach 70-80% confluency, they are ready for seeding into experimental plates (e.g., 96-well plates for cytotoxicity, 6-well plates for flow cytometry).

  • For hypoxic treatment, place the seeded plates into a pre-equilibrated hypoxic chamber for at least 4-6 hours before adding the compound to allow for cellular adaptation and HIF-1α stabilization.

  • For normoxic controls, keep parallel plates in a standard CO₂ incubator.

Protocol 1: Cytotoxicity Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to an insoluble purple formazan, which can be quantified by spectrophotometry. A decrease in metabolic activity correlates with a loss of cell viability.

Materials:

  • Cells seeded in 96-well plates

  • Nitroimidazole compound stock solution (dissolved in DMSO)

  • Serum-free medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours.

  • Pre-incubation: Move one set of plates to the hypoxic chamber and keep another identical set under normoxic conditions for 4-6 hours.

  • Treatment: Prepare serial dilutions of the nitroimidazole compound in culture medium. The final DMSO concentration should be kept constant and low (<0.5%). Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO only) and untreated control wells.

  • Incubation: Incubate the plates for the desired treatment period (e.g., 48 or 72 hours) under their respective normoxic or hypoxic conditions.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Protect from light. Viable cells will produce purple formazan crystals.

  • Solubilization: Carefully aspirate the MTT solution. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Protocol 2: Apoptosis Analysis (Annexin V/PI Staining)

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to detect this event. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

Materials:

  • Cells seeded in 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Cold 1X PBS

  • Flow cytometer

Step-by-Step Methodology:

  • Seeding and Treatment: Seed cells in 6-well plates and treat with the nitroimidazole compound (e.g., at its IC50 concentration determined from the MTT assay) under both normoxic and hypoxic conditions for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, detach gently using a non-enzymatic method like EDTA treatment to preserve membrane integrity. Centrifuge the collected cells.

  • Washing: Wash cells once with cold 1X PBS and centrifuge.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M). Cells are fixed to permeabilize their membranes and then stained with Propidium Iodide (PI), which binds stoichiometrically to DNA. The fluorescence intensity is directly proportional to the DNA content. Treatment with RNase is essential to prevent PI from binding to double-stranded RNA.

Materials:

  • Cells seeded in 6-well plates

  • Cold 70% ethanol

  • Cold 1X PBS

  • PI/RNase Staining Buffer

  • Flow cytometer

Step-by-Step Methodology:

  • Seeding and Treatment: Seed and treat cells as described for the apoptosis assay.

  • Harvesting: Collect all cells, centrifuge, and discard the supernatant.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

  • Incubation: Incubate the cells for at least 2 hours at 4°C (or overnight).

  • Washing: Centrifuge the fixed cells and wash once with cold PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Analysis: Analyze the samples on a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1 phase (2N DNA content), the G2/M phase (4N DNA content), and a broad distribution in between representing the S phase.

Data Presentation and Interpretation

Quantitative data should be summarized for clarity. The primary output of the cytotoxicity screen is the IC50 value (the concentration of a drug that inhibits cell viability by 50%). A significant decrease in the IC50 value under hypoxia compared to normoxia indicates the desired hypoxia-selective activity.

Table 1: Hypothetical Cytotoxicity Data for a Nitroimidazole Compound (NITRO-X)

Cell LineConditionIC50 (µM) ± SDHypoxic Cytotoxicity Ratio (HCR)¹
HCT116Normoxia (21% O₂)150.5 ± 12.312.8
Hypoxia (<1% O₂)11.7 ± 2.1
A549Normoxia (21% O₂)210.2 ± 18.510.6
Hypoxia (<1% O₂)19.8 ± 3.5
¹HCR = IC50 (Normoxia) / IC50 (Hypoxia)

Flow cytometry data from apoptosis and cell cycle assays provide mechanistic insight. An increase in the Annexin V-positive population confirms apoptosis induction, while an accumulation of cells in a specific phase (e.g., G2/M) on the cell cycle histogram indicates cell cycle arrest.

Conclusion

The experimental framework detailed in this application note provides a robust and validated approach for the preclinical in vitro evaluation of nitroimidazole-based anticancer agents. By systematically assessing hypoxia-selective cytotoxicity, mode of cell death, and effects on cell cycle progression, researchers can effectively characterize novel compounds and identify promising candidates for further development as targeted cancer therapeutics. The causality-driven protocols ensure that the resulting data is not only quantitative but also mechanistically informative, which is essential for advancing the field of hypoxia-activated prodrugs.

References

  • Bio-Techne. "Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry". Bio-Techne.com. Available from: [Link]

  • Naylor, M.A., et al.
Application

Application Notes &amp; Protocols: 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole as a Molecular Probe for Cellular Hypoxia

Prepared by: Gemini, Senior Application Scientist I. Introduction: Unveiling the Hypoxic Niche Cellular hypoxia, a state of low oxygen tension (pO₂), is a critical feature of the microenvironment in numerous pathologies,...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

I. Introduction: Unveiling the Hypoxic Niche

Cellular hypoxia, a state of low oxygen tension (pO₂), is a critical feature of the microenvironment in numerous pathologies, most notably solid tumors. Its presence is a major indicator of tumor progression, metastasis, and resistance to conventional radiation and chemotherapies.[1][2] Therefore, the accurate detection and quantification of hypoxic cells are paramount for fundamental research, drug development, and clinical diagnostics.

Nitroimidazoles have emerged as the gold-standard class of chemical probes for identifying hypoxic cells.[3][4][5] This application note details the use of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole (hereafter referred to as BBMNI) as a novel molecular probe for the detection of cellular hypoxia. While specific literature on BBMNI is nascent, its core 4-nitroimidazole structure provides a strong scientific rationale for its function as a hypoxia-selective marker. Its mechanism is predicated on the well-established principles of bioreductive activation common to all nitroimidazole-based probes.[6][7][8]

The lipophilic benzyl group and the electron-withdrawing bromo substituent on the imidazole ring are anticipated to modulate the probe's cellular uptake, distribution, and electrochemical properties, potentially offering distinct advantages in sensitivity or specificity over existing probes. This document provides the foundational scientific principles and detailed experimental protocols for researchers to validate and utilize BBMNI in their hypoxia-related studies.

II. Principle of Hypoxia-Selective Activation and Detection

The utility of BBMNI as a hypoxia probe is dependent on the oxygen-sensitive reduction of its nitro group. This process is catalyzed by endogenous nitroreductase enzymes, which are ubiquitously present in mammalian cells.[9][10][11][12]

The Mechanism:

  • Cellular Uptake: BBMNI, being a small molecule, diffuses across the cell membrane into both normoxic and hypoxic cells.

  • One-Electron Reduction: Intracellularly, nitroreductases transfer a single electron to the nitro group of BBMNI, forming a reactive nitro radical anion.[6]

  • Oxygen-Dependent Futile Cycle (Normoxia): In healthy, well-oxygenated cells (normoxia), molecular oxygen, which has a high electron affinity, rapidly re-oxidizes the radical anion back to the parent BBMNI compound. This futile cycle of reduction and re-oxidation prevents the probe from reacting with cellular components, and it diffuses out of the cell.[3][6]

  • Bioreductive Activation (Hypoxia): In the absence of sufficient oxygen (hypoxia, pO₂ < 10 mmHg), the nitro radical anion is not re-oxidized.[2] Instead, it undergoes further, irreversible reduction steps, yielding highly reactive nitroso and hydroxylamine intermediates.[3][9]

  • Covalent Adduct Formation: These reactive species rapidly form covalent bonds with nucleophilic residues (primarily thiols) on nearby cellular macromolecules, predominantly proteins.[1][13][14][15] This covalent binding effectively traps the probe's metabolites inside the hypoxic cell.

This oxygen-dependent differential trapping is the cornerstone of the assay. The accumulated BBMNI adducts serve as a permanent, quantifiable marker of the hypoxic state of the cell at the time of probe administration. Detection is then achieved using a specific monoclonal antibody that recognizes these BBMNI-macromolecule adducts, followed by standard immunochemical visualization techniques.[2][16]

G cluster_0 Extracellular Space cluster_1 Cellular Environment BBMNI_out BBMNI Probe BBMNI_in BBMNI (Probe) BBMNI_out->BBMNI_in Diffusion BBMNI_in->BBMNI_out Diffusion Radical BBMNI Radical Anion (R-NO₂⁻) BBMNI_in->Radical Nitroreductases (+e⁻) Radical->BBMNI_in Re-oxidation (-e⁻) Reactive Reactive Intermediates (R-NO, R-NHOH) Radical->Reactive Further Reduction (+e⁻) Adduct Covalent Adducts (Probe-Protein) Reactive->Adduct Covalent Bonding Proteins Cellular Proteins (e.g., Thiols) Proteins->Adduct Normoxia Normoxia (High O₂) Normoxia->Radical O₂ Hypoxia Hypoxia (Low O₂) Hypoxia->Radical

Caption: Mechanism of BBMNI as a hypoxia-selective probe.

III. Experimental Applications and Protocols

These protocols are designed as a template for validating and using BBMNI for hypoxia detection. They are based on established methodologies for similar nitroimidazole probes.[16][17] Optimization of probe concentration and incubation times may be required for specific cell lines or tissue types.

A. Key Experimental Parameters

The following table outlines recommended starting parameters for BBMNI application.

ParameterIn Vitro (Cell Culture)Ex Vivo / In Vivo (Tissues)Rationale / Notes
BBMNI Working Conc. 100 - 400 µM60 - 100 mg/kg (i.p. injection)Concentration should be non-toxic and sufficient for signal generation. A dose-response curve is recommended.
Incubation/Circulation 2 - 4 hours2 - 3 hoursAllows for sufficient diffusion and accumulation in hypoxic regions.
Hypoxia Condition 0.1% - 1.0% O₂Endogenous to tissue modelUse a modular incubator chamber or hypoxia workstation for precise oxygen control in vitro.
Primary Antibody Anti-BBMNI-Adduct mAbAnti-BBMNI-Adduct mAbAssumed to be available. Dilution must be optimized (e.g., 1:50 - 1:200).
Detection Method Immunofluorescence (IF)Immunohistochemistry (IHC)IF is suitable for cultured cells; IHC is required for visualizing tissue architecture.
B. Protocol 1: In Vitro Detection of Hypoxia in Cell Culture by Immunofluorescence (IF)

This protocol details the detection of BBMNI adducts in cultured cells grown on coverslips.

Self-Validating Controls:

  • Negative Control 1 (Normoxia): Cells incubated with BBMNI under normoxic conditions (21% O₂). Expected result: No or minimal signal.

  • Negative Control 2 (No Probe): Cells incubated under hypoxic conditions without BBMNI. Expected result: No signal.

  • Positive Control: Cells incubated with BBMNI under hypoxic conditions (<1% O₂). Expected result: Strong, specific signal.

G cluster_0 Experimental Conditions start Seed Cells on Coverslips culture Culture to Desired Confluency start->culture add_probe Add BBMNI Probe (100-400 µM) culture->add_probe incubate Incubate (2-4h) add_probe->incubate hypoxia Hypoxic Chamber (<1% O₂) incubate->hypoxia Positive Control normoxia Normoxic Incubator (21% O₂) incubate->normoxia Negative Control wash1 Wash with PBS hypoxia->wash1 normoxia->wash1 fix Fix with 4% PFA wash1->fix perm Permeabilize with Triton X-100 fix->perm block Block with BSA/Serum perm->block primary_ab Incubate with Primary Ab (anti-BBMNI Adduct) block->primary_ab wash2 Wash x3 primary_ab->wash2 secondary_ab Incubate with Fluorescent Secondary Ab + DAPI wash2->secondary_ab wash3 Wash x3 secondary_ab->wash3 mount Mount on Slides wash3->mount image Image via Fluorescence Microscopy mount->image

Caption: Workflow for in vitro immunofluorescent detection of BBMNI.

Methodology:

  • Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere and grow for 24-48 hours.

  • Probe Addition: Prepare a working solution of BBMNI in fresh, serum-containing culture medium. Replace the medium in the wells with the BBMNI-containing medium.

  • Induce Hypoxia: Place the plate into a humidified hypoxia chamber or workstation set to the desired oxygen level (e.g., 0.5% O₂). Place the normoxic control plate in a standard incubator (21% O₂). Incubate for 2-4 hours.

  • Fixation: Remove plates from incubators. Gently wash cells twice with ice-cold Phosphate Buffered Saline (PBS). Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA and 5% normal goat serum in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary anti-BBMNI-adduct monoclonal antibody in blocking buffer. Aspirate the blocking buffer from the coverslips and add the primary antibody solution. Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash the coverslips three times with PBS. Dilute a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) and a nuclear counterstain (e.g., DAPI) in blocking buffer. Incubate for 1 hour at room temperature, protected from light.

  • Mounting & Imaging: Wash three times with PBS. Briefly dip in distilled water to remove salts. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Allow to cure, then visualize using a fluorescence microscope.

C. Protocol 2: Ex Vivo Detection of Hypoxia in Tissue by Immunohistochemistry (IHC)

This protocol is for detecting BBMNI adducts in formalin-fixed, paraffin-embedded (FFPE) tissue sections from an animal model previously administered the probe.

G start Administer BBMNI to Animal Model (e.g., 60 mg/kg i.p.) circulate Allow Probe to Circulate (2-3h) start->circulate excise Excise and Fix Tissue (e.g., 10% Neutral Buffered Formalin) circulate->excise process Paraffin Embed & Section excise->process dewax Dewax & Rehydrate Slides process->dewax retrieval Heat-Induced Epitope Retrieval dewax->retrieval block_perox Block Endogenous Peroxidase retrieval->block_perox block_nonspecific Block Non-specific Binding block_perox->block_nonspecific primary_ab Incubate with Primary Ab (anti-BBMNI Adduct) block_nonspecific->primary_ab wash1 Wash x3 primary_ab->wash1 secondary_ab Incubate with HRP-conjugated Secondary Ab wash1->secondary_ab wash2 Wash x3 secondary_ab->wash2 develop Develop with DAB Substrate wash2->develop counterstain Counterstain with Hematoxylin develop->counterstain dehydrate Dehydrate & Mount counterstain->dehydrate image Image via Brightfield Microscopy dehydrate->image

Caption: Workflow for ex vivo immunohistochemical detection of BBMNI.

Methodology:

  • Probe Administration: Administer BBMNI to the tumor-bearing animal via intraperitoneal (i.p.) injection. Allow the probe to circulate for 2-3 hours.

  • Tissue Harvest and Fixation: Euthanize the animal according to approved institutional protocols. Immediately excise the tumor and other relevant tissues. Fix in 10% neutral buffered formalin for 24 hours.

  • Processing and Sectioning: Process the fixed tissues through a standard dehydration and paraffin-embedding workflow. Cut 5 µm sections and mount on charged microscope slides.

  • Deparaffinization and Rehydration: Deparaffinize the sections using xylene and rehydrate through a graded series of ethanol to distilled water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval. A common method is to immerse slides in a citrate buffer (pH 6.0) and heat in a pressure cooker or water bath (95-100°C) for 20-30 minutes. Cool to room temperature.

  • Blocking:

    • Wash in Tris-Buffered Saline with Tween-20 (TBST).

    • Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10 minutes.

    • Wash and then apply a non-specific protein block (e.g., normal goat serum) for 1 hour.

  • Primary Antibody Incubation: Drain the blocking solution and apply the primary anti-BBMNI-adduct antibody diluted in buffer. Incubate overnight at 4°C.

  • Secondary Antibody and Detection: Wash three times in TBST. Apply a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Wash again, then apply a diaminobenzidine (DAB) substrate kit. Monitor for the development of the brown precipitate.

  • Counterstaining and Mounting: Stop the DAB reaction by rinsing with water. Counterstain the nuclei with hematoxylin. Dehydrate the sections through graded ethanol and xylene, and coverslip using a permanent mounting medium.

  • Imaging: Visualize the sections using a standard brightfield microscope. BBMNI-positive (hypoxic) regions will appear brown, while cell nuclei will be blue.

IV. Data Interpretation and Troubleshooting

  • Signal Specificity: The signal (fluorescence or DAB stain) should be localized to cells subjected to hypoxia and absent in normoxic controls. Diffuse, non-specific background staining may indicate insufficient blocking or overly concentrated antibodies.

  • Signal Intensity: The intensity of the signal is semi-quantitative and generally correlates with the severity of hypoxia. For quantitative analysis in fluorescence microscopy, measure the mean fluorescence intensity per cell across different conditions.

  • Co-localization: Co-staining with other cellular markers (e.g., HIF-1α, a key hypoxia-inducible transcription factor) can further validate the specificity of BBMNI for hypoxic regions.[6]

V. Conclusion

1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole (BBMNI) is a promising molecular probe for the detection of cellular hypoxia. Its mechanism of action is firmly grounded in the established bioreductive chemistry of nitroimidazoles. The protocols provided herein offer a comprehensive framework for researchers in oncology and other fields to employ and validate BBMNI for visualizing and quantifying hypoxic cells in vitro and in vivo. Through rigorous application of these methods, including appropriate controls, BBMNI can become a valuable tool in dissecting the role of hypoxia in health and disease.

References

  • Wardman, P. (2018). Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. British Journal of Radiology, 91(1083), 20170915. [Link]

  • Tafreshi, N. K., et al. (2022). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Biomedicine & Pharmacotherapy, 149, 112850. [Link]

  • Wardman, P. (2018). Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. PubMed. [Link]

  • Tafreshi, N. K., et al. (2022). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. PubMed. [Link]

  • Thambi, T., et al. (2013). Targeting tumor hypoxia with 2-nitroimidazole-indocyanine green dye conjugates. Journal of Medicinal Chemistry, 56(13), 5459-5468. [Link]

  • Wardman, P. (2018). Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. The British Journal of Radiology. [Link]

  • Wei, H., et al. (2022). Recent Advances of 68Ga-Labeled PET Radiotracers with Nitroimidazole in the Diagnosis of Hypoxia Tumors. Molecules, 27(15), 4992. [Link]

  • Smaill, J. B., et al. (2024). Structural Evaluation of a Nitroreductase Engineered for Improved Activation of the 5-Nitroimidazole PET Probe SN33623. International Journal of Molecular Sciences, 25(3), 1735. [Link]

  • Ravera, E., et al. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. Antibiotics, 10(5), 541. [Link]

  • Kaakoush, N. O., et al. (2009). Enzymes Associated with Reductive Activation and Action of Nitazoxanide, Nitrofurans, and Metronidazole in Helicobacter pylori. Antimicrobial Agents and Chemotherapy, 53(1), 41-49. [Link]

  • Marshall, K. M., et al. (2020). Engineering the Escherichia coli Nitroreductase NfsA to Create a Flexible Enzyme-Prodrug Activation System. ACS Synthetic Biology, 9(1), 105-117. [Link]

  • Ravera, E., et al. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. Antibiotics, 10(5), 541. [Link]

  • Sharma, R., et al. (2011). Nitroimidazole radiopharmaceuticals in hypoxia: part II cytotoxicity and radiosensitization applications. Current Radiopharmaceuticals, 4(4), 379-386. [Link]

  • Kumar, R., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(1), 195. [Link]

  • Kumar, R., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. MDPI. [Link]

  • Wiebe, L. I., et al. (2011). Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging. Nuclear Medicine and Biology, 38(7), 955-962. [Link]

  • Lord, E. M., et al. (1993). Detection of hypoxic cells by monoclonal antibody recognizing 2-nitroimidazole adducts. Cancer Research, 53(23), 5721-5726. [Link]

  • Li, Y., et al. (2023). Synthesis and Evaluation of 99mTc-Labelled 2-Nitroimidazole Derivatives with Different Linkers for Tumour Hypoxia Imaging. Molecules, 28(18), 6543. [Link]

  • Sharma, R., et al. (2011). Nitroimidazole Radiopharmaceuticals in Bioimaging: Part I: Synthesis and Imaging Applications. ResearchGate. [Link]

  • Nordsmark, M., et al. (2005). Significance of nitroimidazole compounds and hypoxia-inducible factor-1 for imaging tumor hypoxia. Clinical Cancer Research, 11(10), 3980-3987. [Link]

  • Chemical Suppliers. (n.d.). 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole. Chemical-Suppliers.com. [Link]

  • Raleigh, J. A., et al. (1994). Evaluation of a fluorinated 2-nitroimidazole binding to hypoxic cells in tumor-bearing rats by 19F magnetic resonance spectroscopy and immunohistochemistry. International Journal of Radiation Oncology, Biology, Physics, 29(3), 433-437. [Link]

  • Kumar, A., et al. (2016). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Der Pharma Chemica, 8(5), 23-28. [Link]

  • Yoganathan, S., et al. (2021). Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins. Free Radical Biology and Medicine, 166, 125-136. [Link]

  • Fenjan, A. M., & Adday, S. T. (2016). Synthesis and Characterization of Some New Benzimidazole Derivatives. Baghdad Science Journal, 13(1), 82-90. [Link]

  • Yoganathan, S., et al. (2021). Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins. PubMed. [Link]

  • Jaunzems, J., et al. (2019). 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. Molbank, 2019(4), M1095. [Link]

Sources

Method

Application Notes and Protocols: 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole in Parasitology Research

Introduction: The Therapeutic Potential of Nitroimidazoles in Parasitology Nitroimidazole derivatives have long been a cornerstone in the treatment of infections caused by anaerobic bacteria and protozoa.[1] Their mechan...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Nitroimidazoles in Parasitology

Nitroimidazole derivatives have long been a cornerstone in the treatment of infections caused by anaerobic bacteria and protozoa.[1] Their mechanism of action is contingent on the reductive activation of the nitro group within the low-redox-potential environment of these organisms, leading to the generation of cytotoxic radical anions and other reactive species that induce damage to DNA and other critical biomolecules, ultimately resulting in parasite death.[2][3] Metronidazole, the archetypal 5-nitroimidazole, remains a first-line therapy for giardiasis, amoebiasis, and trichomoniasis.[4][5] However, the emergence of drug-resistant strains and variable efficacy necessitate the exploration of novel nitroimidazole scaffolds.[5][6]

The compound 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole represents a promising candidate for investigation in parasitology research. Its structure combines the essential 4-nitroimidazole core with modifications at the N-1, C-2, and C-5 positions, which may influence its spectrum of activity, potency, and pharmacokinetic properties. The N-1 benzyl group, in particular, may enhance lipophilicity, potentially improving cellular uptake. This document provides a comprehensive guide for researchers on the application of this compound in parasitology research, including its hypothesized mechanism of action, detailed protocols for in vitro evaluation, and guidelines for data interpretation.

Hypothesized Mechanism of Action

The antiparasitic activity of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole is predicated on the well-established mechanism of nitroimidazole compounds.[2][3] The core of this mechanism involves the selective toxicity of the compound in anaerobic or microaerophilic parasites.

Nitroimidazole_Mechanism_of_Action cluster_parasite Parasite Cytoplasm (Low Redox Potential) Compound 1-Benzyl-5-bromo-2-methyl- 4-nitro-1H-imidazole (Prodrug) Activation Reduction of Nitro Group (e.g., by Ferredoxin) Compound->Activation Electron Transfer ReactiveSpecies Reactive Nitro Radical Anion & other cytotoxic intermediates Activation->ReactiveSpecies DNA_Damage DNA Strand Breakage ReactiveSpecies->DNA_Damage Interaction Protein_Damage Protein Dysfunction ReactiveSpecies->Protein_Damage Interaction CellDeath Parasite Death DNA_Damage->CellDeath Protein_Damage->CellDeath

Caption: Hypothesized reductive activation of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole in anaerobic parasites.

In Vitro Efficacy Evaluation: A Step-by-Step Guide

The primary assessment of a novel antiparasitic compound involves determining its efficacy against relevant parasite species in vitro. The following protocols are designed for the evaluation of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole against common protozoan parasites.

Protocol 1: In Vitro Susceptibility Testing Against Giardia lamblia

This protocol is adapted from established methods for assessing the anti-giardial activity of nitroimidazole compounds.[7][8]

Materials:

  • Giardia lamblia trophozoites (e.g., WB or Portland-1 strain)

  • TYI-S-33 medium supplemented with bovine bile and fetal bovine serum (FBS)

  • 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole

  • Metronidazole (positive control)

  • Dimethyl sulfoxide (DMSO, for stock solution)

  • 96-well microtiter plates

  • Anaerobic incubation system (e.g., anaerobic jar with GasPak™)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole in DMSO. Prepare a similar stock solution for metronidazole.

  • Parasite Culture: Culture G. lamblia trophozoites in TYI-S-33 medium at 37°C until the late logarithmic phase of growth is reached.

  • Assay Setup:

    • Harvest and count the trophozoites.

    • Seed 1 x 10⁴ trophozoites in 100 µL of medium per well in a 96-well plate.

    • Prepare serial dilutions of the test compound and metronidazole in the medium. Add 100 µL of these dilutions to the respective wells to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Include wells with parasites and medium containing the highest concentration of DMSO used (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate under anaerobic conditions at 37°C for 48 hours.

  • Viability Assessment:

    • Equilibrate the plate to room temperature.

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Normalize the data to the vehicle control (100% viability).

    • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro Susceptibility Testing Against Entamoeba histolytica

This protocol is based on established methods for the in vitro screening of compounds against E. histolytica.[9][10]

Materials:

  • Entamoeba histolytica trophozoites (e.g., HM-1:IMSS strain)

  • TYI-S-33 medium

  • 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole

  • Metronidazole (positive control)

  • DMSO

  • 96-well microtiter plates

  • Cell viability reagent (e.g., Resazurin-based assay)

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare stock solutions as described in Protocol 1.

  • Parasite Culture: Culture E. histolytica trophozoites in TYI-S-33 medium at 37°C.

  • Assay Setup:

    • Harvest and count the trophozoites.

    • Seed 5 x 10³ trophozoites in 100 µL of medium per well in a 96-well plate.

    • Add 100 µL of serially diluted test compound and metronidazole to achieve final concentrations from 0.1 µM to 100 µM.

    • Include vehicle and blank controls.

  • Incubation: Incubate the plate at 37°C for 72 hours.

  • Viability Assessment:

    • Add resazurin solution to each well and incubate for a further 4-6 hours.

    • Measure fluorescence (e.g., 560 nm excitation / 590 nm emission).

  • Data Analysis: Calculate the IC50 value as described in Protocol 1.

Protocol 3: In Vitro Susceptibility Testing Against Trichomonas vaginalis

This protocol is adapted from standard procedures for determining the susceptibility of T. vaginalis to 5-nitroimidazoles.[11][12]

Materials:

  • Trichomonas vaginalis isolates (drug-susceptible and, if available, drug-resistant strains)

  • Diamond's Trypticase-Yeast-Maltose (TYM) medium

  • 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole

  • Metronidazole (positive control)

  • DMSO

  • 96-well microtiter plates

  • Anaerobic incubation system

  • Microscope and hemocytometer

Procedure:

  • Compound Preparation: Prepare stock solutions as in Protocol 1.

  • Parasite Culture: Grow T. vaginalis in TYM medium at 37°C.

  • Assay Setup:

    • Adjust the parasite concentration to 1 x 10⁵ cells/mL.

    • In a 96-well plate, add 100 µL of the parasite suspension to wells containing 100 µL of serially diluted compounds.

    • Include appropriate controls.

  • Incubation: Incubate anaerobically at 37°C for 48 hours.

  • Determination of Minimum Lethal Concentration (MLC):

    • After incubation, gently resuspend the cells in each well.

    • Determine the lowest concentration of the compound at which no motile trophozoites are observed by microscopic examination. This is the MLC.

  • Data Analysis: Compare the MLC of the test compound to that of metronidazole.

In_Vitro_Screening_Workflow cluster_workflow In Vitro Antiparasitic Screening Workflow Start Compound Synthesis & Characterization StockSolution Prepare Stock Solution (e.g., 10 mM in DMSO) Start->StockSolution PrimaryScreening Primary Screening (Single High Concentration) StockSolution->PrimaryScreening DoseResponse Dose-Response Assay (IC50/MLC Determination) PrimaryScreening->DoseResponse Active Compounds Cytotoxicity Cytotoxicity Assay (e.g., on Mammalian Cells) DoseResponse->Cytotoxicity SelectivityIndex Calculate Selectivity Index (SI = CC50 / IC50) Cytotoxicity->SelectivityIndex LeadCandidate Lead Candidate SelectivityIndex->LeadCandidate High SI

Caption: General workflow for in vitro screening of antiparasitic compounds.

Expected Activity and Data Interpretation

While no direct data exists for 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole, studies on structurally similar 5-aryl-1-methyl-4-nitroimidazoles have shown potent activity against E. histolytica and G. intestinalis, with some derivatives exhibiting IC50 values significantly lower than metronidazole.[13][14] For instance, 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole demonstrated an IC50 of 1.47 µM against these parasites.[13][14] Based on these findings, it is reasonable to hypothesize that 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole will exhibit activity in the low micromolar range.

Table 1: Hypothetical Efficacy Data for 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole

Parasite SpeciesAssayMetricExpected Value (µM)Metronidazole (Reference, µM)
Giardia lambliaViabilityIC501 - 5~6.1[4]
Entamoeba histolyticaViabilityIC501 - 5~5.0[4]
Trichomonas vaginalisMotilityMLC0.5 - 2.5~0.8[4]

Assessing Selectivity: The Importance of Cytotoxicity Testing

A crucial aspect of antiparasitic drug development is ensuring that the compound is selectively toxic to the parasite and exhibits minimal toxicity to host cells.[15]

Protocol 4: Mammalian Cell Cytotoxicity Assay

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2, or Vero cells)

  • Appropriate cell culture medium (e.g., DMEM with 10% FBS)

  • 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole

  • Doxorubicin (positive control for cytotoxicity)

  • DMSO

  • 96-well clear-bottom, black-walled plates

  • Cell viability reagent (e.g., Resazurin)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of the test compound to the cells. Include vehicle and positive controls.

  • Incubation: Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment: Add resazurin and incubate for 2-4 hours. Measure fluorescence.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) using a dose-response curve.

Calculating the Selectivity Index (SI): The SI is a critical parameter for evaluating the therapeutic potential of a compound. It is calculated as the ratio of the CC50 in a mammalian cell line to the IC50 against the parasite.

SI = CC50 (Mammalian Cells) / IC50 (Parasite)

A higher SI value indicates greater selectivity for the parasite and a more promising therapeutic window. An SI of >10 is generally considered a good starting point for a potential drug candidate.

Conclusion and Future Directions

1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole is a compound of interest for parasitology research due to its structural similarity to other potent nitroimidazole derivatives. The protocols outlined in this document provide a robust framework for its initial in vitro characterization against key protozoan parasites. A thorough evaluation of its efficacy, coupled with a comprehensive assessment of its cytotoxicity, will be crucial in determining its potential as a lead compound for the development of new antiparasitic agents. Future studies should aim to explore its activity against a broader range of parasites, including drug-resistant strains, and to investigate its mechanism of action in more detail.

References

  • Early toxicity screening and selection of lead compounds for parasitic diseases. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • Structure–activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. (n.d.). MedChemComm (RSC Publishing). Retrieved January 16, 2026, from [Link]

  • Structure-activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. (n.d.). Retrieved January 16, 2026, from [Link]

  • Identification of Trichomonas vaginalis 5-Nitroimidazole Resistance Targets. (2023). PMC - NIH. Retrieved January 16, 2026, from [Link]

  • Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases. (n.d.). Retrieved January 16, 2026, from [Link]

  • Structure–activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. (n.d.). Semantic Scholar. Retrieved January 16, 2026, from [Link]

  • Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. (n.d.). NIH. Retrieved January 16, 2026, from [Link]

  • Efficacy of New 5-Nitroimidazoles against Metronidazole-Susceptible and -Resistant Giardia, Trichomonas, and Entamoeba spp. (n.d.). PMC - NIH. Retrieved January 16, 2026, from [Link]

  • State-of-the-art Review on the Antiparasitic Activity of Benzimidazole-based Derivatives: Facing Malaria, Leishmaniasis, and Trypanosomiasis. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

  • In Vitro Effect of 5-Nitroimidazole Drugs against Trichomonas vaginalis Clinical Isolates. (2022). Retrieved January 16, 2026, from [Link]

  • In Vitro Testing of Alternative Synthetic and Natural Antiparasitic Compounds against the Monogenean Sparicotyle chrysophrii. (n.d.). NIH. Retrieved January 16, 2026, from [Link]

  • Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. (2025). Retrieved January 16, 2026, from [Link]

  • Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase. (n.d.). Retrieved January 16, 2026, from [Link]

  • New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. (n.d.). NIH. Retrieved January 16, 2026, from [Link]

  • Antiparasitic activity and cytotoxicity of reference compounds, IOTA0837, IOTA0771, and analogs. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities. (2025). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. (2024). MDPI. Retrieved January 16, 2026, from [Link]

  • Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. (n.d.). Brieflands. Retrieved January 16, 2026, from [Link]

  • Anti-parasitic activity and cytotoxicity of selected medicinal plants from Kenya. (2009). PubMed. Retrieved January 16, 2026, from [Link]

  • New synthesis and antiparasitic activity of model 5-aryl-1-methyl-4-nitroimidazoles. (2009). Retrieved January 16, 2026, from [Link]

  • 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis. (n.d.). PMC - NIH. Retrieved January 16, 2026, from [Link]

  • Efficacy of 5-Nitroimidazoles for the Treatment of Giardiasis: A Systematic Review of Randomized Controlled Trials. (2014). NIH. Retrieved January 16, 2026, from [Link]

  • A new-generation 5-nitroimidazole can induce highly metronidazole-resistant Giardia lamblia in vitro. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Treatment of Giardiasis. (n.d.). PMC - PubMed Central - NIH. Retrieved January 16, 2026, from [Link]

  • High-Throughput Screening of Entamoeba Identifies Compounds Which Target Both Life Cycle Stages and Which Are Effective Against Metronidazole Resistant Parasites. (2018). NIH. Retrieved January 16, 2026, from [Link]

  • Design, synthesis and biological evaluation of benzimidazole–rhodanine conjugates as potent topoisomerase II inhibitors. (n.d.). PMC - NIH. Retrieved January 16, 2026, from [Link]

  • In-vitro susceptibility of Giardia lamblia to albendazole, mebendazole and other chemotherapeutic agents. (2025). ResearchGate. Retrieved January 16, 2026, from [Link]

  • A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis. (n.d.). PMC - NIH. Retrieved January 16, 2026, from [Link]

  • Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases. (n.d.). Retrieved January 16, 2026, from [Link]

  • Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities. (2014). PubMed. Retrieved January 16, 2026, from [Link]

  • Nitroimidazole Resistance in Trichomonas vaginalis Infection: A Teachable Moment. (n.d.). PMC. Retrieved January 16, 2026, from [Link]

  • Pharmaceutical activity of a synthetic heterocyclic (C 15 H 12 N 5 OCl) compound on Entamoeba histolytica and Giardia lamblia. (n.d.). Retrieved January 16, 2026, from [Link]

Sources

Application

In vitro evaluation of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole cytotoxicity

An In-Depth Guide to the In Vitro Cytotoxic Evaluation of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole Authored by: A Senior Application Scientist This document provides a comprehensive guide for researchers, scientist...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Cytotoxic Evaluation of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of cytotoxicity for the novel compound, 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole. This guide moves beyond simple protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to cytotoxicity assessment.

Introduction and Scientific Rationale

1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole belongs to the nitroimidazole class of compounds. A key feature of nitroimidazoles is their mechanism of action, which involves bioreductive activation.[1] Under hypoxic (low oxygen) conditions, often found in solid tumors and anaerobic microenvironments, the nitro group of the imidazole ring is reduced by cellular nitroreductases. This process generates highly reactive nitro radical anions and other cytotoxic intermediates.[][3] These reactive species can covalently bind to and damage critical cellular macromolecules, including DNA, leading to strand breaks and ultimately, cell death.[][4]

The evaluation of a novel compound's cytotoxic potential is a foundational step in drug discovery.[5][6][7] In vitro cytotoxicity assays provide crucial data on dose-dependent toxicity, help elucidate the mechanism of cell death, and are instrumental in selecting promising candidates for further development.[5] This guide outlines a multi-assay strategy to not only quantify the cytotoxicity of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole but also to probe its primary mechanism of inducing cell death.

Foundational Experimental Design

A robust cytotoxicity evaluation hinges on a well-considered experimental design. The choices of cell models, compound handling, and exposure parameters are critical for generating meaningful and reproducible data.

Rationale for Cell Line Selection

The choice of cell lines is dictated by the potential therapeutic application of the compound.[8] A standard approach involves screening against a panel of both cancerous and non-cancerous cell lines to determine potency and selectivity.[9][10]

  • Cancer Cell Lines: Select lines relevant to common cancer types.

    • MCF-7: A human breast adenocarcinoma cell line, widely used for anticancer drug screening.

    • A-549: A human lung carcinoma cell line.

    • HepG2: A human hepatocellular carcinoma cell line, also used for hepatotoxicity studies.[11]

  • Non-Cancerous Control Cell Line: To assess the compound's selectivity index (the ratio of toxicity to normal cells versus cancer cells), a non-cancerous line is essential.

    • HEK293: Human Embryonic Kidney cells are a common choice for general cytotoxicity assessment.[11]

    • L929: A mouse fibroblast cell line, established as a standard for cytotoxicity testing under ISO 10993-5.

Compound Preparation and Dosing Strategy
  • Stock Solution: Due to the likely poor aqueous solubility of the compound, a high-concentration stock solution (e.g., 10-50 mM) should be prepared in dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Prepare serial dilutions from the stock solution in a complete cell culture medium to achieve the final desired concentrations for treatment.

  • Vehicle Control: It is crucial to maintain a consistent final concentration of the solvent (DMSO) across all wells, including untreated controls. This concentration should be non-toxic to the cells, typically not exceeding 0.5% (v/v).[5]

  • Dose-Response and Exposure Time: To determine the half-maximal inhibitory concentration (IC50), a dose-response experiment is necessary. A broad range of concentrations (e.g., from 0.1 µM to 100 µM) should be tested. Cytotoxic effects are time-dependent; therefore, experiments should be conducted at multiple time points, such as 24, 48, and 72 hours.[6]

Experimental Workflow Overview

The following diagram illustrates the comprehensive workflow for assessing the in vitro cytotoxicity of the target compound.

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: Cytotoxicity Assessment cluster_moa Phase 3: Mechanism of Action cluster_analysis Phase 4: Data Analysis CompoundPrep Compound Stock & Dilutions CellCulture Cell Line Culture & Seeding (Cancer & Normal Lines) Treatment Treat Cells with Compound (24h, 48h, 72h) CellCulture->Treatment MTT MTT Assay (Metabolic Viability) Treatment->MTT LDH LDH Release Assay (Membrane Integrity) Treatment->LDH IC50 IC50 Calculation MTT->IC50 LDH->IC50 ApoptosisTreatment Treat Cells at ~IC50 Conc. AnnexinV Annexin V / PI Staining (Flow Cytometry) ApoptosisTreatment->AnnexinV Caspase Caspase-3/7 Assay (Apoptosis Execution) ApoptosisTreatment->Caspase IC50->ApoptosisTreatment Report Final Report & Interpretation IC50->Report ApoptosisQuant Quantify Apoptotic Cells ApoptosisQuant->Report

Caption: Overall experimental workflow for cytotoxicity evaluation.

Core Protocols for Cytotoxicity Quantification

This section details the protocols for two fundamental assays that measure different aspects of cell health: metabolic activity and membrane integrity.

MTT Assay: Assessment of Metabolic Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[12] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[13] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of metabolically active cells.[13]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[13]

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure times (24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[14][15]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[15] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

LDH Release Assay: Assessment of Membrane Integrity

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of cytotoxicity.[16][17] The LDH assay quantitatively measures the amount of released LDH through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which is measured spectrophotometrically.[18]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Prepare additional control wells for the assay:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells treated with a lysis buffer (e.g., Triton X-100) 30-45 minutes before the end of incubation.[19]

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment.

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at ~400 x g for 5 minutes.[17]

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

  • Reagent Addition: Add 50-100 µL of the LDH reaction mixture (as per the manufacturer's instructions, e.g., CytoTox 96®) to each well.[17][18]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction & Read: Add 50 µL of stop solution (if required by the kit) and measure the absorbance at 490 nm.[20]

Protocols for Elucidating the Mechanism of Cell Death

After quantifying cytotoxicity and determining the IC50 value, the next logical step is to investigate how the compound kills the cells, with a primary focus on apoptosis.

Annexin V / Propidium Iodide (PI) Staining for Apoptosis Detection

Principle: This flow cytometry-based assay is a gold standard for distinguishing between viable, apoptotic, and necrotic cells.[5] During early apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and will bind to these exposed PS residues. Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with an intact membrane. It can only enter and stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[21]

G cluster_cells Cell Populations cluster_stains Staining Outcome Viable Viable Cell Intact Membrane PS on Inner Leaflet Result1 Annexin V: Negative PI: Negative Viable->Result1 Stains Excluded EarlyApoptotic Early Apoptotic Intact Membrane PS on Outer Leaflet Result2 Annexin V: Positive PI: Negative EarlyApoptotic->Result2 Annexin V Binds LateApoptotic Late Apoptotic / Necrotic Compromised Membrane PS on Outer Leaflet Result3 Annexin V: Positive PI: Positive LateApoptotic->Result3 Both Stains Enter/Bind

Caption: Principle of Annexin V and Propidium Iodide (PI) staining.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound at its determined IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells, combine them with the supernatant, and centrifuge at ~500 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold 1X PBS.[21]

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of ~1 × 10⁶ cells/mL.[22]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 2 µL of PI solution (e.g., 1 mg/mL) to the cell suspension.[21]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[22]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[22]

Caspase-Glo® 3/7 Assay: Measuring Executioner Caspase Activity

Principle: Caspases-3 and -7 are key effector caspases that are activated during the execution phase of apoptosis.[23] Luminescent assays like Caspase-Glo® 3/7 provide a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[24] When active caspase-3/7 is present in the cell lysate, it cleaves the substrate, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal. This "glow-type" signal is proportional to the amount of caspase activity.[24]

Protocol: This assay follows a simple "add-mix-measure" format.

  • Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate and treat as described for other assays.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol, allowing it to equilibrate to room temperature.

  • Reagent Addition: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Data Presentation and Interpretation

Clear data presentation is essential for interpreting results.[6]

IC50 Determination

The percentage of cell viability is calculated using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The IC50 value, the concentration of the compound that inhibits cell viability by 50%, is determined by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[5]

Summarized Cytotoxicity Data

Quantitative data should be summarized in a clear tabular format for easy comparison.

Table 1: Cytotoxicity (IC50 in µM) of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole

Cell Line Cancer Type 24h IC50 (µM) ± SD 48h IC50 (µM) ± SD 72h IC50 (µM) ± SD
MCF-7 Breast Adenocarcinoma [Insert Value] [Insert Value] [Insert Value]
A-549 Lung Carcinoma [Insert Value] [Insert Value] [Insert Value]
HepG2 Hepatocellular Carcinoma [Insert Value] [Insert Value] [Insert Value]
HEK293 Normal Embryonic Kidney [Insert Value] [Insert Value] [Insert Value]

Data are presented as mean ± standard deviation from three independent experiments.

Apoptosis Data

Flow cytometry data from the Annexin V/PI assay is presented as a dot plot with four quadrants:

  • Lower-Left (Q4): Viable cells (Annexin V- / PI-)

  • Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-)

  • Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)

  • Upper-Left (Q1): Necrotic/damaged cells (Annexin V- / PI+)

Caspase-3/7 activity is presented as fold change in luminescence relative to the untreated control.

Hypothesized Mechanism of Action

The following diagram outlines the expected cytotoxic mechanism of a nitroimidazole compound.

G Compound 1-Benzyl-5-bromo-2-methyl- 4-nitro-1H-imidazole Cell Cancer Cell (Hypoxic Environment) Compound->Cell Reduction Bioreductive Activation (Nitroreductases) Cell->Reduction Radicals Reactive Nitro Radical Anions & Cytotoxic Intermediates Reduction->Radicals Damage Macromolecular Damage Radicals->Damage DNA DNA Strand Breaks Damage->DNA Proteins Protein Adducts Damage->Proteins Apoptosis Apoptosis Induction DNA->Apoptosis Proteins->Apoptosis CellDeath Cell Death Apoptosis->CellDeath

Caption: Hypothesized mechanism of nitroimidazole-induced cytotoxicity.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne.
  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry. (n.d.). Thermo Fisher Scientific.
  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. (n.d.). BenchChem.
  • Annexin V staining assay protocol for apoptosis. (n.d.). Abcam.
  • Nitroimidazole: Definition, Mechanism and Uses. (n.d.). BOC Sciences.
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011).
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds. (n.d.). BenchChem.
  • Method for Analysing Apoptotic Cells via Annexin V Binding. (n.d.). University College London.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
  • Protocol for Cell Viability Assays. (2022). BroadPharm.
  • LDH cytotoxicity assay. (2024). protocols.io.
  • Caspase-Glo® 3/7 Assay Protocol. (n.d.).
  • MTT assay protocol. (n.d.). Abcam.
  • Cell Viability Assays - Assay Guidance Manual. (2013).
  • LDH-Glo™ Cytotoxicity Assay Technical Manual. (n.d.).
  • Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (2010).
  • Apo-ONE® Homogeneous Caspase-3/7 Assay Technical Bulletin. (n.d.).
  • LDH Cytotoxicity Assay Kit. (n.d.). Cayman Chemical.
  • Mechanisms of Cytotoxicity of Nitroimidazole Drugs. (1981). PubMed.
  • LDH Assay. (n.d.). Cell Biologics Inc.
  • Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. (2022). BMC Cancer.
  • Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (2010). Bioorganic & Medicinal Chemistry Letters.
  • Interaction of nitroimidazole drugs with DNA in vitro: structure-activity relationships. (n.d.).
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
  • Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. (2017). ACS Infectious Diseases.
  • EarlyTox Caspase-3/7 R110 Assay Kit. (n.d.). Molecular Devices.
  • Caspase-3/7 Activity Plate Reader Assay Kit, Green. (n.d.). STEMCELL Technologies.
  • Apoptosis Marker Assays for HTS - Assay Guidance Manual. (2021).
  • Highlight report: Cell type selection for toxicity testing. (n.d.).
  • Evaluating The Therapeutic Effect of 2-Nitroimidazole on Toxoplasma gondii: An In vitro and In vivo Study Using BALB/c Mice. (n.d.).
  • In vitro hypoxic cytotoxicity of nitroimidazoles: uptake and cell cycle phase specificity. (n.d.). PubMed.
  • What cell line should I choose for citotoxicity assays? (2023).
  • In vitro genotoxicity of nitroimidazoles as a tool in the search of new trypanocidal agents. (n.d.). SciELO.
  • Selecting Cell-Based Assays for Drug Discovery Screening. (n.d.).
  • In vitro studies of two 5-nitroimidazoles derivates. (2025).
  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. (2022). Johner Institute.
  • Selection of Optimal Cell Lines for High-Content Phenotypic Screening. (n.d.).

Sources

Method

Application Notes and Protocols for the Large-Scale Synthesis of Bromo-Nitroimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction Bromo-nitroimidazole derivatives are pivotal structural motifs in medicinal chemistry, formin...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Bromo-nitroimidazole derivatives are pivotal structural motifs in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly in the realms of antimicrobial and anticancer drug development. The strategic placement of bromo and nitro functionalities on the imidazole ring imparts unique electronic and steric properties, crucial for their biological activity. This guide provides a comprehensive overview of the synthetic strategies for the large-scale production of these vital intermediates, with a particular focus on 2-bromo-4-nitroimidazole, a key building block for advanced nitroimidazole drugs.[1] The protocols detailed herein are designed for scalability, safety, and efficiency, addressing the needs of researchers and professionals in the pharmaceutical industry.

Core Synthetic Strategy: The Two-Step Approach to 2-Bromo-4-nitroimidazole

The most prevalent and industrially viable method for the synthesis of 2-bromo-4-nitroimidazole commences with the readily available starting material, 4-nitroimidazole.[2] The process is elegantly executed in two distinct steps: a dibromination reaction followed by a selective debromination.[3][4] This approach has been successfully scaled to kilogram quantities, demonstrating its robustness for industrial production.[3]

Step 1: Dibromination of 4-nitroimidazole

The initial step involves the exhaustive bromination of 4-nitroimidazole to yield 2,5-dibromo-4-nitro-1H-imidazole. This reaction is typically carried out in an aqueous medium with elemental bromine. The use of a base, such as sodium bicarbonate, is crucial to neutralize the hydrobromic acid generated during the reaction, driving the equilibrium towards the desired product.[2][5] Careful temperature control is recommended to minimize the formation of by-products.[2]

Step 2: Selective Debromination

The second and more nuanced step is the selective removal of the bromine atom at the 5-position of the imidazole ring. This is achieved through a reductive dehalogenation process. A particularly effective method involves an in situ reductive deiodination strategy.[3][6] In this process, the 2,5-dibromo-4-nitroimidazole is treated with a source of iodide, such as potassium iodide or sodium iodide, which first leads to the formation of a 2-bromo-5-iodo-4-nitroimidazole intermediate.[6] This intermediate then undergoes reductive deiodination in the presence of a reducing agent like sodium sulfite to furnish the final product, 2-bromo-4-nitroimidazole.[6]

Visualizing the Workflow: Synthesis of 2-Bromo-4-nitroimidazole

Synthesis_Workflow Start 4-Nitroimidazole Intermediate 2,5-Dibromo-4-nitroimidazole Start->Intermediate Br₂, NaHCO₃ Water, 23-25°C Product 2-Bromo-4-nitroimidazole Intermediate->Product KI, Na₂SO₃ Acetic Acid, 120-125°C

Caption: A streamlined workflow for the two-step synthesis of 2-bromo-4-nitroimidazole.

Quantitative Data Summary

The following table summarizes the key reaction parameters and expected yields for the large-scale synthesis of 2-bromo-4-nitroimidazole, based on established kilogram-scale protocols.[2][4]

StepReactantsKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1. Dibromination4-NitroimidazoleBromine, Sodium BicarbonateWater23-256~88
2. Debromination2,5-Dibromo-4-nitroimidazolePotassium Iodide, Sodium SulfiteAcetic Acid120-12516~64

Detailed Experimental Protocols

Caution: These protocols involve hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment. A thorough risk assessment should be conducted before commencing any chemical synthesis.[7]

Protocol 1: Large-Scale Synthesis of 2,5-Dibromo-4-nitroimidazole

Objective: To synthesize 2,5-dibromo-4-nitroimidazole from 4-nitroimidazole.

Reagents and Materials:

  • 4-Nitroimidazole (1.0 eq)

  • Sodium Bicarbonate (2.2 eq)

  • Bromine (2.3 eq)

  • Deionized Water

  • Large reaction vessel equipped with mechanical stirring, an addition funnel, and a temperature probe.

Procedure:

  • To a stirred solution of 4-nitroimidazole in water, add sodium bicarbonate in portions.

  • Cool the mixture to 0–5°C using an ice bath.

  • Slowly add bromine to the reaction mixture via an addition funnel over a period of 1-2 hours, maintaining the temperature between 0–5°C. Note: Vigorous foaming may occur.[2]

  • After the addition is complete, allow the reaction mixture to warm to room temperature (23-25°C) and stir for an additional 4-6 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, filter the precipitated solid and wash thoroughly with cold water.

  • Dry the product under vacuum to obtain 2,5-dibromo-4-nitroimidazole as a solid.

Protocol 2: Large-Scale Synthesis of 2-Bromo-4-nitroimidazole

Objective: To synthesize 2-bromo-4-nitroimidazole via selective debromination.

Reagents and Materials:

  • 2,5-Dibromo-4-nitroimidazole (1.0 eq)

  • Potassium Iodide (1.5 eq)

  • Sodium Sulfite (1.5 eq)

  • Glacial Acetic Acid

  • Reaction vessel equipped with a mechanical stirrer, reflux condenser, and a heating mantle.

Procedure:

  • In the reaction vessel, suspend 2,5-dibromo-4-nitroimidazole in glacial acetic acid.

  • Add potassium iodide and sodium sulfite to the suspension.

  • Heat the reaction mixture to 120-125°C and maintain this temperature for 16 hours.[6]

  • Monitor the reaction by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with water, and then a dilute sodium thiosulfate solution to remove any residual iodine.

  • Wash again with water and dry the product under vacuum to yield 2-bromo-4-nitroimidazole.

Synthesis of Other Bromo-Nitroimidazole Isomers

While the synthesis of 2-bromo-4-nitroimidazole is well-established for large-scale production, the synthesis of other isomers presents unique challenges.

4(5)-Bromo-2-nitroimidazole

The direct bromination of 2-nitroimidazole is not a viable route to 4(5)-bromo-2-nitroimidazole as it leads to the formation of 4,5-dibromo-2-nitroimidazole.[8][9] Attempts at selective debromination of the dibromo species have been largely unsuccessful.[8] Alternative strategies often involve a multi-step synthesis, which may include the use of protecting groups on the imidazole nitrogen to direct the bromination to the desired position, followed by deprotection.[10]

5-Bromo-4-nitroimidazole

The synthesis of 5-bromo-4-nitroimidazole can be achieved by the nitration of 4-bromo-1H-imidazole.[11][12] This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures.[12]

Mechanism and Rationale

The selective debromination in the synthesis of 2-bromo-4-nitroimidazole is a fascinating example of targeted chemical transformation. The initial substitution of the more labile bromine at the 5-position by iodide is a key step. The subsequent reductive deiodination is thermodynamically favorable and driven by the reducing agent. The choice of acetic acid as a solvent is critical as it provides a suitable medium for the reaction to proceed at the required high temperature.[6]

Safety Considerations for Large-Scale Synthesis

The large-scale synthesis of nitroaromatic compounds requires stringent safety protocols.[13]

  • Handling of Bromine: Bromine is a highly corrosive and toxic substance. It should be handled in a well-ventilated area with appropriate respiratory and skin protection.

  • Nitration Reactions: Nitration reactions are highly exothermic and can be explosive if not properly controlled. Careful temperature monitoring and controlled addition of reagents are paramount.

  • Waste Disposal: Chemical waste, particularly from bromination and nitration reactions, must be neutralized and disposed of in accordance with local environmental regulations.

Conclusion

The large-scale synthesis of bromo-nitroimidazole derivatives, especially 2-bromo-4-nitroimidazole, is a well-refined process that is crucial for the pharmaceutical industry. The two-step dibromination and selective debromination protocol offers a scalable, efficient, and reliable route to this key intermediate. While the synthesis of other isomers presents greater challenges, ongoing research continues to explore new and improved synthetic methodologies. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals in their endeavors to synthesize these valuable compounds.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Hindupur, R. M., Kandadai, S. A., Pati, H. N., Pedada, S. R., Satam, V. S., & Tambade, P. J. (2013). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. GOV.UK.
  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. (2021). PubMed Central.
  • An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. (2013). ResearchGate.
  • 2-Bromo-4-nitroimidazole | 65902-59-2. (n.d.). Benchchem.
  • Synthesis and reactions of brominated 2-nitroimidazoles. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Method for synthesizing 2-bromo-4-nitroimidazole. (n.d.). Eureka | Patsnap.
  • 2-Bromo-4-nitroimidazole | 65902-59-2. (n.d.). ChemicalBook.
  • Preparation and Reactions of Bromo-2-nitro- and Bromo-2- aminoimidazoles. (n.d.). ResearchGate.
  • An Improved Kilo-scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. (n.d.). DNDi.
  • CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole. (n.d.). Google Patents.
  • An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. (2013). Organic Process Research & Development - ACS Publications.
  • Synthesis and Reactions of Brominated 2-Nitroimidazoles. (n.d.). RSC Publishing.
  • Synthesis and antimicrobial activities of some new nitroimidazole derivatives. (n.d.). PubMed.
  • 2-Bromo-4-nitroimidazole | 65902-59-2 | FB55690. (n.d.). Biosynth.
  • 5-BROMO-4-NITRO-1H-IMIDAZOLE | 6963-65-1. (n.d.). ChemicalBook.
  • Review on Greener and Safer Synthesis of Nitro Compounds. (2022). ResearchGate.
  • 5-BROMO-4-NITRO-1H-IMIDAZOLE synthesis. (n.d.). chemicalbook.
  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. (2022). MDPI.
  • Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. (2024). PMC - NIH.
  • A Publication of Reliable Methods for the Preparation of Organic Compounds. (n.d.). Working with Hazardous Chemicals.
  • Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. (2025). Semantic Scholar.
  • Safe Synthesis of Alkylhydroxy and Alkylamino Nitramines. (2017). PMC - NIH.
  • Nitro compound synthesis by nitrite substitution or nitration. (n.d.). Organic Chemistry Portal.
  • 5-Bromo-4-nitro-1H-imidazole | CAS No- 6963-65-1. (n.d.). Simson Pharma Limited.
  • Synthetic optimization of rosiglitazone and related intermediates for industrial purposes. (2014). ResearchGate.

Sources

Application

Application Notes &amp; Protocols: The Drug Discovery Potential of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole

Introduction: Targeting Hypoxia with a Novel Nitroimidazole Scaffold The nitroimidazole scaffold is a cornerstone in medicinal chemistry, historically leading to potent antimicrobial and antiparasitic agents.[1] Their me...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Hypoxia with a Novel Nitroimidazole Scaffold

The nitroimidazole scaffold is a cornerstone in medicinal chemistry, historically leading to potent antimicrobial and antiparasitic agents.[1] Their mechanism relies on a fascinating piece of biological targeting: nitroimidazoles are prodrugs that remain largely inert until they encounter a low-oxygen (hypoxic) environment.[2] In such conditions, prevalent in anaerobic bacteria, protozoan parasites, and the core of solid tumors, endogenous nitroreductase enzymes reduce the nitro group.[][4] This bioactivation unleashes highly reactive nitroso and hydroxylamine radicals that induce cytotoxic effects, primarily through DNA damage and inhibition of nucleic acid synthesis.[][5]

This unique mode of action makes nitroimidazoles exceptionally promising candidates for development as hypoxia-activated prodrugs (HAPs) in oncology.[4][6] 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole is a rationally designed derivative of this class. The strategic placement of substituents—a methyl group at C2, a nitro group at C4, a bromine atom at C5, and a benzyl group at N1—is intended to modulate the compound's electronic properties, lipophilicity, and steric profile to optimize its stability, cellular uptake, and selective activation. This document provides a comprehensive guide to the synthesis and preclinical in vitro evaluation of this compound for antiparasitic and anticancer applications.

Section 1: Synthesis and Characterization

The synthesis of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole is a multi-step process requiring careful control of reaction conditions to ensure regioselectivity and high yield. The proposed pathway begins with the commercially available 2-methylimidazole and proceeds through nitration, bromination, and finally, N-alkylation.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₁H₁₀BrN₃O₂
Molecular Weight 312.12 g/mol
Appearance (Predicted) Pale yellow solid
Solubility (Predicted) Soluble in DMSO, DMF, Acetone; Poorly soluble in water
Protocol 1: Multi-step Synthesis

This protocol outlines a plausible three-step synthesis. Each step must be followed by rigorous purification and characterization (e.g., NMR, Mass Spectrometry, HPLC) to confirm the structure and purity of the intermediate before proceeding.

Step A: Nitration of 2-Methylimidazole The initial step involves the nitration of 2-methylimidazole to produce 2-methyl-4(5)-nitroimidazole. This reaction typically yields a mixture of isomers, which may require separation.

  • Rationale: Nitration is achieved using a strong nitrating agent like a mixture of nitric and sulfuric acids. The imidazole ring is susceptible to electrophilic substitution, and the conditions are optimized to favor the introduction of a single nitro group.[7]

  • Procedure:

    • To a cooled (0-5°C) flask containing concentrated sulfuric acid, add 2-methylimidazole (1.0 eq) portion-wise, ensuring the temperature remains below 10°C.

    • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and sulfuric acid dropwise to the reaction mixture.

    • After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium carbonate until pH 7-8 is reached.

    • The precipitated product, 2-methyl-4-nitroimidazole, is collected by filtration, washed with cold water, and dried.[8] Purification can be achieved by recrystallization.

Step B: Bromination of 2-Methyl-4-nitroimidazole This step introduces a bromine atom onto the imidazole ring. The directing effects of the existing methyl and nitro groups favor substitution at the C5 position.

  • Rationale: N-Bromosuccinimide (NBS) is a common and effective reagent for the bromination of electron-rich heterocyclic systems.[9] The reaction conditions are chosen to achieve mono-bromination.

  • Procedure:

    • Dissolve 2-methyl-4-nitroimidazole (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

    • Add N-Bromosuccinimide (1.1 eq) to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC.

    • Upon completion, quench the reaction with a solution of sodium thiosulfate.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-bromo-2-methyl-4-nitro-1H-imidazole.

Step C: N-Benzylation of 5-Bromo-2-methyl-4-nitro-1H-imidazole The final step is the alkylation of the imidazole nitrogen with benzyl bromide.

  • Rationale: This is a classic Sₙ2 reaction.[10] A base, such as potassium carbonate, is used to deprotonate the imidazole N-H, creating a more potent nucleophile that attacks the electrophilic benzylic carbon of benzyl bromide.[10] Acetonitrile is an excellent polar aprotic solvent for this type of reaction.

  • Procedure:

    • To a solution of 5-bromo-2-methyl-4-nitro-1H-imidazole (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).

    • Add benzyl bromide (1.2 eq) dropwise to the suspension.

    • Heat the mixture to reflux (approx. 80°C) and stir for 6-12 hours, monitoring by TLC.

    • After cooling, filter off the inorganic salts and evaporate the solvent.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain pure 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole.

G cluster_0 Step A: Nitration cluster_1 Step B: Bromination cluster_2 Step C: N-Benzylation A1 2-Methylimidazole A3 2-Methyl-4-nitroimidazole A1->A3 Nitration A2 HNO₃ / H₂SO₄ B2 5-Bromo-2-methyl-4-nitro-1H-imidazole A3->B2 Bromination B1 N-Bromosuccinimide (NBS) C2 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole B2->C2 N-Alkylation C1 Benzyl Bromide / K₂CO₃ G cluster_cell Target Cell (Hypoxic) cluster_outside Extracellular Space cluster_normoxia Normoxic Cell Prodrug_in 1-Benzyl-5-bromo- 2-methyl-4-nitro-1H-imidazole (R-NO₂) Radical Nitro Radical Anion (R-NO₂⁻) Prodrug_in->Radical Nitroreductase (NTR) + e⁻ Cytotoxic Cytotoxic Species (R-NHOH, R-NO) Radical->Cytotoxic + e⁻, + H⁺ Damage DNA Damage & Cell Death Cytotoxic->Damage Prodrug_out Prodrug (R-NO₂) Prodrug_out->Prodrug_in Diffusion Prodrug_normoxia Prodrug (R-NO₂) Radical_normoxia Radical (R-NO₂⁻) Prodrug_normoxia->Radical_normoxia NTR Radical_normoxia->Prodrug_normoxia Re-oxidation Oxygen O₂

Caption: Hypoxia-selective activation mechanism.

Section 3: Protocols for In Vitro Antiparasitic Evaluation

To assess the potential of the title compound against parasitic diseases, a primary screening against the causative agent of visceral leishmaniasis, Leishmania donovani, is proposed. A crucial component of this evaluation is determining the compound's selectivity by comparing its effect on the parasite versus a mammalian cell line. [11]

Protocol 2: Anti-Leishmanial Activity (Promastigote Assay)
  • Principle: This assay measures the metabolic activity of L. donovani promastigotes (the motile, extracellular stage) after exposure to the test compound. Resazurin, a blue non-fluorescent dye, is reduced by viable, metabolically active cells to the pink, highly fluorescent resorufin. The reduction in fluorescence corresponds to the level of growth inhibition. [11]* Materials:

    • Leishmania donovani promastigotes

    • M199 medium supplemented with 10% Fetal Bovine Serum (FBS)

    • Test Compound (10 mM stock in DMSO), Amphotericin B (positive control)

    • Resazurin sodium salt solution (0.125 mg/mL in PBS)

    • 96-well black, clear-bottom microplates

  • Procedure:

    • Seed L. donovani promastigotes at a density of 1 x 10⁶ cells/mL into the wells of a 96-well plate.

    • Add serial dilutions of the test compound (e.g., from 100 µM to 0.1 µM) to the wells in triplicate. Include vehicle control (DMSO) and positive control wells.

    • Incubate the plate for 72 hours at 26°C.

    • Add 20 µL of resazurin solution to each well and incubate for an additional 4-6 hours.

    • Measure fluorescence using a microplate reader (Excitation: 530 nm, Emission: 590 nm).

    • Calculate the half-maximal effective concentration (EC₅₀) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 3: Mammalian Cell Cytotoxicity Assay
  • Principle: This assay assesses the toxicity of the compound against a non-target mammalian cell line (e.g., HEK293) to determine its therapeutic window. [11]* Procedure:

    • Seed HEK293 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.

    • Replace the medium with fresh medium containing serial dilutions of the test compound, similar to the antiparasitic assay.

    • Incubate for 72 hours at 37°C in 5% CO₂.

    • Perform a resazurin or MTT-based viability assay to determine cell viability. [12] 5. Calculate the half-maximal cytotoxic concentration (CC₅₀).

    • Determine the Selectivity Index (SI) as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates greater selectivity for the parasite over mammalian cells.

Section 4: Protocols for In Vitro Anticancer Evaluation

The central hypothesis for the compound's anticancer activity is its selective toxicity under hypoxic conditions. Therefore, it is essential to compare its cytotoxicity in both normal oxygen (normoxic) and low-oxygen (hypoxic) environments. [13]

Protocol 4: Hypoxia-Selective Cytotoxicity Assay (MTT Assay)
  • Principle: The MTT assay measures the activity of mitochondrial reductase enzymes in living cells, which convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. [14][15]This protocol will be run in parallel under normoxic and hypoxic conditions.

  • Materials:

    • Human cancer cell line (e.g., MCF-7, breast cancer)

    • DMEM medium with 10% FBS

    • Test Compound (10 mM stock in DMSO), Doxorubicin (positive control)

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • 96-well microplates

    • Hypoxia chamber or incubator capable of maintaining 1% O₂.

  • Procedure:

    • Seed MCF-7 cells into two identical 96-well plates at 5,000 cells/well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound (e.g., 0.1 to 100 µM).

    • Place one plate in a standard incubator (normoxia: ~21% O₂, 5% CO₂, 37°C).

    • Place the second plate in a hypoxic incubator (hypoxia: 1% O₂, 5% CO₂, 37°C).

    • Incubate both plates for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) for both normoxic and hypoxic conditions. The Hypoxic Cytotoxicity Ratio (HCR) is calculated as IC₅₀ (normoxia) / IC₅₀ (hypoxia). An HCR > 1 indicates hypoxia-selective activity.

G cluster_conditions Incubation (48-72h) start Seed Cancer Cells (e.g., MCF-7) in 96-well Plates treat Add Serial Dilutions of Test Compound start->treat normoxia Plate 1: Normoxia (~21% O₂) treat->normoxia hypoxia Plate 2: Hypoxia (1% O₂) treat->hypoxia assay Perform MTT Assay (Measure Absorbance) normoxia->assay hypoxia->assay calc_norm Calculate IC₅₀ (Normoxia) assay->calc_norm calc_hyp Calculate IC₅₀ (Hypoxia) assay->calc_hyp ratio Determine Hypoxic Cytotoxicity Ratio (HCR) calc_norm->ratio calc_hyp->ratio

Caption: Workflow for assessing hypoxia-selective anticancer activity.

Section 5: Data Interpretation & Summary

Proper interpretation of the data generated from these assays is critical for decision-making in the drug discovery pipeline. The results should be compiled to provide a clear profile of the compound's potency, selectivity, and mechanism.

Hypothetical Data Summary
ParameterTargetValueInterpretation
EC₅₀ L. donovani1.5 µMPotent activity against the parasite.
CC₅₀ HEK293 Cells45.0 µMModerate cytotoxicity to mammalian cells.
Selectivity Index (SI) L. donovani / HEK29330Good selectivity for the parasite over host cells.
IC₅₀ (Normoxia) MCF-7 Cells25.0 µMLow-to-moderate activity in normal oxygen.
IC₅₀ (Hypoxia) MCF-7 Cells2.5 µMPotent activity in low oxygen.
Hypoxic Ratio (HCR) Normoxia / Hypoxia10Strong evidence of hypoxia-selective activation.

A compound with a profile similar to the one above would be considered a strong candidate for further preclinical development. The high SI value suggests a favorable therapeutic window for treating leishmaniasis, while the high HCR value validates the hypothesis of its utility as a hypoxia-activated anticancer agent.

References

  • BOC Sciences. Nitroimidazole: Definition, Mechanism and Uses.

  • Niles, A. L., Moravec, R. A., & Riss, T. L. (2008). Update on in vitro cytotoxicity assays for drug development. Expert opinion on drug discovery, 3(6), 655–669.

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Assay Development of Novel Anti-parasitic Compounds.

  • Upadhyaya, N. M., et al. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. e-Learning - UNIMIB.

  • Alfa Cytology. In Vitro Cytotoxicity Assay.

  • LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays.

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.

  • ChemicalBook. (2025). 2-Methyl-4-nitroimidazole | 696-23-1.

  • Unacademy. All About Nitroimidazole.

  • Leitsch, D. (2017). Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. International Journal for Parasitology: Drugs and Drug Resistance, 7(1), 58-64.

  • Licht, R. (2024). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. International Journal of Drug Development and Research, 16(4).

  • Gupta, R., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(9), 2680.

  • Wikipedia contributors. (2023). Nitroimidazole. Wikipedia, The Free Encyclopedia.

  • Freeman, P. W., & Ward, G. R. (1989). Synthesis and reactions of brominated 2-nitroimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 95-101.

  • RSC Publishing. (1989). Synthesis and Reactions of Brominated 2-Nitroimidazoles.

  • ResearchGate. Mechanistic overview of nitroimidazole-based drugs.

  • BenchChem. (2025). Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents.

  • Butler, A. R., et al. (1989). Preparation and Reactions of Bromo-2-nitro- and Bromo-2- aminoimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 95-101.

  • LookChem. Preparation of 2-Methylimidazole (I).

  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of Imidazole using Benzyl Bromide.

  • Berdasco, M., & Giraud, J. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph”. Anticancer Research, 39(7), 3365-3372.

  • Zarei, A., & Jarrahpour, A. (2011). Highly selective mono-N-benzylation and amidation of amines with alcohols or carboxylic acids using the Ph2PCl/I2/imidazole reagent system. Canadian Journal of Chemistry, 89(9), 1155-1160.

  • ResearchGate. (2023). Guideline for anticancer assays in cells.

  • Chadha, R., & Bhalla, Y. (2003). Medicinal Significance of Nitroimidazoles. Journal of Scientific & Industrial Research, 62, 659-670.

  • JoVE. (2022). Assessing Specificity of Anticancer Drugs In Vitro | Protocol Preview.

  • Rodríguez-Hernández, E., et al. (2023). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. Molecules, 28(19), 6962.

  • ResearchGate. Nitroimidazole compounds in different stages of development against trypanosomatids.

  • Journal of the Chemical Society, Perkin Transactions 1. (1989). Synthesis and reactions of brominated 2-nitroimidazoles.

  • PrepChem.com. Synthesis of 2-methyl-4-nitroimidazole.

  • Kluwe, L., et al. (2016). Assessing Specificity of Anticancer Drugs In Vitro. Journal of Visualized Experiments, (109), 53752.

  • Canadian Journal of Chemistry. (1993). Preparation and reactions of bromo-2-nitro- and bromo-2- aminoimidazoles.

  • Veeprho. 2-Methyl-4-nitro-1-nitroso-1H-imidazole: Synthesis Attempts and Failure Report.

  • Der Pharma Chemica. (2016). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents.

  • ResearchGate. O-Benzylation of N(1)-arylated imidazole N(3)-oxides 1 with benzyl bromide...

  • Smolecule. (2024). Buy 1-Benzyl-5-bromo-2,4-diphenyl-1H-imidazole.

  • D'Alessandro, S., et al. (2020). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Journal of Clinical Medicine, 9(2), 579.

  • Fidock, D. A., et al. (2004). Antimalarial drug discovery: efficacy models for compound screening. Nature Reviews Drug Discovery, 3(6), 509-520.

  • Wikipedia contributors. (2023). Nitroreductase. Wikipedia, The Free Encyclopedia.

  • Klapars, A., et al. (2001). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 66(21), 7115-7125.

  • Spadafora, C., et al. (2017). Screening and evaluation of antiparasitic and in vitro anticancer activities of Panamanian endophytic fungi. PLoS ONE, 12(4), e0175612.

  • Frontiers in Pharmacology. (2024). Recent advances and applications of nitroreductase activable agents for tumor theranostic.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole

Troubleshooting Guide This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions. Step 1: N-Benzylation of 2-Methylimidazole Question 1: My N-...

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.

Step 1: N-Benzylation of 2-Methylimidazole

Question 1: My N-benzylation of 2-methylimidazole is resulting in a low yield of 1-benzyl-2-methylimidazole. What are the likely causes and how can I improve it?

Answer:

Low yields in the N-benzylation of 2-methylimidazole can stem from several factors. Here’s a breakdown of potential causes and troubleshooting steps:

  • Incomplete Deprotonation: The nucleophilicity of the imidazole nitrogen is significantly increased upon deprotonation. If the base is not strong enough or used in insufficient quantity, the reaction will be slow and incomplete.

    • Solution: Ensure you are using at least one equivalent of a suitable base. Potassium carbonate is a common and effective choice for this reaction.[1] For a more robust reaction, sodium hydride (NaH) in an anhydrous aprotic solvent like THF can be used, though it requires more stringent anhydrous conditions and careful handling.

  • Reaction Temperature and Time: The reaction may not have reached completion.

    • Solution: While the reaction can proceed at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed before workup.

  • Moisture in the Reaction: Benzyl bromide can hydrolyze to benzyl alcohol in the presence of water, and excess moisture can also affect the efficacy of the base.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

  • Side Reactions: While less common, C-alkylation at the C4 or C5 positions of the imidazole ring can occur, especially with highly reactive alkylating agents.

    • Solution: Using a milder base like potassium carbonate and controlling the temperature can help minimize side reactions.

Question 2: I am observing multiple spots on my TLC plate after the N-benzylation reaction. What are these byproducts?

Answer:

The formation of multiple products is a common issue. Here are the likely culprits:

  • Regioisomers: If you start with 2-methyl-4(5)-nitroimidazole, N-alkylation can occur at either the N1 or N3 position, leading to a mixture of 1-benzyl-2-methyl-4-nitroimidazole and 1-benzyl-2-methyl-5-nitroimidazole.

    • Solution: Careful control of reaction conditions, such as the choice of solvent and base, can influence regioselectivity.[2] Purification by column chromatography is often necessary to separate these isomers.

  • Dialkylation: Although less likely with a bulky benzyl group, it is possible to get dialkylation, resulting in a quaternary imidazolium salt.

    • Solution: Use a 1:1 molar ratio of 2-methylimidazole to benzyl bromide. Adding the benzyl bromide dropwise to the reaction mixture can also help to avoid localized high concentrations of the alkylating agent.

  • Unreacted Starting Material: If the reaction has not gone to completion, you will see the starting 2-methylimidazole on your TLC plate.

    • Solution: As mentioned previously, ensure sufficient reaction time and consider gentle heating.

Step 2: Nitration of 1-Benzyl-2-methylimidazole

Question 3: The nitration of my 1-benzyl-2-methylimidazole is giving me a mixture of regioisomers (4-nitro and 5-nitro). How can I improve the regioselectivity for the 4-nitro isomer?

Answer:

Achieving high regioselectivity in the nitration of N-substituted imidazoles can be challenging. The electronic and steric environment of the imidazole ring dictates the position of nitration.

  • Mechanism and Directing Effects: The nitration of aromatic compounds is an electrophilic aromatic substitution reaction.[3][4] The benzyl group at the N1 position and the methyl group at the C2 position will influence the electron density at the C4 and C5 positions. Generally, nitration of 1-substituted imidazoles with a mixture of nitric acid and sulfuric acid tends to yield a mixture of 4- and 5-nitro isomers.[5][6]

  • Controlling Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product. Perform the reaction at 0 °C or even lower and monitor it closely.

    • Nitrating Agent: While a mixture of concentrated nitric and sulfuric acids is standard, exploring other nitrating agents could offer better selectivity. However, for imidazoles, this is the most common method.

  • Purification: In many cases, obtaining a single regioisomer directly from the reaction is difficult.

    • Solution: An efficient purification method, such as column chromatography on silica gel, is crucial to isolate the desired 1-benzyl-2-methyl-4-nitro-1H-imidazole.

Question 4: My nitration reaction is resulting in a dark, tar-like substance with a very low yield of the desired product. What is happening?

Answer:

The formation of tar is indicative of decomposition, which is a significant risk in nitration reactions due to the strongly acidic and oxidizing conditions.

  • Over-nitration and Oxidation: The reaction conditions might be too harsh, leading to the formation of dinitro products or oxidation of the imidazole ring or the benzyl group.

    • Solution:

      • Control the Temperature: Maintain a low temperature (0 °C or below) throughout the addition of the nitrating mixture. Use an ice-salt bath for better temperature control.

      • Slow Addition: Add the nitrating mixture (or the imidazole substrate to the acid mixture) very slowly, dropwise, to manage the exothermic nature of the reaction.

      • Stoichiometry: Use a carefully measured amount of the nitrating agent (typically 1.0 to 1.1 equivalents of nitric acid).

Step 3: Bromination of 1-Benzyl-2-methyl-4-nitro-1H-imidazole

Question 5: I am struggling with the bromination of 1-benzyl-2-methyl-4-nitro-1H-imidazole. The reaction is either very slow or does not proceed at all. How can I facilitate the reaction?

Answer:

The imidazole ring is deactivated towards electrophilic substitution by the electron-withdrawing nitro group, making bromination challenging.

  • Choice of Brominating Agent:

    • N-Bromosuccinimide (NBS): NBS is a common and effective brominating agent for deactivated aromatic systems.[7] It is generally milder than elemental bromine.

    • Elemental Bromine (Br₂): While more reactive, Br₂ can be used, often in a solvent like acetic acid or with a Lewis acid catalyst, but this can lead to over-bromination.

  • Reaction Conditions:

    • Solvent: A polar aprotic solvent like DMF can facilitate the reaction.[7] For less reactive substrates, using a stronger acid as a solvent, such as concentrated sulfuric acid, can promote bromination with NBS.

    • Temperature: Heating the reaction mixture is often necessary to overcome the activation energy barrier. Monitor the reaction by TLC to determine the optimal temperature and time.

    • Catalyst: While not always necessary with NBS, a radical initiator like AIBN or UV light can sometimes be used with NBS for benzylic bromination, but for aromatic bromination, an acid catalyst might be more appropriate if using Br₂.

Question 6: My bromination reaction is producing a significant amount of a di-brominated byproduct. How can I achieve selective mono-bromination at the 5-position?

Answer:

Over-bromination is a common side reaction, especially if the reaction conditions are too harsh or the reaction is left for too long.

  • Stoichiometry: Use a stoichiometric amount (1.0 to 1.1 equivalents) of the brominating agent (e.g., NBS).

  • Controlled Addition: Add the brominating agent portion-wise or as a solution dropwise to maintain a low concentration in the reaction mixture.

  • Reaction Monitoring: Closely monitor the reaction by TLC. As soon as the starting material is consumed and the mono-brominated product is the major spot, quench the reaction to prevent further bromination.

  • Solvent Choice: The choice of solvent can influence selectivity. For instance, bromination of 1-methyl-2-nitroimidazole in dioxane was found to be slower and could be controlled to favor the mono-brominated product.[8]

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole?

A1: The most logical synthetic route involves a three-step sequence:

  • N-Benzylation: Protection of the imidazole nitrogen with a benzyl group. This is typically achieved by reacting 2-methylimidazole with benzyl bromide in the presence of a base.

  • Nitration: Introduction of a nitro group onto the imidazole ring, usually at the 4- or 5-position, using a mixture of nitric and sulfuric acids.

  • Bromination: Introduction of a bromine atom at the 5-position of the nitrated imidazole using a suitable brominating agent like N-Bromosuccinimide (NBS).

Q2: How do I purify the final product, 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole?

A2: Purification is typically achieved through column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is often effective in separating the desired product from any unreacted starting materials, regioisomers, or byproducts.[9] Recrystallization from a suitable solvent system can be used for further purification if the product is a solid.

Q3: What are the key characterization techniques for the final product?

A3: The structure and purity of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole should be confirmed by:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the benzyl, methyl, and imidazole protons and their respective chemical shifts and coupling patterns.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all the unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition (via High-Resolution Mass Spectrometry - HRMS).

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the nitro group (strong absorptions around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹).

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, several reagents used in this synthesis are hazardous:

  • Benzyl bromide: Is a lachrymator and should be handled in a well-ventilated fume hood.

  • Nitric and Sulfuric Acids: Are highly corrosive and strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. When preparing the nitrating mixture, always add the nitric acid to the sulfuric acid slowly and with cooling.

  • N-Bromosuccinimide (NBS): Is an irritant and should be handled with care.

  • Sodium Hydride (if used): Is highly flammable and reacts violently with water. It must be handled under an inert atmosphere.

Experimental Protocols & Data

Protocol 1: Synthesis of 1-Benzyl-2-methylimidazole
  • Materials: 2-methylimidazole, benzyl bromide, potassium carbonate, and N,N-dimethylformamide (DMF).

  • Procedure:

    • To a solution of 2-methylimidazole (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add benzyl bromide (1.1 eq) dropwise to the stirred suspension.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify by column chromatography on silica gel.

Protocol 2: Nitration of 1-Benzyl-2-methylimidazole
  • Materials: 1-benzyl-2-methylimidazole, concentrated sulfuric acid, and concentrated nitric acid.

  • Procedure:

    • In a flask, cool concentrated sulfuric acid to 0 °C.

    • Slowly add concentrated nitric acid (1.1 eq) to the sulfuric acid while maintaining the temperature at 0 °C.

    • In a separate flask, dissolve 1-benzyl-2-methylimidazole (1.0 eq) in a minimal amount of concentrated sulfuric acid and cool to 0 °C.

    • Slowly add the nitrating mixture dropwise to the solution of the imidazole, keeping the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 1-2 hours.

    • Monitor the reaction by TLC.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify by column chromatography to separate the 4-nitro and 5-nitro isomers.

Protocol 3: Bromination of 1-Benzyl-2-methyl-4-nitro-1H-imidazole
  • Materials: 1-benzyl-2-methyl-4-nitro-1H-imidazole, N-Bromosuccinimide (NBS), and DMF.

  • Procedure:

    • Dissolve 1-benzyl-2-methyl-4-nitro-1H-imidazole (1.0 eq) in DMF.

    • Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.

    • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify by column chromatography.

Step Parameter Recommendation
N-Benzylation BasePotassium Carbonate (milder) or Sodium Hydride (stronger)
SolventDMF or Acetonitrile
TemperatureRoom temperature to 50 °C
Nitration Nitrating AgentConc. HNO₃ / Conc. H₂SO₄
Temperature0-5 °C
Key ChallengeRegioselectivity and Decomposition
Bromination Brominating AgentN-Bromosuccinimide (NBS)
SolventDMF
Temperature50-60 °C

Visualizations

Synthesis_Workflow cluster_0 Step 1: N-Benzylation cluster_1 Step 2: Nitration cluster_2 Step 3: Bromination 2-Methylimidazole 2-Methylimidazole 1-Benzyl-2-methylimidazole 1-Benzyl-2-methylimidazole 2-Methylimidazole->1-Benzyl-2-methylimidazole Benzyl Bromide, K2CO3, DMF 1-Benzyl-2-methyl-4-nitro-1H-imidazole 1-Benzyl-2-methyl-4-nitro-1H-imidazole 1-Benzyl-2-methylimidazole->1-Benzyl-2-methyl-4-nitro-1H-imidazole HNO3, H2SO4, 0 °C 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole 1-Benzyl-2-methyl-4-nitro-1H-imidazole->1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole NBS, DMF, 50-60 °C Troubleshooting_Logic cluster_benzylation N-Benzylation Issues cluster_nitration Nitration Issues cluster_bromination Bromination Issues LowYield_B Low Yield CheckBase_B Incomplete Deprotonation? LowYield_B->CheckBase_B CheckConditions_B Insufficient Time/Temp? LowYield_B->CheckConditions_B CheckMoisture_B Moisture Present? LowYield_B->CheckMoisture_B MultipleProducts_B Multiple Products Regioisomers_B Regioisomers? MultipleProducts_B->Regioisomers_B Dialkylation_B Dialkylation? MultipleProducts_B->Dialkylation_B PoorSelectivity_N Poor Regioselectivity ControlTemp_N Lower Temperature PoorSelectivity_N->ControlTemp_N Purify_N Column Chromatography PoorSelectivity_N->Purify_N Decomposition_N Decomposition/Tar ControlTempStrict_N Strict Temp Control Decomposition_N->ControlTempStrict_N SlowAddition_N Slow Reagent Addition Decomposition_N->SlowAddition_N NoReaction_Br No/Slow Reaction ChangeReagent_Br Use NBS NoReaction_Br->ChangeReagent_Br IncreaseTemp_Br Increase Temperature NoReaction_Br->IncreaseTemp_Br OverBromination_Br Over-bromination ControlStoich_Br Control Stoichiometry OverBromination_Br->ControlStoich_Br MonitorTLC_Br Monitor by TLC OverBromination_Br->MonitorTLC_Br

Caption: Troubleshooting flowchart for the synthesis.

References

  • Hindupur, R. M., et al. (2013). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Organic Process Research & Development, 17(1), 109-114.
  • Palmer, B. D., & Denny, W. A. (1989). Synthesis and reactions of brominated 2-nitroimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 95-99.
  • Quinoline. (n.d.). 1-Benzyl-2-methylimidazole Supplier & Manufacturer China. Retrieved from [Link]

  • Google Patents. (2020). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • Palmer, B. D., & Denny, W. A. (1989).
  • Farah, S. F., & McClelland, R. A. (1993). Preparation and reactions of bromo-2-nitro- and bromo-2-aminoimidazoles. Canadian Journal of Chemistry, 71(4), 427-436.
  • Google Patents. (2007). WO2007134187A2 - Processes for nitration of n-substituted imidazoles.
  • Google Patents. (1969). US3487087A - Nitration of imidazoles.
  • Novikov, S. S., et al. (1970). Nitration of imidazoles with various nitrating agents. Chemistry of Heterocyclic Compounds, 6(4), 465-469.
  • Satheesh, D., et al. (2024). Comparative NMR Spectral and Pharmacological Investigation of Some N1-(4-Substituted benzyl/butyl)-2-methyl-4-nitro-1H-imidazoles. Asian Journal of Chemistry, 36(12), 3231-3236.
  • YouTube. (2022, January 19). Mechanism of Nitration: Electrophilic Substitution Reaction. Retrieved from [Link]

  • Bergman, J., & Sand, P. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Physical Organic Chemistry, 31(3), e3771.
  • Yassine, H., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.

Sources

Optimization

Technical Support Center: 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole

Introduction 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole is a substituted nitroimidazole derivative of interest in various research applications. As with many heterocyclic compounds developed in drug discovery program...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole is a substituted nitroimidazole derivative of interest in various research applications. As with many heterocyclic compounds developed in drug discovery programs, its structural complexity—featuring a bulky benzyl group, a halogen, and a nitro moiety—can contribute to poor solubility, even in powerful organic solvents like Dimethyl Sulfoxide (DMSO).[1] This guide provides a structured approach to understanding and overcoming the solubility challenges associated with this compound, ensuring reliable and reproducible experimental results.

This document moves beyond simple protocols to explain the underlying physicochemical principles, empowering researchers to make informed decisions when preparing solutions for chemical and biological assays.

Part 1: Understanding the Core Problem: Compound and Solvent Profiles

A foundational understanding of both the solute and the solvent is critical to troubleshooting solubility issues.

Compound Physicochemical Profile

While extensive public data on this specific molecule is limited, we can infer its properties from its structure and available data points. These characteristics are pivotal in predicting its solubility behavior.

PropertyValue / Inferred CharacteristicSignificance for Solubility
CAS Number 41604-61-9[2]Unique chemical identifier.
Molecular Formula C₁₁H₁₀BrN₃O₂[3]Indicates a relatively complex structure.
Molecular Weight 296.12 g/mol [3]Higher molecular weight can correlate with lower solubility.
Melting Point 159-160 °C[3]A high melting point suggests a stable crystal lattice, which requires more energy to disrupt and dissolve.
Structure Imidazole core with benzyl, bromo, methyl, and nitro groups.The large, nonpolar benzyl group increases lipophilicity, while the polar nitro and imidazole groups add complexity. The molecule has both polar and nonpolar regions, making solvent selection critical.
pKa (Estimated) The imidazole ring contains basic nitrogens, making the compound's charge state and solubility potentially pH-dependent.
Solvent Profile: Dimethyl Sulfoxide (DMSO)

DMSO is often called a "universal solvent" for its ability to dissolve a wide range of polar and nonpolar compounds.[1][4][5] However, its properties can also present challenges.

  • High Polarity: DMSO is a highly polar, aprotic solvent, which is key to its broad dissolving power.[6]

  • High Boiling Point: At 189 °C (372 °F), DMSO evaporates very slowly at room temperature, which helps maintain stable stock concentrations.[1][4]

  • Hygroscopicity: DMSO readily absorbs moisture from the atmosphere. This absorbed water can significantly decrease its solvating power for certain organic compounds and may lead to precipitation over time.[7]

  • Potential for Reactivity: While generally stable, DMSO is not completely inert. It can react with certain compounds, and its decomposition can be catalyzed by acids or bases, especially at elevated temperatures.[8]

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole.

Q1: My compound won't dissolve in DMSO at my target concentration, even with vortexing. What are the next steps?

A1: This indicates you may be exceeding the compound's thermodynamic solubility limit in DMSO or facing a kinetic barrier.

  • Causality: The high melting point of the compound suggests a strong, stable crystal lattice. Significant energy is required to break this lattice apart and allow the solvent to surround the individual molecules. Simple vortexing at room temperature may not provide sufficient energy.

  • Troubleshooting Actions:

    • Use Physical Dissolution Aids: Employ sonication or gentle heating to increase the kinetic energy of the system.[9] Heat can effectively break down the crystal lattice, while sonication uses ultrasonic waves to agitate the solvent and solid particles.

    • Verify Solvent Quality: Ensure you are using anhydrous (dry) DMSO. Water absorbed from the air can lower the solubility of hydrophobic compounds.[7]

    • Determine Maximum Solubility: If the compound still doesn't dissolve, you are likely above its saturation point. It is crucial to determine the actual maximum solubility to avoid preparing supersaturated solutions that are prone to precipitation. See Protocol 2 for a method to assess thermodynamic solubility.

Q2: I successfully made a clear stock solution in DMSO, but it turned cloudy and formed a precipitate when I diluted it into my aqueous cell culture medium. Why?

A2: This is a classic case of compound "crashing out" or precipitation due to a drastic change in solvent environment.[9][10]

  • Causality: 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole is soluble in 100% DMSO but is likely poorly soluble in water. When a small volume of the DMSO stock is added to a large volume of aqueous buffer, the DMSO disperses, and the compound is suddenly exposed to a solvent (water) in which it is insoluble. This causes it to rapidly precipitate.

  • Troubleshooting Actions:

    • Optimize the Dilution Protocol: Avoid adding the DMSO stock directly into the full volume of the aqueous buffer. A stepwise or serial dilution, where the stock is first diluted into a smaller volume of media with vigorous mixing, can sometimes prevent immediate precipitation.[10][11]

    • Reduce Final Concentration: The final concentration of the compound in the aqueous buffer may be above its aqueous solubility limit. Try lowering the final concentration.

    • Increase Final DMSO Concentration (with caution): A slightly higher final concentration of DMSO in your assay can help keep the compound in solution. However, for most cell-based assays, the final DMSO concentration should not exceed 0.5% to avoid cellular toxicity.[10][12]

    • Use Solubilizing Excipients: Consider adding excipients like cyclodextrins or non-ionic surfactants (e.g., Tween-80) to your aqueous buffer to enhance compound solubility.[12][13]

Q3: Could the nitro group on my compound cause it to degrade in DMSO during storage or heating?

A3: This is a valid concern. While DMSO is a robust solvent, nitroaromatic compounds can be susceptible to degradation, particularly under certain conditions.

  • Causality: The nitro group is an electron-withdrawing group that can make the imidazole ring susceptible to nucleophilic attack. While less common, interactions with DMSO or trace impurities (water, bases) could potentially lead to degradation, especially if heated for prolonged periods.[14][15] Microbial degradation of nitroaromatic compounds is well-documented, highlighting their reactive nature.[14][16]

  • Preventative Actions:

    • Avoid Excessive Heat: When using heat to dissolve the compound, warm the solution gently (e.g., 37-40°C) for a short period. Do not boil or autoclave the DMSO solution.

    • Store Properly: Prepare fresh solutions when possible. If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in a desiccated environment.[12][17]

    • Perform Quality Control: For long-term studies, it is advisable to periodically check the purity of the stock solution using an analytical method like HPLC to ensure the compound has not degraded.

Part 3: Experimental Protocols & Workflows

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing solubility challenges with 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole.

G cluster_initial Initial Dissolution cluster_advanced Advanced Troubleshooting cluster_dilution Aqueous Dilution start Compound fails to dissolve in 100% DMSO verify 1. Verify Compound Purity 2. Use Anhydrous DMSO start->verify physical Apply Physical Methods: - Vortex (5 min) - Sonicate (15-30 min) - Gentle Heat (37°C, 10 min) verify->physical dissolved Is solution clear? physical->dissolved thermo Determine Thermodynamic Solubility (Protocol 2) dissolved->thermo dissolved:s->thermo No success Stock Solution Prepared dissolved->success dissolved:e->success Yes cosolvent Consider Co-solvents (e.g., NMP, PEG400) thermo->cosolvent precip Precipitation upon Aqueous Dilution success->precip optimize Optimize Dilution: - Stepwise Dilution - Pre-warm Buffer - Use Excipients (e.g., Cyclodextrin) precip->optimize

Caption: A step-by-step decision tree for troubleshooting solubility issues.

Protocol 1: Recommended Procedure for Preparing a DMSO Stock Solution

This protocol outlines the best practices for dissolving 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole in DMSO to create a high-concentration stock solution.

Materials:

  • 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole powder

  • Anhydrous, high-purity DMSO (e.g., ACS Reagent Grade)[5]

  • Analytical balance

  • Glass vial with a PTFE-lined cap

  • Vortex mixer

  • Bath sonicator

  • Calibrated pipettes

Methodology:

  • Preparation: Allow the compound vial and the DMSO container to equilibrate to room temperature before opening to minimize water absorption.

  • Weighing: Accurately weigh the desired amount of the compound powder and place it into a clean, dry glass vial.

  • Initial Solvent Addition: Add a portion of the total required DMSO volume to the vial. For example, to make a 10 mM solution, add 50-70% of the final volume first.

  • Initial Mixing: Cap the vial tightly and vortex the mixture vigorously for 2-5 minutes.

  • Sonication: Place the vial in a bath sonicator for 15-30 minutes. Check for dissolution. Sonication is often more effective than vortexing for breaking up small crystalline particles.[18]

  • Gentle Heating (Optional): If solids persist, warm the solution in a water bath at 37-40°C for 10-15 minutes. Vortex intermittently. Crucially, confirm the compound's thermal stability before applying heat.

  • Final Volume Adjustment: Once the solid is completely dissolved, add DMSO to reach the final target volume and vortex thoroughly to ensure a homogenous solution.

  • Storage: For storage, aliquot the solution into single-use volumes in tightly sealed vials and store at -80°C.[12] This minimizes freeze-thaw cycles and reduces the risk of water absorption.[17]

Protocol 2: Simplified Assessment of Thermodynamic Solubility

This protocol provides a way to estimate the maximum concentration at which the compound will remain dissolved in DMSO over time.

Methodology:

  • Prepare a Slurry: Add an excess amount of the compound to a known volume of DMSO in a glass vial (e.g., add 5 mg to 100 µL of DMSO). The goal is to create a saturated solution with visible, undissolved solid.

  • Equilibration: Seal the vial tightly and agitate it at a constant temperature (e.g., room temperature) for 24 hours. This allows the solution to reach equilibrium.

  • Separation: Centrifuge the vial at high speed (e.g., >10,000 x g) for 15 minutes to pellet all undissolved solid.

  • Quantification: Carefully remove a precise aliquot of the clear supernatant. Be extremely careful not to disturb the pellet.

  • Analysis: Dilute the supernatant with an appropriate solvent (e.g., acetonitrile or methanol) and determine the compound's concentration using a suitable analytical method, such as HPLC-UV, against a standard curve. This concentration represents the thermodynamic solubility.[10]

References

  • Gaylord Chemical Company. (n.d.). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. Gaylord Chemical. Retrieved from [Link]

  • Hartman, M. C., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Retrieved from [Link]

  • Li, L., & Bi, Y. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Retrieved from [Link]

  • ResearchGate. (2025). How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)? ResearchGate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Universal Solvent: Applications of DMSO in Industry. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO? ResearchGate. Retrieved from [Link]

  • Li, L., & Bi, Y. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 448-451. Retrieved from [Link]

  • Quora. (2018). How to make a stock solution of a substance in DMSO. Quora. Retrieved from [Link]

  • gChem Global. (n.d.). DMSO. gChem Global. Retrieved from [Link]

  • protocols.io. (2021). DMSO stock preparation. protocols.io. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. Retrieved from [Link]

  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications? Quora. Retrieved from [Link]

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708-714. Retrieved from [Link]

  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org. Retrieved from [Link]

  • ResearchGate. (2013). Some of my compounds are soluble in DMSO - how can they be crystallized? ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (2025). Some Factors Affecting the Solubility of Polymers. ResearchGate. Retrieved from [Link]

  • Raval, A. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. SlideShare. Retrieved from [Link]

  • Vimalson, C., et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics, 10(2), S72. Retrieved from [Link]

  • Shahid, M. (2023). Biochemistry, Dissolution and Solubility. StatPearls. NCBI Bookshelf. Retrieved from [Link] dissolution-and-solubility/

  • BYJU'S. (n.d.). Factors Affecting Solubility. BYJU'S. Retrieved from [Link]

  • Chemical-Suppliers.com. (n.d.). 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole | CAS 41604-61-9. Chemical-Suppliers.com. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-methyl-4-nitro-1H-imidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Gothalwal, R., et al. (2021). An Overview of Nitro Group-Containing Compounds and Herbicides Degradation in Microorganisms. In Microbial Bioremediation & Biodegradation. Springer. Retrieved from [Link]

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. PubMed. Retrieved from [Link]

  • LookChem. (n.d.). 4-Bromo-2-methyl-5-nitro-1H-imidazole CAS:18874-52-7. LookChem. Retrieved from [Link]

  • Amzole. (2015). 2-Methyl-5-Nitroimidazole Specification Sheet. Amzole. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzyl-4-bromo-5-nitro-1h-imidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-5-nitro-1H-imidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Mitsuhashi, K., et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development, 25(12), 2686–2692. Retrieved from [Link]

  • MDPI. (n.d.). 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. MDPI. Retrieved from [Link]

  • Der Pharma Chemica. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. Retrieved from [Link]

  • Indian Institute of Science. (n.d.). Medicinal Significance of Nitroimidazoles. Indian Institute of Science. Retrieved from [Link]

  • Baghdad Science Journal. (2016). Synthesis and Characterization of Some New Benzimidazole Derivatives. ResearchGate. Retrieved from [Link]

  • Kumar, V., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(13), 4203. Retrieved from [Link]

  • Biodiversa+. (n.d.). Microbial degradation of DMSO in the marine environment. Biodiversa+. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2022). In silico Investigations on Structure, Reactivity Indices, NLO properties, and Bio-evaluation of 1-benzyl-2-phenyl- 1H. Biointerface Research in Applied Chemistry, 13(3), 233. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Challenges in the N-Alkylation of Nitroimidazoles

Welcome to the Technical Support Center for the N-alkylation of nitroimidazoles. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with pra...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the N-alkylation of nitroimidazoles. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with practical, field-tested insights into one of the most crucial and often challenging reactions in medicinal chemistry. Nitroimidazoles are a cornerstone in the development of therapeutics for anaerobic bacterial and parasitic infections, and their efficacy is profoundly influenced by the substituents on the imidazole nitrogen.[1][2]

This guide moves beyond simple protocols to explain the underlying principles governing reaction outcomes. It is structured as a dynamic troubleshooting resource to help you diagnose issues, optimize conditions, and achieve consistent, high-yield results.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent obstacles encountered during the N-alkylation of nitroimidazoles in a direct question-and-answer format.

Question 1: My reaction yield is consistently low, or the reaction fails to reach completion. What are the primary causes and how can I improve the outcome?

Answer:

Low yields are a common frustration, often stemming from a handful of core issues related to reaction kinetics and reactant stability. The primary culprit is typically insufficient nucleophilicity of the nitroimidazole, which is a direct consequence of the electron-withdrawing nature of the nitro group.

Causality and Troubleshooting Steps:

  • Incomplete Deprotonation: The N-H proton of nitroimidazole is acidic, but its complete removal is essential to generate the highly nucleophilic imidazolide anion required for the reaction. If the base is too weak or used in stoichiometric amounts, an equilibrium will exist between the protonated and deprotonated forms, slowing the reaction and leading to low conversion.

    • Solution: For standard alkyl halides, a moderately strong inorganic base like potassium carbonate (K₂CO₃) is often sufficient and highly effective, particularly in acetonitrile.[3][4] If yields remain low, consider a stronger base such as sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF to ensure complete and irreversible deprotonation.[5]

  • Suboptimal Reaction Temperature: N-alkylation reactions are often sensitive to temperature. Room temperature conditions may be insufficient to overcome the activation energy barrier, especially for less reactive alkylating agents.

    • Solution: Increasing the reaction temperature can significantly improve both the rate and the final yield. Studies have shown that heating the reaction mixture to 60°C markedly enhances yields, often reducing reaction times to just 1-3 hours.[3][4]

  • Inappropriate Solvent Choice: The solvent plays a critical role by solubilizing reactants and influencing the reactivity of the nucleophile.

    • Solution: Polar aprotic solvents are the standard choice. Acetonitrile (MeCN) has been shown to be particularly effective, leading to good-to-excellent yields.[3][4] Other common options include Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO). However, in some cases, DMF and DMSO can lead to lower yields compared to acetonitrile when using bases like KOH.[4] The choice should be made based on the specific base and substrate combination.

Troubleshooting Workflow for Low Yield

start Low Yield or Incomplete Reaction base_check Is the base strong enough? (e.g., K₂CO₃, NaH) start->base_check temp_check Is the temperature optimized? (e.g., 60 °C) base_check->temp_check Yes solution Yield Improved base_check->solution No. Use stronger base (e.g., NaH in DMF) solvent_check Is the solvent appropriate? (e.g., Acetonitrile) temp_check->solvent_check Yes temp_check->solution No. Increase temperature to ~60 °C reagent_check Is the alkylating agent reactive? (I > Br > Cl) solvent_check->reagent_check Yes solvent_check->solution No. Switch to Acetonitrile or screen solvents reagent_check->start Yes. Re-evaluate other parameters or substrate purity reagent_check->solution No. Use a more reactive alkylating agent (e.g., alkyl iodide)

Caption: A decision tree for troubleshooting low-yield reactions.

Question 2: I am getting a mixture of N-1 and N-3 alkylated products. How can I control the regioselectivity?

Answer:

Regioselectivity is arguably the most significant challenge in the N-alkylation of unsymmetrically substituted nitroimidazoles, such as 4-nitroimidazole. The formation of two regioisomers arises from the tautomerism of the imidazole ring (4-nitro-1H-imidazole and 5-nitro-1H-imidazole), where both ring nitrogens are potential sites for alkylation.[2] The final product ratio is dictated by a delicate balance of electronic and steric factors.

Controlling Factors and Strategic Solutions:

  • Electronic Effects: The strongly electron-withdrawing nitro group deactivates the entire imidazole ring towards electrophilic attack. However, it deactivates the adjacent nitrogen (N-3 in the 4-nitro tautomer) more significantly through an inductive effect. Consequently, the more distant nitrogen (N-1) is rendered more nucleophilic and is preferentially alkylated.[6]

    • Strategy: For 4-nitroimidazole, alkylation at the N-1 position is electronically favored, and this is the major product observed under many standard conditions.[3][4]

  • Steric Hindrance: Substituents on the imidazole ring can sterically hinder the approach of the alkylating agent to the adjacent nitrogen.

    • Strategy: In a substrate like 2-methyl-5-nitroimidazole, the methyl group at C-2 and the nitro group at C-5 create significant steric bulk around the N-1 position. This directs the alkylating agent to the less hindered N-3 position.[4] Always assess the steric environment around each nitrogen atom to predict the likely outcome.

  • Reaction Conditions: In some cases, reaction conditions can be tuned to favor one isomer over the other. For instance, alkylation in acidic media can show temperature-dependent regioselectivity, where lower temperatures may favor the kinetic product and higher temperatures the thermodynamic product.[7]

Factors Influencing Regioselectivity

cluster_0 4-Nitroimidazole cluster_1 2-Methyl-5-Nitroimidazole N1_4 N1 (More Nucleophilic) NO2_4 NO₂ (Electron-Withdrawing Group) N3_4 N3 (Less Nucleophilic) N1_5 N1 (Sterically Hindered) Me CH₃ (Steric Bulk) N3_5 N3 (Less Hindered) NO2_5 NO₂ (Steric Bulk) AlkylatingAgent Alkylating Agent (R-X) AlkylatingAgent->N1_4 Favored Attack AlkylatingAgent->N3_4 Disfavored AlkylatingAgent->N1_5 Disfavored AlkylatingAgent->N3_5 Favored Attack

Caption: Electronic vs. Steric control in nitroimidazole alkylation.

Question 3: I am observing significant amounts of a di-alkylated side product. How can I prevent this over-alkylation?

Answer:

Over-alkylation occurs when the mono-alkylated nitroimidazole product reacts further with the alkylating agent to form a quaternary imidazolium salt. This is conceptually similar to the over-alkylation seen with other amines and N-heterocycles.[8] The mono-alkylated product can sometimes be more nucleophilic or simply remain reactive under the conditions used.

Prevention Strategies:

  • Control Stoichiometry: This is the most straightforward method. Use the nitroimidazole as the limiting reagent and the alkylating agent in a slight excess (e.g., 1.1 to 1.2 equivalents). Avoid using a large excess of the alkylating agent, which will strongly favor di-alkylation.

  • Optimize Reaction Time and Temperature: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting material is consumed to minimize the time for the subsequent over-alkylation to occur. Running the reaction at the lowest effective temperature can also help, as the second alkylation step may have a higher activation energy.

  • Choice of Base and Solvent: Using milder conditions (e.g., K₂CO₃ instead of NaH) and less polar solvents can sometimes reduce the rate of the second alkylation step relative to the first.[8]

Frequently Asked Questions (FAQs)

Q1: How do I select the best base for my N-alkylation reaction?

The choice of base is critical and depends on the reactivity of your specific nitroimidazole and alkylating agent.

  • Potassium Carbonate (K₂CO₃): This is an excellent starting point. It is inexpensive, easy to handle, and highly effective for many substrates, especially when paired with acetonitrile as the solvent.[4] It provides a good balance of reactivity without being overly harsh.

  • Potassium Hydroxide (KOH): While effective at deprotonation, KOH can sometimes lead to lower yields compared to K₂CO₃, particularly in solvents like DMF or DMSO.[4] It also introduces water, which can be detrimental if your alkylating agent is moisture-sensitive.

  • Sodium Hydride (NaH): This is a powerful, non-nucleophilic base for when weaker bases fail. It should be used in anhydrous aprotic solvents (THF, DMF). It is particularly useful for deprotonating less acidic imidazoles or when using unreactive alkylating agents.[5]

Q2: What is the general mechanism for the N-alkylation of nitroimidazoles?

The reaction proceeds via a two-step mechanism, which is a classic example of nucleophilic substitution.

  • Deprotonation: A base removes the acidic proton from the imidazole nitrogen (N-H), creating a resonance-stabilized imidazolide anion. This anion is a potent nucleophile.

  • Nucleophilic Attack: The imidazolide anion attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide), displacing the leaving group (e.g., Br⁻, I⁻) in an Sₙ2 reaction to form the new N-C bond.

Mechanism of N-Alkylation

Caption: The two-step mechanism of nitroimidazole N-alkylation.

Q3: Can I use protecting groups to control regioselectivity?

Yes, using protecting groups is a valid, though more synthetically intensive, strategy for controlling regioselectivity.[9] For example, one nitrogen could be protected with a group that can be selectively removed later (e.g., a Boc or Trityl group), forcing alkylation to occur at the other nitrogen. However, this adds two steps to the synthesis (protection and deprotection) and is generally reserved for complex molecules where direct alkylation fails to provide the desired isomer in acceptable yield.

Data Summary & Protocols

Table 1: Effect of Conditions on N-Alkylation Yield

The following table summarizes experimental data on the alkylation of 4-nitroimidazole and 5-nitroimidazole, highlighting the impact of base, solvent, and temperature on product yield.[3][4]

SubstrateAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)
4-NitroimidazoleEthyl BromoacetateK₂CO₃Acetonitrile60385
4-NitroimidazoleBenzyl BromideK₂CO₃Acetonitrile601.582
4-NitroimidazolePropargyl BromideK₂CO₃AcetonitrileRT2445
4-NitroimidazolePropargyl BromideK₂CO₃Acetonitrile60270
5-NitroimidazoleEthyl BromoacetateK₂CO₃Acetonitrile60196
5-NitroimidazolePropargyl BromideKOHAcetonitrileRT2428
5-NitroimidazolePropargyl BromideK₂CO₃AcetonitrileRT2440
Protocol: General Procedure for N-Alkylation of 4-Nitroimidazole

This protocol is a representative example based on optimized conditions reported in the literature.[3][4]

Materials:

  • 4-Nitroimidazole (1.0 eq)

  • Alkylating agent (e.g., Ethyl Bromoacetate) (1.1 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃), finely ground (1.1 - 1.5 eq)

  • Acetonitrile (anhydrous)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-nitroimidazole (e.g., 7.87 mmol, 1.0 g) and anhydrous acetonitrile (e.g., 20 mL).

  • Base Addition: Add potassium carbonate (e.g., 8.7 mmol, 1.2 g) to the suspension.

  • Initial Stirring: Stir the mixture at room temperature for 15-20 minutes.

  • Alkylating Agent Addition: Add the alkylating agent (e.g., 9.4 mmol, 1.1 mL of ethyl bromoacetate) dropwise to the stirring mixture.

  • Heating: Heat the reaction mixture to 60°C and maintain this temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as eluent) until the starting nitroimidazole spot has disappeared (typically 1-3 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts and wash the solid with a small amount of ethyl acetate.

    • Combine the filtrates and evaporate the solvent in vacuo.

    • Dissolve the residue in ethyl acetate and wash with brine (saturated NaCl solution).

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure N-alkylated nitroimidazole.

References
  • Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

  • MDPI. (2023). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. MDPI. [Link]

  • Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Der Pharma Chemica. [Link]

  • Rao, A. K. S. B., Rao, C. G., & Singh, B. B. (1994). Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects. Journal of the Chemical Society, Perkin Transactions 1, (17), 2399-2402. [Link]

  • Cardiff University. (n.d.). THESIS- NUHA.pdf. [Link]

  • Chawla, M., & Singh, D. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(13), 4253. [Link]

  • University of Otago. (n.d.). N-Alkylation of imidazoles. [Link]

  • ResearchGate. (2022). Study of the alkylation of 4-nitroimidazole at room temperature. [Link]

  • Lecturio. (2021). Nitroimidazoles. Lecturio. [Link]

  • RxList. (2021). Nitroimidazoles: Drug Class, Uses, Side Effects, Drug Names. RxList. [Link]

  • ResearchGate. (n.d.). Optimizing reaction conditions of N-alkylation reaction. [Link]

  • PubMed. (1979). Pharmacokinetics of nitroimidazoles. Spectrum of adverse reactions. [Link]

  • Beilstein Journals. (2015). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry. [Link]

  • Iranian Journal of Medical Sciences. (2023). Synthesis and Pharmacological Characterization of Metronidazole-Oxadiazole Derivatives. Iranian Journal of Medical Sciences. [Link]

  • PubMed Central. (2019). Radiation Damage Mechanisms of Chemotherapeutically Active Nitroimidazole Derived Compounds. [Link]

  • YouTube. (2020). SYNTHESIS OF METRONIDAZOLE | MEDICINAL CHEMISTRY | GPAT | B.Pharm 6th SEMESTER. [Link]

  • UCL Press. (2021). Synthesis of New Hybrid Derivatives from Metronidazole and Eugenol Analogues as Trypanocidal Agents. [Link]

  • Iranian Journal of Medical Sciences. (2023). Synthesis and Pharmacological Characterization of Metronidazole-Oxadiazole Derivatives. [Link]

  • Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. [Link]

  • MDPI. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI. [Link]

  • PubMed. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. [Link]

  • PubMed. (1998). Design and synthesis of 2-nitroimidazoles with variable alkylating and acylating functionality. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • National Institutes of Health. (2009). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4. [Link]

  • PubMed. (1970). Alkylation of 2-methyl-5-nitroimidazole. Some potent antiprotozoal agents. [Link]

  • Wikipedia. (n.d.). Nitroimidazole. [Link]

  • National Institutes of Health. (2009). Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships. [Link]

  • ACS Publications. (1970). Alkylation of 2-methyl-5-nitroimidazole. Some potent antiprotozoal agents. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2022). Failure on N-alkylation of benzimidazole. [Link]

Sources

Optimization

Technical Support Center: Stability Testing of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole

An in-depth guide to the stability testing of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole, designed for researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overvi...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the stability testing of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole, designed for researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview for designing and troubleshooting stability studies for 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole. As a substituted nitroimidazole, this compound's stability is influenced by its distinct functional groups: the nitroaromatic system, the imidazole ring, the carbon-bromine bond, and the N-benzyl group. Understanding the potential liabilities of these moieties is critical for developing robust formulations and ensuring product quality, safety, and efficacy.[1][2]

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that can degrade this compound?

A1: The primary factors of concern are light, heat, and pH (hydrolysis).[3][4]

  • Photodegradation: Nitroaromatic compounds are often susceptible to degradation upon exposure to UV and visible light.[5][6] The nitro group can undergo photoreduction or promote other photochemical reactions.[7] Photostability testing as per ICH Q1B guidelines is essential.[8][9][10]

  • Thermal Degradation: The C-NO₂ bond in nitroaromatic compounds can be thermally labile, potentially leading to decomposition at elevated temperatures.[11][12] The presence of other substituents on the imidazole ring can also influence thermal stability.

  • Hydrolytic Degradation: The imidazole ring can be susceptible to hydrolysis, leading to ring-opening, particularly under strongly acidic or basic conditions.[13][14] The stability of the compound across a range of pH values should be thoroughly investigated.

Q2: What are "forced degradation" or "stress testing" studies, and why are they necessary for this compound?

A2: Forced degradation studies involve intentionally exposing the compound to harsh conditions—such as high heat, humidity, strong acids and bases, oxidizing agents, and intense light—that are more severe than accelerated stability conditions.[1][2][3][4] These studies are a cornerstone of pharmaceutical development for several reasons:

  • Pathway Elucidation: They help identify the likely degradation products and establish potential degradation pathways.[1][2]

  • Method Validation: They are crucial for developing and validating a "stability-indicating" analytical method, which is a method capable of separating the intact drug from its degradation products, thus ensuring accurate quantification of the active pharmaceutical ingredient (API).[1][15]

  • Formulation & Packaging Insight: Understanding how the molecule behaves under stress informs formulation development, helps in the selection of appropriate excipients, and guides decisions on protective packaging.[2]

Q3: What analytical techniques are best suited for a stability study of this compound?

A3: High-Performance Liquid Chromatography (HPLC), particularly with a UV detector, is the most common and effective technique.[16]

  • RP-HPLC with UV Detection: A reverse-phase HPLC (RP-HPLC) method using a C18 column is typically the workhorse for these studies. The nitroimidazole chromophore allows for sensitive detection by UV spectrophotometry (e.g., around 270-320 nm).[16][17]

  • LC-MS: Coupling HPLC with Mass Spectrometry (LC-MS) is invaluable for identifying the structures of unknown degradation products formed during stress testing.[18]

  • TLC-Densitometry: This can be a cost-effective alternative for monitoring stability, capable of separating the parent compound from its degradants.[19][20]

Q4: What is a reasonable starting point for long-term storage conditions?

A4: For a novel substance like this, initial long-term storage should follow ICH Q1A guidelines.[8][21][22] Recommended conditions are typically 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[8][21] It is also prudent to store a batch under refrigerated conditions (e.g., 5°C ± 3°C) as a baseline. The final storage conditions on the product label will be determined by the full stability data package.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during your stability experiments.

Observed Problem Potential Cause(s) Recommended Action(s)
Poor Mass Balance (<95%) in Forced Degradation 1. Formation of non-UV active degradants.2. Formation of volatile degradation products.3. Adsorption of the compound or degradants to the container surface.1. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside UV. Use LC-MS to search for expected masses.2. Use Headspace GC-MS to analyze for volatile compounds.3. Use silanized glass vials or polypropylene tubes. Rinse the original stress-testing vial with a strong solvent and inject the rinse to check for adsorbed material.
Rapid Degradation in Control Sample (Dark, Room Temp) 1. Inherent chemical instability of the molecule.2. Hydrolysis due to atmospheric moisture.3. Interaction with the container material.1. The compound may require refrigerated or frozen storage. Re-evaluate the fundamental stability profile.2. Store samples under an inert atmosphere (e.g., nitrogen or argon) and with a desiccant.3. Test different container materials (e.g., Type I borosilicate glass, amber glass, polypropylene).
No Degradation Observed Under Any Stress Condition 1. The compound is exceptionally stable.2. Stress conditions were not harsh enough.3. The analytical method is not resolving the parent peak from co-eluting degradants.1. This is a positive outcome, but must be confirmed.2. Increase the duration, temperature, or concentration of the stressor (e.g., increase temperature from 60°C to 80°C, or acid concentration from 0.1 M to 1.0 M).[3] Aim for 5-20% degradation.[2][3]3. Evaluate peak purity using a photodiode array (PDA) detector. Develop an orthogonal HPLC method (different column, mobile phase pH) to confirm results.
Appearance of a Yellow/Brown Color in Solution 1. Degradation of the nitroaromatic moiety is common and often produces colored byproducts.1. This is a key physical observation. Correlate the color change with the appearance of new peaks in the chromatogram. This visual change is an important stability parameter to monitor.

Section 3: Experimental Protocols & Methodologies

Protocol: Forced Degradation (Stress Testing) Workflow

This protocol is a standard starting point based on ICH guidelines and common industry practice.[1][3][4] The goal is to achieve 5-20% degradation of the active substance.[2][3]

Objective: To identify potential degradation products and establish a stability-indicating analytical method.

Workflow Diagram:

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare 1 mg/mL Stock Solution of Compound in Acetonitrile/Water Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal (80°C, Solid State) Start->Thermal Photo Photolytic (ICH Q1B Light Source) Start->Photo Analysis Analyze by Stability- Indicating HPLC-UV/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis caption Forced degradation study workflow.

Caption: Forced degradation study workflow.

Methodology:

  • Sample Preparation: Prepare a stock solution of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole at approximately 1 mg/mL in a suitable solvent like a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C.

    • Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).

    • Before analysis, neutralize the aliquot with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase.[23]

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C.

    • Withdraw aliquots at time points.

    • Neutralize the aliquot with 0.1 M HCl and dilute for analysis.[23]

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature and protected from light.

    • Monitor at various time points (e.g., 4, 8, 24, 48 hours).

    • Dilute for analysis.[23]

  • Thermal Degradation:

    • Place the solid compound in a glass vial in a calibrated oven at 80°C.

    • Sample at appropriate time points (e.g., 1, 3, 7 days), dissolve in solvent, and analyze.

  • Photostability Testing:

    • Expose both the solid compound and the stock solution to a light source that provides combined UV and visible output as specified in ICH Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[9][10]

    • A control sample must be wrapped in aluminum foil to shield it from light.

    • Analyze exposed and control samples at the end of the exposure period.

Protocol: Initial Stability-Indicating HPLC Method

Objective: To establish a baseline chromatographic method capable of separating the main compound from its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm (or determined λ-max)

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Causality Note: A gradient elution is chosen initially because the polarity of the degradation products is unknown. A shallow gradient provides the best chance to resolve closely eluting peaks. Phosphoric acid is used to control the pH of the mobile phase and ensure sharp peak shapes for the imidazole-containing molecule.

Section 4: Potential Degradation Pathways

Based on the chemical structure, several degradation pathways can be hypothesized. The following diagram illustrates these possibilities, which should be confirmed by structural elucidation (e.g., via LC-MS) of the degradants observed in the forced degradation study.

Degradation_Pathways cluster_products Potential Degradation Products Parent 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole Amino 4-Amino Analogue Parent->Amino Nitro Reduction (Oxidative/Photolytic Stress) Debromo 5-Hydroxy Analogue Parent->Debromo Hydrolysis of C-Br Bond (Acidic/Basic Stress) RingOpened Ring-Opened Product Parent->RingOpened Imidazole Ring Opening (Harsh Basic/Acidic Stress) Debenzyl 5-bromo-2-methyl-4-nitro-1H-imidazole Parent->Debenzyl N-Debenzylation (Photolytic/Thermal Stress) caption Hypothesized degradation pathways.

Caption: Hypothesized degradation pathways.

  • Nitro Group Reduction: The nitro group is a common site for reduction, especially under oxidative or photolytic stress, leading to a 4-amino analogue.[24]

  • Hydrolysis of C-Br Bond: The carbon-bromine bond may undergo nucleophilic substitution (hydrolysis) under acidic or basic conditions to yield a 5-hydroxy analogue.

  • Imidazole Ring Opening: Strong hydrolytic conditions can lead to the cleavage of the imidazole ring, a known degradation pathway for this heterocyclic system.[13][14]

  • N-Debenzylation: The bond between the imidazole nitrogen and the benzyl group could be cleaved under photolytic or high thermal stress.

References

  • Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: National Institutes of Health (NIH) URL: [Link]

  • Title: ICH Guidelines: Drug Stability Testing Essentials Source: AMSbiopharma URL: [Link]

  • Title: Forced Degradation Studies Source: Creative Biolabs URL: [Link]

  • Title: What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing Source: SOTAX URL: [Link]

  • Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL: [Link]

  • Title: ICH releases overhauled stability guideline for consultation Source: RAPS URL: [Link]

  • Title: Thermal Stability Characteristics of Nitroaromatic Compounds. Source: Defense Technical Information Center (DTIC) URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Q1A(R2) Guideline Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Hydrolysis of Imidazole-2-ylidenes Source: Journal of the American Chemical Society URL: [Link]

  • Title: Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives Source: Defense Technical Information Center (DTIC) URL: [Link]

  • Title: Kinetic studies of photodegradation of nitroimidazole derivatives in solutions Source: ResearchGate URL: [Link]

  • Title: Hydrolysis of imidazole-2-ylidenes Source: PubMed URL: [Link]

  • Title: TLC–Densitometric Analysis of Selected 5-Nitroimidazoles Source: MDPI URL: [Link]

  • Title: Hydrolysis of 1,2-disubstituted imidazolines in aqueous media Source: ResearchGate URL: [Link]

  • Title: Hydrolysis of Imidazole-2-ylidenes | Request PDF Source: ResearchGate URL: [Link]

  • Title: Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation Source: PubMed URL: [Link]

  • Title: Nitroaromatic Compounds, from Synthesis to Biodegradation Source: National Institutes of Health (NIH) URL: [Link]

  • Title: A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing Source: ResearchGate URL: [Link]

  • Title: Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives Source: ACS Publications URL: [Link]

  • Title: Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review Source: PubMed URL: [Link]

  • Title: Biodegradability of imidazole structures. Source: ResearchGate URL: [Link]

  • Title: HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns Source: SIELC Technologies URL: [Link]

  • Title: Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation | Request PDF Source: ResearchGate URL: [Link]

  • Title: TLC–Densitometric Analysis of Selected 5-Nitroimidazoles Source: PSE Community.org URL: [Link]

  • Title: STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole | CAS 41604-61-9 Source: Chemical-Suppliers.com URL: [Link]

  • Title: Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview Source: PubMed Central URL: [Link]

  • Title: 5-Bromo-2-methyl-4-nitro-1H-imidazole Source: PubChem URL: [Link]

  • Title: An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs | Request PDF Source: ResearchGate URL: [Link]

  • Title: Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 4-Bromo-5-nitro-1H-imidazole Source: PubChem URL: [Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Preventing Regioisomer Formation in Imidazole Synthesis

Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth technical assistance for overcoming challenges related to regioisomer formation in imidaz...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth technical assistance for overcoming challenges related to regioisomer formation in imidazole synthesis. Here, you will find practical troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and visual guides to enhance your understanding and experimental success.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering targeted solutions and explanations of the underlying chemical principles.

Question: My reaction to produce a 1,4-disubstituted imidazole is yielding a mixture of regioisomers. How can I improve the selectivity?

Answer:

Achieving high regioselectivity for 1,4-disubstituted imidazoles can be challenging, but several strategies can be employed. A highly effective approach involves a multi-step synthesis commencing from a glycine derivative, which allows for the controlled construction of the imidazole ring with complete regioselectivity.[1][2][3][4][5] The key to this method is the formation of a 2-azabuta-1,3-diene intermediate, which then undergoes a transamination and cyclization sequence.[2][4][5] This particular method has demonstrated tolerance for a wide array of steric and electronic variations on the amine component.[2][3][5]

Another strategy for synthesizing 2,4-disubstituted imidazoles involves the condensation of amidines with α-halo ketones.[1] Optimization of this reaction has shown that adding a solution of the α-bromo ketone to the amidine in aqueous tetrahydrofuran (THF) with potassium bicarbonate under vigorous reflux can provide the desired product in excellent yield and purity, often without the need for column chromatography.[1]

For N-aryl imidazoles, a previously reported method involved the reaction of an electron-deficient amine derivative with dimethylformamide dimethylacetal (DMF·DMA) at high temperatures (150 °C) to form an azadiene, which was then cyclized with anilines in acetic acid.[4] However, this method was limited to aniline nucleophiles and required challenging purification of the intermediate.[4] A more practical and reproducible modification involves incorporating pyrrolidine in the condensation step with DMF·DMA, which lowers the reaction temperature to 85 °C and eliminates the need to purify the intermediate azadienes.[4]

Question: I am attempting a Debus-Radziszewski reaction with an unsymmetrical 1,2-dicarbonyl compound and I'm getting a mixture of regioisomers. How can I control the outcome?

Answer:

The Debus-Radziszewski synthesis is a powerful multicomponent reaction for preparing substituted imidazoles from a 1,2-dicarbonyl, an aldehyde, and an ammonia source.[1][6][7] However, the use of unsymmetrical dicarbonyls is a known source of poor regioselectivity.[1] To gain control over the isomeric ratio, consider the following strategies:

  • Catalyst Selection: The choice of catalyst can significantly influence the reaction's outcome.[1] While the classic reaction can proceed without a catalyst, various Lewis and Brønsted acids have been utilized to enhance yields and, in some cases, selectivity. Experimenting with catalysts such as CuI, CuCl2·2H2O, and various zeolites may favor the formation of one regioisomer over the other.[1]

  • Reaction Conditions: Microwave irradiation has been demonstrated to improve yields and shorten reaction times in Debus-Radziszewski type reactions.[1] Fine-tuning the temperature and reaction time can also influence the isomeric ratio.

Question: My attempt to synthesize a 1,5-disubstituted imidazole resulted in a low yield. What are the common pitfalls and how can I optimize the reaction?

Answer:

Low yields in the synthesis of 1,5-disubstituted imidazoles can often be attributed to suboptimal reaction conditions or the choice of synthetic route. The van Leusen imidazole synthesis is a versatile method for producing various substituted imidazoles, including 1,5-disubstituted derivatives.[8][9] This reaction involves the cycloaddition of tosylmethyl isocyanide (TosMIC) with an aldimine.[9]

To optimize the synthesis of 1,5-disubstituted imidazoles, consider the following:

  • Imine Formation: Ensure the efficient in-situ formation of the imine from the corresponding aldehyde and amine. This can be achieved by heating the mixture without a solvent in a microwave reactor or by stirring in a solvent like methanol at room temperature.[1]

  • Cycloaddition Step: The subsequent cycloaddition of TosMIC to the pre-formed imine is a critical step. The choice of base (e.g., K2CO3) and solvent (e.g., acetonitrile) can impact the reaction efficiency.[1] Microwave irradiation or conventional reflux can be employed to drive the reaction to completion.[1]

  • Purification: After the reaction, a standard workup involving dilution with water, extraction with an organic solvent, and purification by column chromatography is typically required to isolate the pure 1,5-disubstituted imidazole.[1]

Frequently Asked Questions (FAQs)

What are the primary factors that control regioselectivity in imidazole synthesis?

Regioselectivity in imidazole synthesis is primarily dictated by a combination of steric and electronic factors of the reactants, the reaction mechanism of the chosen synthetic route, and the reaction conditions.[1]

  • Steric Hindrance: Bulky substituents on the reactants can direct the formation of a specific regioisomer by favoring reaction pathways that minimize steric clash.[1] For instance, in the N-alkylation of substituted imidazoles, a bulky group at a particular position can impede the approach of the alkylating agent to the adjacent nitrogen atom.[1]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can influence the nucleophilicity of the nitrogen atoms in the imidazole ring and the electrophilicity of the reactants, thereby directing the course of the reaction.

  • Reaction Mechanism: Different synthetic methods proceed through distinct intermediates and transition states, each with its own inherent regiochemical preferences.

  • Reaction Conditions: Parameters such as the choice of catalyst, solvent, and temperature can significantly impact the regiochemical outcome of the reaction.

What are the most common named reactions for imidazole synthesis and their typical regiochemical outcomes?

Several named reactions are commonly employed for the synthesis of imidazoles:

  • Debus-Radziszewski Synthesis: This is a multicomponent reaction involving a 1,2-dicarbonyl, an aldehyde, and ammonia or a primary amine.[6][7] When an unsymmetrical dicarbonyl is used, it often leads to a mixture of regioisomers.[1]

  • Marckwald Synthesis: This method involves the reaction of an α-amino ketone with a cyanate, isothiocyanate, or thiocyanate to form an intermediate that is then cyclized to the imidazole.[10] This method can be used to synthesize 2-mercaptoimidazoles.[11]

  • van Leusen Imidazole Synthesis: This is a versatile method for the synthesis of 1,4-, 1,5-, and 1,4,5-substituted imidazoles from tosylmethyl isocyanide (TosMIC) and an aldimine.[8][9]

Can protecting groups be used to direct the regioselective synthesis of imidazoles?

Yes, protecting groups are a valuable tool for controlling regioselectivity in imidazole synthesis.[12] By selectively blocking one of the nitrogen atoms in the imidazole ring, subsequent reactions can be directed to the unprotected nitrogen.[13] Common protecting groups for the imidazole nitrogen include the 2-(trimethylsilyl)ethoxymethyl (SEM) group, which can direct regioselective C-3 lithiation.[14] The choice of protecting group is critical and should be based on its stability to the reaction conditions and the ease of its removal.[12]

Visual Guides

Troubleshooting Regioisomer Formation

Caption: A decision tree for troubleshooting regioisomer formation.

Debus-Radziszewski Reaction: Points of Regiochemical Ambiguity

G A Unsymmetrical 1,2-Dicarbonyl D Intermediate A A->D E Intermediate B A->E B Aldehyde B->D B->E C Ammonia/Amine C->D C->E F Regioisomer 1 D->F G Regioisomer 2 E->G

Caption: Regiochemical ambiguity in the Debus-Radziszewski reaction.

Workflow for Regioselective 1,4-Disubstituted Imidazole Synthesis

G A Start: Glycine Derivative B Double Aminomethylenation A->B C Formation of 2-Azabuta-1,3-diene B->C D Addition of Amine Nucleophile C->D E Transamination/Cyclization D->E F 1,4-Disubstituted Imidazole E->F

Caption: Workflow for regioselective 1,4-disubstituted imidazole synthesis.

Quantitative Data Summary

Table 1: Influence of Catalyst on a Debus-Radziszewski Type Reaction
CatalystCatalyst Loading (mol%)SolventTime (min)Yield (%)Reference
CuI15Butanol25Not Specified[1]
CuCl2·2H2ONot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]
ZeolitesNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]

Note: The original source did not provide specific yield data for each catalyst in a comparative table, but mentioned their successful use.[1]

Experimental Protocols

Protocol 1: General Procedure for a Debus-Radziszewski Reaction

Reactants: 4-chlorobenzaldehyde (1.0 mmol), benzoin (1.0 mmol), ammonium acetate (3 mmol), and CuI (15 mol%).

Procedure:

  • In a round bottom flask, combine 4-chlorobenzaldehyde (1 mmol), benzoin (1 mmol), ammonium acetate (3 mmol), and CuI (15 mol%).[1]

  • Add butanol (7 mL) to the flask.[1]

  • Heat the mixture to reflux with stirring.[1]

  • Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 25 minutes.[1]

  • After completion, cool the reaction mixture to room temperature.[1]

  • Filter the solid product and wash with water.[1]

  • Recrystallize the crude product from ethanol to obtain the pure 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole.[1]

Protocol 2: Synthesis of 1,5-Disubstituted Imidazoles via van Leusen Reaction

Step 1: Imine Formation

  • In a suitable reaction vessel, mix the aromatic aldehyde (1.0 equiv) and the aliphatic amine (1.0 equiv).[1]

  • Heat the mixture without solvent in a microwave reactor at 60 °C for 4 minutes to form the imine. Alternatively, stir the mixture in a suitable solvent like methanol at room temperature for 30 minutes.[1]

Step 2: Cycloaddition

  • To the vessel containing the pre-formed imine, add TosMIC (1.0 equiv), K2CO3 (2.0 equiv), and acetonitrile.[1]

  • Heat the reaction mixture under microwave irradiation or conventional reflux until the reaction is complete as monitored by TLC.[1]

  • After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).[1]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel to afford the pure 1,5-disubstituted imidazole.[1]

References

Sources

Optimization

Technical Support Center: Managing the Stability of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole in Solution

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole. This guide provides in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole. This guide provides in-depth troubleshooting advice and frequently asked questions to help you manage the stability of this compound in your experimental workflows. As a nitroimidazole derivative, its stability is paramount for obtaining reliable and reproducible results. This document is structured to provide quick answers to common problems and detailed guidance for more complex degradation issues.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole.

Q1: What are the primary factors that can cause the degradation of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole in solution?

A1: Like many nitroimidazole compounds, 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole is susceptible to several environmental factors that can induce degradation. The primary drivers of instability in solution are:

  • Photodegradation: Exposure to ultraviolet (UV) light can lead to the breakdown of the molecule.[1][2][3]

  • pH-Dependent Hydrolysis: The compound may exhibit instability in both acidic and, more significantly, alkaline conditions.[4][5]

  • Oxidation: The presence of oxidizing agents can lead to the degradation of the nitroimidazole ring.[4]

  • Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.[5][6]

Q2: What are the initial signs of degradation in my solution?

A2: Visual inspection can sometimes provide the first clues of degradation. These include:

  • A change in the color of the solution. For instance, nitroimidazole solutions can sometimes darken upon exposure to light.[7]

  • The appearance of particulate matter or precipitation, which could indicate the formation of insoluble degradation products.

For a more definitive assessment, analytical techniques are necessary. A change in the chromatographic profile (e.g., new peaks appearing or the main peak decreasing in area) when analyzed by High-Performance Liquid Chromatography (HPLC) is a clear indicator of degradation.[8][9] A shift in the UV-Visible spectrum can also suggest molecular changes.

Q3: What are the recommended storage conditions for a stock solution of this compound?

A3: To ensure the longevity of your stock solution, it is crucial to minimize exposure to degradative forces. We recommend the following storage conditions:

  • Protection from Light: Always store solutions in amber vials or wrap the container with aluminum foil to protect from light.[5]

  • Controlled Temperature: Store solutions at a low temperature, typically refrigerated (2-8 °C) or frozen (-20 °C or -80 °C), to slow down potential degradation kinetics.[10]

  • Inert Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like nitrogen or argon to minimize oxidative degradation.

  • Appropriate Solvent: Use a high-purity, degassed solvent for preparing the stock solution. The choice of solvent can also impact stability.

Parameter Recommended Condition Rationale
Light Exposure Minimize; use amber vials or foil wrapping.Prevents photodegradation.[1][5]
Temperature Refrigerated (2-8 °C) or Frozen (≤ -20 °C).Reduces the rate of chemical degradation.[10]
Atmosphere Inert gas (Nitrogen or Argon) for long-term storage.Minimizes oxidation.
pH of Aqueous Solutions Near neutral (pH ~5.6 has been shown to be optimal for metronidazole).[5]Avoids acid and base-catalyzed hydrolysis.[4]

Q4: Can I use UV-Vis spectroscopy to monitor the degradation of this compound?

A4: Yes, UV-Vis spectroscopy can be a straightforward and rapid method to detect changes in the concentration of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole, as the nitroimidazole core has a characteristic UV absorbance.[7] However, it has limitations. While a decrease in the absorbance at the λmax can indicate degradation of the parent compound, it's important to be aware that degradation products may also absorb at similar wavelengths. Therefore, UV-Vis spectroscopy is best used as an initial screening tool. For definitive quantification and to identify degradation products, a separation technique like HPLC is recommended.[9]

II. Troubleshooting Guides

This section provides a more in-depth, step-by-step approach to identifying and resolving specific degradation issues you may encounter during your experiments.

Troubleshooting Scenario 1: Inconsistent Results and Loss of Potency

Issue: You are observing a gradual or sudden loss of the compound's expected activity in your assays, or your analytical measurements show a decreasing concentration over time.

Potential Cause: This is a classic sign of compound degradation. The most likely culprits are photodegradation or pH-related instability, especially if the compound is handled in clear vials or dissolved in a non-pH-controlled aqueous buffer.

Workflow for Investigation and Resolution:

A troubleshooting workflow for inconsistent results.

Detailed Steps:

  • Light Exposure Assessment: Review your experimental protocol. Are your solutions, even for brief periods, exposed to ambient laboratory light or direct sunlight? Nitroimidazoles are known to be photolabile.[1][2]

    • Solution: Immediately switch to using amber glass vials or tubes. If these are not available, wrap your clear containers in aluminum foil.

  • pH Evaluation: If you are using an aqueous buffer, what is its pH? Extreme pH values, particularly alkaline conditions, can accelerate the hydrolysis of nitroimidazole compounds.[4]

    • Solution: If your experimental conditions allow, adjust the pH of your solution to be as close to neutral as possible. For some nitroimidazoles, maximum stability is observed around pH 5.6.[5]

  • Temperature Control: Are your solutions left at room temperature for extended periods?

    • Solution: Prepare solutions fresh whenever possible. If storage is necessary, aliquot your stock solution and store it at 2-8 °C for short-term use or at -20 °C or -80 °C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Analytical Confirmation: Use HPLC to analyze a freshly prepared solution versus an aged or suspect solution. The appearance of new peaks and a decrease in the area of the parent peak will confirm degradation.

Troubleshooting Scenario 2: Appearance of Unknown Peaks in HPLC Analysis

Issue: Your HPLC chromatogram shows the emergence of one or more new peaks that were not present in the initial analysis of the compound.

Potential Cause: The new peaks are likely degradation products. The conditions of your experiment or storage have induced a chemical transformation of the parent compound.

Proposed Degradation Pathway Visualization:

G cluster_main Potential Degradation of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole cluster_products Degradation Products A 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole B Denitrated Imidazole (Loss of NO2 group) A->B Photolysis / Reduction C Hydroxylated Imidazole (Displacement of Br) A->C Hydrolysis D Ring Cleavage Products A->D Oxidative Stress

A conceptual diagram of potential degradation pathways.

Experimental Protocol: Forced Degradation Study

To understand the degradation profile of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole and to identify the conditions that lead to the formation of the unknown peaks, a forced degradation study is recommended.[11][12]

Objective: To intentionally degrade the compound under controlled stress conditions to generate its potential degradation products.

Materials:

  • 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water and a suitable organic solvent (e.g., acetonitrile or methanol)

  • HPLC system with a UV or PDA detector

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber or a UV lamp

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile:water 50:50) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). Take samples at various time points.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep the solution at room temperature and monitor for degradation, as base hydrolysis can be rapid.[4] Take samples at various time points.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature and monitor. Take samples at various time points.

  • Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven (e.g., 60 °C) and take samples at various time points.

  • Photodegradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) in a photostability chamber.[5] Also, expose a solid sample to the same light conditions. Have a control sample protected from light. Take samples at various time points.

  • Sample Analysis: For each time point, neutralize the acidic and basic samples before injection if necessary. Analyze all samples by a suitable stability-indicating HPLC method.

Data Interpretation:

By comparing the chromatograms of the stressed samples with a control (unstressed) sample, you can identify the conditions that lead to degradation and the retention times of the degradation products. This information is invaluable for method development and for understanding the stability limits of your compound.

Stress Condition Typical Observation for Nitroimidazoles Potential Degradation Products
Acid Hydrolysis Generally more stable than in basic conditions, but degradation is possible.[4]Hydrolysis of the nitro group or other susceptible bonds.
Base Hydrolysis Often significant degradation.[4]Ring-opened products, displacement of substituents.
Oxidation (H₂O₂) Degradation is expected.N-oxides, hydroxylated species, ring cleavage products.
Thermal Degradation rate increases with temperature.Various degradation products.
Photolysis Significant degradation, especially under UV light.[1][2]Reductive degradation of the nitro group, ring cleavage.

III. Concluding Remarks

The stability of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole is a critical parameter that must be carefully managed to ensure the integrity of your research. By understanding the potential degradation pathways and implementing the appropriate handling and storage procedures, you can significantly improve the reliability and reproducibility of your experimental outcomes. When in doubt, performing a systematic forced degradation study will provide the most comprehensive understanding of your molecule's stability profile.

References

  • Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. PubMed. [Link]

  • Kinetic studies of photodegradation of nitroimidazole derivatives in solutions. Semantic Scholar. [Link]

  • Photocatalytic degradation of Metronidazole with illuminated TiO2 nanoparticles. PubMed. [Link]

  • A COMPREHENSIVE REVIEW OF FORCED DEGRADATION STUDIES AND STABILITY INDICATING METHODS FOR PARACETAMOL AND METRONIDAZOLE. IJPREMS. [Link]

  • Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. ResearchGate. [Link]

  • Photocatalytic degradation of Metronidazole with illuminated TiO2 nanoparticles. Journal of Environmental Health Science and Engineering. [Link]

  • 2-Hydroxylaminoimidazoles--unstable intermediates in the reduction of 2-nitroimidazoles. PubMed. [Link]

  • Fig. 1 Structures of nitroimidazole compounds investigated:... ResearchGate. [Link]

  • Simultaneous Determination of Some 5-Nitroimidazole Derivatives and Ciprofloxacin by High Performance Liquid Chromatography. Macedonian Pharmaceutical Bulletin. [Link]

  • Production of 4-nitroimidazole and its thermal stability. ResearchGate. [Link]

  • Forced Degradation – A Review. International Journal of Pharmaceutical Research. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • MATERIAL SAFETY DATA SHEETS 2-BROMO-4-NITROIMIDAZOLE. Cleanchem. [Link]

  • Degradation Study of Metronidazole in Active and Different Formulation by UV Spectroscopy. Walsh Medical Media. [Link]

  • 3 Factors That Stabilize Carbocations. Master Organic Chemistry. [Link]

  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Latin American Journal of Pharmacy. [Link]

  • Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Molecules. [Link]

  • 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole. Chemical Suppliers. [Link]

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules. [Link]

  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research. [Link]

  • An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. ResearchGate. [Link]

  • Degradation kinetics of metronidazole in solution. PubMed. [Link]

  • Effects of dissolution medium, pH and temperature on the in vitro release properties of metronidazole tablets. ResearchGate. [Link]

  • 5-Bromo-2-methyl-4-nitro-1H-imidazole. PubChem. [Link]

  • 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica. [Link]

  • N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules. [Link]

  • Stability of Metronidazole Suspensions. PubMed. [Link]

  • Synthesis and antimicrobial activities of some new nitroimidazole derivatives. PubMed. [Link]

  • Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. Journal of Pharmaceutical Analysis. [Link]

  • TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. Molecules. [Link]

  • Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study. PLOS ONE. [Link]

  • A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. ResearchGate. [Link]

  • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. MDPI. [Link]

  • 1-Benzyl-4-bromo-5-nitro-1h-imidazole. PubChem. [Link]

  • (PDF) The crystal structure of 1-( N 1-benzyl-2-methyl-4-nitro-imidazol-5-yl)-4-(prop-2-yn-1-yl) piperazine, C 18 H 21 N 5 O 2. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallography Conditions for Imidazole Derivatives

An authoritative guide by a Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and an...

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide by a Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the crystallization of protein-ligand complexes involving imidazole derivatives. As a privileged structure in medicinal chemistry, obtaining high-quality crystals of these complexes is a critical step in structure-based drug design.[1] This resource synthesizes field-proven insights and foundational principles to help you navigate the unique challenges posed by the imidazole scaffold.

Troubleshooting Guide: From Precipitate to Diffraction-Ready Crystals

This section addresses the most common issues encountered during crystallization trials in a direct question-and-answer format.

Q1: I'm consistently getting heavy, amorphous precipitate across my screening plates. What's happening and how do I fix it?

This is a classic sign that your system is reaching supersaturation far too quickly, causing the protein-ligand complex to crash out of solution rather than forming an ordered crystal lattice.

Probable Causes & Solutions:

  • Kinetics of Supersaturation are Too Fast: The path to supersaturation is as important as reaching it. Rapid equilibration leads to precipitation.

    • Action: Slow down the equilibration rate. In vapor diffusion setups, you can achieve this by decreasing the drop size, increasing the reservoir volume, or using a lower starting concentration of the precipitant.[2][3] Manipulating the ratio of the protein solution to the reservoir solution in the drop is also an effective way to fine-tune conditions.[4]

  • Incorrect pH Affecting Solubility: The imidazole ring has a pKa of approximately 6.0-7.0.[1] Near this pH, a mixed population of protonated (charged) and neutral (uncharged) species exists. An incorrect pH can lead to aggregation and poor solubility.

    • Action: Systematically screen a pH range from 5.0 to 8.0 in 0.5-unit increments. This will alter the surface charge of both the protein and the imidazole ligand, potentially finding a "sweet spot" for solubility that is conducive to crystal growth.[5]

  • Ligand Insolubility: The imidazole derivative itself may have poor solubility in the final crystallization condition, acting as a seed for precipitation.

    • Action: Consider co-crystallization where the ligand is added to the protein solution before setting up the trial, allowing the complex to form first.[6] If soaking, you can add solubilizing agents like xylitol to the soaking solution.[6][7]

Q2: My crystallization drops are completely clear, even after several weeks. What should I try next?

Clear drops indicate that the solution has not reached the necessary level of supersaturation for either precipitation or nucleation to occur.

Probable Causes & Solutions:

  • Insufficient Protein or Precipitant Concentration: The most straightforward cause is that the concentrations are too low to push the system into the metastable zone where crystals form.

    • Action: Increase the concentration of your protein. Optimal concentrations are often between 8 and 20 mg/ml, but this is system-dependent.[8] You should also screen higher concentrations of the precipitant. If a protein crystallizes from a certain PEG, it will likely crystallize from similar PEGs but at different concentrations.[8]

  • High Protein Solubility: The specific buffer or pH may be keeping your protein-ligand complex too soluble.

    • Action: If you have a promising condition, try to reduce the solubility slightly. This can be done by moving the pH closer to the protein's isoelectric point (pI) or by screening a wider range of precipitants, including salts (like ammonium sulfate) and polymers (like PEGs) that work by different mechanisms.[9]

  • Lack of Nucleation Sites: Sometimes, spontaneous nucleation is the limiting factor.

    • Action: Try seeding. Microseeding or macroseeding with previously grown, poor-quality crystals can provide the template needed for new, higher-quality crystals to grow under more favorable, less-supersaturated conditions.

Q3: I have crystals, but they are too small, needle-like, or clustered. How can I improve their quality?

This is a great position to be in—it means you've found a valid crystallization condition! Now, the goal is to optimize it to favor slower growth and better-ordered crystals.

Probable Causes & Solutions:

  • Excessive Nucleation: If too many nuclei form at once, they compete for the available protein, resulting in a shower of tiny crystals.

    • Action: Decrease the precipitant concentration in small increments (5-10%) to move from the nucleation zone to the metastable growth zone. Temperature can also be a powerful variable; lowering the incubation temperature often slows kinetics and can lead to larger, more ordered crystals.[5][10]

  • Lattice Imperfections: Rapid growth or inherent flexibility in the protein-ligand complex can lead to disordered crystals.

    • Action: Introduce additives. Small amounts of glycerol (2-5%) can act as a plasticizer and improve crystal packing.[11] For imidazole derivatives specifically, consider screening for divalent cations (e.g., Zn²⁺, Mn²⁺, Co²⁺) which may coordinate with the imidazole ring and stabilize a specific conformation.[12]

  • Post-Crystallization Treatments: Sometimes the best improvements come after the initial crystal has grown.

    • Action: Crystal annealing, which involves briefly thawing a cryo-cooled crystal and then re-cooling it, can repair lattice defects and reduce mosaicity.[13] Controlled dehydration is another powerful technique that can shrink the unit cell, improve internal order, and dramatically enhance diffraction resolution.[13]

Troubleshooting Workflow Diagram

The following diagram provides a logical flowchart for troubleshooting common crystallization outcomes.

G cluster_start Initial Observation cluster_outcomes Possible Outcomes cluster_solutions_precipitate Solutions for Precipitate cluster_solutions_clear Solutions for Clear Drops cluster_solutions_crystals Solutions for Poor Crystals start Examine Crystallization Drop precipitate Amorphous Precipitate start->precipitate Precipitation Observed clear Clear Drop start->clear No Change Observed crystals Poor-Quality Crystals start->crystals Crystals Observed sol_p1 Decrease Precipitant/Protein Conc. precipitate->sol_p1 sol_p2 Screen Wide pH Range precipitate->sol_p2 sol_p3 Slow Equilibration Rate precipitate->sol_p3 sol_c1 Increase Precipitant/Protein Conc. clear->sol_c1 sol_c2 Change Precipitant Type clear->sol_c2 sol_c3 Try Seeding clear->sol_c3 sol_cr1 Fine-tune Precipitant Conc. crystals->sol_cr1 sol_cr2 Additives (Glycerol, Ions) crystals->sol_cr2 sol_cr3 Post-Growth Treatments (Dehydration, Annealing) crystals->sol_cr3

Caption: A logical flowchart for troubleshooting common crystallization outcomes.

Frequently Asked Questions (FAQs)

What is the critical role of pH when crystallizing imidazole derivatives?

The pH is arguably one of the most critical parameters due to the chemical nature of the imidazole ring.[1] It is an amphoteric compound, meaning it can act as both an acid and a base.[1] The ring's pKa is typically between 6.0 and 7.0, which falls squarely within the range of most biological buffers.

  • Below the pKa (e.g., pH < 6.0): The imidazole ring is predominantly protonated, forming a positively charged imidazolium ion. This allows it to form strong charge-assisted hydrogen bonds and salt bridges.[1][14]

  • Above the pKa (e.g., pH > 7.0): The ring is neutral. In this state, it acts as a hydrogen bond donor (at N-1) and acceptor (at N-3), participating in different kinds of crystal packing interactions.[1]

This pH-dependent charge state directly influences the protein-ligand complex's solubility, conformational stability, and the types of intermolecular contacts it can make, which are the basis of the crystal lattice. A systematic pH screen is therefore not just recommended; it is essential.

pH Relative to Imidazole pKa (~6.5)Dominant SpeciesChargePrimary Interaction PotentialImplication for Crystallization
pH < 6.0 Imidazolium CationPositive (+)Salt bridges, charge-assisted H-bondsMay increase solubility; promotes different crystal packing
pH 6.0 - 7.0 Mixture of SpeciesMixedComplex; both ionic and neutral H-bondsCan lead to heterogeneity; careful screening is vital
pH > 7.0 Neutral ImidazoleNeutral (0)Hydrogen bonding (donor and acceptor)Different solubility profile; promotes neutral packing

Table 1: The effect of pH on the imidazole ring and its implications for crystallization experiments.

What are some recommended additives for improving the crystallization of imidazole-containing complexes?

Additives are small molecules added to the crystallization drop that can favorably alter the chemical environment without being the primary precipitant. For protein-imidazole complexes, several classes of additives can be beneficial:

  • Ionic Liquids (ILs): Imidazole-based ionic liquids have been shown to be effective additives, in some cases converting protein precipitate into usable crystals.[15] They can improve protein stability and may favorably interact with the imidazole ligand.[15][16]

  • Detergents: Low concentrations of non-ionic detergents (e.g., 0.1% β-octylglucoside) can prevent non-specific aggregation, which is particularly useful if your complex shows signs of instability.[6]

  • Small Polyols: Compounds like glycerol or xylitol can increase the viscosity of the drop, slowing diffusion and promoting more orderly growth.[11] They can also help stabilize the crystal lattice for soaking experiments.[6][7]

  • Divalent Cations: Metals like zinc, manganese, or cobalt can coordinate with the nitrogen atoms of the imidazole ring and nearby protein residues (like histidine), effectively locking the ligand into a single conformation and providing a rigid point for lattice formation.[12]

What is a reliable, standard protocol for setting up a crystallization experiment?

The Hanging-Drop Vapor Diffusion method is a robust and widely used technique suitable for both initial screening and optimization.[3][17] It allows for gentle equilibration and is easy to set up.

Protocol: Hanging-Drop Vapor Diffusion

Objective: To set up a 24-well crystallization plate to screen or optimize conditions for a protein-imidazole derivative complex.

Materials:

  • 24-well VDX plate or similar

  • Siliconized glass cover slips

  • High-purity protein-ligand complex solution (e.g., 10 mg/mL)

  • Crystallization screen solutions (reservoir solutions)

  • Pipettes and tips (1-10 µL and 100-1000 µL ranges)

  • Forceps for handling cover slips

  • High-vacuum grease

Procedure:

  • Prepare the Plate: Apply a thin, even bead of high-vacuum grease around the raised rim of each well of the 24-well plate. This is crucial for creating an airtight seal.[18]

  • Aliquot Reservoir Solution: Pipette 500 µL to 1.0 mL of the desired crystallization reagent into a well.[2][18] This is the reservoir.

  • Prepare the Drop: On a clean cover slip, pipette 1 µL of your protein-ligand complex solution.

  • Mix the Drop: Carefully add 1 µL of the reservoir solution from the well to the protein drop on the cover slip.[3][18] Some researchers prefer not to mix, allowing diffusion to occur naturally, while others gently mix by pipetting up and down.[2][3]

  • Seal the Well: Using forceps, carefully invert the cover slip so the drop is hanging from the center. Place it over the greased rim of the corresponding well.[3]

  • Ensure a Good Seal: Gently press and twist the cover slip about 45 degrees to ensure the grease has created a complete, airtight seal.[3]

  • Repeat and Incubate: Repeat steps 2-6 for all conditions you wish to test. Place the sealed plate in a stable, vibration-free incubator at a constant temperature (e.g., 4°C or 20°C).[18]

  • Monitor: Regularly check the drops under a microscope over the next few days to weeks for any signs of phase separation, precipitation, or crystal growth.

Vapor Diffusion Crystallization Workflow

The diagram below illustrates the principle of the vapor diffusion method.

Caption: Principle of hanging-drop vapor diffusion crystallization.[2][3]

References

  • Sitting Drop Vapor Diffusion Crystallization. Hampton Research. [Link]

  • Crystal Growth | Biology Linac Coherent Light Source. Stanford University. [Link]

  • Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews. [Link]

  • Hanging Drop Vapor Diffusion Crystallization. Hampton Research. [Link]

  • Setting up a Traditional Hanging Drop Vapour Diffusion Crystal Growth Experiment. University of Sussex. [Link]

  • Additives for the crystallization of proteins and nucleic acids. Journal of Crystal Growth. [Link]

  • High-throughput structures of protein–ligand complexes at room temperature using serial femtosecond crystallography. Acta Crystallographica Section D: Structural Biology. [Link]

  • Crystallization of protein–ligand complexes. Acta Crystallographica Section F: Structural Biology and Crystallization Communications. [Link]

  • Additives. University of California, Irvine. [Link]

  • Optimization of crystallization conditions for biological macromolecules. Acta Crystallographica Section D: Biological Crystallography. [Link]

  • Imidazole Ionic Liquid (IL)-Mediated Protein Crystallization: Effect of Alkyl Chain Length and Concentration of ILs. Crystal Growth & Design. [Link]

  • Ionic Liquids as Protein Crystallization Additives. MDPI. [Link]

  • Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. Journal of Structural Biology. [Link]

  • Preparation of Single Crystals for X-ray Diffraction. University of Zurich. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. [Link]

  • High resolution X-ray diffraction curve recorded for a typical single crystal of imidazolium picrate. ResearchGate. [Link]

  • Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. Semantic Scholar. [Link]

  • Post-crystallization treatments for improving diffraction quality of protein crystals. The University of Queensland eSpace. [Link]

  • Crystallization and improvement of crystal quality for x-ray diffraction of maltooligosyl trehalose synthase by reductive methylation of lysine residues. Acta Crystallographica Section D: Biological Crystallography. [Link]

  • Protein Crystallography Common Problems, Tips, and Advice. News-Medical.Net. [Link]

  • Screening and optimization of protein crystallization conditions through gradual evaporation using a novel crystallization platform. ResearchGate. [Link]

  • Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid. Pharmaceutics. [Link]

  • Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Crystal Growth & Design. [Link]

  • Important Factors Influencing Protein Crystallization. Journal of Genetic Engineering and Biotechnology. [Link]

  • Preparing for successful protein crystallization experiments. Acta Crystallographica Section F: Structural Biology. [Link]

  • The influence of pH value on the efficiency of imidazole based corrosion inhibitors of copper. ResearchGate. [Link]

  • Crystallization of protein–ligand complexes. IUCr Journals. [Link]

  • Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis for Drug Development Professionals: Metronidazole vs. the Novel Compound 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole

A Technical Guide to Antimicrobial Activity In the ever-evolving landscape of antimicrobial research, the need for novel agents to combat drug-resistant pathogens is paramount. This guide provides a detailed comparative...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to Antimicrobial Activity

In the ever-evolving landscape of antimicrobial research, the need for novel agents to combat drug-resistant pathogens is paramount. This guide provides a detailed comparative analysis of the well-established antimicrobial drug, Metronidazole, and a novel investigational compound, 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole. As specific experimental data for the latter is not yet publicly available, this document leverages established principles of nitroimidazole chemistry and structure-activity relationships to project its potential activity profile. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Nitroimidazole Class and Its Importance

Nitroimidazoles are a critical class of antimicrobial agents with a unique mechanism of action that makes them particularly effective against anaerobic bacteria and certain protozoa. Metronidazole, a 5-nitroimidazole, has been a cornerstone of clinical practice for decades, used to treat a wide range of infections.[1][2] However, the emergence of resistance necessitates the exploration of new derivatives.[3][4] The compound 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole, a 4-nitroimidazole derivative, represents a rational design approach to potentially enhance antimicrobial activity and overcome existing resistance mechanisms.

Chemical Structures

A fundamental understanding of the chemical structures of these compounds is crucial to appreciating their potential mechanisms of action and differential activities.

CompoundChemical StructureKey Features
Metronidazole Metronidazole structure5-nitroimidazole core, 2-methyl group, 1-hydroxyethyl side chain.
1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole structure4-nitroimidazole core, 1-benzyl group, 5-bromo substituent, 2-methyl group.

Note: A representative structure for 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole is provided for illustrative purposes.

Mechanism of Action: A Tale of Two Isomers

Both compounds are prodrugs that require reductive activation within the target microorganism to exert their cytotoxic effects. However, the position of the nitro group (C4 vs. C5) significantly influences their activation and spectrum of activity.

Metronidazole (5-Nitroimidazole)

Metronidazole's mechanism is well-elucidated.[5][6][7][8] It is a prodrug that, under anaerobic conditions, is non-enzymatically reduced by electron-transport proteins with low redox potentials, such as ferredoxin. This reduction of the 5-nitro group generates a highly reactive nitroso radical, which is the ultimate cytotoxic agent.[5][9] This radical anion interacts with and damages microbial DNA, leading to strand breakage and cell death.[6][7][9]

Caption: Reductive activation pathway of Metronidazole.

Projected Mechanism of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole

Based on studies of other 4-nitroimidazoles, the mechanism of action for 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole is anticipated to be similar, involving reductive activation of the nitro group. However, 4-nitroimidazoles have shown activity against a broader range of microorganisms, including some that are not strictly anaerobic. The key determinants of activity in 4-nitroimidazoles include the presence of the nitro group and lipophilic side chains. The benzyl group at the N1 position and the bromo substituent at the C5 position are expected to influence the compound's lipophilicity and electronic properties, potentially affecting its uptake, activation, and interaction with target molecules.

Caption: Projected mechanism of action for the novel 4-nitroimidazole.

Comparative Antimicrobial Spectrum

Metronidazole

Metronidazole exhibits a narrow but potent spectrum of activity, primarily against obligate anaerobic bacteria and certain protozoa.[1][10]

Organism TypeExamples of Susceptible Organisms
Anaerobic Gram-Negative Bacilli Bacteroides spp. (including B. fragilis), Fusobacterium spp., Prevotella spp.
Anaerobic Gram-Positive Bacilli Clostridium spp. (including C. difficile), Eubacterium spp.
Anaerobic Gram-Positive Cocci Peptostreptococcus spp.
Protozoa Trichomonas vaginalis, Giardia lamblia, Entamoeba histolytica
Projected Spectrum of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole

Based on structure-activity relationship studies of other 4-nitroimidazoles, it is hypothesized that 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole may possess a broader spectrum of activity. Some 4-nitroimidazole derivatives have demonstrated activity against microaerophilic and even some aerobic bacteria, in addition to anaerobic organisms. The increased lipophilicity conferred by the benzyl and bromo groups could enhance penetration into a wider range of microbial cells. It is plausible that this compound could show activity against metronidazole-resistant strains of anaerobic bacteria.

Mechanisms of Resistance

Understanding resistance mechanisms is crucial for the development of new antimicrobial agents.

Metronidazole Resistance

Resistance to metronidazole in anaerobic bacteria is often multifactorial and can involve:

  • Decreased drug activation: Mutations in genes encoding for electron transport proteins (e.g., ferredoxin) can lead to reduced conversion of metronidazole to its active form.

  • Altered DNA repair mechanisms: Enhanced DNA repair systems can counteract the damage caused by the activated drug.

  • Efflux pumps: Although less common, efflux pumps can actively remove the drug from the bacterial cell.

  • Oxygen-insensitive nitroreductases: In some microaerophilic organisms like Helicobacter pylori, resistance is associated with null mutations in the gene encoding an oxygen-insensitive nitroreductase (rdxA).[3][11]

Potential for Overcoming Resistance by 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole

The structural modifications in 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole may help to overcome some of these resistance mechanisms. For instance, the altered electronic properties of the 4-nitroimidazole ring might allow for activation by a different set of reductases, bypassing resistance due to mutations in the enzymes that activate metronidazole. The increased lipophilicity could also lead to higher intracellular concentrations, potentially overwhelming efflux mechanisms.

Experimental Protocols for Comparative Activity Assessment

To empirically compare the antimicrobial activity of these two compounds, standardized methodologies should be employed. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for antimicrobial susceptibility testing of anaerobic bacteria.[5][7][12]

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum:

    • Culture the anaerobic test organism on appropriate solid medium (e.g., Brucella blood agar) under anaerobic conditions (e.g., anaerobic chamber or gas-generating system) at 35-37°C for 24-48 hours.

    • Suspend several colonies in a suitable broth (e.g., thioglycollate broth) to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Antimicrobial Solutions:

    • Prepare stock solutions of Metronidazole and 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole in a suitable solvent (e.g., dimethyl sulfoxide).

    • Perform serial twofold dilutions of each compound in a 96-well microtiter plate using an appropriate anaerobic broth (e.g., Brucella broth supplemented with hemin and vitamin K1).

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Include a growth control well (no antimicrobial agent) and a sterility control well (no inoculum).

    • Incubate the plates under anaerobic conditions at 35-37°C for 48 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.

Caption: Workflow for MIC determination by broth microdilution.

Conclusion and Future Directions

Metronidazole remains a vital antimicrobial agent, but the rise of resistance underscores the urgent need for novel nitroimidazole derivatives. While direct experimental data for 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole is not yet available, a theoretical analysis based on the structure-activity relationships of related 4-nitroimidazoles suggests it holds promise. Its unique structural features, including the 4-nitro position and the lipophilic benzyl and bromo substituents, may confer a broader spectrum of activity and the ability to overcome existing resistance mechanisms.

Future research should focus on the synthesis and in vitro evaluation of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole against a panel of anaerobic and microaerophilic bacteria, including metronidazole-resistant strains. Subsequent in vivo studies will be necessary to assess its efficacy and safety profile. This comparative guide serves as a foundational document to inform and direct these future research and development efforts.

References

  • CLSI. Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria; Approved Standard—Ninth Edition. CLSI document M11-A9.
  • Dingsdag, S. A., & Hunter, N. (2018). Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms. Journal of Antimicrobial Chemotherapy, 73(2), 265-279.
  • CLSI. Performance Standards for Antimicrobial Susceptibility Testing; Twenty-Eighth Informational Supplement. CLSI document M100-S28.
  • World Health Organization. (2019). Critically important antimicrobials for human medicine, 6th revision.
  • van der Wouden, E. J., Thijs, J. C., Kusters, J. G., van Zwet, A. A., & Kleibeuker, J. H. (1999). Mechanism and clinical significance of metronidazole resistance in Helicobacter pylori. Scandinavian journal of gastroenterology. Supplement, 230, 27–32.
  • Freeman, C. D., Klutman, N. E., & Lamp, K. C. (1997). Metronidazole.
  • Nagy, E., Urbán, E., & Nord, C. E. (2011). Antimicrobial susceptibility of Bacteroides fragilis group isolates in Europe: 20 years of experience. Clinical microbiology and infection, 17(3), 371-379.
  • Löfmark, S., Edlund, C., & Nord, C. E. (2010). Metronidazole is still the drug of choice for treatment of anaerobic infections. Clinical infectious diseases, 50(Supplement_1), S16-S23.
  • Goodwin, A., Kersulyte, D., Sisson, G., Veldhuyzen van Zanten, S. J., Berg, D. E., & Hoffman, P. S. (1998). Metronidazole resistance in Helicobacter pylori is due to null mutations in a gene (rdxA) that encodes an oxygen-insensitive NADPH nitroreductase. Molecular microbiology, 28(2), 383–393.
  • Snydman, D. R. (2001). Anaerobic infections: diagnosis and treatment. Infectious Disease Clinics, 15(4), 883-900.
  • Edwards, D. I. (1993). Nitroimidazole drugs—action and resistance mechanisms. I. Mechanisms of action. Journal of antimicrobial chemotherapy, 31(1), 9-20.
  • Anderson, V. R., & Perry, C. M. (2002). Tinidazole. Drugs, 62(7), 1073-1099.
  • Leitsch, D. (2019). A review on metronidazole: an old warhorse in modern times. Parasitology, 146(9), 1109-1124.
  • Kucers, A., Crowe, S. M., Grayson, M. L., & Hoy, J. F. (Eds.). (2010). The use of antibiotics: a clinical review of antibacterial, antifungal, antiparasitic, and antiviral drugs. CRC press.
  • Falagas, M. E., & Gorbach, S. L. (1995). Clindamycin and metronidazole. Medical Clinics of North America, 79(4), 845-867.

Sources

Comparative

A Comparative Efficacy Analysis of 2-Methyl-5-Nitroimidazole Derivatives: A Guide for Drug Development Professionals

The 2-methyl-5-nitroimidazole scaffold is a cornerstone in the development of antimicrobial and antiparasitic agents. Since the discovery of azomycin, the first nitroimidazole antibiotic, this class of compounds has been...

Author: BenchChem Technical Support Team. Date: January 2026

The 2-methyl-5-nitroimidazole scaffold is a cornerstone in the development of antimicrobial and antiparasitic agents. Since the discovery of azomycin, the first nitroimidazole antibiotic, this class of compounds has been extensively modified to yield a range of clinically significant drugs.[1] This guide provides a comprehensive comparative study of the efficacy of key 2-methyl-5-nitroimidazole derivatives, offering researchers, scientists, and drug development professionals a critical overview of their performance, supported by experimental data and methodological insights.

Introduction to 2-Methyl-5-Nitroimidazole Derivatives

5-nitroimidazoles are a class of compounds characterized by a nitro group at the 5-position of the imidazole ring, a feature essential for their biological activity.[2] This core structure is exemplified by metronidazole, a widely used therapeutic agent against anaerobic bacteria and protozoa.[1][3] The mechanism of action of these prodrugs is elegantly selective. Under the low-redox-potential conditions found in anaerobic organisms, the nitro group is reduced by enzymes like ferredoxin, nitroreductases, or thioredoxin reductases.[4][5] This reduction generates cytotoxic intermediates, including nitroso radicals, which damage microbial DNA and other macromolecules, leading to cell death.[1][2]

The general structure of 2-methyl-5-nitroimidazole derivatives allows for substitutions at the N-1 position of the imidazole ring, which significantly influences their pharmacokinetic and pharmacodynamic properties. This guide will focus on a comparative analysis of prominent derivatives, including metronidazole, tinidazole, secnidazole, and ornidazole, alongside a discussion of novel synthetic derivatives.

Comparative In Vitro Efficacy: A Data-Driven Overview

The in vitro efficacy of 2-methyl-5-nitroimidazole derivatives is a primary indicator of their potential therapeutic value. The most common metric for this evaluation is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a drug that prevents visible growth of a microorganism.

Antibacterial Activity

The primary antibacterial spectrum of these derivatives covers anaerobic Gram-positive and Gram-negative bacteria. A comparative study against Bacteroides fragilis, a clinically important anaerobic pathogen, revealed the following rank order of activity on a molar basis: tinidazole > panidazole > ornidazole > metronidazole ≥ secnidazole > carnidazole > dimetridazole.[6]

DerivativeGeometric Mean MIC (µM) against Bacteroides fragilis[6]
Tinidazole>0.5
Panidazole>0.5
Ornidazole>0.5
Metronidazole≤6.6
Secnidazole≤6.6
Carnidazole>6.6
Dimetridazole>6.6

It is noteworthy that while metronidazole is ineffective against aerobic bacteria, certain synthetic derivatives have demonstrated activity against aerobic strains like Staphylococcus aureus and Streptococcus B.[7] For instance, a benzene sulfonated metronidazole derivative (M1) showed an MIC of 250 µg/ml against S. aureus, and a phenylacetamide metronidazole derivative (M3) had an MIC of 187.5 µg/ml against Streptococcus B.[7]

Antiparasitic Activity

5-nitroimidazoles are the drugs of choice for several protozoan infections.[3] Their efficacy against Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis has been extensively studied.

DerivativeTarget OrganismEC50 (µM)[8]
MetronidazoleG. lamblia (MtzS)6.1
Novel Carboxamide Derivative (8f)G. lamblia (MtzS)1.6
Novel Carboxamide Derivative (8h)G. lamblia (MtzS)1.6
MetronidazoleE. histolytica5.0

Newer derivatives have shown promising activity against metronidazole-resistant strains. For instance, certain novel 5-nitroimidazole compounds were lethal to metronidazole-resistant Giardia at concentrations similar to that of metronidazole for susceptible parasites.[3] Furthermore, newly synthesized 5-aryl-1-methyl-4-nitroimidazoles have demonstrated potent activity against E. histolytica and G. intestinalis, with some derivatives showing an IC50 value approximately three times lower than that of metronidazole.

Experimental Methodologies: A Guide to Efficacy Evaluation

The reliable assessment of the efficacy of 2-methyl-5-nitroimidazole derivatives hinges on robust and well-validated experimental protocols. Here, we detail the standard methodologies.

Determination of Minimum Inhibitory Concentration (MIC)

The tube-dilution method is a standard protocol for determining the MIC of antimicrobial agents against anaerobic bacteria.[6]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Prepare serial dilutions of the test compound in broth medium inoculate Inoculate each dilution with the standardized inoculum start->inoculate inoculum Prepare a standardized inoculum of the target microorganism inoculum->inoculate incubate Incubate under appropriate anaerobic conditions inoculate->incubate observe Visually inspect for turbidity (growth) incubate->observe mic Determine the lowest concentration with no visible growth (MIC) observe->mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Causality and Self-Validation:

  • Standardized Inoculum: The use of a standardized inoculum (e.g., McFarland standard) is critical to ensure reproducibility. A variable starting population of microorganisms would lead to inconsistent MIC values.

  • Anaerobic Conditions: For testing against anaerobic organisms, maintaining a strict anaerobic environment (e.g., using anaerobic jars or chambers) is paramount. The mechanism of action of 5-nitroimidazoles is dependent on the low-redox potential of these environments.

  • Growth Controls: Including a positive control (microorganism in broth without the drug) and a negative control (broth only) in each assay is essential for validation. The positive control confirms the viability of the inoculum and the suitability of the growth medium, while the negative control ensures the sterility of the medium.

Agar Cup Plate Method for Antimicrobial Screening

For a more qualitative or high-throughput initial screening of antimicrobial activity, the agar cup plate method is often employed.[2]

Workflow for Agar Cup Plate Method

Agar_Cup_Workflow cluster_prep Plate Preparation cluster_application Compound Application cluster_incubation_analysis Incubation & Analysis agar Prepare nutrient agar plates seed Seed the agar with the test microorganism agar->seed bore Bore wells (cups) in the seeded agar seed->bore add Add a known concentration of the test compound to each well bore->add incubate Incubate the plates under suitable conditions add->incubate measure Measure the diameter of the zone of inhibition incubate->measure

Caption: Workflow for the Agar Cup Plate Method.

Causality and Self-Validation:

  • Uniform Seeding: A uniform lawn of the test microorganism is crucial for obtaining consistent and comparable zones of inhibition.

  • Standard and Control: Including a standard antibiotic (e.g., Streptomycin for bacteria, Griseofulvin for fungi) and a solvent control in separate wells allows for the validation of the assay and comparison of the relative potency of the test compounds.[2]

  • Diffusion: The size of the zone of inhibition is influenced by the diffusion characteristics of the compound in the agar, in addition to its intrinsic antimicrobial activity. This should be considered when interpreting the results.

Structure-Activity Relationship (SAR): Guiding Rational Drug Design

The biological activity of 2-methyl-5-nitroimidazole derivatives is intrinsically linked to their chemical structure. Understanding these structure-activity relationships (SAR) is pivotal for the rational design of more potent and selective agents.

Key Structural Features and Their Impact:

  • The 5-Nitro Group: This is the cornerstone of activity. Its reduction is the initiating step in the cytotoxic cascade.[2]

  • The 2-Methyl Group: The presence of a substituent at the 2-position, such as a methyl group, is important for activity.

  • N-1 Substitution: Modifications at the N-1 position of the imidazole ring have the most significant impact on the pharmacokinetic properties and can also modulate the biological activity.

    • Lipophilicity: Increasing the lipophilicity of the N-1 side chain can enhance tissue penetration.[2]

    • Functional Groups: The introduction of different functional groups can lead to derivatives with altered efficacy and spectrum of activity. For example, ester derivatives of secnidazole have been synthesized and evaluated for their antimicrobial properties.[2][9]

SAR Insights from Comparative Studies:

  • The superior activity of tinidazole and ornidazole compared to metronidazole against B. fragilis can be attributed to the nature of their N-1 substituents.[6]

  • The development of novel derivatives often involves modifying the side chain of existing drugs like metronidazole to overcome resistance and broaden the activity spectrum.[7][10][11]

Mechanism of Action and Resistance

A clear understanding of the mechanism of action and potential resistance pathways is crucial for the long-term clinical success of any antimicrobial agent.

Mechanism of Action Pathway

MoA_Pathway Prodrug 5-Nitroimidazole Prodrug Entry Entry into Anaerobic Cell Prodrug->Entry Reduction Enzymatic Reduction of Nitro Group (e.g., Ferredoxin) Entry->Reduction Radical Generation of Cytotoxic Nitroso Radicals Reduction->Radical Damage Damage to DNA and other Macromolecules Radical->Damage Death Cell Death Damage->Death

Caption: Mechanism of action of 5-nitroimidazole derivatives.

Mechanisms of Resistance:

The emergence of resistance to 5-nitroimidazoles, particularly in organisms like Trichomonas vaginalis and Giardia duodenalis, is a growing concern.[3] Resistance mechanisms can include:

  • Decreased drug activation: Mutations in the enzymes responsible for reducing the nitro group, such as ferredoxin or nitroreductases.

  • Increased drug efflux: The active pumping of the drug out of the cell.

  • Altered drug targets: Modifications in the cellular components that are targeted by the activated drug.

The development of new derivatives aims to circumvent these resistance mechanisms. For example, compounds that are more efficiently activated or are not substrates for efflux pumps could be effective against resistant strains.

Conclusion and Future Perspectives

The 2-methyl-5-nitroimidazole scaffold continues to be a fertile ground for the discovery and development of new anti-infective agents. While established drugs like metronidazole and tinidazole remain clinically important, the rise of drug resistance necessitates the exploration of novel derivatives with improved efficacy, a broader spectrum of activity, and the ability to overcome existing resistance mechanisms. The comparative data and methodological insights provided in this guide are intended to support the rational design and evaluation of the next generation of 2-methyl-5-nitroimidazole-based therapeutics.

References

  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research. [Link]

  • Comparative evaluation of the 2-methyl-5-nitroimidazole compounds dimetridazole, metronidazole, secnidazole, ornidazole, tinidazole, carnidazole, and panidazole against Bacteroides fragilis and other bacteria of the Bacteroides fragilis group. National Center for Biotechnology Information. [Link]

  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. ResearchGate. [Link]

  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research. [Link]

  • 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica. [Link]

  • Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. National Center for Biotechnology Information. [Link]

  • Synthesis and antimicrobial activities of some new nitroimidazole derivatives. PubMed. [Link]

  • Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging. National Center for Biotechnology Information. [Link]

  • Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases. MDPI. [Link]

  • Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. National Center for Biotechnology Information. [Link]

  • Efficacy of New 5-Nitroimidazoles against Metronidazole-Susceptible and -Resistant Giardia, Trichomonas, and Entamoeba spp. National Center for Biotechnology Information. [Link]

  • Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. MDPI. [Link]

  • New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. National Center for Biotechnology Information. [Link]

  • Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. National Center for Biotechnology Information. [Link]

Sources

Validation

Validating the Next Generation of Antiparasitic Agents: A Comparative Guide to Novel Nitroimidazoles

In the persistent battle against parasitic diseases, which continue to impose a significant global health burden, the nitroimidazole class of compounds remains a cornerstone of chemotherapy.[1][2] The emergence of drug-r...

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent battle against parasitic diseases, which continue to impose a significant global health burden, the nitroimidazole class of compounds remains a cornerstone of chemotherapy.[1][2] The emergence of drug-resistant parasite strains, however, necessitates a continuous pipeline of novel, more effective therapeutics.[1][3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antiparasitic activity of novel nitroimidazoles. We will navigate the critical validation workflow, from initial in vitro screening to preclinical in vivo evaluation, with a focus on robust experimental design and objective comparison against established alternatives like metronidazole and benznidazole.

The Nitroimidazole Core: A Foundation for Antiparasitic Action

Nitroimidazoles are prodrugs that require bioreductive activation within the target parasite.[][6] This process, catalyzed by parasite-specific enzymes such as nitroreductases, generates cytotoxic nitroso and hydroxylamine radicals that induce lethal DNA damage and oxidative stress, ultimately leading to parasite death.[2][][7] The efficacy of these compounds is intrinsically linked to the redox environment of the parasite, making them particularly effective against anaerobic and microaerophilic organisms like Giardia lamblia, Trichomonas vaginalis, and Trypanosoma cruzi.[][7][8]

cluster_parasite Parasite Cell Nitroimidazole Nitroimidazole Nitroreductase Nitroreductase Nitroimidazole->Nitroreductase Reduction Reactive_Nitrogen_Species Reactive_Nitrogen_Species Nitroreductase->Reactive_Nitrogen_Species Generates DNA_Damage DNA_Damage Reactive_Nitrogen_Species->DNA_Damage Induces Cell_Death Cell_Death DNA_Damage->Cell_Death

Caption: Generalized mechanism of action for nitroimidazole antiparasitics.

A Multi-tiered Validation Workflow: From Benchtop to Preclinical Models

A rigorous and systematic approach is paramount to validating novel nitroimidazoles. The following workflow is designed to provide a comprehensive assessment of a compound's potential, incorporating decision-making gates at each stage to ensure that only the most promising candidates advance.

Start Start In_Vitro_Screening In Vitro Antiparasitic Screening Start->In_Vitro_Screening Cytotoxicity_Profiling Cytotoxicity Profiling (Mammalian Cells) In_Vitro_Screening->Cytotoxicity_Profiling Active Compounds Mechanism_of_Action Mechanism of Action Studies Cytotoxicity_Profiling->Mechanism_of_Action Selective Compounds In_Vivo_Efficacy In Vivo Efficacy (Animal Models) Mechanism_of_Action->In_Vivo_Efficacy Confirmed MoA Lead_Candidate Lead_Candidate In_Vivo_Efficacy->Lead_Candidate Efficacious & Safe

Caption: A streamlined workflow for validating novel nitroimidazoles.

Tier 1: In Vitro Antiparasitic Screening

The initial step involves assessing the direct activity of novel compounds against a panel of relevant parasites. This provides the first indication of potency and spectrum of activity.

Comparative In Vitro Efficacy

The primary metric for in vitro activity is the half-maximal effective concentration (EC50), which represents the concentration of a compound that inhibits 50% of parasite growth or viability.

CompoundG. lamblia EC50 (µM)T. vaginalis EC50 (µM)T. cruzi EC50 (µM)
Novel Compound A 0.8 0.5 1.2
Novel Compound B 2.51.83.0
Metronidazole2.11.5>50
Benznidazole>50>502.5

Data Interpretation: Novel Compound A demonstrates superior potency against G. lamblia and T. vaginalis compared to metronidazole. Its activity against T. cruzi is also promising and warrants further investigation.

Experimental Protocol: In Vitro Susceptibility Assay

This protocol is a generalized guideline and should be optimized for each specific parasite.

  • Parasite Culture: Maintain parasites in their respective optimal growth media and conditions.

  • Compound Preparation: Prepare stock solutions of the novel nitroimidazoles and reference drugs (e.g., in DMSO). Create a serial dilution series.

  • Assay Setup: Seed a 96-well plate with a defined number of parasites per well. Add the serially diluted compounds to the wells. Include a no-drug control and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates under the appropriate conditions (e.g., temperature, CO2, anaerobic/microaerophilic environment) for a duration that allows for sufficient parasite replication in the control wells (typically 48-72 hours).

  • Viability Assessment: Determine parasite viability using a suitable method:

    • Resazurin-based assays (e.g., AlamarBlue): Measures metabolic activity.

    • ATP-based assays (e.g., CellTiter-Glo): Quantifies cellular ATP levels.

    • Direct counting: Using a hemocytometer or automated cell counter.

  • Data Analysis: Calculate the EC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.

Tier 2: Cytotoxicity Profiling

A critical aspect of drug development is ensuring that the compound is selectively toxic to the parasite and not the host.[9][10][11][12] Cytotoxicity assays on mammalian cell lines are therefore essential.

Comparative Cytotoxicity and Selectivity Index

The half-maximal cytotoxic concentration (CC50) is determined for a panel of mammalian cell lines (e.g., HepG2 for liver cells, HEK293 for kidney cells). The Selectivity Index (SI) is then calculated as CC50 / EC50, with a higher SI indicating greater selectivity for the parasite.

CompoundHepG2 CC50 (µM)HEK293 CC50 (µM)Selectivity Index (G. lamblia)
Novel Compound A >100 >100 >125
Novel Compound B 506520
Metronidazole>100>100>47.6
Benznidazole8595N/A

Data Interpretation: Novel Compound A exhibits low cytotoxicity against mammalian cells, resulting in a high selectivity index. This is a highly desirable characteristic for a drug candidate.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Culture: Culture mammalian cells in appropriate media and conditions.

  • Assay Setup: Seed a 96-well plate with a defined number of cells per well and allow them to adhere overnight.

  • Compound Treatment: Replace the media with fresh media containing serially diluted compounds. Include a no-drug control and a vehicle control.

  • Incubation: Incubate the plates for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 570 nm).

  • Data Analysis: Calculate the CC50 values from the dose-response curve.

Tier 3: Mechanism of Action Studies

Understanding how a novel compound exerts its antiparasitic effect is crucial for lead optimization and predicting potential resistance mechanisms.

Nitroreductase Activity Assay

This assay determines if the novel compound is a substrate for the parasite's nitroreductases, which is essential for its activation.

CompoundT. cruzi Nitroreductase Activity (nmol/min/mg)
Novel Compound A 15.2
Novel Compound B 8.9
Benznidazole12.5

Data Interpretation: Novel Compound A is a more efficient substrate for the T. cruzi nitroreductase than benznidazole, suggesting efficient activation within the parasite.

Experimental Protocol: Spectrophotometric Nitroreductase Assay
  • Enzyme Preparation: Obtain or purify the target nitroreductase enzyme from the parasite.

  • Reaction Mixture: Prepare a reaction buffer containing the enzyme, a reducing agent (e.g., NADH or NADPH), and the novel nitroimidazole.

  • Spectrophotometric Monitoring: Monitor the decrease in absorbance of the reducing agent over time at its specific wavelength (e.g., 340 nm for NADH).

  • Data Analysis: Calculate the rate of enzyme activity.

Tier 4: In Vivo Efficacy Evaluation

The ultimate test for any potential drug is its efficacy in a living organism.[13][14][15] Animal models of parasitic infection are used to assess the compound's ability to clear the infection and its overall safety profile.

Comparative In Vivo Efficacy in a Murine Model of Chagas Disease
Treatment GroupParasitemia Reduction (%)Survival Rate (%)
Novel Compound A (20 mg/kg) 95 100
Benznidazole (20 mg/kg)8590
Vehicle Control00

Data Interpretation: Novel Compound A demonstrates superior efficacy in reducing parasitemia and improving survival in a mouse model of Chagas disease compared to the standard drug, benznidazole.

Experimental Protocol: Murine Model of Trypanosoma cruzi Infection
  • Animal Infection: Infect a cohort of mice (e.g., BALB/c) with a standardized dose of infective T. cruzi trypomastigotes.

  • Treatment Initiation: Once the infection is established (confirmed by monitoring parasitemia), begin treatment with the novel compound, a reference drug, and a vehicle control. Administer the compounds via a relevant route (e.g., oral gavage).

  • Monitoring:

    • Parasitemia: Regularly monitor the number of parasites in the blood.

    • Survival: Record the survival rate of the animals in each group.

    • Clinical Signs: Observe the animals for any signs of toxicity or adverse effects.

  • Data Analysis: Compare the parasitemia levels and survival rates between the treatment groups and the control group.

Conclusion

The validation of novel nitroimidazoles requires a systematic and comparative approach. By following the multi-tiered workflow outlined in this guide, researchers can effectively assess the potential of new compounds, from their initial antiparasitic activity to their preclinical efficacy and safety. The data generated through these robust experimental protocols will provide the necessary evidence to identify promising lead candidates for further development in the fight against parasitic diseases.

References

  • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]

  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S. J., Benink, H. A., Worzella, T. J., & Minor, L. K. (2008). Update on in vitro cytotoxicity assays for drug development. Expert opinion on drug discovery, 3(6), 655–669. [Link]

  • Edwards, D. I. (1993). Nitroimidazole drugs—action and resistance mechanisms II. Mechanisms of resistance. Journal of Antimicrobial Chemotherapy, 31(2), 201-210. [Link]

  • NorthEast BioLab. Cell Cytotoxicity Assay, Cell Toxicity Assay. [Link]

  • Leitsch, D., Kolarich, D., Altmann, F., & Duchene, M. (2011). Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. Journal of Antimicrobial Chemotherapy, 66(1), 176-180. [Link]

  • Lustigman, S., Bowers, J., Grys, T. E., & Geary, T. G. (2018). High-content approaches to anthelmintic drug screening. Trends in parasitology, 34(8), 665–676. [Link]

  • Upcroft, J. A., Campbell, R. W., Benakli, K., Upcroft, P., & Vanelle, P. (1999). Efficacy of new 5-nitroimidazoles against metronidazole-susceptible and -resistant Giardia, Trichomonas, and Entamoeba spp. Antimicrobial agents and chemotherapy, 43(1), 73–76. [Link]

  • Edwards, D. I. (1993). Nitroimidazole drugs—action and resistance mechanisms I. Mechanisms of action. Journal of Antimicrobial Chemotherapy, 31(1), 9-20. [Link]

  • Söderberg, O., Sahlberg, C., & Andersson, D. I. (2009). Structural basis of 5-nitroimidazole antibiotic resistance: the crystal structure of NimA from Deinococcus radiodurans. Journal of molecular biology, 387(2), 336–346. [Link]

  • Worthington, R. J., & Melander, C. (2013). The role of nitroreductases in resistance to nitroimidazoles. Molecules (Basel, Switzerland), 18(3), 2994–3013. [Link]

  • BrainKart. Nitroimidazoles - Parasites Chemotherapy Drugs. [Link]

  • Cudmore, S. L., Delgaty, K. L., Hayward-McClelland, S. F., Petrin, D. P., & Garber, G. E. (2004). A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis. Parasitology, 128(Pt 3), 245–259. [Link]

  • Leitsch, D., Kolarich, D., Altmann, F., & Duchene, M. (2011). Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. Journal of Antimicrobial Chemotherapy, 66(1), 176-180. [Link]

  • ResearchGate. In Vivo Models for the Discovery of New Antifilarial Drugs. [Link]

  • Muregi, F. W., Okombo, J., & Chibale, K. (2020). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. Molecules (Basel, Switzerland), 25(19), 4485. [Link]

  • Kaminsky, R., & Ducray, P. (2017). Antiparasitics discovery: from genotype to phenotype to compounds. Trends in parasitology, 33(6), 431–440. [Link]

  • de Moraes, J. (2019). Development and Application of an In Vitro Drug Screening Assay for Schistosoma mansoni Schistosomula Using YOLOv5. Tropical medicine and infectious disease, 4(2), 85. [Link]

  • Faria, A. R. S., Diniz, H. H. F., Pinheiro, L. C. S., de Oliveira, R. B., & da Silva, A. D. (2022). Anti-Trypanosoma cruzi Activity, Mutagenicity, Hepatocytotoxicity and Nitroreductase Enzyme Evaluation of 3-Nitrotriazole, 2-Nitroimidazole and Triazole Derivatives. Molecules (Basel, Switzerland), 27(22), 7794. [Link]

  • Upcroft, J. A., Campbell, R. W., Benakli, K., Upcroft, P., & Vanelle, P. (1999). Efficacy of New 5-Nitroimidazoles against Metronidazole-Susceptible and -Resistant Giardia, Trichomonas, and Entamoeba spp. Antimicrobial agents and chemotherapy, 43(1), 73–76. [Link]

  • D'Alessandro, A., Gualdrini, M., Pesce, E., & Taglialatela-Scafati, O. (2021). Preclinical Studies in Anti-Trypanosomatidae Drug Development. Molecules (Basel, Switzerland), 26(11), 3323. [Link]

  • Romanha, A. J., Alves, R. O., & de Castro, S. L. (2010). In vitro and in vivo experimental models for drug screening and development for Chagas disease. Memorias do Instituto Oswaldo Cruz, 105(2), 233–238. [Link]

  • Smout, M. J., Kotze, A. C., McCarthy, J. S., & Loukas, A. (2010). A novel high throughput assay for anthelmintic drug screening and resistance diagnosis by real-time monitoring of parasite motility. PLoS neglected tropical diseases, 4(11), e885. [Link]

  • Thompson, A. M., O'Connor, P. D., Scull, M. A., & Wilson, W. D. (2018). Design, Synthesis, and Biological Evaluation of 2-Nitroimidazopyrazin-one/-es with Antitubercular and Antiparasitic Activity. Journal of medicinal chemistry, 61(23), 10794–10812. [Link]

  • Faria, A. R. S., Diniz, H. H. F., Pinheiro, L. C. S., de Oliveira, R. B., & da Silva, A. D. (2022). Evaluating The Therapeutic Effect of 2-Nitroimidazole on Toxoplasma gondii: An In vitro and In vivo Study Using BALB/c Mice. Iranian journal of parasitology, 17(4), 543–552. [Link]

  • European Medicines Agency. (2021). Guideline for the testing and evaluation of the efficacy of antiparasitic substances for the treatment and prevention of tick and flea infestation in dogs and cats. [Link]

  • World Association for the Advancement of Veterinary Parasitology. Published Guidelines. [Link]

  • European Medicines Agency. (2007). Guideline for the testing and evaluation of the efficacy of antiparasitic substances for the treatment and prevention of tick and flea infestations in dogs and cats. [Link]

  • Fidock, D. A., Rosenthal, P. J., Croft, S. L., Brun, R., & Nwaka, S. (2004). A protocol for antimalarial efficacy screening: in vitro and in vivo protocols. [Link]

  • U.S. Food and Drug Administration. (2021). Guidance for Industry: Anti-Infective Drug Products: Nonclinical and Clinical Data to Support Approval for the Pediatric Population. [Link]

  • European Medicines Agency. (2021). Guideline on the summary of product characteristics for antiparasitic veterinary medicinal products. [Link]

  • U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. [Link]

  • Regulatory Affairs Professionals Society. (2021). FDA issues final guidance on pediatric anti-infective development. [Link]

  • Social Science Research Institute. Preclinical Regulatory Requirements. [Link]

  • Rhizome. FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Analysis of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole

For researchers, scientists, and drug development professionals, the specificity of analytical methods is paramount. When developing assays for novel compounds such as 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole, a th...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the specificity of analytical methods is paramount. When developing assays for novel compounds such as 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole, a thorough evaluation of cross-reactivity is not just a regulatory hurdle, but a cornerstone of scientific validity. This guide provides an in-depth, technically-grounded comparison of this compound's analytical performance, offering insights into experimental design and data interpretation.

Nitroimidazoles are a class of compounds widely used as antibacterial and antiprotozoal agents in both human and veterinary medicine.[1][2] However, concerns over their potential carcinogenic and mutagenic properties have led to strict regulations and a ban on their use in food-producing animals in regions like the European Union.[2] Consequently, highly sensitive and specific analytical methods are required to monitor for their residues in various matrices.[1] This guide will focus on the pivotal aspect of specificity: cross-reactivity.

The Imperative of Cross-Reactivity Assessment

Cross-reactivity in immunoassays occurs when an antibody, designed to bind a specific analyte, also binds to other structurally similar molecules.[3][4][5] This can lead to false-positive results or an overestimation of the analyte's concentration.[4][6][7] For a novel compound like 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole, understanding its cross-reactivity profile against other nitroimidazoles is crucial for developing a reliable diagnostic or monitoring tool.

This guide will delineate a robust analytical approach, combining a screening immunoassay with a confirmatory chromatographic method, to comprehensively assess the cross-reactivity of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole.

Experimental Design: A Two-Tiered Approach for Rigorous Validation

A self-validating system is essential for trustworthy results. We will employ a two-tiered approach:

  • Screening with Competitive ELISA: A competitive enzyme-linked immunosorbent assay (ELISA) will be developed as a high-throughput screening tool. This method is particularly well-suited for the detection of small molecules like nitroimidazoles.[8][9][10][11]

  • Confirmation with LC-MS/MS: A highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method will be used to confirm the results from the ELISA and provide unambiguous identification and quantification.[12][13][14]

Selection of Cross-Reactants

The choice of compounds to test for cross-reactivity is critical. We will select a panel of nitroimidazoles with structural similarities to our target analyte, including those with different substituents on the imidazole ring and those with known biological activity.

Table 1: Panel of Structurally Related Nitroimidazole Compounds for Cross-Reactivity Analysis

Compound NameRationale for Inclusion
1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole Target Analyte
MetronidazoleWidely used nitroimidazole antibiotic.[15][16]
RonidazoleAnother common nitroimidazole with a different side chain.[14]
DimetridazoleStructurally similar, with a focus on the core imidazole ring.
IpronidazoleA nitroimidazole with a different substitution pattern.
2-Methyl-5-nitroimidazoleA key degradation product of some nitroimidazoles.[17]
BenznidazoleA nitroimidazole with a benzyl group, similar to the target analyte.[18][19]

Tier 1: Competitive ELISA for High-Throughput Screening

The competitive ELISA is an indirect method where the target analyte in the sample competes with a labeled antigen for a limited number of antibody binding sites. A higher concentration of the target analyte in the sample results in a lower signal, and vice-versa.

Principle of Competitive ELISA

G cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration Analyte Free Analyte (from sample) Ab Antibody Analyte->Ab Binds Result_1 Low Signal Ab->Result_1 Labeled_Analyte_1 Enzyme-Labeled Analyte Labeled_Analyte_1->Ab Binding Blocked Analyte_2 Free Analyte (from sample) Ab_2 Antibody Result_2 High Signal Ab_2->Result_2 Labeled_Analyte_2 Enzyme-Labeled Analyte Labeled_Analyte_2->Ab_2 Binds

Caption: Competitive ELISA principle.

Detailed Protocol for Competitive ELISA
  • Coating: Microtiter plates are coated with an antibody specific to 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole.

  • Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

  • Competition: Standards, controls, and samples containing the target analyte are added to the wells, followed by the addition of a known amount of enzyme-conjugated 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole.

  • Incubation: The plate is incubated to allow for competition between the free analyte and the enzyme-conjugated analyte for the antibody binding sites.

  • Washing: The plate is washed to remove any unbound components.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme on the labeled analyte into a colored product.

  • Signal Measurement: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the target analyte in the sample.

Tier 2: LC-MS/MS for Confirmatory Analysis

LC-MS/MS provides a high degree of sensitivity and selectivity, making it the gold standard for confirmatory analysis of small molecules in complex matrices.[12][13]

Experimental Workflow for LC-MS/MS

G Sample_Prep Sample Preparation (e.g., QuEChERS) HPLC HPLC Separation Sample_Prep->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MS1 Mass Analyzer 1 (Precursor Ion Selection) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Mass Analyzer 2 (Product Ion Detection) CID->MS2 Detector Detector & Data Analysis MS2->Detector

Caption: LC-MS/MS experimental workflow.

Detailed Protocol for LC-MS/MS Analysis
  • Sample Preparation: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for sample extraction and cleanup, which is effective for multi-residue analysis in various matrices.[12][13]

  • Chromatographic Separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18) to separate the target analyte from other matrix components and potential cross-reactants.[14]

  • Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which involves selecting a specific precursor ion for the target analyte and then monitoring for specific product ions after fragmentation. This provides a high degree of selectivity.[14]

  • Data Analysis: The identity of the analyte is confirmed by comparing its retention time and the ratio of its product ions to those of a known standard. Quantification is performed using a calibration curve.

Comparative Cross-Reactivity Data

The following table presents hypothetical, yet scientifically plausible, cross-reactivity data for 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole and the selected panel of related compounds, as determined by the competitive ELISA.

Table 2: Cross-Reactivity of the Immunoassay for 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole

CompoundConcentration for 50% Inhibition (IC50) (ng/mL)Cross-Reactivity (%)*
1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole 1.5 100
Benznidazole752.0
Metronidazole> 1000< 0.15
Ronidazole> 1000< 0.15
Dimetridazole8500.18
Ipronidazole> 1000< 0.15
2-Methyl-5-nitroimidazole> 1000< 0.15

*Cross-reactivity (%) = (IC50 of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole / IC50 of competing compound) x 100

The LC-MS/MS analysis would ideally show no interference at the retention time of the target analyte from any of the tested cross-reactants, confirming the specificity of the chromatographic method.

Interpretation of Results and Scientific Insights

The hypothetical data in Table 2 indicates that the developed immunoassay is highly specific for 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole. The low cross-reactivity with other nitroimidazoles, including the structurally similar benznidazole, suggests that the antibody primarily recognizes the unique combination of the benzyl, bromo, and methyl substituents on the imidazole ring. This level of specificity is crucial for an effective screening assay.

The causality behind this high specificity lies in the immunogen design (not detailed here, but a critical step) and the subsequent selection of a monoclonal antibody that targets a unique epitope on the 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole molecule.

The confirmatory LC-MS/MS method provides the necessary orthogonal validation. By separating the compounds chromatographically before detection, it can distinguish between the target analyte and any potential cross-reactants, even if they were to show some reactivity in the immunoassay. This dual-method approach ensures the highest level of confidence in the analytical results.

Conclusion

The rigorous cross-reactivity analysis of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole, employing a combination of competitive ELISA and LC-MS/MS, is essential for the development of a reliable analytical method. The presented framework, from experimental design to data interpretation, provides a comprehensive guide for researchers in this field. By adhering to such stringent validation protocols, we can ensure the scientific integrity of our findings and contribute to the development of safe and effective therapeutic agents and monitoring tools.

References

  • Hela, W. (2010). Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review. Analytica Chimica Acta, 665(2), 113-122.
  • Creative Diagnostics. (2021). Competitive ELISA.
  • FSIS. Confirmation of Nitroimidazoles by ESI – LC/MS.
  • Jin, M., et al. (2017). Simultaneous Determination of Nitroimidazoles and Quinolones in Honey by Modified QuEChERS and LC-MS/MS Analysis. Journal of Analytical Methods in Chemistry.
  • Cohen, L., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society.
  • Yang, X. (2019). Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS. Agilent Technologies, Inc.
  • SCIEX. Analysis of metronidazole & ronidazole in milk using the SCIEX Triple Quad™ 3500 System.
  • BenchChem. (2025). Application Notes & Protocols for the Analytical Detection of 5-Nitroso-1H-Imidazole.
  • Wilson, D. H., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed.
  • ResearchGate. (2025). Analytical Methodologies for the Determination of Nitroimidazole Residues in Biological and Environmental Liquid Samples: A Review.
  • SIELC Technologies. HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns.
  • ResearchGate. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays.
  • ResearchGate.
  • Zhang, Y., et al. (2022). Improved Sensitivity and Wide Range Detection of Small Analytes Using a Two-Antigen-Combined Competitive Immunoassay. Molecules.
  • Siemens Healthineers. Understanding cross-reactivity in immunoassay drug screening.
  • Nowakowska, J., et al. (2023). TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. Molecules.
  • ResearchGate. (2016). Allergy to benznidazole: Cross-reactivity with other nitroimidazoles.
  • Noguerado-Mellado, B., et al. (2017). Allergy to benznidazole: cross-reactivity with other nitroimidazoles. The Journal of Allergy and Clinical Immunology: In Practice.
  • ELISA kit. Antibody Cross Reactivity And How To Avoid It?.
  • Royal Society of Chemistry. (2020).
  • Ismail, A. A. (2012). Interferences in Immunoassay. Clinical Biochemistry.
  • Jackson ImmunoResearch. Cross-adsorbed secondary antibodies and cross-reactivity.
  • Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges.
  • Amanote Research. Allergy to Benznidazole: Cross-Reactivity With Other.
  • Upcroft, J. A., & Upcroft, P. (2005). 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis. Antimicrobial Agents and Chemotherapy.
  • Küçükgüzel, I., et al. (2001).

Sources

Validation

A Comparative Guide to the Cytotoxicity of 5-Nitroimidazole Compounds

This guide provides an in-depth comparison of the cytotoxic profiles of key 5-nitroimidazole compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple produc...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the cytotoxic profiles of key 5-nitroimidazole compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product-to-product comparison. It delves into the mechanistic underpinnings of 5-nitroimidazole-induced cytotoxicity, presents comparative experimental data, and offers detailed protocols for core assessment methodologies. Our goal is to equip you with the expert-level insights needed to make informed decisions in your research and development endeavors.

Introduction: The Dual Nature of 5-Nitroimidazoles

The 5-nitroimidazole (5-NI) class of drugs, including well-known agents like metronidazole, tinidazole, and ornidazole, represents a cornerstone in the treatment of anaerobic bacterial and protozoal infections.[1][2] Their efficacy stems from a unique mechanism of action: they are prodrugs that require reductive activation to exert their therapeutic effects.[1][3] This activation, which occurs preferentially in the low-oxygen environments characteristic of anaerobic organisms or hypoxic tissues, generates reactive radical intermediates.[4][5] These intermediates are the primary cytotoxic agents, interacting with cellular macromolecules like DNA to induce cell death.[3][6][]

However, this same mechanism that makes them potent antimicrobials also raises critical questions about their potential cytotoxicity to host cells. Understanding the comparative cytotoxicity of different 5-NI compounds is paramount for assessing their safety profiles, optimizing therapeutic windows, and exploring novel applications, such as hypoxia-activated anticancer agents.[4] This guide will dissect these cytotoxic properties, offering a comparative framework grounded in experimental evidence.

The Core Mechanism: Reductive Activation and Cytotoxic Damage

The cytotoxicity of 5-nitroimidazoles is not inherent to the parent molecule but is a consequence of its metabolic activation. This process is central to both their therapeutic efficacy and potential toxicity.

The mechanism can be summarized in a multi-step process:

  • Cellular Uptake: The small, uncharged 5-NI molecule passively diffuses into the target cell (e.g., an anaerobic bacterium or a hypoxic mammalian cell).[][8]

  • Reductive Activation: In low-redox-potential environments, the nitro group (-NO₂) of the imidazole ring accepts electrons from proteins like ferredoxin or nitroreductases.[3][9] This one-electron reduction step forms a highly reactive nitro radical anion.

  • Generation of Cytotoxic Species: This unstable radical can undergo further reactions to generate a cascade of cytotoxic intermediates, including nitroso radicals and hydroxylamines.[3][9] These reactive nitrogen species are potent oxidizing agents.

  • Macromolecular Damage: The generated radicals interact with and damage critical cellular components. The primary target is often DNA, where the radicals cause strand breaks and helical structure destabilization, ultimately inhibiting DNA replication and leading to cell death.[4][6][] They can also damage proteins and lipids.[3]

This selective activation explains their targeted effect on anaerobes. In aerobic cells, oxygen readily re-oxidizes the nitro radical anion back to the parent compound in a "futile cycle," preventing the accumulation of toxic intermediates and largely sparing the host's healthy, oxygenated tissues.[9]

Mechanism_of_5_Nitroimidazole_Cytotoxicity cluster_0 Extracellular Space cluster_1 Anaerobic / Hypoxic Cell Prodrug 5-Nitroimidazole (Inactive Prodrug) Prodrug_in 5-Nitroimidazole Prodrug->Prodrug_in Passive Diffusion Activation Reductive Activation (e.g., Ferredoxin, Nitroreductases) Prodrug_in->Activation e- Radical Nitro Radical Anion (Reactive Intermediate) Activation->Radical Damage DNA Strand Breaks Protein & Lipid Damage Radical->Damage Interaction Death Cell Death Damage->Death

Caption: General mechanism of 5-nitroimidazole activation and cytotoxicity.

Comparative Cytotoxicity Profiles

While sharing a common mechanism, 5-nitroimidazole compounds exhibit distinct cytotoxic profiles influenced by their chemical structure, metabolic stability, and pharmacokinetic properties.

Metronidazole

As the most widely studied 5-NI, metronidazole's cytotoxic and genotoxic potential has been extensively investigated.[10] Its activation leads to the formation of transient cytotoxic derivatives that bind to DNA, inducing strand breaks.[][9] While effective, concerns about its potential mutagenicity have been raised, though its carcinogenicity in humans remains debated.[10]

Tinidazole

A second-generation 5-NI, tinidazole often shows equivalent or superior activity against protozoal pathogens compared to metronidazole.[11] Some studies suggest it has a more favorable side-effect profile.[8] Research on human lymphocytes has shown that tinidazole can be genotoxic and cytotoxic at therapeutic concentrations, inducing chromosomal aberrations and modulating cell death through apoptosis.[12] However, its use is typically short-term, minimizing long-term risks.[13]

Ornidazole

Ornidazole is another potent antimicrobial agent in this class.[11] Some comparative studies have found it to be the most effective drug against T. vaginalis trophozoites in vitro.[14] Interestingly, some research indicates that ornidazole and its counterpart secnidazole are devoid of genotoxicity in certain experimental models, such as the micronucleus and comet assays in mice.[15] However, other studies using the Allium cepa bioassay have shown genotoxic effects at high doses.[16]

Secnidazole

Known for its long half-life, which allows for single-dose therapies, secnidazole is an effective treatment for conditions like bacterial vaginosis.[17][18] In terms of safety, it is generally well-tolerated.[18] Pre-clinical and clinical data suggest a low risk of hepatotoxicity, with rare instances of serum enzyme elevations.[17] Furthermore, reproductive toxicology studies in animal models have shown no evidence of toxicity.[19]

Benznidazole

Primarily used for treating Chagas disease, benznidazole has a distinct cytotoxicity profile. Its efficacy is linked to its ability to be activated in the low-oxygen environment of the Trypanosoma cruzi parasite. This same principle has been exploited in oncology research, where benznidazole has been identified as a hypoxia-activated cytotoxin.[4] It can preferentially kill clonogenic tumor cells in severely hypoxic conditions (≤0.1 % O₂) by inducing DNA double-stranded breaks, while showing minimal toxicity to cells in well-oxygenated environments.[4][5]

Summary of Comparative Cytotoxicity Data
CompoundCell Line / OrganismAssay TypeKey Finding / ObservationReference
Tinidazole Human LymphocytesChromosomal Aberration, ApoptosisGenotoxic and cytotoxic; induces apoptosis and DNA laddering at therapeutic concentrations (0.1-50 µg/ml).[12]
Ornidazole L929 FibroblastsMTT AssayCell viability was 37% after 24h at the highest concentration tested (0.25 µg).[20]
Ornidazole Swiss Albino MiceMicronucleus, Comet AssayDid not show significant genotoxic changes compared to the negative control.[15]
Secnidazole Swiss Albino MiceMicronucleus, Comet AssayDid not show significant genotoxic changes compared to the negative control.[15]
Benznidazole SK-N-ER Neuroblastoma, MDA-MB-231 Breast CancerClonogenic AssaySpecifically kills tumor cells under severe hypoxia (≤0.1% O₂); no significant toxicity at normoxia.[4][5]
Tinidazole HeLa (Cervical Cancer)MTT AssayInhibits cancer cell growth in a concentration-dependent manner with a favorable selectivity index compared to cisplatin.[21]

This table is a representative summary. For detailed experimental conditions, please consult the cited references.

Essential Methodologies for Cytotoxicity Assessment

Evaluating the cytotoxicity of any compound requires robust, validated, and reproducible experimental protocols.[22] Cell-based assays are the frontline tools for this purpose.[23] Below are detailed protocols for two of the most common methods used in this field.

The MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of a cell, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[24] The principle is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with 5-NI Compounds A->B C 3. Incubate (e.g., 24-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (1-4h) Viable cells form formazan D->E F 6. Add Solubilizer (e.g., DMSO) E->F G 7. Read Absorbance (~570 nm) F->G

Caption: A typical experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.[25] Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the 5-nitroimidazole compounds in the appropriate culture medium.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (and appropriate vehicle controls).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[26]

  • Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C.[25][26] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., Dimethyl Sulfoxide - DMSO) to each well to dissolve the formazan crystals.[25] Mix gently on an orbital shaker for 15 minutes.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm. A reference wavelength of ~630 nm can be used to subtract background noise. The intensity of the purple color is directly proportional to the number of viable cells.

The LDH Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a widely used method to quantify cytotoxicity by measuring plasma membrane damage.[27] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane rupture.[27] The amount of LDH in the supernatant is proportional to the number of damaged cells.

LDH_Workflow A 1. Treat Cells with 5-NI Compounds B 2. Damaged Cells Release LDH A->B C 3. Transfer Supernatant to a new plate B->C D 4. Add LDH Reaction Mixture C->D E 5. Incubate (30 min) LDH converts substrate D->E F 6. Add Stop Solution E->F G 7. Read Absorbance (~490 nm) F->G

Caption: A typical experimental workflow for the LDH cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed and treat cells with the 5-nitroimidazole compounds in a 96-well plate as described for the MTT assay (Steps 1-4). Include appropriate controls: untreated cells (spontaneous LDH release), and cells treated with a lysis buffer (maximum LDH release).

  • Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

  • Supernatant Transfer: Carefully transfer a portion of the cell-free supernatant (e.g., 50 µL) from each well to a new, clean 96-well plate.

  • Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Thermo Fisher Pierce LDH Cytotoxicity Assay Kit).[28] Typically, this involves mixing a substrate with a diaphorase/dye solution.

  • Enzymatic Reaction: Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant. Incubate at room temperature for 30 minutes, protected from light.[28] During this time, the released LDH will catalyze the conversion of a substrate, leading to the reduction of a tetrazolium salt into a colored formazan product.

  • Stopping the Reaction: Add a stop solution (e.g., 50 µL of 1M acetic acid) to each well to terminate the enzymatic reaction.

  • Data Acquisition: Measure the absorbance at ~490 nm using a microplate reader. The amount of color formed is proportional to the amount of LDH released, indicating the level of cytotoxicity.

Conclusion and Future Directions

The 5-nitroimidazole class of compounds presents a fascinating duality. Their mechanism of reductive activation makes them highly effective targeted antimicrobials but also necessitates a thorough evaluation of their cytotoxic potential. This guide demonstrates that while all 5-NIs share a fundamental mechanism, they are not a monolith.

  • Metronidazole and Tinidazole show clear evidence of cytotoxicity and genotoxicity in various assays, a critical consideration in their clinical use.[10][12]

  • Ornidazole and Secnidazole appear to have a more favorable safety profile in some genotoxicity studies, though conflicting data exists, highlighting the importance of the chosen experimental model.[15][16]

  • Benznidazole stands out for its hypoxia-selective cytotoxicity, a feature that is now being explored for its potential to be repurposed as an anti-cancer therapeutic targeting the resistant, hypoxic cores of solid tumors.[4][5]

The choice of which compound to use, whether in a clinical or research setting, must be guided by a nuanced understanding of this balance between efficacy and toxicity. Future research should focus on developing novel 5-nitroimidazole derivatives that enhance selective activation within target pathogens or hypoxic tumor cells while further minimizing off-target effects on healthy host tissues.[29] The robust and validated cytotoxicity assays detailed herein, such as the MTT and LDH assays, will remain indispensable tools in this critical endeavor.

References

  • In Vitro Effect of 5-Nitroimidazole Drugs against Trichomonas vaginalis Clinical Isolates. (2022). Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. (2024). MDPI. Available at: [Link]

  • Cytotoxicity of ornidazole and nanoparticles prepared, by MTT assay (n = 6, mean ± SD). (n.d.). ResearchGate. Available at: [Link]

  • Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases. (2024). MDPI. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Available at: [Link]

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. (2022). PubMed Central. Available at: [Link]

  • A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis. (2020). PubMed Central. Available at: [Link]

  • Tinidazole in the treatment of bacterial vaginosis. (2007). PubMed Central. Available at: [Link]

  • Genotoxic evaluation of ornidazole and secnidazole in albino mice: an experimental study. (2017). International Journal of Basic & Clinical Pharmacology. Available at: [Link]

  • Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives. (2026). MDPI. Available at: [Link]

  • Genotoxicity and cell death induced by tinidazole (TNZ). (2008). PubMed. Available at: [Link]

  • In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. (2018). PubMed Central. Available at: [Link]

  • Hypoxia-activated cytotoxicity of benznidazole against clonogenic tumor cells. (2016). PubMed. Available at: [Link]

  • Metronidazole: An Update on Metabolism, Structure-Cytotoxicity and Resistance Mechanisms. (2018). PubMed. Available at: [Link]

  • Antimicrobial In Vitro Assays. (n.d.). Pharmacology Discovery Services. Available at: [Link]

  • A comparison of two nitroimidazoles and a dihydroquinoline as radiosensitizers and cytotoxic agents. (1979). PubMed. Available at: [Link]

  • Mixed T Helper1/T Helper2/T Cytotoxic Profile in Subjects with Chronic Chagas Disease with Hypersensitivity Reactions to Benznidazole. (2022). ASM Journals. Available at: [Link]

  • FROM ANTIMICROBIAL TO ANTITUMOR AGENT: AN IN VITRO STUDY ON THE EFFICACY OF TINIDAZOLE AGAINST CERVICAL CANCER. (2025). European Science Publishing. Available at: [Link]

  • MTT (Assay protocol). (2023). Protocols.io. Available at: [Link]

  • Analysis of Cell Viability by the Lactate Dehydrogenase Assay. (2018). PubMed. Available at: [Link]

  • Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms. (2017). Oxford Academic. Available at: [Link]

  • Toxicological insights into the non-target effects of ornidazole using the Allium cepa bioassay system. (2025). PubMed Central. Available at: [Link]

  • Bioavailability File : Ornidazole. (n.d.). FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Tinidazole. (2020). LiverTox - NCBI Bookshelf. Available at: [Link]

  • Secnidazole. (2020). LiverTox - NCBI Bookshelf. Available at: [Link]

  • Mechanisms of Metronidazole Toxicity. (2024). ResearchGate. Available at: [Link]

  • Benznidazole and amiodarone combined treatment attenuates cytoskeletal damage in Trypanosoma cruzi-infected cardiac cells. (2023). Frontiers in Cellular and Infection Microbiology. Available at: [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • What is the mechanism of Metronidazole?. (2024). Patsnap Synapse. Available at: [Link]

  • Tindamax (tinidazole) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape. Available at: [Link]

  • Comparative In Vitro Cytotoxic Effects of Ornidazole, Metronidazole and Ciprofloxacin against Trichomonas vaginalis Trophozoites. (2025). ResearchGate. Available at: [Link]

  • In vitro cytotoxicity assay... (n.d.). ResearchGate. Available at: [Link]

  • Hypoxia-activated cytotoxicity of benznidazole against clonogenic tumor cells. (2016). PubMed Central. Available at: [Link]

  • Efficacy and Safety of Single Oral Dosing of Secnidazole for Trichomoniasis in Women. (2021). Lupin. Available at: [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. Available at: [Link]

  • Secnidazole, an Approved Single Dose Drug for Bacterial Vaginosis, Does Not Cause Reproductive Toxicity in Animals. (2025). ResearchGate. Available at: [Link]

  • In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC. (2021). ASM Journals. Available at: [Link]

  • Benznidazole and isolated substance effects on epimastigotes of T.... (n.d.). ResearchGate. Available at: [Link]

  • LDH CYTOTOXICITY ASSAY KIT. (n.d.). Tiaris Biosciences. Available at: [Link]

  • TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. (2023). PSE Community.org. Available at: [Link]

  • Efficacy and Safety of Single Oral Dosing of Secnidazole for Trichomoniasis in Women: Results of a Phase 3, Randomized, Double-Blind, Placebo-Controlled, Delayed-Treatment Study. (2021). PubMed. Available at: [Link]

Sources

Comparative

The Pivotal Role of the N1-Benzyl Moiety in Nitroimidazole Efficacy: A Structure-Activity Relationship Guide

A Senior Application Scientist's Comparative Analysis for Drug Development Professionals In the landscape of antimicrobial and anticancer drug discovery, the nitroimidazole scaffold remains a cornerstone of therapeutic d...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Comparative Analysis for Drug Development Professionals

In the landscape of antimicrobial and anticancer drug discovery, the nitroimidazole scaffold remains a cornerstone of therapeutic development. Its efficacy is critically dependent on a nuanced interplay of structural features that govern its activation, target interaction, and pharmacological profile. Among these, the substitution at the N-1 position of the imidazole ring has emerged as a key determinant of biological activity. This guide provides an in-depth comparison of 1-benzyl substituted nitroimidazoles, synthesizing experimental data to elucidate the structure-activity relationships (SAR) that drive their therapeutic potential. We will explore how modifications to this benzyl moiety influence antimicrobial and anticancer potency, offering field-proven insights for researchers, scientists, and drug development professionals.

The Mechanism of Action: More Than Just DNA Damage

The classical mechanism of action for nitroimidazoles, particularly against anaerobic microbes, involves the reductive activation of the nitro group by microbial nitroreductases. This process generates reactive nitroso and hydroxylamine intermediates that indiscriminately damage cellular macromolecules, most notably DNA, leading to cell death.[1] This selective activation in hypoxic environments, common to anaerobic bacteria and the core of solid tumors, provides a therapeutic window.[1][2]

However, emerging research into the anticancer properties of nitroimidazoles suggests a more complex mechanism. While bioreductive activation is still key, studies on 2-nitroimidazoles like IAZA and FAZA indicate that their cytotoxic effects in hypoxic cancer cells are linked to the induction of replication stress, alterations in cell morphology, and the slowing of cell cycle progression.[1] Notably, under hypoxic conditions, these compounds were found to covalently bind to cellular proteins, inhibiting the activity of crucial enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and glutathione S-transferase (GST), rather than directly binding to DNA.[1] The N1-benzyl substitution plays a critical role in modulating the electronic properties and lipophilicity of the molecule, influencing its ability to penetrate cells and be effectively reduced to its active form.

Deciphering the Structure-Activity Relationship

The biological activity of 1-benzyl substituted nitroimidazoles is a delicate balance of electronics, sterics, and lipophilicity, primarily influenced by the nature and position of substituents on the benzyl ring and the position of the nitro group on the imidazole core.

The Benzyl Substituent: A Master Regulator of Potency

The benzyl group at the N-1 position is not merely a passive scaffold; it actively participates in the molecule's interaction with its biological targets and influences its pharmacokinetic properties.

  • Anticancer Activity: Studies on 1-benzyl-2-aryl benzimidazole derivatives have shown that the nature of the substituent on the benzyl ring significantly impacts cytotoxicity. For instance, halogenated derivatives, such as 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzo[d]imidazole and 1-(4-bromobenzyl)-2-(4-bromophenyl)-1H-benzo[d]imidazole, exhibit high biological activity against leukemia (K562), colon cancer (HCT-15), and breast cancer (MCF-7) cell lines.[3] This suggests that electron-withdrawing groups on the benzyl moiety can enhance anticancer efficacy. Furthermore, the presence of a methoxy group, an electron-donating group, at the para position of both the N-1 benzyl and C-2 aryl rings also resulted in high activity, indicating a more complex relationship that likely involves optimal lipophilicity and potential for specific hydrogen bonding interactions within the target's active site.[3]

  • Antimicrobial Activity: In the context of antimicrobial agents, SAR analysis of N-1 substituted benzimidazoles reveals that the benzyl moiety is often optimal for activity.[4] Substitution on the phenyl ring at the 4-position with larger, electron-withdrawing groups like chlorine has been associated with enhanced antifungal activity.[4] This highlights the importance of the electronic properties of the benzyl substituent in mediating the interaction with microbial targets.

The Nitroimidazole Core: Positional Isomerism and Activity Spectrum

The position of the nitro group on the imidazole ring is a critical determinant of the activity spectrum of these compounds.

  • 4-Nitroimidazoles vs. 5-Nitroimidazoles: A key distinction lies between 4-nitroimidazoles and 5-nitroimidazoles. Compounds like PA-824, a 4-nitroimidazole, are active against both aerobic and anaerobic Mycobacterium tuberculosis (Mtb). In contrast, 5-nitroimidazoles, such as metronidazole, are primarily active against anaerobic Mtb.[5] The key determinants for the aerobic activity of 4-nitroimidazoles include the presence of a lipophilic tail, such as a trifluoromethoxybenzyl ether, which underscores the importance of the N-1 benzyl substituent.[5]

Comparative Analysis of Biological Activity

To provide a clear comparison, the following tables summarize the reported biological activities of various 1-benzyl substituted nitroimidazole and benzimidazole derivatives. It is important to note that direct comparisons of IC50 and MIC values across different studies should be made with caution due to variations in experimental conditions, cell lines, and microbial strains.

Anticancer Activity Data
Compound IDCore StructureN-1 SubstituentC-2/C-5 SubstituentTarget Cell LineIC50 (µM)Reference
26 Benzimidazole4-chlorobenzyl4-chlorophenylK-562 (Leukemia)High Activity[3]
27 Benzimidazole4-bromobenzyl4-bromophenylHCT-15 (Colon)High Activity[3]
29 Benzimidazole4-methoxybenzyl4-methoxyphenylMCF-7 (Breast)High Activity[3]
1d 6-chloro-benzimidazoleUnsubstituted3,4-dichlorophenylVarious1.84-10.28 µg/mL[6]
4k 6-nitro-benzimidazole4-chlorobenzylN,N-dimethylaminophenylHepG2, MDA-MB-231, MCF71.84-4.10 µg/mL[6]
Antimicrobial Activity Data
Compound IDCore StructureN-1 SubstituentOther SubstituentsTarget OrganismMIC (µg/mL)Reference
82b BenzimidazoleBenzyl4-chlorophenyl at C-2C. albicans16[4]
82b BenzimidazoleBenzyl4-chlorophenyl at C-2A. niger32[4]
63a Benzimidazole-triazole--MRSA16[4]
63a Benzimidazole-triazole--E. coliExcellent Activity[4]
BZ-4 BenzimidazoleVariedElectron-donating/withdrawing groupsVariousStrongest Effect[7]

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed methodologies for the synthesis and biological evaluation of 1-benzyl substituted nitroimidazoles are provided below.

Synthesis of 1-Benzyl-2-Substituted-Nitroimidazoles

A general and robust method for the synthesis of 1-benzyl substituted nitroimidazoles involves the N-alkylation of a nitroimidazole precursor with a substituted benzyl halide.

Step-by-Step Protocol:

  • Starting Material Preparation: Begin with the appropriate nitroimidazole scaffold (e.g., 2-methyl-4-nitroimidazole or 2-methyl-5-nitroimidazole).

  • Reaction Setup: In a round-bottom flask, dissolve the nitroimidazole in a suitable solvent such as acetonitrile (CH3CN) or dimethylformamide (DMF).

  • Base Addition: Add a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to the mixture to deprotonate the imidazole nitrogen, forming the corresponding anion.

  • Alkylation: To the resulting mixture, add the desired substituted benzyl bromide or benzyl chloride dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or under gentle reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 1-benzyl substituted nitroimidazole.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[8][9][10][11]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 to 1.5 x 10^5 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[10]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C.[10]

  • MTT Addition: After incubation, add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for an additional 2-4 hours at 37°C.[8][9]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilization solvent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to dissolve the purple formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 540 or 570 nm.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13][14][15][16]

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound and perform two-fold serial dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).[13][16]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.[13]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).[13]

  • Incubation: Incubate the plates at 37°C for 16-24 hours.[15]

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[13][14]

Visualizing the Workflow and Relationships

To better illustrate the concepts discussed, the following diagrams outline the key workflows and relationships.

SAR_Overview cluster_Core Nitroimidazole Core cluster_Substituents Key Substitutions cluster_Activity Biological Activity Nitroimidazole Nitroimidazole N1_Benzyl N-1 Benzyl Moiety Nitroimidazole->N1_Benzyl Nitro_Position Nitro Group Position (C4/C5) Nitroimidazole->Nitro_Position Benzyl_Sub Substituents on Benzyl Ring (e.g., -Cl, -Br, -OCH3) N1_Benzyl->Benzyl_Sub Anticancer Anticancer Activity N1_Benzyl->Anticancer Influences Lipophilicity Antimicrobial Antimicrobial Activity N1_Benzyl->Antimicrobial Modulates Potency Nitro_Position->Anticancer Affects Spectrum Nitro_Position->Antimicrobial Determines Aerobic vs. Anaerobic Activity Benzyl_Sub->Anticancer Fine-tunes Efficacy Benzyl_Sub->Antimicrobial Enhances Selectivity

Caption: Key structural determinants of 1-benzyl substituted nitroimidazole activity.

Experimental_Workflow cluster_Synthesis Chemical Synthesis cluster_Evaluation Biological Evaluation cluster_Analysis Data Analysis Start Nitroimidazole Precursor + Substituted Benzyl Halide Reaction N-Alkylation Reaction Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product 1-Benzyl Substituted Nitroimidazole Purification->Product Anticancer_Assay Anticancer Screening (MTT Assay) Product->Anticancer_Assay Antimicrobial_Assay Antimicrobial Screening (Broth Microdilution) Product->Antimicrobial_Assay IC50 Determine IC50 Values Anticancer_Assay->IC50 MIC Determine MIC Values Antimicrobial_Assay->MIC SAR_Analysis Structure-Activity Relationship Analysis IC50->SAR_Analysis MIC->SAR_Analysis

Caption: General workflow for synthesis and evaluation of 1-benzyl nitroimidazoles.

Conclusion and Future Directions

The N-1 benzyl substitution is a powerful tool for modulating the biological activity of nitroimidazoles. The evidence strongly suggests that the electronic properties and lipophilicity conferred by substituents on the benzyl ring are critical for optimizing both anticancer and antimicrobial efficacy. Electron-withdrawing groups, particularly halogens, at the para-position of the benzyl ring appear to be a favorable modification for enhancing activity.

Future research should focus on systematic studies that evaluate a broad range of substituents at the ortho, meta, and para positions of the benzyl ring against a standardized panel of cancer cell lines and microbial strains. This will allow for the development of more precise quantitative structure-activity relationship (QSAR) models. Furthermore, elucidating the specific protein targets of these compounds in cancer cells will open new avenues for rational drug design, moving beyond the traditional view of nitroimidazoles as solely DNA-damaging agents and embracing their potential as targeted enzyme inhibitors. By leveraging the insights from these SAR studies, the scientific community can continue to refine and develop novel 1-benzyl substituted nitroimidazoles as next-generation therapeutics.

References

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Broth Microdilution. MI - Microbiology. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Representative SAR studies of 1-benzyl-1H-benzimidazole analogues as anticancer agents. ResearchGate. [Link]

  • Nitroimidazoles as anti-tumor agents. PubMed. [Link]

  • Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. BMC Cancer. [Link]

  • Nitroimidazoles as Anti-Tumor Agents. ResearchGate. [Link]

  • Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Bentham Science. [Link]

  • Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. MDPI. [Link]

  • Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. SciSpace. [Link]

  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Publishing. [Link]

  • Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Publishing. [Link]

  • Nitroimidazoles Part 9. Synthesis, molecular docking, and anticancer evaluations of piperazine-tagged imidazole derivatives. ResearchGate. [Link]

  • Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. PubMed Central. [Link]

  • Green synthesis and in vitro anticancer evaluation of 1,2-disubstituted benzimidazole derivatives. ResearchGate. [Link]

  • Pharmacophore SUBSTITUTED BENZIMIDAZOLES AS ANTIBACTERIAL AND ANTIFUNGAL AGENTS: A REVIEW. ResearchGate. [Link]

  • Some benzimidazole derivatives having antimicrobial activity. ResearchGate. [Link]

  • Synthesis and antimicrobial activities of some new nitroimidazole derivatives. PubMed. [Link]

  • Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. ResearchGate. [Link]

  • Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. NIH. [Link]

  • Synthesized potent benzimidazole analog along with their SAR for anticancer activity. ResearchGate. [Link]

  • Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Publishing. [Link]

  • Synthesis and antimicrobial activity of N-1 substituted benzimidazoles. ResearchGate. [Link]

Sources

Validation

A Comparative Analysis of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole Against Standard Antibiotics

This guide provides a comprehensive benchmark analysis of the novel nitroimidazole compound, 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole, against a panel of established standard antibiotics. This document is intended...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive benchmark analysis of the novel nitroimidazole compound, 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole, against a panel of established standard antibiotics. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of antimicrobial agents. We will delve into the rationale behind its structural design, present a rigorous methodology for its evaluation, and interpret comparative performance data.

Introduction: The Quest for Novel Antimicrobial Scaffolds

The relentless rise of antimicrobial resistance necessitates the exploration of new chemical entities that can overcome existing resistance mechanisms. The nitroimidazole class of compounds has long been a cornerstone in treating infections caused by anaerobic bacteria and protozoa.[1][2][3] Their mechanism of action, which involves the reductive activation of the nitro group within the microbial cell to generate cytotoxic radicals, presents a robust pathway that can be leveraged for novel drug design.[4]

1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole is a synthetic derivative designed to enhance the therapeutic potential of the core nitroimidazole scaffold. The incorporation of a benzyl group at the N1 position and bromine at the C5 position is hypothesized to modulate the compound's lipophilicity and electronic properties, potentially enhancing cellular uptake and antimicrobial efficacy. This guide outlines the experimental framework for validating this hypothesis through direct comparison with widely used antibiotics.

Chemical Profile of the Investigated Compound

  • IUPAC Name: 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole

  • CAS Number: 41604-61-9[5]

  • Molecular Formula: C₁₁H₁₀BrN₃O₂

  • Core Scaffold: 5-Nitroimidazole

The 5-nitroimidazole core is essential for the antimicrobial activity, with the nitro group being the key functional element.[2] Modifications at other positions are intended to fine-tune the compound's pharmacokinetic and pharmacodynamic properties.

Experimental Design for Comparative Analysis

To ensure a robust and unbiased comparison, a standardized antimicrobial susceptibility testing (AST) protocol is paramount. The methodologies outlined below are based on the performance standards established by the Clinical and Laboratory Standards Institute (CLSI), which are considered the gold standard in the field.[6][7][8][9]

Experimental Workflow

The overall workflow for the comparative analysis is depicted below. This systematic approach ensures reproducibility and validity of the findings.

G cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase A Compound & Antibiotic Stock Solution Preparation B Bacterial Strain Revival & Standardization (0.5 McFarland) C Broth Microdilution Assay Setup (96-well plates) B->C Standardized Culture D Serial Dilution of Test Compounds C->D E Inoculation of Standardized Bacterial Suspension D->E F Incubation at 37°C for 18-24h E->F G Visual/Spectrophotometric Reading of Bacterial Growth F->G Incubated Plates H Determination of Minimum Inhibitory Concentration (MIC) G->H I Data Comparison & Analysis H->I

Caption: Workflow for Antimicrobial Susceptibility Testing.

Step-by-Step Protocol: Broth Microdilution

This method is chosen for its quantitative nature, allowing for the precise determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Reagents:

    • Test Compound: A stock solution of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole is prepared in dimethyl sulfoxide (DMSO).

    • Standard Antibiotics: Stock solutions of Ciprofloxacin, Amoxicillin, and Metronidazole are prepared according to CLSI guidelines.

    • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is prepared and sterilized.

  • Selection of Bacterial Strains: A panel of clinically relevant, quality-controlled bacterial strains is used:

    • Staphylococcus aureus (ATCC 29213) - Gram-positive

    • Escherichia coli (ATCC 25922) - Gram-negative

    • Pseudomonas aeruginosa (ATCC 27853) - Gram-negative, known for intrinsic resistance

    • Bacteroides fragilis (ATCC 25285) - Anaerobic bacterium

  • Assay Procedure:

    • In a 96-well microtiter plate, 50 µL of CAMHB is added to each well.

    • 50 µL of the test compound/antibiotic stock solution is added to the first column of wells and serially diluted two-fold across the plate.

    • Bacterial cultures are diluted to a standardized 0.5 McFarland turbidity, then further diluted to achieve a final inoculum of 5 x 10⁵ CFU/mL in each well.

    • Plates are incubated at 37°C for 18-24 hours (anaerobic conditions for B. fragilis).

  • MIC Determination: The MIC is recorded as the lowest concentration of the drug that completely inhibits visible bacterial growth.

Comparative Performance Data

The following table summarizes the hypothetical MIC values obtained from the described experimental protocol. These values are illustrative and based on the known activities of similar nitroimidazole derivatives reported in the literature.[10][11]

Microorganism1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole (µg/mL)Ciprofloxacin (µg/mL)Amoxicillin (µg/mL)Metronidazole (µg/mL)
S. aureus 80.51>128
E. coli 160.015>64>128
P. aeruginosa >640.25>64>128
B. fragilis 216320.5

Interpretation of Results

Based on the illustrative data:

  • Potent Anaerobic Activity: 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole demonstrates significant activity against the anaerobic bacterium Bacteroides fragilis, comparable to Metronidazole, the standard-of-care for anaerobic infections. This aligns with the known spectrum of activity for 5-nitroimidazoles.[2]

  • Moderate Aerobic Activity: The compound shows moderate activity against the Gram-positive S. aureus but is less effective against the Gram-negative aerobic bacteria, E. coli and P. aeruginosa. This is a common characteristic of many nitroimidazoles, which require the low redox potential environment of anaerobic cells for activation.[4]

  • Comparison to Standard Antibiotics:

    • Against aerobic bacteria, the compound does not outperform the broad-spectrum fluoroquinolone (Ciprofloxacin) or the beta-lactam (Amoxicillin, where susceptible).

    • Its key strength lies in the anaerobic spectrum, where it presents a viable alternative to Metronidazole.

Proposed Mechanism of Action

The antimicrobial action of nitroimidazoles is a well-established multi-step process that occurs preferentially in anaerobic environments. The proposed mechanism for 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole follows this classical pathway.

G cluster_cell Anaerobic Bacterial Cell cluster_activation Reductive Activation cluster_damage Cellular Damage A Nitroimidazole (Prodrug) C Nitroso Radical (Cytotoxic Intermediate) B Reduced Ferredoxin B->C e- transfer D DNA Strand Breakage C->D Induces E Inhibition of DNA Repair C->E Induces F Bactericidal Effect D->F E->F Compound_Ext 1-Benzyl-5-bromo- 2-methyl-4-nitro- 1H-imidazole Compound_Ext->A Passive Diffusion

Sources

Comparative

A Comparative Guide to the Efficacy of Nitroimidazole Compounds Against Resistant Microbial Strains

Disclaimer: This guide addresses the topic of the efficacy of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole in resistant strains. However, due to the limited availability of specific experimental data for this particula...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This guide addresses the topic of the efficacy of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole in resistant strains. However, due to the limited availability of specific experimental data for this particular compound in the public domain, this document will use the well-characterized and clinically significant nitroimidazole, Metronidazole, as a representative molecule. The principles of action, mechanisms of resistance, and methodologies for efficacy testing discussed herein are broadly applicable to the nitroimidazole class and provide a framework for evaluating novel derivatives like 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole.

Introduction: The Challenge of Antimicrobial Resistance

The rise of antimicrobial resistance (AMR) is a critical global health threat, rendering conventional treatments for bacterial infections ineffective.[1] Microorganisms have evolved sophisticated mechanisms to withstand the effects of antimicrobial drugs, including enzymatic inactivation of the drug, modification of the drug's target site, reduced cellular uptake, and active efflux of the drug from the cell.[2][3][4] This has created an urgent need for the development of novel antimicrobial agents with efficacy against these resistant strains. Nitroimidazole-containing compounds have garnered significant interest in this area due to their broad-spectrum activity against anaerobic bacteria and certain parasites.[5][6]

This guide provides a comparative analysis of the efficacy of nitroimidazole compounds against susceptible and resistant microbial strains. We will delve into the mechanism of action of this class of drugs, explore the common ways bacteria develop resistance, and detail the experimental protocols used to quantify their efficacy.

Mechanism of Action of Nitroimidazoles

Nitroimidazoles are prodrugs, meaning they require intracellular activation to exert their antimicrobial effects.[6] The activation process is a key determinant of their spectrum of activity, which is primarily directed against anaerobic and microaerophilic organisms.

The mechanism proceeds as follows:

  • Cellular Uptake: The uncharged nitroimidazole molecule passively diffuses across the microbial cell membrane.

  • Reductive Activation: Inside the anaerobic cell, the nitro group of the imidazole ring is reduced by low-redox-potential electron-transfer proteins, such as nitroreductases.[6] This reduction is a critical step and only occurs efficiently in the low-oxygen environment of anaerobic organisms.

  • Generation of Cytotoxic Radicals: The reduction process generates short-lived, highly reactive nitroso radicals and other cytotoxic intermediates.

  • DNA Damage: These reactive species interact with and induce damage to microbial DNA, leading to strand breakage and cell death.[7]

cluster_cell Microbial Cell (Anaerobic) Nitroimidazole Nitroimidazole Activation Activation Nitroimidazole->Activation Passive Diffusion Reactive_Radicals Reactive Nitroso Radicals Activation->Reactive_Radicals Reduction by Nitroreductases DNA DNA Reactive_Radicals->DNA DNA_Damage DNA Damage & Cell Death DNA->DNA_Damage

Caption: Proposed mechanism of action for nitroimidazole antibiotics.

Microbial Resistance to Nitroimidazoles

Resistance to nitroimidazoles can emerge through several mechanisms that ultimately prevent the drug from reaching its target or being effectively activated.

  • Decreased Drug Activation: A primary mechanism of resistance involves impaired activity of the nitroreductase enzymes responsible for activating the nitroimidazole prodrug.[6] Mutations in the genes encoding these enzymes can lead to decreased production of the cytotoxic radicals necessary for antimicrobial activity.

  • Active Efflux Pumps: Some bacteria can acquire or upregulate efflux pumps that actively transport the nitroimidazole out of the cell before it can be activated, thereby reducing its intracellular concentration.[3]

  • Altered DNA Repair Pathways: Enhanced DNA repair mechanisms in some bacteria can counteract the damage induced by the reactive nitro radicals, allowing the organism to survive.

  • Target Modification: While less common for nitroimidazoles, modifications to the drug's ultimate target (DNA) could theoretically confer resistance.

Experimental Evaluation of Efficacy

The efficacy of an antimicrobial agent is typically quantified in vitro by determining its Minimum Inhibitory Concentration (MIC) and, in some cases, its Minimum Bactericidal Concentration (MBC). These standardized assays are crucial for comparing the potency of new compounds against both susceptible and resistant strains.[8][9]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.[8] The broth microdilution method is a commonly used technique.

Protocol for Broth Microdilution MIC Assay:

  • Preparation of Antimicrobial Stock Solution: Dissolve the nitroimidazole compound in a suitable solvent to create a high-concentration stock solution.

  • Serial Dilutions: Perform a series of two-fold dilutions of the stock solution in a 96-well microtiter plate containing microbial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate. Include a positive control (microbes, no drug) and a negative control (no microbes, no drug).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours) in an anaerobic or microaerophilic environment suitable for the test organism.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).

Start Start Prepare_Stock Prepare Drug Stock Solution Start->Prepare_Stock Serial_Dilute Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilute Inoculate Inoculate Wells Serial_Dilute->Inoculate Prepare_Inoculum Prepare Standardized Microbial Inoculum Prepare_Inoculum->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_MIC Determine MIC Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Comparative Efficacy: Susceptible vs. Resistant Strains

The hallmark of a resistant strain is a significantly higher MIC value for a given antimicrobial agent compared to its susceptible counterpart. For nitroimidazoles, this difference is often pronounced.

Strain Type Example Organism Expected MIC of Metronidazole (µg/mL) Primary Resistance Mechanism
SusceptibleBacteroides fragilis (wild-type)≤ 8Efficient reductive activation of the drug.
ResistantBacteroides fragilis (nim-positive)> 32Inactivation of the drug via reduction to a non-toxic amine derivative by a 5-nitroimidazole reductase encoded by nim genes.[10]
SusceptibleHelicobacter pylori (wild-type)≤ 8Reductive activation by nitroreductases.
ResistantHelicobacter pylori (rdxA mutant)> 8Mutations in the rdxA gene leading to non-functional nitroreductase, thus preventing drug activation.[6][11]

Note: The MIC values presented are illustrative and can vary depending on the specific strain and testing conditions.

A successful novel nitroimidazole derivative would ideally exhibit a low MIC against both susceptible and resistant strains, suggesting it may overcome common resistance mechanisms. For instance, it might be a poorer substrate for efflux pumps or be activated by a different enzymatic pathway not compromised in resistant strains.

Conclusion

While specific data on 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole is not yet widely available, the established principles of nitroimidazole action and resistance provide a clear roadmap for its evaluation. The comparative efficacy of this novel compound against clinically relevant resistant strains, benchmarked against established drugs like metronidazole, will be the ultimate determinant of its therapeutic potential. The experimental workflows outlined in this guide represent the standard approach for generating the crucial data needed by researchers and drug development professionals to advance the fight against antimicrobial resistance.

References

  • Munita, J. M., & Arias, C. A. (2016). Mechanisms of Antibiotic Resistance. Microbiology Spectrum, 4(2). [Link]

  • ReAct - Action on Antibiotic Resistance. (n.d.). Resistance mechanisms. [Link]

  • World Health Organization. (2023). Antimicrobial resistance. [Link]

  • Wikipedia. (2024). Antimicrobial resistance. [Link]

  • FutureLearn. (n.d.). What are the Mechanisms of Antimicrobial Resistance?. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321–324.
  • Hu, Y., et al. (2019). Nitroimidazole-containing compounds and their antibacterial and antitubercular activities. European Journal of Medicinal Chemistry, 179, 516-528. [Link]

  • Falsafi, T., et al. (2015). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Jundishapur Journal of Microbiology, 8(10), e24297. [Link]

  • OIE. (2012). Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing. OIE Terrestrial Manual. [Link]

  • Upcroft, J. A., & Upcroft, P. (2001). The Role of Nitroreductases in Resistance to Nitroimidazoles. Drug Resistance Updates, 4(5), 305–309. [Link]

  • Woods, G. L. (1995). In vitro testing of antimicrobial agents. Infectious Disease Clinics of North America, 9(3), 463–481. [Link]

  • Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials. [Link]

  • ResearchGate. (n.d.). Antibacterial 5-nitroimidazole derivatives. [Link]

  • Liu, Z., et al. (2012). Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors. Bioorganic & Medicinal Chemistry, 20(14), 4317–4323. [Link]

  • Carlier, J. P., et al. (1997). Metabolism of a 5-nitroimidazole in susceptible and resistant isogenic strains of Bacteroides fragilis. Antimicrobial Agents and Chemotherapy, 41(8), 1659–1662. [Link]

Sources

Validation

A Comparative Guide to the In Vitro and In Vivo Activity of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable therapeutic is paved with rigorous evaluation. A critical phase in this process is the comparative...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable therapeutic is paved with rigorous evaluation. A critical phase in this process is the comparative analysis of a compound's activity in controlled laboratory settings (in vitro) versus its performance within a living organism (in vivo). This guide provides a comprehensive framework for evaluating the therapeutic potential of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole , a member of the nitroimidazole class of compounds known for their potential antimicrobial and anticancer properties.[1][2][3][4][5]

While specific experimental data for this particular derivative is not yet widely published, this guide will leverage established principles and methodologies for evaluating nitroimidazole compounds to present a prospective analysis. We will explore the essential in vitro assays required to establish baseline activity and the subsequent in vivo models necessary to assess efficacy, pharmacokinetics, and safety, thereby bridging the often-challenging gap between laboratory findings and clinical potential.[6][7][8]

The In Vitro-In Vivo Translation Challenge

The objective of in vitro antimicrobial susceptibility testing is to predict how a bacterial pathogen may respond to an antimicrobial agent in vivo.[9] However, translating results from simplified, static in vitro systems to the dynamic and complex environment of a living organism is a significant hurdle in drug development.[6] Living organisms present a multitude of variables not accounted for in a petri dish, including drug metabolism, distribution, and the intricate interplay with the host's physiological systems.[6][10] Therefore, a carefully designed experimental cascade, moving from foundational in vitro data to informative in vivo studies, is paramount.

Part 1: In Vitro Activity Assessment

The initial step in characterizing a new chemical entity is to determine its intrinsic biological activity in a controlled environment. For a compound like 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole, this would primarily involve antimicrobial susceptibility testing and cytotoxicity screening against relevant cancer cell lines.

Antimicrobial Susceptibility Testing

The goal of these assays is to determine the minimum concentration of the compound required to inhibit the growth of or kill specific microorganisms.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [11][12][13]

  • Preparation of Compound Dilutions: A two-fold serial dilution of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) within a 96-well microtiter plate.[11][12]

  • Inoculum Preparation: The test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is cultured to a standardized concentration, typically adjusted to a 0.5 McFarland standard.[11]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under optimal growth conditions (e.g., 37°C for 18-24 hours).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[11][12]

Data Presentation: Hypothetical MIC Values

MicroorganismGram StainHypothetical MIC (µg/mL) of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole
Staphylococcus aureus (ATCC 29213)Positive8
Escherichia coli (ATCC 25922)Negative16
Pseudomonas aeruginosa (ATCC 27853)Negative32
Candida albicans (ATCC 90028)N/A (Fungus)16
Cytotoxicity Screening

Given that many imidazole derivatives exhibit anticancer properties, evaluating the cytotoxic potential of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole against various cancer cell lines is a crucial step.[14][15]

Experimental Protocol: MTT Assay for IC50 Determination

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compound and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth, is calculated.

Data Presentation: Hypothetical IC50 Values

Cell LineCancer TypeHypothetical IC50 (µM) of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole
MDA-MB-231Breast Cancer15
A549Lung Cancer25
PC-3Prostate Cancer20
HeLaCervical Cancer18

Visualizing the In Vitro Workflow

G cluster_antimicrobial Antimicrobial Susceptibility cluster_cytotoxicity Cytotoxicity Screening prep_dilutions_am Prepare Serial Dilutions prep_inoculum Prepare Standardized Inoculum prep_dilutions_am->prep_inoculum inoculate_plate_am Inoculate Microtiter Plate prep_inoculum->inoculate_plate_am incubate_plate_am Incubate Plate inoculate_plate_am->incubate_plate_am read_mic Determine MIC incubate_plate_am->read_mic seed_cells Seed Cancer Cells treat_cells Treat with Compound seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_ic50 Determine IC50 solubilize->read_ic50

Caption: Workflow for in vitro evaluation of antimicrobial and cytotoxic activity.

Part 2: In Vivo Efficacy Assessment

Positive in vitro results provide the rationale for advancing a compound to in vivo testing. These studies are designed to evaluate the compound's efficacy and safety in a complex biological system, providing a more realistic prediction of its therapeutic potential.[16]

Murine Model of Bacterial Infection

To validate the in vitro antimicrobial activity, a murine infection model is employed.

Experimental Protocol: Murine Thigh Infection Model [17]

  • Induction of Neutropenia (if required): Mice are often rendered neutropenic to ensure a robust infection for testing antimicrobial efficacy.

  • Infection: A standardized inoculum of the target bacterium (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) is injected into the thigh muscle of the mice.

  • Treatment: At a specified time post-infection, mice are treated with 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses. A control group receives a vehicle.

  • Endpoint Analysis: After a defined treatment period (e.g., 24 hours), mice are euthanized, and the infected thigh muscle is excised, homogenized, and plated to determine the bacterial load (Colony Forming Units - CFU).

  • Data Analysis: The efficacy of the compound is determined by the reduction in bacterial CFU in the treated groups compared to the vehicle control group.

Xenograft Model for Anticancer Activity

To assess the in vivo anticancer potential, a tumor xenograft model is commonly used.

Experimental Protocol: Human Tumor Xenograft in Immunocompromised Mice [18]

  • Tumor Cell Implantation: Human cancer cells (e.g., MDA-MB-231) are subcutaneously injected into immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives the test compound at various doses and schedules.

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size. The efficacy is evaluated by comparing the tumor growth inhibition in the treated groups to the control group.

Data Presentation: Hypothetical In Vivo Efficacy

Table 3: Murine Thigh Infection Model - MRSA

Treatment GroupDose (mg/kg)Mean Log10 CFU/thigh (± SD)
Vehicle Control-7.5 (± 0.5)
Compound A255.2 (± 0.6)
Compound A503.8 (± 0.4)

Table 4: MDA-MB-231 Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³) (± SD)Tumor Growth Inhibition (%)
Vehicle Control-1500 (± 250)-
Compound A20800 (± 150)46.7
Compound A40450 (± 100)70.0

Visualizing the In Vivo Workflow

G cluster_infection_model Murine Infection Model cluster_xenograft_model Cancer Xenograft Model infect_mice Infect Mice treat_infection Administer Compound infect_mice->treat_infection collect_tissue Collect Tissue treat_infection->collect_tissue quantify_cfu Quantify Bacterial Load (CFU) collect_tissue->quantify_cfu implant_cells Implant Tumor Cells monitor_tumor Monitor Tumor Growth implant_cells->monitor_tumor treat_xenograft Administer Compound monitor_tumor->treat_xenograft measure_volume Measure Tumor Volume treat_xenograft->measure_volume

Caption: Workflow for in vivo evaluation of antimicrobial and anticancer efficacy.

Mechanistic Insights and Future Directions

Nitroimidazole compounds often exert their biological effects through the reduction of the nitro group under hypoxic conditions, leading to the formation of reactive intermediates that can damage DNA and other macromolecules.[1][2] This mechanism is particularly relevant in the anaerobic environments of certain bacterial infections and the hypoxic cores of solid tumors.

Hypothetical Mechanism of Action

G compound Nitroimidazole Compound reduction Nitro Group Reduction (Hypoxic Conditions) compound->reduction Enzymatic intermediates Reactive Nitroso & Hydroxylamine Intermediates reduction->intermediates dna_damage DNA Strand Breaks & Adducts intermediates->dna_damage Covalent Binding cell_death Bacterial/Tumor Cell Death dna_damage->cell_death

Sources

Comparative

A Comparative Analysis of 4-Nitro and 5-Nitroimidazole Derivatives: A Guide for Researchers

In the landscape of antimicrobial drug discovery, nitroimidazoles represent a cornerstone class of therapeutics, indispensable in the fight against anaerobic bacteria and protozoal infections. The constitutional isomeris...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antimicrobial drug discovery, nitroimidazoles represent a cornerstone class of therapeutics, indispensable in the fight against anaerobic bacteria and protozoal infections. The constitutional isomerism of the nitro group on the imidazole ring, leading to 4-nitro and 5-nitro derivatives, gives rise to distinct and divergent biological profiles. This guide provides a comprehensive comparative analysis of these two subclasses, offering insights into their synthesis, mechanisms of action, structure-activity relationships, and clinical applications, supported by experimental data and established protocols. Our objective is to equip researchers and drug development professionals with the foundational knowledge to navigate the nuances of these potent antimicrobial agents.

The Nitroimidazole Core: A Tale of Two Isomers

The position of the nitro group on the imidazole scaffold is the single most critical determinant of the biological activity of these compounds. While seemingly a minor structural alteration, the shift from the 5-position to the 4-position fundamentally alters the molecule's redox potential and its interaction with microbial nitroreductases, thereby dictating its spectrum of activity.

Historically, 5-nitroimidazoles, such as the archetypal metronidazole, have been the mainstay for treating anaerobic infections.[1][2][3][4] Their efficacy is largely restricted to anaerobic environments where the low redox potential facilitates the reductive activation of the nitro group.[1][] In contrast, the 4-nitroimidazole class, exemplified by the clinical candidate PA-824 (pretomanid), has garnered significant attention for its potent activity against both aerobic and anaerobic Mycobacterium tuberculosis.[6][7][8] This crucial difference in aerobic activity is a central theme in the comparative analysis of these two isomeric series.

Synthesis Strategies: Navigating Regioselectivity

The synthesis of nitroimidazole derivatives requires careful control of regioselectivity to obtain the desired 4- or 5-nitro isomer. The nitration of imidazole itself typically yields a mixture, with the 4(5)-nitroimidazole being the predominant product.[9] Subsequent alkylation is a key step in derivatization and the reaction conditions can influence the final position of the substituent.

General Synthetic Approach for 5-Nitroimidazole Derivatives:

5-Nitroimidazole derivatives, such as metronidazole, are often synthesized by first preparing a 2-substituted imidazole, followed by nitration which predominantly occurs at the 5-position. Alkylation at the N-1 position is then carried out to introduce the desired side chain.[2][3][10]

General Synthetic Approach for 4-Nitroimidazole Derivatives:

The synthesis of 4-nitroimidazole derivatives can be more challenging due to the potential for isomeric mixtures.[6][7] Strategies often involve the use of starting materials where the 4-position is activated for nitration or by employing protecting group strategies to direct the nitration. Separation of 4- and 5-nitro isomers, if formed, can be achieved by chromatographic techniques.[6][7] For instance, in the synthesis of analogs of PA-824, alkylation of 2-chloro-4-nitroimidazole has been a key step.[6]

Mechanism of Action: The Reductive Activation Cascade

The antimicrobial activity of all nitroimidazoles is contingent upon the reductive activation of the nitro group within the target pathogen.[1][][11][12] This process is a double-edged sword; it is essential for efficacy but also the root of potential toxicity.

Generalized Nitroimidazole Activation Pathway

The following diagram illustrates the common pathway for the activation of nitroimidazoles, which is initiated by microbial nitroreductases.

Nitroimidazole_Activation Nitroimidazole Nitroimidazole (Prodrug) Nitro_Radical Nitro Radical Anion Nitroimidazole->Nitro_Radical Microbial Nitroreductases (+e⁻) Reactive_Intermediates Further Reduced Reactive Intermediates (e.g., Nitroso, Hydroxylamine) Nitro_Radical->Reactive_Intermediates Further Reduction (+e⁻) DNA_Damage DNA Damage (Strand Breaks) Reactive_Intermediates->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death

Caption: Generalized pathway of nitroimidazole bioactivation.

The key distinction between 4- and 5-nitroimidazoles lies in the specific nitroreductases that activate them and the influence of oxygen.

5-Nitroimidazoles (e.g., Metronidazole): These compounds are primarily activated by ferredoxin-like low-redox-potential electron transport proteins found in anaerobic bacteria and protozoa.[1] In the presence of oxygen, the nitro radical anion can be re-oxidized back to the parent compound, a "futile cycling" that prevents the accumulation of cytotoxic intermediates and explains their lack of aerobic activity.[1]

4-Nitroimidazoles (e.g., PA-824): A critical breakthrough in understanding the aerobic activity of 4-nitroimidazoles against M. tuberculosis was the discovery of a deazaflavin-dependent nitroreductase (Ddn) that utilizes the cofactor F420.[6][7] This enzyme efficiently reduces the 4-nitro group, leading to the generation of reactive nitrogen species, including nitric oxide, which are cytotoxic even in aerobic conditions.[8]

Structure-Activity Relationships (SAR): Decoding the Determinants of Potency

The exploration of SAR provides a rational basis for the design of more potent and selective nitroimidazole derivatives.

Key SAR Insights for 4-Nitroimidazoles:
  • Bicyclic Ring System: The presence of a bicyclic oxazine or oxazole ring fused to the imidazole core is a key determinant of aerobic activity in antitubercular 4-nitroimidazoles.[6][7][8]

  • Lipophilic Tail: A lipophilic side chain is crucial for potent aerobic activity, likely enhancing cell wall penetration.[6][7]

  • 2-Position Oxygen: An oxygen atom at the 2-position of the imidazo-oxazine ring system is generally required for significant aerobic activity.[13]

Key SAR Insights for 5-Nitroimidazoles:
  • 1-Alkyl-5-nitroimidazole Unit: This is the simplest structural requirement for biological activity.[2][3]

  • Substituents at N-1: Modifications to the side chain at the N-1 position can significantly impact pharmacokinetic properties such as half-life.[1] For example, tinidazole has a longer half-life than metronidazole.[]

  • 2-Methyl Group: The presence of a 2-methyl group, as seen in metronidazole, is common in many clinically used 5-nitroimidazoles and is thought to be important for activity.[1][3]

A direct comparison of SAR studies reveals that the structural requirements for aerobic and anaerobic activity are fundamentally different for the two classes of nitroimidazoles.[6][7]

Comparative Performance: A Data-Driven Overview

The following table summarizes the key differences in the performance of representative 4- and 5-nitroimidazole derivatives.

Feature4-Nitroimidazole Derivatives (e.g., PA-824)5-Nitroimidazole Derivatives (e.g., Metronidazole)
Primary Spectrum of Activity Aerobic and anaerobic bacteria, particularly Mycobacterium tuberculosis.[6][7]Anaerobic bacteria and protozoa.[1][2][4]
Activity in Aerobic Conditions Potent activity.[6][7][8]Generally inactive.[][6]
Key Activating Enzyme System Deazaflavin-dependent nitroreductase (Ddn) in M. tuberculosis.[6][7]Ferredoxin-like electron transport systems.[1]
Clinical Applications Under investigation for tuberculosis treatment.[6]Widely used for anaerobic bacterial and protozoal infections.[1][4][]
Representative Compound PA-824 (Pretomanid)Metronidazole, Tinidazole

Experimental Protocols: A Framework for Evaluation

For researchers aiming to evaluate novel 4- and 5-nitroimidazole derivatives, a standardized set of assays is crucial for generating comparable and reliable data.

Workflow for Comparative Antimicrobial Efficacy Testing

The following diagram outlines a typical workflow for the initial screening and comparison of novel nitroimidazole derivatives.

Antimicrobial_Testing_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Advanced Characterization Synthesis Synthesize & Purify 4- & 5-Nitroimidazole Derivatives MIC_Aerobic Determine MIC (Aerobic Conditions) e.g., M. tuberculosis H37Rv Synthesis->MIC_Aerobic MIC_Anaerobic Determine MIC (Anaerobic Conditions) e.g., Bacteroides fragilis Synthesis->MIC_Anaerobic Nitroreductase_Assay Nitroreductase Enzyme Assays (e.g., Ddn for 4-NI) MIC_Aerobic->Nitroreductase_Assay MIC_Anaerobic->Nitroreductase_Assay DNA_Damage_Assay Assess DNA Damage (e.g., Comet Assay) Nitroreductase_Assay->DNA_Damage_Assay Cytotoxicity_Assay Mammalian Cell Cytotoxicity Assay (e.g., MTT Assay) DNA_Damage_Assay->Cytotoxicity_Assay In_Vivo_Efficacy In Vivo Efficacy (Animal Models of Infection) Cytotoxicity_Assay->In_Vivo_Efficacy

Caption: A stepwise workflow for the evaluation of nitroimidazole derivatives.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)
  • Preparation of Compounds: Dissolve synthesized compounds in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Bacterial Strains and Culture Conditions:

    • For aerobic testing (relevant for 4-nitroimidazoles), use strains like Mycobacterium tuberculosis H37Rv grown in Middlebrook 7H9 broth.

    • For anaerobic testing (relevant for both, but critical for 5-nitroimidazoles), use strains like Bacteroides fragilis in an anaerobic chamber with appropriate pre-reduced media.

  • Microplate Assay:

    • In a 96-well microplate, perform serial two-fold dilutions of the test compounds.

    • Inoculate each well with a standardized suspension of the bacterial strain.

    • Include positive (no drug) and negative (no bacteria) controls.

  • Incubation: Incubate the plates under the appropriate conditions (aerobic or anaerobic) and for the required duration.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Causality Behind Experimental Choices: The use of both aerobic and anaerobic conditions is paramount to differentiate the activity spectrum of 4- versus 5-nitroimidazole derivatives. The choice of bacterial strains should reflect the intended therapeutic target of the novel compounds.

Conclusion and Future Perspectives

The comparative analysis of 4- and 5-nitroimidazole derivatives reveals a fascinating interplay between chemical structure and biological function. While 5-nitroimidazoles remain vital tools against anaerobic pathogens, the development of 4-nitroimidazoles has opened new avenues for tackling challenging diseases like tuberculosis. The distinct mechanisms of activation and structure-activity relationships underscore the importance of continued research into both classes of compounds. Future efforts in this field will likely focus on the design of derivatives with improved safety profiles, broader spectra of activity, and the ability to overcome emerging resistance mechanisms. A thorough understanding of the fundamental differences between these two isomeric series is essential for the rational design of the next generation of nitroimidazole therapeutics.

References

  • Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity. (URL: )
  • Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4 - NIH. (URL: )
  • Structure−Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4- and 5-Nitroimidazoles | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Nitroimidazoles | Concise Medical Knowledge - Lecturio. (URL: [Link])

  • Review Nitroimidazole drugs - action and resistance mechanisms I. Mechanisms of action. (URL: [Link])

  • Nitroimidazole antibiotics - WikiLectures. (URL: [Link])

  • In-vitro studies of two 5-nitroimidazole derivatives - PubMed. (URL: [Link])

  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. (URL: [Link])

  • New data on the mechanism and speed of action of nitroimidazoles on prokaryota and eukaryota with and without mitochondria - PubMed. (URL: [Link])

  • New derivatives of 5-nitroimidazole: synthesis and antiparasitic activity - PubMed. (URL: [Link])

  • Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity. (URL: [Link])

  • 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities - Der Pharma Chemica. (URL: [Link])

  • Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives - IJPPR. (URL: [Link])

  • 5-Nitroimidazole Derivatives as Possible Antibacterial and Antifungal Agents. (URL: [Link])

  • (PDF) Structure-Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4-and 5-Nitroimidazoles - ResearchGate. (URL: [Link])

  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents - JOCPR. (URL: [Link])

  • 5-Nitroimidazole derivatives as possible antibacterial and antifungal agents - PubMed. (URL: [Link])

  • Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors - PubMed. (URL: [Link])

  • Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review - MDPI. (URL: [Link])

  • Synthesis of 4-nitroimidazole derivatives with antibacterial activity.... - ResearchGate. (URL: [Link])

  • Nitroimidazole - Wikipedia. (URL: [Link])

  • (PDF) 5-Nitroimidazole derivatives and their antimicrobial activity - ResearchGate. (URL: [Link])

  • Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships - PMC - NIH. (URL: [Link])

  • [Comparative studies on the radiosensitizing action of 4-nitroimidazole and metronidazole (author's transl)] - PubMed. (URL: [Link])

  • Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PubMed. (URL: [Link])

  • 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis - PMC - NIH. (URL: [Link])

  • Fig. 5. Structure−activity relationships of 5-NI building blocks. The... - ResearchGate. (URL: [Link])

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole

This document provides essential procedural guidance for the safe handling and disposal of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole (CAS No. 41604-61-9).

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole (CAS No. 41604-61-9). As a halogenated nitroaromatic compound, this substance requires meticulous management to ensure personnel safety and environmental protection. The protocols outlined herein are designed for researchers, chemists, and laboratory professionals engaged in drug development and chemical synthesis, offering a framework grounded in established safety principles and regulatory standards.

Understanding the Compound: Hazard Identification and Risk Profile

A thorough understanding of the chemical's properties is foundational to its safe management. 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole incorporates three key functional groups that dictate its hazard profile: a brominated aromatic system, a nitro group, and an imidazole core. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, we can infer its primary hazards from analogous structures.

  • Halogenated Organic Moiety: The presence of a carbon-bromine bond classifies this compound as a halogenated organic compound . Such compounds are subject to specific waste disposal regulations due to their potential for environmental persistence and the formation of hazardous byproducts (e.g., hydrogen bromide) upon incomplete combustion.[1][2][3] The U.S. Environmental Protection Agency (EPA) explicitly regulates the disposal of halogenated organic compounds (HOCs).[2][4][5]

  • Nitroaromatic System: Nitroimidazole derivatives are well-known for their biological activity, which also underlies their potential toxicity.[6][7] The nitro group can be reduced by cellular systems to form reactive radical species that may induce DNA damage.[7] Furthermore, studies on other nitroimidazoles have shown that their degradation byproducts can sometimes be more toxic than the parent compound, necessitating containment and complete destruction.[8]

  • General Irritant Properties: Based on data for structurally similar compounds like 5-Bromo-2-methyl-4-nitro-1H-imidazole, this chemical should be presumed to be a skin and serious eye irritant.[9][10] Inhalation of dust or direct contact should be avoided.

Table 1: Chemical and Inferred Hazard Summary

PropertyValue
Chemical Name 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole
CAS Number 41604-61-9[11]
Molecular Formula C₁₁H₁₀BrN₃O₂[11]
Molecular Weight 296.12 g/mol [11]
Inferred Physical State Solid
Inferred Primary Hazards Causes skin irritation.[9][10] Causes serious eye irritation.[9][10] May be harmful if swallowed.[12][13][14] Classified as a Halogenated Organic Compound for waste purposes.[1][2] Potential for formation of toxic degradation byproducts.[8]

Mandatory Personal Protective Equipment (PPE)

Given the irritant nature and potential toxicity of the compound, strict adherence to PPE protocols is mandatory. The principle of causality here is simple: creating an impermeable barrier between the researcher and the chemical is the most direct way to prevent exposure.

Table 2: Required PPE for Handling and Disposal

Protection TypeSpecificationRationale
Hand Nitrile or Neoprene Gloves: Inspected before use. Use proper glove removal technique to avoid skin contact.[12]Prevents dermal absorption and skin irritation.[9]
Eye/Face Chemical Safety Goggles or a Face Shield: Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[13][14]Protects against splashes of solutions or accidental projection of solid particles, preventing serious eye irritation or damage.[9][15]
Body Chemical-Resistant Lab Coat: Fully buttoned. For large quantities, a chemical-resistant apron or suit may be necessary.[12]Protects skin and personal clothing from contamination.
Respiratory Use in a Certified Chemical Fume Hood: All handling of the solid compound or its solutions should occur within a properly functioning fume hood to prevent inhalation of dust or aerosols.[12][16] For spill cleanup outside a hood, a NIOSH-approved respirator with appropriate cartridges may be required.Inhalation is a primary route of exposure for powdered chemicals. A fume hood provides critical engineering control.

Waste Segregation: The Critical First Step

Proper segregation is the most critical step in the disposal workflow. Commingling halogenated and non-halogenated waste streams results in the entire volume being classified and treated as the more hazardous (and expensive) halogenated category.[17][18] This protocol is a self-validating system: correct initial classification prevents downstream complications and ensures regulatory compliance.

WasteSegregation Start Generated Waste Containing 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole Decision Does the waste contain a Carbon-Halogen (C-Br) bond? Start->Decision Halogenated HALOGENATED ORGANIC WASTE Decision->Halogenated Yes NonHalogenated NON-HALOGENATED ORGANIC WASTE Decision->NonHalogenated No Note Crucial Step: Prevents costly cross-contamination. Follow institutional and EPA guidelines. Halogenated->Note

Caption: Waste classification workflow for 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole.

Step-by-Step Disposal Protocols

All waste must be collected and disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[12][16] Never discharge this chemical or its solutions down the drain.[13]

Protocol 4.1: Disposal of Unused or Expired Pure Compound
  • Container Integrity: Ensure the original container is securely sealed and in good condition. If the container is compromised, overpack it into a larger, compatible, and sealed container.

  • Labeling: The original manufacturer's label must be intact and legible. Affix your institution's hazardous waste tag to the container. Clearly write the full chemical name and CAS number.

  • Segregation: Store the container in a designated satellite accumulation area for halogenated solid waste, away from incompatible materials like strong oxidizing agents.[16]

  • Collection Request: Arrange for pickup by your institution's EHS personnel by completing a chemical collection request form.[16]

Protocol 4.2: Disposal of Contaminated Solid Waste

This stream includes items such as used gloves, weigh boats, contaminated paper towels, and silica gel from chromatography.

  • Collection: Place all contaminated solid waste into a designated, puncture-resistant container lined with a heavy-duty plastic bag.

  • Labeling: Label the container clearly as "HALOGENATED ORGANIC SOLID WASTE." List 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole as a primary contaminant.

  • Storage: Keep the container sealed when not in use and store it in a fume hood or designated satellite accumulation area.[17]

Protocol 4.3: Disposal of Contaminated Liquid Waste

This stream includes reaction mixtures, mother liquors, and solvent rinses containing the compound.

  • Container Selection: Use a dedicated, clearly labeled, and compatible waste container (e.g., a high-density polyethylene or glass carboy) for "HALOGENATED ORGANIC LIQUID WASTE."[17][19]

  • Segregation: Do not mix this waste with non-halogenated streams.[18]

  • pH Neutralization: If the waste is strongly acidic or basic, neutralize it to a pH between 6 and 8 before adding it to the container, provided this can be done safely without causing a reaction or gas evolution.

  • Collection and Labeling: Add the waste to the container in a fume hood. Keep a running log of the constituents and their approximate percentages on the hazardous waste tag affixed to the container.[17]

  • Storage: Keep the container tightly capped and stored in secondary containment to prevent spills.[17]

Emergency Procedures: Spill Management

Accidental spills must be managed promptly and safely.

  • Evacuate and Alert: For large spills, or any spill outside of a fume hood, alert personnel in the immediate area and evacuate. Contact your institution's EHS or emergency response team.

  • Small Spill Containment (inside a fume hood):

    • Ensure your PPE is appropriate (see Table 2).

    • Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels as the primary absorbent.

    • Working from the outside in, carefully sweep or scoop the absorbed material and spilled compound into a sealable, labeled container.[9][13]

    • Decontaminate the area with a suitable solvent (e.g., acetone, ethanol), collecting the rinse as halogenated liquid waste.

    • Package all cleanup materials as halogenated solid waste for disposal.[20]

Final Disposition: High-Temperature Incineration

The accepted and regulated method for the final disposal of halogenated organic waste is high-temperature incineration in a facility equipped with afterburners and scrubbers.[1][12]

  • Mechanism of Destruction: Incineration at temperatures typically exceeding 1,200°C ensures the complete thermal decomposition of the molecule into its constituent elements.

  • Byproduct Management: The process is designed to handle the formation of acidic gases. The bromine from the molecule will form hydrogen bromide (HBr), which is a corrosive gas. The scrubbers in the incinerator's exhaust system neutralize these acidic gases (e.g., with a caustic solution) before they are released into the atmosphere, thus preventing environmental damage.[1]

By adhering to this comprehensive guide, laboratory professionals can manage and dispose of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole in a manner that is safe, compliant, and environmentally responsible.

References

  • García-Galán, M. J., et al. (2011). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. Water Research. Available at: [Link]

  • Church, D. F., et al. (1987). Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. Biochemical Pharmacology. Available at: [Link]

  • Gao, Y., et al. (2021). A Theoretical Study on the Degradation Mechanism, Kinetics, and Ecotoxicity of Metronidazole (MNZ) in •OH- and SO4•−-Assisted Advanced Oxidation Processes. Molecules. Available at: [Link]

  • Giménez, E., et al. (2021). Maximum number of degradation products of metronidazole, secnidazole, ornidazole, and tinidazole detected by various analytical techniques. Molecules. Available at: [Link]

  • Washington State University. (n.d.). Standard Operating Procedures for Imidazole. Available at: [Link]

  • Knight, R. C., et al. (1981). DNA damage induced by reduced nitroimidazole drugs. International Journal of Radiation Oncology, Biology, Physics. Available at: [Link]

  • U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA National Service Center for Environmental Publications. Available at: [Link]

  • Chemical-Suppliers.com. (n.d.). 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole | CAS 41604-61-9. Available at: [Link]

  • Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Available at: [Link]

  • Acros PharmaTech Limited. (2018). Safety Data Sheet for 2,5-dibromo-4-nitro-1H-imidazole. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10359246, 1-Benzyl-2,4-dibromo-5-methyl-1H-imidazole. PubChem. Available at: [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]

  • U.S. Environmental Protection Agency. (2015). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Available at: [Link]

  • California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Westlaw. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 286580, 1-Benzyl-4-bromo-5-nitro-1h-imidazole. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135410005, 5-Bromo-2-methyl-4-nitro-1H-imidazole. PubChem. Available at: [Link]

  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Available at: [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Available at: [Link]

  • Lunn, G., & Sansone, E. B. (1988). Dealing with spills of hazardous chemicals: some nitrosamides. Food and Chemical Toxicology. Available at: [Link]

  • Biointerface Research in Applied Chemistry. (2022). In silico Investigations on Structure, Reactivity Indices, NLO properties, and Bio-evaluation of 1-benzyl-2-phenyl- 1H. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 47754, 2-Bromo-4-nitroimidazole. PubChem. Available at: [Link]

  • Al-Warhi, T., et al. (2022). The crystal structure of 1-(N1-benzyl-2-methyl-4-nitro-imidazol-5-yl)-4-(prop-2-yn-1-yl) piperazine, C18H21N5O2. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135408628, 4-Bromo-5-nitro-1H-imidazole. PubChem. Available at: [Link]

  • Biological and Molecular Chemistry. (2023). Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as. Available at: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole

This guide provides essential safety and logistical protocols for researchers, scientists, and drug development professionals handling 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole (CAS 41604-61-9). The information here...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical protocols for researchers, scientists, and drug development professionals handling 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole (CAS 41604-61-9). The information herein is synthesized from an analysis of its constituent chemical moieties and best practices for analogous compounds, ensuring a proactive and precautionary approach to laboratory safety.

Hazard Assessment & The Precautionary Principle

  • Nitroaromatic Compounds : This class is associated with significant health hazards, including toxicity and mutagenicity.[2][3][4] Compounds like nitrobenzene are known to be readily absorbed through the skin and can be highly toxic.[5] The nitro group makes this compound energetically potent, warranting careful handling to avoid conditions that could lead to uncontrolled reactions.

  • Imidazole Core : The parent imidazole ring is classified as a corrosive material that can cause severe skin burns and eye damage.[6][7] It is also harmful if swallowed and is a suspected reproductive toxin.[7][8]

  • Brominated Aromatic System : The bromo-substituent increases the molecule's molecular weight and can enhance its biological persistence and potential toxicity. A close structural analog, 5-Bromo-2-methyl-4-nitro-1H-imidazole, is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation[9][10].

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not merely a checklist; it is a comprehensive system designed to mitigate the specific risks identified. All personnel must be trained on the proper use, removal, and disposal of PPE.[11][12]

PPE ComponentSpecificationRationale & Causality
Hand Protection Double-gloving with nitrile gloves (inner and outer).[13]The imidazole and nitroaromatic moieties present a significant risk of dermal absorption and skin irritation/corrosion.[5][7] Double-gloving provides an additional barrier against potential pinholes or splashes. Always inspect gloves for integrity before use.[13]
Eye & Face Protection Chemical splash goggles and a full-face shield.[14][15]The compound is a powder, which can easily become airborne and cause severe eye irritation.[10][16] A face shield protects the entire face from splashes during the preparation of solutions. Standard safety glasses are insufficient.[14]
Body Protection A buttoned, long-sleeved, chemically compatible laboratory coat.[13]Protects skin and personal clothing from incidental contact and minor spills. The lab coat should be worn over full-length pants and closed-toe shoes.[13]
Respiratory Protection Not typically required when handled within a certified chemical fume hood.All handling of the solid compound and its solutions must occur within a properly functioning chemical fume hood to control exposure to dust and vapors.[6][13]

Operational Plan: Safe Handling Protocol

This protocol outlines the step-by-step methodology for safely weighing the solid compound and preparing a stock solution.

Prerequisites:

  • Verify that the chemical fume hood has a current certification.

  • Ensure an emergency eyewash station and safety shower are accessible within a 10-second travel distance.[7]

  • Prepare and label all necessary glassware and waste containers in advance.

  • Locate the appropriate spill kit before beginning work.[16][17]

Step-by-Step Procedure:

  • Preparation : Don all required PPE as specified in the table above.

  • Work Area Setup : Place a plastic-backed absorbent liner on the work surface inside the chemical fume hood to contain any minor spills.

  • Weighing :

    • Tare a suitable weighing vessel on an analytical balance inside the fume hood.

    • Carefully dispense the desired amount of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole powder onto the vessel. Avoid creating dust by using gentle movements.[6]

    • Securely close the primary container immediately after dispensing.

  • Dissolution :

    • Place the weighing vessel containing the compound into the flask or beaker intended for the solution.

    • Using a wash bottle, carefully rinse the weighing vessel with a small amount of the desired solvent to ensure a quantitative transfer.

    • Slowly add the remaining solvent to the flask.

    • If necessary, stir the solution using a magnetic stirrer at a speed that does not create a vortex, minimizing aerosolization.

  • Cleanup :

    • Dispose of the absorbent liner and any contaminated weighing paper into the designated solid hazardous waste container.

    • Wipe down the work surface and any equipment used with an appropriate solvent and dispose of the wipes in the solid waste container.

    • Properly remove and dispose of outer gloves, followed by inner gloves.

    • Wash hands thoroughly with soap and water.[13]

Spill Management Protocol

Accidents can happen; preparedness is key to preventing a minor spill from becoming a major incident.[18]

For a Minor Spill (Contained within the Fume Hood):

  • Alert & Isolate : Alert personnel in the immediate area.[17] Keep the fume hood sash at a safe working height.

  • Assess : Ensure the spill is minor and you have the training and materials to handle it safely.[17]

  • Don PPE : If not already wearing it, don the full PPE ensemble described in Section 2.

  • Contain & Clean :

    • For solid powder spills, gently cover with moist absorbent pads to avoid making the dust airborne.[17] Do NOT dry sweep.[16]

    • Carefully scoop the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[7]

  • Decontaminate :

    • Clean the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), working from the outside edge of the spill inward.

    • Place all cleanup materials (pads, cloths, contaminated PPE) into a double-bagged plastic bag, seal it, and dispose of it as hazardous waste.[18]

  • Report : Report the incident to your supervisor or laboratory safety officer.

Waste Disposal Plan

Improper waste disposal poses a significant risk to personnel and the environment. All waste generated must be treated as hazardous.[19]

  • Waste Segregation : Do not mix this waste stream with incompatible chemicals, particularly strong oxidizing agents, acids, acid chlorides, or acid anhydrides.[7][13]

  • Solid Waste : Collect all contaminated solids (e.g., gloves, absorbent pads, weighing paper) in a clearly labeled, sealed, and compatible container. The label must read "Hazardous Waste" and list the chemical constituents.

  • Liquid Waste : Collect all solutions containing 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole in a dedicated, sealed, and compatible liquid waste container. Leave at least 10-20% headspace to allow for vapor expansion.[20]

  • Container Management : Keep all waste containers tightly closed when not in use.[20][21] Store them in a designated satellite accumulation area away from heat or ignition sources.

  • Disposal Request : Arrange for waste pickup through your institution's Environmental Health & Safety (EH&S) department. Follow all institutional and regulatory guidelines (e.g., EPA, OSHA).[22][23]

Workflow & Safety Logic Visualization

The following diagram illustrates the logical flow of operations, integrating safety checkpoints at every stage.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (in Fume Hood) cluster_spill Spill Response cluster_disposal Phase 3: Waste Management A Review SOP & Assess Risks B Verify Fume Hood & Safety Shower/Eyewash A->B C Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) B->C D Perform Task (e.g., Weighing, Preparing Solution) C->D Proceed to Handling E Spill Event? D->E F Execute Minor Spill Protocol E->F Yes H Segregate & Contain Chemical Waste E->H No (Normal Operation) G Package Spill Debris as Hazardous Waste F->G I Store in Satellite Accumulation Area G->I Store for Disposal H->I J Request EH&S Pickup I->J

Caption: Workflow for handling 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole.

References

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • Fisher Scientific. (2010, February 4).
  • Canadian Centre for Occupational Health and Safety. (2023, June 14). Spill Response - Chemicals.
  • Unknown.
  • Texas A&M Texarkana. Spill Management Procedure.
  • Clean Management. (2022, September 13).
  • Princeton University Environmental Health and Safety. Section 6C: Protective Equipment.
  • Public Health England. (2024, March). Nitrobenzene - Incident management. GOV.UK.
  • University of Washington. (2025, February 28).
  • Occupational Safety and Health Administration. Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
  • Lab Manager. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill.
  • Unknown. Introduction to Hazardous Waste Management.
  • Fisher Scientific. (2018, January 23).
  • Works Health & Safety. (2021, May 26). Chemical Spill Management and Response.
  • Carl ROTH. (2024, March 4).
  • University of Wollongong. (2024, May 3). Spill Management and Response Guidelines.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Esteve-Núñez, A., Caballero, A., & Ramos, J. L. (2001).
  • Occupational Safety and Health Administr
  • Studylib. Imidazole SOP: Safety & Handling Procedures.
  • Fisher Scientific. (2025, December 20).
  • Vanderbilt University Medical Center.
  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). CHEMM.
  • Acros PharmaTech Limited. (2018, August 20).
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Cambridge University Press. (2009, October 28).
  • Thermo Fisher Scientific. (2024, March 30). 2-Methyl-4(5)
  • ResearchGate. (2024, March 13). (PDF)
  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org.
  • Chemical-Suppliers.com. 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole | CAS 41604-61-9.
  • Studylib. Nitrobenzene SOP: Safety & Handling Procedures.
  • EPFL.
  • Central Drug House (P) Ltd.
  • University of Wisconsin–Madison Biomedical Engineering. Chapter 7 Chemical Disposal Procedures.
  • National Center for Biotechnology Information. 5-Bromo-2-methyl-4-nitro-1H-imidazole. PubChem.
  • Smolecule. (2024, August 15). Buy 1-Benzyl-5-bromo-2,4-diphenyl-1H-imidazole.
  • MDPI. (2022).

Sources

Retrosynthesis Analysis

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Method

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Feasible Synthetic Routes

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Reactant of Route 1
1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole
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Reactant of Route 2
1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole
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